(RS)-CPP
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3-phosphonopropyl)piperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h7,9H,1-6H2,(H,11,12)(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVGUPIVTLGRGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C(=O)O)CCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N2O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10905774 | |
| Record name | 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10905774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100828-16-8, 9075-64-3 | |
| Record name | 3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100828-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100828168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10905774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carboxypeptidase P from Penicillium jan-thinellum | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(3-Phosphonopropyl)-2-piperazinecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(2-CARBOXYPIPERAZIN-4-YL)PROPYL-1-PHOSPHONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98Y1I8ZD4M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(RS)-CPP: A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(RS)-3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid, commonly known as (RS)-CPP, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This document provides an in-depth technical overview of the core mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development. It details the compound's binding affinity, functional antagonism, and its impact on downstream signaling cascades. The guide includes structured quantitative data, detailed experimental methodologies, and visualizations of key pathways and workflows to facilitate a comprehensive understanding of this important pharmacological tool.
Core Mechanism of Action: Competitive Antagonism at the NMDA Receptor
This compound exerts its effects by directly competing with the endogenous co-agonist glutamate (B1630785) for the binding site on the GluN2 subunit of the NMDA receptor.[1][2] This reversible binding prevents the glutamate-induced conformational change necessary for channel opening, thereby inhibiting ion flux, primarily of Ca2+, into the neuron.[3][4] The competitive nature of this antagonism has been demonstrated through Schild analysis, which yields a pA2 value of 5.66, indicating a high affinity for the receptor.[5]
The NMDA receptor is a heterotetrameric ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[6] Its overactivation, however, is implicated in excitotoxic neuronal damage.[6] By blocking this receptor, this compound can modulate these physiological and pathological processes.
Quantitative Pharmacological Data
The pharmacological profile of this compound and its more active enantiomer, (R)-CPP, has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: Binding Affinity of (R)-CPP for NMDA Receptor Subunits
| NMDA Receptor Subunit | Ki (μM) |
| GluN2A | 0.041[7] |
| GluN2B | 0.27[7] |
| GluN2C | 0.63[7] |
| GluN2D | 1.99[7] |
Data for the more active (R)-enantiomer, indicating selectivity for GluN2A-containing receptors.
Table 2: In Vitro Functional Antagonism of this compound
| Assay | Parameter | Value | Species |
| NMDA-evoked [3H]ACh release | IC50 | 8 μM[5] | Rat (striatal slices) |
| Schild Analysis | pA2 | 5.66[5] | Not specified |
Table 3: In Vivo Efficacy of this compound
| Model | Parameter | Value (mg/kg, i.p.) | Species |
| Audiogenic convulsions | ED50 | 1.5[5] | DBA/2 Mice |
| NMDA-induced seizures | ED50 | 1.9[5] | CF-1 Mice |
| Decreased cerebellar cGMP levels | ED50 | 4.7[5] | Mice |
Signaling Pathways Modulated by this compound
By blocking the NMDA receptor, this compound prevents the influx of Ca2+, a critical second messenger that initiates a cascade of downstream signaling events. The following diagram illustrates the canonical NMDA receptor signaling pathway and the point of intervention by this compound).
Caption: NMDA Receptor signaling cascade and this compound's point of action.
Experimental Protocols
Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of this compound for the NMDA receptor using a radiolabeled ligand such as [3H]CPP.
Caption: Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cerebral cortex) is homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.[8]
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [3H]CPP) and a range of concentrations of the unlabeled competitor compound (this compound).[9]
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand.[8]
-
Quantification: The radioactivity on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.[10]
In Vitro Electrophysiology
This protocol outlines a general approach for assessing the functional antagonism of this compound on NMDA receptor-mediated currents using whole-cell patch-clamp recordings in brain slices.
Caption: Experimental workflow for electrophysiological recording.
Methodology:
-
Slice Preparation: Acute brain slices (e.g., from the hippocampus) are prepared from a rodent and maintained in artificial cerebrospinal fluid (aCSF).[11]
-
Recording: A neuron is visualized under a microscope, and a glass micropipette is used to form a high-resistance seal with the cell membrane to establish a whole-cell patch-clamp configuration.[12]
-
Isolation of NMDA Currents: To isolate NMDA receptor-mediated currents, AMPA/kainate receptors are blocked (e.g., with CNQX) and GABAa receptors are blocked (e.g., with picrotoxin). The external solution typically has a low magnesium concentration to relieve the voltage-dependent block of the NMDA receptor channel.[11]
-
Drug Application: After recording a stable baseline of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs), this compound is added to the bath solution.
-
Data Acquisition and Analysis: The amplitude and kinetics of the NMDA receptor currents are recorded before, during, and after the application of this compound to determine its inhibitory effect.[12]
Conclusion
This compound is a well-characterized, potent, and selective competitive antagonist of the NMDA receptor. Its mechanism of action involves the direct blockade of the glutamate binding site, leading to the inhibition of ion flux and subsequent downstream signaling cascades. The quantitative data and experimental methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound. A thorough understanding of its mechanism is crucial for its effective use as a pharmacological tool to probe the function of the NMDA receptor in both health and disease.
References
- 1. This compound | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pr.princeton.edu [pr.princeton.edu]
- 4. researchgate.net [researchgate.net]
- 5. CPP, a selective N-methyl-D-aspartate (NMDA)-type receptor antagonist: characterization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. (R)-CPP | NMDA Receptors | Tocris Bioscience [tocris.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. New and versatile approaches to the synthesis of CPP-related competitive NMDA antagonists. Preliminary structure-activity relationships and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole-cell patch-clamp recordings of an NMDA receptor-mediated synaptic current in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrophysiological Investigation of NMDA Current Properties in Brain Slices | Springer Nature Experiments [experiments.springernature.com]
(RS)-CPP: An In-Depth Technical Guide to a Potent NMDA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
(RS)-3-(2-Carboxypiperazin-4-yl)-propyl-1-phosphonic acid, commonly known as (RS)-CPP, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. By reversibly binding to the glutamate (B1630785) recognition site on the GluN2 subunit, this compound effectively inhibits NMDA receptor activation, a key process in excitatory neurotransmission. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and insights into the downstream signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential and neurobiological effects of NMDA receptor antagonism.
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor activity is implicated in a range of neurological and psychiatric disorders, making it a significant target for therapeutic intervention. This compound has emerged as a critical research tool for elucidating the physiological and pathological roles of NMDA receptors due to its high potency, selectivity, and ability to cross the blood-brain barrier, enabling in vivo studies. This guide will delve into the technical details of this compound's interaction with the NMDA receptor and provide practical methodologies for its investigation.
Mechanism of Action
This compound is a competitive antagonist at the glutamate binding site of the NMDA receptor. Unlike non-competitive antagonists that block the ion channel pore, this compound directly competes with the endogenous agonist, glutamate, for binding to the GluN2 subunit. This competitive inhibition prevents the conformational change required for channel opening, thereby blocking the influx of Ca²⁺ and Na⁺ ions that would typically follow glutamate and co-agonist (glycine or D-serine) binding. The antagonism is reversible, allowing for the dissociation of this compound from the receptor and the potential for restoration of normal synaptic function.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data for this compound and its more active enantiomer, (R)-CPP.
Table 1: In Vitro Binding Affinity and Potency of this compound and its Enantiomers
| Compound | Parameter | Value | Receptor/Assay Condition |
| (R)-CPP | Kᵢ | 0.041 µM | Recombinant human GluN1/GluN2A receptors |
| Kᵢ | 0.27 µM | Recombinant human GluN1/GluN2B receptors | |
| Kᵢ | 0.63 µM | Recombinant human GluN1/GluN2C receptors | |
| Kᵢ | 1.99 µM | Recombinant human GluN1/GluN2D receptors | |
| This compound | IC₅₀ | 8 µM | NMDA-evoked [³H]ACh release from rat striatal slices |
| pA₂ | 5.66 | Antagonism of NMDA-evoked [³H]ACh release |
Table 2: In Vivo Efficacy of this compound
| Species | Model | Parameter | Dose/Concentration | Effect |
| Mouse (DBA/2) | Audiogenic Seizures | ED₅₀ | 1.5 mg/kg i.p. | Blockade of convulsions |
| Mouse (CF-1) | NMDA-induced Seizures | ED₅₀ | 1.9 mg/kg i.p. | Blockade of seizures |
| Rat | Hippocampal LTP | - | 3.2 mg/kg i.p. | Lowest effective dose to reduce LTP |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dose | Cₘₐₓ (Plasma) | Tₘₐₓ (Plasma) | t½ (Plasma) | Cₘₐₓ (Brain) | Tₘₐₓ (Brain) | t½ (Brain) |
| Intravenous (i.v.) | - | - | - | 8.8 min | - | - | 14.3 min |
| Intraperitoneal (i.p.) | 9 mg/kg | 1259 ± 177 ng/mL | 60 min | - | 87 ± 32 ng/g | 45 min | - |
Signaling Pathways
NMDA receptor activation triggers a cascade of intracellular signaling events, primarily initiated by the influx of Ca²⁺. By blocking this initial step, this compound indirectly inhibits these downstream pathways, which are crucial for both physiological processes like long-term potentiation (LTP) and pathological conditions such as excitotoxicity.
NMDA receptor signaling cascade and the inhibitory action of this compound.
Experimental Protocols
Radioligand Binding Assay: Competitive Inhibition of [³H]CGP 39653 Binding
This protocol determines the binding affinity (Kᵢ) of this compound for the glutamate binding site on the NMDA receptor.
Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step three times to ensure thorough washing. The final pellet is resuspended in assay buffer.
-
Incubation: In a 96-well plate, combine the prepared cortical membranes, a fixed concentration of [³H]CGP 39653 (a selective NMDA receptor glutamate site radioligand), and a range of concentrations of this compound. Also include wells for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled glutamate site ligand, e.g., 1 mM L-glutamate). Incubate at room temperature for 30 minutes.
-
Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding. Wash the filters rapidly with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]CGP 39653 against the log concentration of this compound to generate a competition curve. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
In Vitro Electrophysiology: Whole-Cell Voltage-Clamp Recording
This protocol assesses the effect of this compound on NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in brain slices.
Methodology:
-
Slice Preparation: Acutely prepare coronal or sagittal brain slices (e.g., 300 µm thick) from a rodent hippocampus using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Recording: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF. Perform whole-cell voltage-clamp recordings from pyramidal neurons. The internal pipette solution should contain a cesium-based solution to block potassium channels.
-
Isolation of NMDA Receptor Currents: Pharmacologically isolate NMDA receptor-mediated EPSCs by including an AMPA receptor antagonist (e.g., CNQX) and a GABAₐ receptor antagonist (e.g., picrotoxin) in the aCSF. Hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the voltage-dependent Mg²⁺ block of the NMDA receptor channel.
-
Stimulation and Recording: Evoke synaptic responses by electrical stimulation of afferent fibers (e.g., Schaffer collaterals in the hippocampus). Record baseline NMDA EPSCs.
-
This compound Application: Bath-apply this compound at various concentrations and record the resulting inhibition of the NMDA EPSC amplitude.
-
Data Analysis: Plot the percentage of inhibition of the NMDA EPSC amplitude against the concentration of this compound to determine the IC₅₀.
In Vivo Electrophysiology: Long-Term Potentiation (LTP) Inhibition
This protocol evaluates the in vivo efficacy of this compound in blocking hippocampal LTP, a cellular model of learning and memory.[1]
Methodology:
-
Animal Preparation and Surgery: Anesthetize a rat and place it in a stereotaxic frame. Implant a stimulating electrode in an afferent pathway (e.g., the perforant path) and a recording electrode in the corresponding postsynaptic area (e.g., the dentate gyrus).
-
This compound Administration: Administer this compound via intraperitoneal (i.p.) injection. Based on pharmacokinetic data in mice, administration 30-45 minutes prior to LTP induction is recommended to allow for peak brain concentrations.[2] A dose range of 3-10 mg/kg can be explored.[1]
-
Baseline Recording: Record baseline field excitatory postsynaptic potentials (fEPSPs) for a stable period (e.g., 20-30 minutes).
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., 10 trains of 10 pulses at 200 Hz, with a 2-second inter-train interval).[1]
-
Post-HFS Recording: Continue to record fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of potentiation.
-
Data Analysis: Compare the degree of potentiation in this compound-treated animals to vehicle-treated controls. The magnitude of LTP is typically expressed as the percentage increase in the fEPSP slope from baseline.
Behavioral Pharmacology: Audiogenic Seizure Model
This protocol assesses the anticonvulsant properties of this compound in a genetic model of epilepsy, the DBA/2 mouse.[3]
Methodology:
-
Animal Model: Use DBA/2 mice, which are genetically susceptible to sound-induced (audiogenic) seizures, particularly between 21 and 28 days of age.
-
This compound Administration: Administer this compound via i.p. injection at a range of doses (e.g., 1-10 mg/kg). Testing should occur approximately 45 minutes after injection.
-
Audiogenic Stimulus: Place the mouse in a sound-attenuating chamber and expose it to a high-intensity acoustic stimulus (e.g., 110 dB bell or siren) for a fixed duration (e.g., 60 seconds) or until a tonic-clonic seizure is observed.
-
Seizure Scoring: Observe and score the seizure response, which typically progresses from wild running to clonic and then tonic seizures. The primary endpoint is often the presence or absence of the tonic-clonic seizure phase.
-
Data Analysis: Determine the dose of this compound that protects 50% of the animals from tonic-clonic seizures (the ED₅₀).
Conclusion
This compound is a valuable pharmacological tool for the investigation of NMDA receptor function in both health and disease. Its competitive mechanism of action, in vivo activity, and well-characterized pharmacological profile make it suitable for a wide range of preclinical studies. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the therapeutic potential of targeting the NMDA receptor with competitive antagonists like this compound. As with any pharmacological agent, careful consideration of dose, timing, and experimental model is crucial for obtaining reliable and interpretable results. This guide serves as a foundational resource to facilitate such rigorous scientific inquiry.
References
- 1. In Vivo Plasticity at Hippocampal Schaffer Collateral-CA1 Synapses: Replicability of the LTP Response and Pharmacology in the Long-Evans Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of NMDA Receptor Antagonist, CPP, in Mouse Plasma and Brain Tissue Following Systematic Administration Using Ion-Pair LCMS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [frontiersin.org]
(RS)-CPP Glutamate Binding Site Competition: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(RS)-3-(2-Carboxypiperazin-4-yl)-propyl-1-phosphonic acid, commonly known as (RS)-CPP, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. By reversibly binding to the glutamate (B1630785) recognition site on the GluN2 subunit, this compound effectively inhibits the excitatory neurotransmission mediated by glutamate, a critical process in synaptic plasticity, learning, and memory.[1][2] This technical guide provides a comprehensive overview of the binding characteristics of this compound, detailing its affinity for various NMDA receptor subtypes. Furthermore, it outlines key experimental protocols for the characterization of this compound and similar compounds, and illustrates the pertinent signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of NMDA receptor pharmacology and the development of novel therapeutics targeting glutamatergic systems.
Introduction to this compound and NMDA Receptor Antagonism
The NMDA receptor is a ligand-gated ion channel that plays a pivotal role in the central nervous system. Its activation requires the binding of both glutamate and a co-agonist, typically glycine (B1666218) or D-serine.[3] Upon activation, the channel opens, allowing the influx of Ca²⁺ ions, which triggers a cascade of intracellular signaling events crucial for many neuronal functions.[3]
NMDA receptor antagonists are classified based on their mechanism of action. Competitive antagonists , such as this compound, directly compete with the endogenous agonist glutamate for its binding site on the GluN2 subunit.[3] Other classes include non-competitive antagonists that bind to a different site on the receptor, and uncompetitive antagonists (channel blockers) that block the ion channel from within.[3] this compound is a valuable research tool due to its high potency, selectivity, and its ability to cross the blood-brain barrier, making it active in vivo.[2] The R-enantiomer, (R)-CPP, is recognized as the more active isomer.
Quantitative Analysis of this compound Binding Affinity
The binding affinity of this compound and its enantiomers to the NMDA receptor has been quantified using various experimental techniques, primarily radioligand binding assays. The inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) are key parameters used to express the potency of an antagonist. A lower Kᵢ or IC₅₀ value indicates a higher binding affinity.
| Compound | Receptor Subtype | Kᵢ (μM) | IC₅₀ (μM) | Method | Reference |
| (R)-CPP | GluN2A | 0.041 | - | Radioligand Binding Assay | |
| GluN2B | 0.27 | - | Radioligand Binding Assay | ||
| GluN2C | 0.63 | - | Radioligand Binding Assay | ||
| GluN2D | 1.99 | - | Radioligand Binding Assay | ||
| This compound | Native NMDA Receptors (rat striatal slices) | - | 8 | [³H]ACh release assay | [4] |
Note: The pA₂ value for this compound has been reported as 5.66, which provides a measure of its competitive antagonist potency.[4]
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of a test compound, such as this compound, by measuring its ability to displace a radiolabeled ligand from the NMDA receptor.
Materials:
-
Radioligand: [³H]CGP 39653 (a high-affinity competitive NMDA receptor antagonist)[5]
-
Membrane Preparation: Synaptosomal membranes prepared from rat brain tissue (e.g., cerebral cortex or hippocampus).
-
Test Compound: this compound or other compounds of interest.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous glutamate. Resuspend the final pellet in assay buffer.[6]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]CGP 39653 (typically at or below its Kₑ), and varying concentrations of the test compound (e.g., this compound).[6]
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[6]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[7]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[6]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[6]
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[7]
Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the functional assessment of this compound's antagonist activity by measuring its effect on NMDA receptor-mediated currents in neurons.
Materials:
-
Cell Culture: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or cell lines expressing recombinant NMDA receptors.
-
External Solution (aCSF): Containing standard physiological concentrations of ions.
-
Internal Solution: For the patch pipette, containing appropriate ions to mimic the intracellular environment.
-
NMDA and Glycine: To evoke NMDA receptor currents.
-
This compound: The antagonist to be tested.
-
Patch-clamp rig: Including a microscope, micromanipulator, amplifier, and data acquisition system.
Procedure:
-
Cell Preparation: Plate neurons on coverslips for easy access.
-
Patch Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ. Fill the pipette with the internal solution.
-
Giga-seal Formation: Under visual guidance, approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage Clamp: Clamp the neuron at a negative holding potential (e.g., -70 mV) to record inward currents.
-
Eliciting NMDA Currents: Perfuse the cell with an external solution containing NMDA and glycine to activate the NMDA receptors and record the resulting current.[8]
-
Antagonist Application: Co-perfuse the cell with the NMDA/glycine solution and varying concentrations of this compound.
-
Data Recording and Analysis: Record the NMDA receptor-mediated currents in the absence and presence of this compound. Measure the peak current amplitude at each concentration of the antagonist. Plot the percentage of inhibition against the antagonist concentration to determine the IC₅₀ value.[9][10]
Visualizations
Signaling Pathways
References
- 1. NMDA receptor subunits and associated signaling molecules mediating antidepressant-related effects of NMDA-GluN2B antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 3. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. CPP, a selective N-methyl-D-aspartate (NMDA)-type receptor antagonist: characterization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (RS)-CPP: A Competitive NMDA Receptor Antagonist
This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of (RS)-CPP, a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist. Intended for researchers, scientists, and drug development professionals, this document details the compound's mechanism of action, key experimental data, and relevant methodologies.
Chemical Structure and Properties
This compound, chemically known as (RS)-3-(2-Carboxypiperazin-4-yl)-propyl-1-phosphonic acid, is a synthetic piperazine (B1678402) derivative.[1] Its structure features a piperazine-2-carboxylic acid moiety linked via a propyl chain to a phosphonic acid group. This rigid structure contributes to its high affinity and selectivity for the NMDA receptor.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (RS)-3-(2-Carboxypiperazin-4-yl)-propyl-1-phosphonic acid | [1] |
| Molecular Formula | C₈H₁₇N₂O₅P | [1][2] |
| Molecular Weight | 252.21 g/mol | [1][2] |
| CAS Number | 100828-16-8 | [1][2] |
| SMILES | O=P(O)(O)CCCN1CCN(C(C1)C(=O)O) | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water | [2] |
Mechanism of Action
This compound is a potent, selective, and competitive antagonist at the glutamate (B1630785) binding site of the NMDA receptor.[1] The NMDA receptor, a ligand-gated ion channel, plays a crucial role in excitatory synaptic transmission, synaptic plasticity, and memory formation. Upon activation by glutamate and a co-agonist (glycine or D-serine), and subsequent membrane depolarization to relieve magnesium block, the NMDA receptor channel opens, allowing the influx of Ca²⁺ ions. This calcium influx triggers a cascade of downstream signaling events.
This compound competitively inhibits the binding of glutamate to the GluN2 subunit of the NMDA receptor, thereby preventing channel activation and the subsequent influx of Ca²⁺. This action underlies its pharmacological effects, including its anticonvulsant and neuroprotective properties.
Pharmacological Properties
In Vitro Pharmacology
This compound exhibits high affinity for the NMDA receptor, as demonstrated in radioligand binding assays. The R-enantiomer is generally more potent than the S-enantiomer.
Table 2: In Vitro Binding Affinity and Potency of this compound and its Enantiomers
| Ligand | Preparation | Radioligand | Kᵢ (nM) | Reference |
| (R)-CPP | Recombinant human NMDA receptors | [³H]CGP 39653 | 41 (GluN2A) | [3] |
| 270 (GluN2B) | [3] | |||
| 630 (GluN2C) | [3] | |||
| 1990 (GluN2D) | [3] | |||
| This compound | Chick retinal membranes | [³H]CPP | 59 (High affinity) | [4] |
| 431 (Low affinity) | [4] | |||
| This compound | Rat cortical membranes | [³H]TCP | Potently inhibits Mg²⁺-stimulated binding | [5] |
In Vivo Pharmacology
This compound demonstrates potent anticonvulsant activity in various rodent models of epilepsy. It effectively blocks seizures induced by chemical convulsants and electrical stimulation.
Table 3: In Vivo Anticonvulsant Efficacy of this compound
| Animal Model | Seizure Type | Route of Administration | ED₅₀ | Reference |
| Mice | Pentylenetetrazol (PTZ)-induced clonic seizures | i.p. | >20 mg/kg (associated with motor impairment) | [6] |
| Mice | Maximal electroshock seizures (tonic) | i.p. | 5 mg/kg (associated with motor impairment) | [6] |
| Gerbils | Air-blast induced generalized tonic-clonic seizures | i.p. | Ineffective at 5-10 mg/kg | [6] |
| Rats | Amygdala-kindled seizures | i.p. | Ineffective at 2-20 mg/kg | [6] |
Pharmacokinetics
Pharmacokinetic studies of this compound have been conducted in rodents, revealing its distribution and elimination profile.
Table 4: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Route | Tissue | Value | Reference |
| Elimination Half-life (t₁/₂) | i.v. | Plasma | 8.8 minutes | [7] |
| i.v. | Brain | 14.3 minutes | [7] | |
| Plasma to Brain Ratio | i.v. & i.p. | ~18:1 | [7] |
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the NMDA receptor using [³H]glutamate displacement.
Materials:
-
Rat cortical membranes
-
[³H]glutamate (specific activity ~50 Ci/mmol)
-
This compound stock solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and counter
Procedure:
-
Prepare rat cortical membranes by homogenization and centrifugation.
-
In a 96-well plate, add in order:
-
Assay buffer
-
A range of concentrations of this compound (e.g., 1 nM to 100 µM) or vehicle.
-
A fixed concentration of [³H]glutamate (e.g., 5 nM).
-
Rat cortical membrane preparation (e.g., 100-200 µg protein).
-
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of unlabeled glutamate (e.g., 1 mM).
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC₅₀ value of this compound, from which the Kᵢ can be calculated using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the measurement of NMDA receptor-mediated currents in cultured neurons and their inhibition by this compound.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical)
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4)
-
Internal solution (e.g., containing in mM: 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2)
-
NMDA and glycine (B1666218) stock solutions
-
This compound stock solution
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
Procedure:
-
Prepare cultured neurons on coverslips.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Pull a glass micropipette and fill it with internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Clamp the cell at a holding potential of -70 mV.
-
Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward NMDA receptor-mediated current.
-
After establishing a stable baseline current, co-apply this compound at various concentrations with the NMDA/glycine solution.
-
Record the reduction in the NMDA-evoked current in the presence of this compound.
-
Wash out this compound to observe the recovery of the current.
-
Analyze the data to determine the concentration-response relationship and the IC₅₀ of this compound for NMDA current inhibition.
In Vivo Anticonvulsant Testing (PTZ Model)
This protocol describes the evaluation of the anticonvulsant effects of this compound in the pentylenetetrazol (PTZ)-induced seizure model in mice.
Materials:
-
Male mice (e.g., C57BL/6)
-
This compound solution for injection
-
Pentylenetetrazol (PTZ) solution (e.g., 60 mg/kg in saline)
-
Observation chambers
-
Timer
Procedure:
-
Acclimate mice to the experimental room.
-
Administer this compound or vehicle (e.g., saline) via intraperitoneal (i.p.) injection at various doses.
-
After a pre-treatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (i.p.).
-
Immediately place the mouse in an individual observation chamber.
-
Observe the animal for a set period (e.g., 30 minutes) and record the latency to and duration of different seizure stages (e.g., myoclonic jerks, generalized clonic seizures, tonic-clonic seizures).
-
Score the seizure severity based on a standardized scale (e.g., Racine scale).
-
Analyze the data to determine the dose-dependent effects of this compound on seizure parameters.
Synthesis
The synthesis of this compound can be achieved through a multi-step process. A key publication by Aebischer et al. (1989) describes the synthesis of both the racemate and the individual enantiomers. The general synthetic strategy involves the preparation of the piperazine-2-carboxylic acid core, followed by N-alkylation with a protected 3-bromopropylphosphonic acid derivative, and subsequent deprotection steps.
Logical Relationships
The chemical structure of this compound is intrinsically linked to its pharmacological activity. The presence of the acidic phosphonate (B1237965) and carboxylate groups, along with the piperazine ring, allows for specific interactions with the glutamate binding site on the NMDA receptor. This competitive antagonism at a key excitatory receptor in the central nervous system directly leads to a reduction in neuronal excitability. This reduction in excitability manifests as its observed anticonvulsant and neuroprotective effects in preclinical models.
Conclusion
This compound is a well-characterized, potent, and selective competitive NMDA receptor antagonist. Its defined mechanism of action and demonstrated in vitro and in vivo activities make it a valuable research tool for investigating the role of the NMDA receptor in various physiological and pathological processes. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this important pharmacological agent.
References
- 1. This compound | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 2. This compound | NMDA Receptors | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. N-methyl-D-aspartate receptors in the retina: 3-[(+/-)-2-carboxypiperazin- 4-yl]-propyl-1-phosphonic acid (CPP) binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-((+/-)2-carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP) more potently antagonizes the high-affinity Mg2+ binding site on the N-methyl-D-aspartate/phencyclidine receptor ion channel complex than the L-glutamate recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of CPP, a selective NMDA antagonist, in various rodent models of epilepsy. Comparison with other NMDA antagonists, and with diazepam and phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of NMDA Receptor Antagonist, CPP, in Mouse Plasma and Brain Tissue Following Systematic Administration Using Ion-Pair LCMS/MS - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Pioneering Pharmacological Characterization of (RS)-CPP: A Technical Guide
Foreword: This document provides an in-depth exploration of the discovery, historical context, and seminal pharmacological characterization of (RS)-3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid ((RS)-CPP). It is intended for researchers, scientists, and drug development professionals engaged in the study of glutamatergic neurotransmission and the development of novel therapeutics targeting the N-methyl-D-aspartate (NMDA) receptor.
Introduction: The Dawn of Selective NMDA Receptor Antagonism
The 1980s marked a pivotal era in neuroscience, largely characterized by the burgeoning understanding of excitatory amino acid neurotransmission. The discovery of the NMDA receptor as a distinct subtype of glutamate (B1630785) receptor spurred a quest for selective antagonists to probe its physiological and pathological roles.[1] Early compounds, such as (R)-α-aminoadipate ((R)-α-AA) and (R)-2-amino-5-phosphonopentanoate (D-AP5), were instrumental in differentiating NMDA receptors from other glutamate receptors like kainate and AMPA receptors.[2] However, the field required more potent and brain-penetrant tools to fully elucidate the function of NMDA receptors in vivo.
It was in this scientific climate that this compound emerged as a landmark discovery. Synthesized as a conformationally restricted analog of earlier phosphonate-containing antagonists, this compound offered significantly enhanced potency and selectivity, coupled with the crucial ability to cross the blood-brain barrier.[3][4] This allowed for the first time detailed in vivo investigations into the roles of NMDA receptors in synaptic plasticity, learning, memory, and excitotoxicity.
Synthesis of this compound: A Structural Innovation
The synthesis of this compound represented a significant advancement in medicinal chemistry, creating a rigid piperazine (B1678402) structure to improve receptor binding affinity. While specific, detailed industrial synthesis protocols are proprietary, the general synthetic strategy involves the alkylation of a piperazine-2-carboxylic acid derivative with a propyl-1-phosphonic acid moiety. A plausible synthetic workflow is outlined below.
Experimental Workflow: Synthesis of this compound
Caption: A plausible synthetic workflow for this compound.
The synthesis begins with the preparation of the chiral piperazine-2-carboxylic acid core, often achieved through the asymmetric hydrogenation of a pyrazinecarboxylic acid precursor.[5] Concurrently, the 3-bromopropylphosphonic acid sidechain is synthesized. The core and sidechain are then coupled via N-alkylation, followed by deprotection of the ester groups to yield the final this compound product.
Pharmacological Profile: A Potent and Selective NMDA Receptor Antagonist
This compound is a potent, selective, and competitive antagonist of the NMDA receptor, acting at the glutamate binding site.[6] Its pharmacological activity has been extensively characterized through a variety of in vitro and in vivo experimental paradigms. The (R)-enantiomer of CPP is recognized as the more active isomer.
In Vitro Characterization
Radioligand binding assays have been fundamental in quantifying the affinity of this compound for the NMDA receptor. These experiments typically involve the use of tritiated ligands, such as [3H]CPP or other NMDA receptor antagonists, to measure displacement by unlabeled this compound in brain membrane preparations.
Experimental Protocol: [3H]CPP Radioligand Binding Assay
-
Membrane Preparation: Rat forebrains are homogenized in a buffered sucrose (B13894) solution and centrifuged to isolate synaptic plasma membranes.
-
Incubation: Membranes are incubated with a fixed concentration of [3H]CPP and varying concentrations of unlabeled this compound in a suitable buffer.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-linear regression analysis is used to determine the inhibition constant (Ki) of this compound.
| Parameter | Value | Species | Tissue | Radioligand | Reference |
| Ki (GluN2A) | 0.041 µM | Recombinant | - | - | [7] |
| Ki (GluN2B) | 0.27 µM | Recombinant | - | - | [7] |
| Ki (GluN2C) | 0.63 µM | Recombinant | - | - | [7] |
| Ki (GluN2D) | 1.99 µM | Recombinant | - | - | [7] |
Table 1: Binding Affinities of (R)-CPP for different NMDA receptor subunits.
Whole-cell patch-clamp electrophysiology in cultured neurons or brain slices allows for the functional characterization of this compound's antagonist activity on NMDA receptor-mediated currents.
Experimental Protocol: Whole-Cell Patch-Clamp Recording
-
Preparation: Acute brain slices (e.g., hippocampus) are prepared and maintained in artificial cerebrospinal fluid (aCSF).
-
Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a neuron. The membrane patch is then ruptured to allow for whole-cell recording.
-
NMDA Receptor Isolation: NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) are pharmacologically isolated by blocking AMPA and GABA receptors.
-
Drug Application: this compound is bath-applied at various concentrations, and the resulting inhibition of NMDA-evoked currents is measured.
-
Data Analysis: The concentration-response curve is fitted to determine the half-maximal inhibitory concentration (IC50).
| Parameter | Value | Preparation | Reference |
| IC50 (NMDA-evoked [3H]ACh release) | 8 µM | Rat striatal slices | [3] |
| IC50 (fEPSPNMDA block) | 434 nM | Mouse hippocampal slices | [8] |
| IC50 (LTP block) | 361 nM | Mouse hippocampal slices | [8] |
Table 2: Functional Antagonism of NMDA Receptors by this compound.
In Vivo Characterization
The ability of this compound to cross the blood-brain barrier has made it an invaluable tool for in vivo studies.
Behavioral paradigms, such as contextual fear conditioning, have been used to assess the impact of this compound on learning and memory.
Experimental Protocol: Contextual Fear Conditioning
-
Acquisition: Rodents are placed in a novel environment (the context) and receive a mild footshock.
-
Drug Administration: this compound or vehicle is administered systemically (e.g., intraperitoneally) before the acquisition phase.
-
Retrieval: The following day, the animals are returned to the same context, and their freezing behavior (a measure of fear memory) is quantified.
-
Data Analysis: The dose-dependent effect of this compound on freezing behavior is analyzed to determine the half-maximal effective concentration (EC50) or IC50 for memory impairment.
| Parameter | Value | Species | Paradigm | Reference |
| EC50 (Memory Suppression) | 2.3 mg/kg (i.p.) | Mouse | Contextual Fear Conditioning | [8] |
| IC50 (Hippocampal Component Suppression) | 3.1 mg/kg (i.p.) | Mouse | Context Pre-exposure Facilitation Effect | [9] |
| ED50 (Anticonvulsant) | 1.5 mg/kg (i.p.) | DBA/2 Mice | Audiogenic Seizures | [3] |
| ED50 (Anticonvulsant) | 1.9 mg/kg (i.p.) | CF-1 Mice | NMDA-induced Seizures | [3] |
Table 3: In Vivo Behavioral Effects of this compound.
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Experimental Protocol: Pharmacokinetic Analysis
-
Drug Administration: this compound is administered to rodents via intravenous or intraperitoneal injection.
-
Sample Collection: Blood and brain tissue samples are collected at various time points.
-
Quantification: The concentration of this compound in plasma and brain homogenates is determined using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters, including elimination half-life (t1/2), are calculated.
| Parameter | Value | Compartment | Species | Reference |
| Elimination Half-life (t1/2) | 8.8 minutes | Plasma | Mouse | [4] |
| Elimination Half-life (t1/2) | 14.3 minutes | Brain | Mouse | [4] |
Table 4: Pharmacokinetic Parameters of this compound.
Mechanism of Action: Modulation of NMDA Receptor Signaling
This compound competitively inhibits the binding of glutamate to the GluN2 subunit of the NMDA receptor. This prevents the conformational change required for ion channel opening, thereby blocking the influx of Ca2+ and Na+ ions. This action has profound effects on downstream signaling pathways.
NMDA Receptor Signaling Pathway
Caption: Simplified NMDA receptor signaling pathway and the inhibitory action of this compound.
Activation of the NMDA receptor leads to an influx of calcium, which acts as a second messenger to activate a cascade of downstream signaling molecules, including Calcium/calmodulin-dependent protein kinase II (CaMKII), protein kinase C (PKC), and neuronal nitric oxide synthase (nNOS). These signaling pathways ultimately lead to the phosphorylation of transcription factors like CREB, which in turn regulates gene expression related to synaptic plasticity and cell survival. By blocking the initial calcium influx, this compound effectively inhibits these downstream signaling events.
Historical Context and Scientific Impact
The discovery of this compound was a watershed moment for NMDA receptor research. Its superior potency, selectivity, and in vivo activity compared to its predecessors provided neuroscientists with a powerful tool to dissect the intricate roles of the NMDA receptor in the central nervous system. The wealth of research conducted with this compound has been instrumental in shaping our current understanding of:
-
Long-Term Potentiation (LTP): this compound was crucial in solidifying the role of NMDA receptors as coincidence detectors essential for the induction of LTP, a cellular mechanism underlying learning and memory.
-
Excitotoxicity: Studies using this compound helped to elucidate the role of NMDA receptor overactivation in neuronal cell death following ischemic events and in neurodegenerative diseases.
-
Drug Development: this compound served as a prototype for the development of subsequent generations of NMDA receptor antagonists with improved pharmacokinetic and pharmacodynamic profiles for potential therapeutic applications in a range of neurological and psychiatric disorders.
Conclusion
This compound remains a cornerstone of NMDA receptor pharmacology. Its discovery and comprehensive characterization provided the essential tools to unlock the complexities of glutamatergic neurotransmission. The data and experimental protocols outlined in this guide highlight the seminal work that established this compound as a potent and selective NMDA receptor antagonist and underscore its enduring legacy in the field of neuroscience. The continued study of compounds like this compound and their interactions with the NMDA receptor will undoubtedly continue to yield valuable insights into brain function and disease.
References
- 1. The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CPP, a selective N-methyl-D-aspartate (NMDA)-type receptor antagonist: characterization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of NMDA Receptor Antagonist, CPP, in Mouse Plasma and Brain Tissue Following Systematic Administration Using Ion-Pair LCMS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 6. This compound | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 7. rndsystems.com [rndsystems.com]
- 8. CPP impairs contextual learning at concentrations below those that block pyramidal neuron NMDARs and LTP in the CA1 region of the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dose-dependent suppression of hippocampal contextual memory formation, place cells, and spatial engrams by the NMDAR antagonist (R)-CPP - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Stereoselectivity of (RS)-CPP: A Technical Guide to its Enantiomers and NMDA Receptor Activity
For Immediate Release
This technical guide provides a comprehensive analysis of the enantiomers of (RS)-3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid ((RS)-CPP), a potent N-methyl-D-aspartate (NMDA) receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document delves into the distinct pharmacological activities of the (R)-CPP and (S)-CPP enantiomers, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Introduction to this compound and NMDA Receptor Antagonism
This compound is a well-established competitive antagonist of the NMDA receptor, a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory.[1][2] Its antagonism at the glutamate binding site modulates neuronal excitability, and it has been widely used as a pharmacological tool to investigate the roles of NMDA receptors in various physiological and pathological processes.[2] The molecule possesses a chiral center, leading to the existence of two enantiomers: (R)-CPP and (S)-CPP. This guide focuses on the stereoselective activity of these enantiomers, highlighting the significantly greater potency of the (R)-enantiomer.
Quantitative Analysis of Enantiomeric Activity
The pharmacological activity of the this compound enantiomers exhibits marked stereoselectivity, with (R)-CPP being the more potent antagonist at the NMDA receptor. While extensive quantitative data is available for the (R)-enantiomer and the racemic mixture, specific binding affinity data for the (S)-enantiomer is less prevalent in the literature.
Table 1: In Vitro Activity of (R)-CPP at Recombinant NMDA Receptor Subunits
| NMDA Receptor Subunit | Ki (μM) |
| GluN2A | 0.041 |
| GluN2B | 0.27 |
| GluN2C | 0.63 |
| GluN2D | 1.99 |
Ki represents the inhibition constant, with lower values indicating higher binding affinity.
Table 2: In Vivo Activity of this compound and its Enantiomers
| Compound | Assay | Effect | ED50 / EC50 / IC50 |
| This compound | Audiogenic Seizures (DBA/2 mice) | Blockade | 1.5 mg/kg (i.p.)[1] |
| This compound | NMDA-induced Seizures (CF-1 mice) | Blockade | 1.9 mg/kg (i.p.)[1] |
| This compound | Cerebellar cGMP level reduction | Decrease | 4.7 mg/kg (i.p.)[1] |
| This compound | Contextual Fear Conditioning | Memory Impairment | EC50 = 2.3 mg/kg[3] |
| This compound | NMDA-evoked [3H]ACh release | Antagonism | IC50 = 8 µM[1] |
ED50: Effective dose in 50% of the population. EC50: Concentration producing 50% of the maximal effect. IC50: Concentration causing 50% inhibition.
Experimental Protocols
Radioligand Binding Assay for NMDA Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound enantiomers for the NMDA receptor using a competitive binding assay with a radiolabeled ligand such as [3H]CPP.
Materials:
-
Rat brain membranes (cortical or hippocampal)
-
[3H]CPP (radioligand)
-
(R)-CPP, (S)-CPP, and this compound (test compounds)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., 1 mM L-glutamate)
-
Scintillation vials and cocktail
-
Filtration apparatus (e.g., Brandel cell harvester)
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous ligands. Resuspend the final pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [3H]CPP, and varying concentrations of the unlabeled test compound ((R)-CPP, (S)-CPP, or this compound).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value for each compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This protocol measures the inhibitory effect of this compound enantiomers on NMDA receptor-mediated currents in neurons.
Materials:
-
Cultured neurons or acute brain slices
-
Artificial cerebrospinal fluid (aCSF)
-
Internal pipette solution
-
Patch pipettes
-
Micromanipulator and perfusion system
-
Patch-clamp amplifier and data acquisition system
-
NMDA and glycine (B1666218) (agonists)
-
(R)-CPP, (S)-CPP, and this compound (test compounds)
Procedure:
-
Preparation: Prepare acute brain slices or cultured neurons for recording.
-
Patching: Under a microscope, approach a neuron with a patch pipette filled with internal solution and form a high-resistance seal (giga-seal) with the cell membrane.
-
Whole-Cell Configuration: Rupture the membrane patch to achieve the whole-cell configuration, allowing control of the cell's membrane potential and recording of ionic currents.
-
Eliciting NMDA Currents: Perfuse the neuron with aCSF containing NMDA and glycine to evoke inward currents through NMDA receptors.
-
Compound Application: Apply varying concentrations of the test compounds ((R)-CPP, (S)-CPP, or this compound) via the perfusion system.
-
Data Recording: Record the NMDA receptor-mediated currents before, during, and after the application of the test compounds.
-
Data Analysis: Measure the peak amplitude of the NMDA currents in the presence of different concentrations of the antagonists. Plot the concentration-response curve and determine the IC50 value for each enantiomer.
Visualizing Pathways and Workflows
NMDA Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the NMDA receptor.
Caption: NMDA Receptor Signaling Cascade.
Experimental Workflow for Characterizing this compound Enantiomers
The following diagram outlines the logical steps for the comprehensive pharmacological characterization of the this compound enantiomers.
Caption: Pharmacological Characterization Workflow.
Conclusion
The enantiomers of this compound exhibit significant stereoselectivity in their interaction with the NMDA receptor. The available data robustly demonstrates that (R)-CPP is the more potent enantiomer, displaying high affinity for the NMDA receptor, particularly those containing the GluN2A subunit. The racemic mixture, this compound, is a potent antagonist in both in vitro and in vivo models. While quantitative data for the (S)-enantiomer is not as readily available, the pronounced activity of the (R)-enantiomer suggests that it is the primary contributor to the pharmacological effects of the racemic mixture. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of these and other stereoselective NMDA receptor antagonists, which is crucial for the development of more targeted and effective therapeutics for neurological disorders.
References
- 1. CPP, a selective N-methyl-D-aspartate (NMDA)-type receptor antagonist: characterization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 3. CPP impairs contextual learning at concentrations below those that block pyramidal neuron NMDARs and LTP in the CA1 region of the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Stereoselective Pharmacology of CPP: (R)-CPP vs. (RS)-CPP
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the pharmacological, pharmacokinetic, and functional differences between the resolved enantiomer (R)-CPP and its racemic counterpart, (RS)-CPP. Both are potent competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, a critical target in neuroscience research and drug development for neurological disorders. This document synthesizes key quantitative data, details common experimental methodologies for their characterization, and visualizes the underlying scientific principles to support advanced research and development activities. The evidence presented unequivocally demonstrates the stereoselective activity of CPP, with the (R)-enantiomer being the pharmacologically active component, highlighting the importance of stereochemistry in drug design and evaluation.
Introduction: The Significance of Stereochemistry in NMDA Receptor Antagonism
The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory. Its dysregulation is implicated in a range of neurological and psychiatric disorders, making it a key target for therapeutic intervention. 3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP) is a highly selective and competitive antagonist that acts at the glutamate (B1630785) binding site of the NMDA receptor.[1][2]
CPP possesses a chiral center, existing as two non-superimposable mirror images, or enantiomers: (R)-CPP and (S)-CPP. The racemic mixture, containing a 1:1 ratio of both enantiomers, is designated as this compound.[3] In pharmacology, it is a well-established principle that enantiomers can exhibit significantly different biological activities due to the three-dimensional nature of their interactions with chiral biological targets like receptors and enzymes.[4] This guide elucidates these differences in the context of CPP, providing a clear rationale for the preferential use of the single enantiomer, (R)-CPP, in research and clinical development.
Molecular and Pharmacological Differentiation
The fundamental difference between (R)-CPP and this compound lies in their composition and, consequently, their interaction with the NMDA receptor. (R)-CPP is the eutomer, the enantiomer that possesses the desired pharmacological activity, while the (S)-CPP enantiomer is considered the distomer, exhibiting significantly lower potency.
Mechanism of Action
Both (R)-CPP and this compound function as competitive antagonists at the glutamate co-agonist binding site on the GluN2 subunits of the NMDA receptor.[3][5] By binding to this site, they prevent the endogenous agonist, glutamate, from activating the receptor, thereby inhibiting ion channel opening and subsequent Ca²⁺ influx. This mechanism is central to their neuroprotective and anticonvulsant effects.
The stereoselectivity of this interaction is stark. The (R)-enantiomer is the significantly more active isomer.[6] The difference in activity is primarily attributed to the binding kinetics at the receptor site. While the association rates (kon) for both the (R)- and (S)-isomers are similar, the dissociation rate (koff) for the (S)-isomer is approximately 10-fold faster than for the (R)-isomer.[7] This rapid dissociation of the (S)-enantiomer from the receptor results in a much lower binding affinity and, consequently, reduced antagonistic potency.
Quantitative Comparison of Potency
The superior potency of (R)-CPP is evident from in vitro binding affinity (Ki) and functional inhibition (IC₅₀) data. This compound, being a 1:1 mixture, has its potency diluted by the presence of the less active (S)-enantiomer, resulting in approximately half the potency of the pure (R)-enantiomer.
Table 1: In Vitro Potency at NMDA Receptor Subtypes
| Compound | Receptor Subunit | Ki (μM) | Reference |
|---|---|---|---|
| (R)-CPP | GluN2A | 0.041 | [6] |
| GluN2B | 0.27 | [6] | |
| GluN2C | 0.63 | [6] | |
| GluN2D | 1.99 | [6] | |
| This compound | NMDA (General) | IC₅₀ = 8.0 (functional assay) | [5] |
| | NMDA (General) | IC₅₀ = 434 nM (fEPSPNMDA block) |[8] |
In Vivo Efficacy
The stereoselective potency observed in vitro translates directly to in vivo activity. (R)-CPP demonstrates greater efficacy in animal models of epilepsy and neuroprotection at lower doses compared to the racemate.
Table 2: In Vivo Anticonvulsant Efficacy
| Compound | Animal Model | Endpoint | ED₅₀ (mg/kg, i.p.) | Reference |
|---|---|---|---|---|
| (R)-CPP | Mouse (CPFE) | Suppression of contextual learning | IC₅₀ = 3.1 | [9] |
| This compound | Mouse (DBA/2) | Block of audiogenic convulsions | 1.5 | [5] |
| Mouse (CF-1) | Block of NMDA-induced seizures | 1.9 | [5] |
| | Mouse | Decrease cerebellar cGMP levels | 4.7 |[5] |
Pharmacokinetic Profile
The pharmacokinetic properties of a drug—absorption, distribution, metabolism, and excretion (ADME)—determine its concentration and duration of action in the body. For chiral drugs, these processes can be stereoselective, leading to different plasma and tissue concentrations of each enantiomer even when administered as a racemate.[4][10]
Absorption and Distribution
This compound is known to cross the blood-brain barrier, allowing for systemic administration in preclinical studies.[3][8] Pharmacokinetic studies in mice following systemic administration of this compound show a rapid distribution, with an elimination half-life of approximately 8.8 minutes in plasma and 14.3 minutes in brain tissue.[11]
Specific comparative pharmacokinetic studies detailing potential differences in the ADME of (R)-CPP versus (S)-CPP are not extensively reported in the literature. However, the principle of stereoselective metabolism is well-established for many chiral compounds.[12][13] Should one enantiomer be metabolized or cleared more rapidly than the other, the ratio of the two enantiomers in the plasma and at the target site would deviate from the 1:1 ratio of the administered racemate, potentially altering the pharmacodynamic profile over time.
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Plasma | Brain Tissue | Reference |
|---|---|---|---|
| Elimination Half-life (t1/2) | 8.8 min | 14.3 min | [11] |
| Brain to Plasma Ratio | ~0.06 - 0.07 | - |[11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize and differentiate (R)-CPP and this compound.
Radioligand Binding Assay for Ki Determination
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the NMDA receptor.
-
Objective: To calculate the inhibitor constant (Ki) of (R)-CPP and this compound at the NMDA receptor.
-
Materials:
-
Rat brain cortical membranes (source of NMDA receptors).
-
Radioligand: [³H]-CGP 39653 (a high-affinity competitive antagonist).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: (R)-CPP and this compound at various concentrations.
-
Non-specific binding agent: High concentration of a non-labeled ligand (e.g., 10 µM L-glutamate).
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation cocktail and counter.
-
-
Methodology:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer. Centrifuge to pellet membranes and wash multiple times to remove endogenous ligands. Resuspend the final pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-CGP 39653 (typically at its Kd value), and varying concentrations of the test compound ((R)-CPP or this compound).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash filters with ice-cold buffer.
-
Quantification: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiology for Functional Antagonism
This protocol uses whole-cell patch-clamp electrophysiology to measure the functional inhibition of NMDA receptor-mediated currents.
-
Objective: To determine the IC₅₀ of (R)-CPP and this compound for the blockade of NMDA-evoked currents in neurons.
-
Materials:
-
Cultured neurons (e.g., hippocampal or cortical) or acute brain slices.
-
External solution: Artificial cerebrospinal fluid (aCSF) containing antagonists for other receptors (e.g., AMPA, GABAA) and low Mg²⁺ to relieve voltage-dependent block.
-
Internal solution: Cesium-based solution for the patch pipette to block K⁺ channels.
-
Agonist: NMDA (e.g., 100 µM) and co-agonist Glycine (e.g., 10 µM).
-
Test Compounds: (R)-CPP and this compound.
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system).
-
-
Methodology:
-
Preparation: Place the cell culture dish or brain slice in the recording chamber and perfuse with external solution.
-
Patching: Obtain a whole-cell patch-clamp recording from a target neuron. Clamp the cell at a positive holding potential (e.g., +40 mV) to further relieve Mg²⁺ block.
-
Baseline Current: Apply NMDA/Glycine via the perfusion system to evoke an inward current. Establish a stable baseline response.
-
Antagonist Application: Co-apply a specific concentration of the test compound ((R)-CPP or this compound) with the NMDA/Glycine solution and record the inhibited current.
-
Dose-Response: Repeat step 4 with a range of antagonist concentrations. Allow for washout between applications to ensure recovery.
-
Data Analysis: Measure the peak amplitude of the NMDA-evoked current in the presence of each antagonist concentration. Normalize the inhibited responses to the baseline response. Plot the percent inhibition against the log concentration of the antagonist and fit the data with a sigmoidal dose-response curve to determine the IC₅₀.
-
In Vivo Anticonvulsant Model (PTZ-induced Seizures)
This protocol assesses the ability of a compound to protect against seizures induced by the chemoconvulsant pentylenetetrazole (PTZ).
-
Objective: To determine the median effective dose (ED₅₀) of (R)-CPP and this compound for preventing PTZ-induced clonic seizures.
-
Materials:
-
Male mice (e.g., C57BL/6 strain).
-
Test Compounds: (R)-CPP and this compound dissolved in vehicle (e.g., saline).
-
PTZ solution (e.g., 85 mg/kg).
-
Observation chambers.
-
-
Methodology:
-
Grouping: Divide animals into groups. One group receives the vehicle, and the other groups each receive a different dose of (R)-CPP or this compound.
-
Drug Administration: Administer the test compounds or vehicle via intraperitoneal (i.p.) injection.
-
Pre-treatment Time: Allow for a pre-treatment period (e.g., 30 minutes) for the drug to be absorbed and distributed.
-
Seizure Induction: Administer a convulsant dose of PTZ (i.p. or subcutaneous).
-
Observation: Immediately place each mouse in an individual observation chamber and record seizure activity for 30 minutes. The primary endpoint is the presence or absence of a generalized clonic seizure with loss of righting reflex.
-
Data Analysis: For each dose group, calculate the percentage of animals protected from seizures. Use probit analysis or logistic regression to calculate the ED₅₀, the dose at which 50% of the animals are protected.
-
Conclusion for Drug Development
The distinction between (R)-CPP and this compound is not merely academic; it has profound implications for drug development.
-
Potency and Dose Reduction: The use of the single, highly potent (R)-enantiomer allows for a lower therapeutic dose compared to the racemate. This can reduce the metabolic load on the patient and may lower the cost of goods for the final drug product.
-
Improved Therapeutic Index: The (S)-enantiomer in the racemic mixture is essentially an impurity. While it has low activity at the target receptor, it may have off-target effects or contribute to the overall side-effect profile without adding therapeutic benefit. Administering the pure eutomer, (R)-CPP, eliminates this risk, potentially leading to a better safety profile and an improved therapeutic index.
-
Predictable Pharmacokinetics: While specific data for CPP is limited, stereoselective metabolism can lead to variable ratios of enantiomers between individuals, resulting in unpredictable pharmacodynamics when a racemate is administered. Using a single enantiomer leads to a more consistent and predictable pharmacokinetic and pharmacodynamic profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 4. Stereoselectivity in drug metabolism: molecular mechanisms and analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CPP, a selective N-methyl-D-aspartate (NMDA)-type receptor antagonist: characterization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CPP impairs contextual learning at concentrations below those that block pyramidal neuron NMDARs and LTP in the CA1 region of the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Stereoselective pharmacokinetics and metabolism of chiral drugs | PPTX [slideshare.net]
- 11. Measurement of NMDA Receptor Antagonist, CPP, in Mouse Plasma and Brain Tissue Following Systematic Administration Using Ion-Pair LCMS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stereoselective pharmacokinetics and metabolism of the enantiomers of cyclophosphamide. Preliminary results in humans and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stereoselective excretion and first-pass metabolism of clausenamide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the NMDA Receptor Subunit Selectivity of (RS)-CPP
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity of the competitive N-methyl-D-aspartate (NMDA) receptor antagonist, (RS)-3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid ((RS)-CPP), for different NMDA receptor subunits. This document consolidates quantitative binding data, details common experimental methodologies for determining subunit selectivity, and presents visual representations of key concepts and workflows.
Introduction to this compound and NMDA Receptor Diversity
This compound is a potent and selective competitive antagonist of the NMDA receptor, binding to the glutamate (B1630785) recognition site.[1] NMDA receptors are critical for excitatory neurotransmission in the central nervous system and are involved in synaptic plasticity, learning, and memory.[2] These receptors are heterotetrameric ion channels typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A, GluN2B, GluN2C, or GluN2D).[2][3] The specific GluN2 subunit composition dictates the receptor's pharmacological and biophysical properties, including its affinity for antagonists.[4] Understanding the selectivity of compounds like this compound for specific subunit combinations is crucial for developing targeted therapeutics for neurological and psychiatric disorders.[3]
Quantitative Analysis of Subunit Selectivity
The affinity of an antagonist for different receptor subtypes is a key determinant of its pharmacological profile. For this compound, the (R)-enantiomer is the more active isomer.[5] The inhibitory constants (Ki) of (R)-CPP for recombinant NMDA receptors containing different GluN2 subunits have been determined, revealing a notable selectivity profile.
Table 1: Inhibitory Constants (Ki) of (R)-CPP for Recombinant NMDA Receptor Subunits
| NMDA Receptor Subunit Composition | Ki (μM) |
|---|---|
| GluN1/GluN2A | 0.041[5] |
| GluN1/GluN2B | 0.27[5] |
| GluN1/GluN2C | 0.63[5] |
| GluN1/GluN2D | 1.99[5] |
Data presented are for the more active (R)-enantiomer of CPP. A lower Ki value indicates higher binding affinity.
The data clearly indicates that (R)-CPP exhibits a preference for NMDA receptors containing the GluN2A subunit, with approximately 6.6-fold higher affinity for GluN2A over GluN2B, 15.4-fold over GluN2C, and 48.5-fold over GluN2D-containing receptors.
Experimental Protocols for Determining Subunit Selectivity
The determination of antagonist affinity and selectivity for NMDA receptor subunits typically involves the use of recombinant receptors expressed in heterologous systems, such as Xenopus oocytes or mammalian cell lines (e.g., HEK293). This allows for the study of defined subunit combinations in isolation. The two primary techniques employed are radioligand binding assays and electrophysiological recordings.
1. Radioligand Binding Assays
This method directly measures the binding of a radiolabeled ligand to the receptor in the presence of a competing unlabeled ligand (the compound of interest).
-
Preparation of Cell Membranes:
-
Culture mammalian cells (e.g., HEK293) and transfect them with cDNAs encoding the desired GluN1 and GluN2 subunits.
-
After 48-72 hours of expression, harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the expressed receptors.
-
Wash the membrane pellet by resuspension and recentrifugation in fresh buffer to remove endogenous ligands. The final pellet is resuspended in the assay buffer.
-
-
Competition Binding Assay:
-
In a series of tubes, add a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [3H]-CPP or [3H]-CGS 19755).[6]
-
Add increasing concentrations of the unlabeled competitor compound (this compound).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the mixture at a defined temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold buffer to minimize dissociation of the bound ligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled standard antagonist.
-
The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve, from which the IC50 (the concentration of competitor that inhibits 50% of specific binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This functional assay measures the inhibition of agonist-induced currents by the antagonist. Schild analysis is a common method to determine the affinity (Kb, equivalent to Ki for a competitive antagonist) of the antagonist.[7]
-
Oocyte Preparation and Injection:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Treat the oocytes with collagenase to defolliculate them (remove the surrounding follicular cell layer).
-
Inject the oocytes with cRNAs encoding the desired GluN1 and GluN2 subunits.
-
Incubate the injected oocytes for 2-5 days to allow for receptor expression on the plasma membrane.
-
-
Electrophysiological Recording and Schild Analysis:
-
Place an oocyte in a recording chamber continuously perfused with a standard recording solution (e.g., containing NaCl, KCl, CaCl2, and a buffer like HEPES).
-
Impale the oocyte with two microelectrodes filled with KCl, one for voltage clamping and one for current recording. Clamp the membrane potential at a holding potential of -40 to -70 mV.
-
Generate a glutamate concentration-response curve by applying increasing concentrations of glutamate (in the presence of a saturating concentration of the co-agonist glycine) and measuring the peak inward current response.
-
Wash out the agonist and equilibrate the oocyte with a fixed concentration of the antagonist (this compound).
-
Generate a new glutamate concentration-response curve in the presence of the antagonist. The curve should be right-shifted compared to the control curve.[7]
-
Repeat steps 4 and 5 for several different concentrations of the antagonist.
-
Calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in its absence.
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the logarithm of the molar concentration of the antagonist on the x-axis.
-
For a competitive antagonist, the data should be well-fitted by a linear regression. The slope of this line should be close to 1. The x-intercept of the regression line provides the pA2 value, which is the negative logarithm of the antagonist's equilibrium dissociation constant (Kb).[8]
-
Visualizing Mechanisms and Workflows
Mechanism of Competitive Antagonism
This compound acts as a competitive antagonist at the NMDA receptor. This means it reversibly binds to the same site as the endogenous agonist, glutamate, on the GluN2 subunit, thereby preventing receptor activation.
References
- 1. This compound | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. Structural basis of subunit selectivity for competitive NMDA receptor antagonists with preference for GluN2A over GluN2B subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMDA Receptor Subunits Have Differential Roles in Mediating Excitotoxic Neuronal Death Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (R)-CPP | NMDA Receptors | Tocris Bioscience [tocris.com]
- 6. Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural basis of subunit selectivity for competitive NMDA receptor antagonists with preference for GluN2A over GluN2B subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CPP, a selective N-methyl-D-aspartate (NMDA)-type receptor antagonist: characterization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
(RS)-CPP Pharmacokinetics in Rodent Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(RS)-CPP, or (RS)-3-(2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It is widely utilized in preclinical research to investigate the role of the NMDA receptor in various physiological and pathological processes in the central nervous system. This technical guide provides an in-depth overview of the pharmacokinetics of this compound in rodent models, focusing on key parameters, experimental methodologies, and analytical techniques. The information presented herein is intended to assist researchers in designing and interpreting studies involving this critical pharmacological tool.
Pharmacokinetic Parameters in Mice
A key study by Gemperline et al. (2014) provides a detailed analysis of the pharmacokinetic profile of this compound in mice following both intravenous (IV) and intraperitoneal (IP) administration. The quantitative data from this study are summarized in the tables below.[1][2][3]
Intravenous Administration in Mice
| Parameter | Value | Unit |
| Dose | 1 | mg/kg |
| Cmax (Plasma) | 2113 ± 202 | ng/mL |
| Tmax (Plasma) | 10 | minutes |
| Half-life (t1/2) (Plasma) | 8.8 | minutes |
| Cmax (Brain) | 23.9 ± 6.0 | ng/g |
| Tmax (Brain) | 15 | minutes |
| Half-life (t1/2) (Brain) | 14.3 | minutes |
| Brain-to-Plasma Ratio | ~1:18 (0.06 ± 0.01) |
Intraperitoneal Administration in Mice
| Parameter | Value | Unit |
| Dose | 9 | mg/kg |
| Cmax (Plasma) | 1259 ± 177 | ng/mL |
| Tmax (Plasma) | 60 | minutes |
| Cmax (Brain) | 87 ± 32 | ng/g |
| Tmax (Brain) | 45 | minutes |
| Brain-to-Plasma Ratio | 0.07 ± 0.01 |
Pharmacokinetic Data in Rats
Despite extensive literature searches, specific pharmacokinetic studies detailing parameters such as Cmax, Tmax, half-life, and bioavailability of this compound in rats could not be located in the public domain. While numerous studies have utilized this compound in rats to investigate its pharmacological effects, they do not provide detailed pharmacokinetic data.[4][5] The lack of this information represents a significant data gap in the comparative pharmacology of this compound in different rodent models.
Experimental Protocols
The following sections detail the methodologies employed in the pharmacokinetic studies of this compound in mice, based on the work of Gemperline et al. (2014).[1][2][3]
Animal Models and Drug Administration
-
Species: Mouse
-
Administration Routes:
-
Intravenous (IV): this compound was administered via the tail vein.
-
Intraperitoneal (IP): this compound was injected into the peritoneal cavity.
-
-
Dosage:
-
IV: A dose of 1 mg/kg was used for the detailed concentration-time profile.
-
IP: Doses of 3.0 and 9.0 mg/kg were administered.
-
-
Sample Collection: Blood and brain tissue samples were collected at various time points post-administration. For the IV time-course study, samples were collected at 10, 15, 20, 30, and 45 minutes. For the IP study, samples were collected at 45, 60, 75, and 90 minutes.
Bioanalytical Method: Ion-Pair LC-MS/MS
A reliable and sensitive ion-pair liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the determination of this compound in plasma and brain tissue.[1][2][3]
-
Sample Preparation:
-
Plasma: Plasma samples were subjected to solid-phase extraction (SPE) using a mixed-mode anion exchange cartridge.
-
Brain Tissue: Brain tissue was homogenized in 0.01N HCl. The homogenate was then processed using the same SPE protocol as the plasma samples.
-
-
Chromatography:
-
Column: Waters Acquity UPLC BEH C18 column (100 x 2.1 mm, 1.7 µm).
-
Mobile Phase: An ion-pairing agent was used in the mobile phase to retain the highly polar this compound on the C18 column.
-
-
Mass Spectrometry:
-
Instrument: AB Sciex QTrap 5500 mass spectrometer.
-
Ionization Mode: Positive ion electrospray ionization (ESI).
-
Detection: Multiple reaction monitoring (MRM) was used to detect the analyte and an internal standard. The precursor to product ion transition for this compound was m/z 252.958 → 207.100.[1][3]
-
Visualizations
Experimental Workflow for this compound Pharmacokinetic Analysis
Caption: Workflow for pharmacokinetic analysis of this compound in mice.
Signaling Pathway Context: NMDA Receptor Antagonism
Caption: Mechanism of this compound as a competitive NMDA receptor antagonist.
Conclusion
The pharmacokinetics of this compound have been well-characterized in mice, demonstrating rapid elimination from both plasma and brain tissue following intravenous and intraperitoneal administration. The provided experimental protocols and analytical methods offer a robust framework for future studies. However, the notable absence of published pharmacokinetic data for this compound in rats highlights a critical area for future research. Such studies would be invaluable for a more complete understanding of the interspecies differences in the disposition of this widely used NMDA receptor antagonist and would further aid in the translation of preclinical findings.
References
- 1. Measurement of NMDA Receptor Antagonist, CPP, in Mouse Plasma and Brain Tissue Following Systematic Administration Using Ion-Pair LCMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of NMDA Receptor Antagonist, CPP, in Mouse Plasma and Brain Tissue Following Systematic Administration Using Ion-Pair LCMS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The antidepressant action of 3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid is mediated by phosphorylation of histone deacetylase 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Action of 3-((+/-)-2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid (CPP): a new and highly potent antagonist of N-methyl-D-aspartate receptors in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Blood-Brain Barrier Permeability of (RS)-CPP
This guide provides a detailed overview of the blood-brain barrier (BBB) permeability of (RS)-3-(2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid, or (RS)-CPP, a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. The content is tailored for researchers, scientists, and professionals in drug development, offering quantitative data, experimental methodologies, and visual representations of the processes involved.
Quantitative Data on this compound Blood-Brain Barrier Permeability
The following table summarizes the key pharmacokinetic parameters of this compound related to its ability to cross the blood-brain barrier in mice following a single intravenous injection.
| Parameter | Value | Unit | Administration Route | Species | Source |
| Plasma Cmax | 2113 ± 202 | ng/ml | Intravenous (1 mg/kg) | Mouse | [1] |
| Brain Cmax | 23.9 ± 6.0 | ng/g | Intravenous (1 mg/kg) | Mouse | [1] |
| Plasma Tmax | 10 | minutes | Intravenous (1 mg/kg) | Mouse | [1] |
| Brain Tmax | 15 | minutes | Intravenous (1 mg/kg) | Mouse | [1] |
| Plasma Elimination Half-life (t1/2) | 8.8 | minutes | Intravenous | Mouse | [1][2][3] |
| Brain Elimination Half-life (t1/2) | 14.3 | minutes | Intravenous | Mouse | [1][2][3] |
| Plasma to Brain Concentration Ratio | ~18:1 | - | Intravenous/Intraperitoneal | Mouse | [1][2][3] |
Experimental Protocols
The data presented above was obtained through a series of detailed experimental procedures designed to quantify the concentration of this compound in plasma and brain tissue over time.
1. Animal Model and Drug Administration:
-
Species: Mouse.[1]
-
Administration: this compound was administered via intravenous (i.v.) or intraperitoneal (i.p.) injections.[1][2][3] For the detailed concentration-time profile, a 1 mg/kg i.v. dose was used.[1]
2. Sample Collection:
-
At various time points following administration, blood and brain tissue samples were collected from the mice.
3. Sample Preparation:
-
Solid Phase Extraction (SPE): To isolate this compound from the biological matrices, a mixed-mode anion exchange solid phase extraction was employed.[1][2][3] This step is crucial due to the highly polar nature of the compound.[1][2][4]
4. Analytical Method:
-
Chromatography: An ion-pair Ultra Performance Liquid Chromatography (UPLC) with a C18 column was used for separation.[1][2]
-
Column: Waters Acquity UPLC BEH C18 column (100 × 2.1 mm ID, 1.7 μm).[4]
-
Mobile Phase A: 20 nM heptafluorobutyric acid (HFBA) in water.[4]
-
Mobile Phase B: 20 mM HFBA in acetonitrile.[4]
-
Gradient: A specific gradient was used to separate the analyte and internal standard: (time/minute, % mobile phase B): (0, 1), (4, 6), (4.1, 95), (5.5, 95), (5.6, 1), (8, 1).[1]
-
Flow Rate: 0.35 mL/min.[1]
-
Column Temperature: 35 °C.[1]
-
-
Mass Spectrometry:
-
Instrument: AB Sciex QTrap 5500 mass spectrometer interfaced with the UPLC system.[1][2][3]
-
Ionization Mode: Positive ion Electrospray Ionization (ESI).[1][2][3]
-
Detection Mode: Multiple Reaction Monitoring (MRM) was used for sensitive and specific detection of this compound and the internal standard.[1][2][3]
-
MRM Transitions: The precursor to product ion transitions monitored were m/z 252.958 → 207.100 for this compound and m/z 334.955 → 136.033 for the internal standard.[1][2][3]
-
5. Data Analysis:
-
The concentration-time profiles for both plasma and brain tissue were plotted.[1]
-
Non-linear regression with a one-phase exponential decay model was used to determine the elimination half-life (t1/2) for both plasma and brain tissue.[1]
Visualizations
The following diagrams illustrate the key workflows and concepts described in this guide.
Caption: Experimental workflow for determining this compound concentrations in plasma and brain tissue.
Caption: Conceptual diagram of this compound's limited permeability across the blood-brain barrier.
References
- 1. Measurement of NMDA Receptor Antagonist, CPP, in Mouse Plasma and Brain Tissue Following Systematic Administration Using Ion-Pair LCMS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of NMDA Receptor Antagonist, CPP, in Mouse Plasma and Brain Tissue Following Systematic Administration Using Ion-Pair LCMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of NMDA Receptor Antagonist, CPP, in Mouse Plasma and Brain Tissue Following Systematic Administration Using Ion-Pair LCMS/MS. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
The Neuroprotective Profile of (RS)-CPP: A Technical Guide to its Core Mechanisms and Preclinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
(RS)-3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid, commonly known as (RS)-CPP, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its neuroprotective properties stem from its ability to mitigate the excitotoxic cascade, a primary mechanism of neuronal injury in a host of neurological disorders, including ischemic stroke, traumatic brain injury, and epilepsy. This technical guide provides an in-depth analysis of the core neuroprotective effects of this compound, presenting quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of its mechanism of action.
Core Mechanism of Action: Attenuation of Excitotoxicity
The neuroprotective effect of this compound is intrinsically linked to its function as a competitive antagonist at the glutamate (B1630785) binding site of the NMDA receptor. Under pathological conditions such as cerebral ischemia, excessive glutamate release leads to the overactivation of NMDA receptors. This triggers a massive influx of calcium (Ca²⁺) into the neuron, initiating a cascade of neurotoxic events including the activation of degradative enzymes (proteases, phospholipases), the formation of reactive oxygen species (ROS), and mitochondrial dysfunction, ultimately leading to neuronal death.
By competitively binding to the NMDA receptor, this compound prevents glutamate from activating the receptor channel, thereby blocking the excessive Ca²⁺ influx and interrupting the downstream excitotoxic signaling pathways. This action preserves neuronal integrity and function in the face of an excitotoxic insult.
Quantitative Data Presentation
The efficacy of this compound has been quantified in a range of in vitro and in vivo models. The following tables summarize key data from representative studies.
Table 1: In Vitro Antagonist Activity of this compound
| Assay System | Parameter | Agonist | This compound Value | Reference |
| Rat Striatal Slices | IC₅₀ | 50 µM NMDA | 8 µM | [1] |
| Rat Striatal Slices | pA₂ | NMDA | 5.66 | [1] |
IC₅₀: Half-maximal inhibitory concentration. pA₂: A measure of competitive antagonist potency.
Table 2: In Vivo Anticonvulsant and Neurological Effects of this compound in Mice
| Model System | Endpoint Measured | This compound ED₅₀ (i.p.) | Reference |
| DBA/2 Mice | Blockade of Audiogenic Convulsions | 1.5 mg/kg | [1] |
| CF-1 Mice | Blockade of NMDA-induced Seizures | 1.9 mg/kg | [1] |
| CF-1 Mice | Impairment of Traction Reflex | 6.1 mg/kg | [1] |
| Mice | Decrease in Cerebellar cGMP Levels | 4.7 mg/kg | [1] |
ED₅₀: Median effective dose. i.p.: Intraperitoneal.
Table 3: In Vivo Neuroprotective Efficacy of this compound
| Model System | Insult | Treatment Administration | Endpoint Measured | Result | Reference |
| 7-day-old Rats | Intrastriatal NMDA (25 nmol) | 15 min after NMDA (i.p.) | 50% Protective Dose | 8.84 µmol/kg | |
| Anesthetized Rats | Permanent Middle Cerebral Artery Occlusion (MCAO) | 30 min post-MCAO (i.v.) | Cortical Infarct Volume Reduction | 33% Reduction at 10 mg/kg | |
| Anesthetized Rats | Permanent Middle Cerebral Artery Occlusion (MCAO) | 30 min post-MCAO (i.v.) | Striatal Infarct Volume Reduction | 28% Reduction at 10 mg/kg |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections describe the protocols for key experiments cited.
Protocol 1: In Vivo Model of Focal Cerebral Ischemia (MCAO)
This protocol describes the induction of focal cerebral ischemia in rats via middle cerebral artery occlusion, a standard model for preclinical stroke research.
Materials:
-
Adult male rats (e.g., Sprague-Dawley or Wistar, 250-300g)
-
Anesthetic (e.g., isoflurane, halothane)
-
Surgical microscope or loupes
-
Micro-surgical instruments
-
4-0 nylon monofilament suture with a rounded tip
-
This compound solution and vehicle control (e.g., saline)
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and maintain anesthesia throughout the surgical procedure. Monitor rectal temperature and maintain at 37°C.
-
Surgical Exposure: Place the rat in a supine position. Make a midline cervical incision and carefully dissect to expose the left common carotid artery (CCA) and its bifurcation into the internal carotid artery (ICA) and external carotid artery (ECA).
-
Vessel Ligation: Ligate the distal end of the ECA. Place a loose ligature around the CCA proximally.
-
Filament Insertion: Make a small incision in the ECA stump. Insert the nylon monofilament through the incision and advance it into the ICA.
-
MCA Occlusion: Gently advance the filament approximately 18-20 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA).
-
Drug Administration: At the designated time point (e.g., 30 minutes post-occlusion), administer this compound or vehicle intravenously over a set period.
-
Closure: Secure the filament in place for permanent occlusion models. Close the neck incision with sutures.
-
Recovery: Discontinue anesthesia and allow the animal to recover. Monitor for neurological deficits.
Protocol 2: Infarct Volume Analysis via TTC Staining
2,3,5-triphenyltetrazolium chloride (TTC) is a salt that is reduced by viable mitochondrial enzymes (dehydrogenases) to a red formazan (B1609692) product. Infarcted, non-viable tissue lacks this enzymatic activity and remains unstained (white), allowing for quantification of the infarct area.
Materials:
-
Rat brain from MCAO experiment
-
2% TTC solution in phosphate-buffered saline (PBS)
-
Brain matrix slicer
-
Digital scanner or camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Brain Extraction: At the study endpoint (e.g., 24 hours post-MCAO), deeply anesthetize the animal and perfuse transcardially with cold saline.
-
Slicing: Carefully extract the brain and place it in a cold brain matrix. Cut the brain into uniform coronal slices (e.g., 2 mm thick).
-
Staining: Immerse the slices in a 2% TTC solution at 37°C for 15-30 minutes in the dark. Healthy tissue will stain deep red, while the infarcted area will remain white.
-
Imaging: Arrange the stained slices in order and capture a high-resolution digital image.
-
Quantification:
-
Using image analysis software, measure the total area of the contralateral (unaffected) hemisphere and the ipsilateral (affected) hemisphere for each slice.
-
Measure the area of the unstained (infarcted) tissue in the ipsilateral hemisphere for each slice.
-
Edema Correction: To account for swelling in the ischemic hemisphere, the corrected infarct area is often calculated using the formula: Corrected Infarct Area = Infarct Area × (Area of Contralateral Hemisphere / Area of Ipsilateral Hemisphere)
-
Volume Calculation: Calculate the infarct volume for each slice by multiplying the corrected infarct area by the slice thickness (2 mm). Sum the volumes from all slices to obtain the total infarct volume for the brain.
-
Protocol 3: In Vitro Excitotoxicity Assay (General Protocol)
This protocol provides a general framework for assessing the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary neuronal cultures.
Materials:
-
Primary cortical neuron cultures (e.g., from E18 rat embryos)
-
Neurobasal medium and supplements
-
Multi-well culture plates
-
This compound stock solution
-
Glutamate or NMDA stock solution
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit or MTT reagent
Procedure:
-
Cell Culture: Isolate and culture primary cortical neurons in appropriate multi-well plates. Allow neurons to mature in vitro for 7-10 days.
-
Treatment: Replace the culture medium with a defined experimental buffer. Pre-treat the neurons with various concentrations of this compound or vehicle control for a specified duration (e.g., 30 minutes).
-
Excitotoxic Insult: Add a neurotoxic concentration of glutamate (e.g., 50-100 µM) or NMDA to the wells (excluding the negative control wells).
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Viability Assessment (LDH Assay):
-
Collect a sample of the culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released from damaged cells, which is proportional to cell death.
-
Calculate the percentage of cytotoxicity relative to control wells (untreated) and maximum lysis wells (treated with a lysis buffer).
-
Neuroprotection is observed as a decrease in LDH release in this compound-treated wells compared to glutamate-only wells.
-
Conclusion
This compound demonstrates robust neuroprotective effects in preclinical models of neuronal injury. Its efficacy is rooted in its potent and selective competitive antagonism of the NMDA receptor, which effectively curtails the excitotoxic cascade responsible for neuronal death in ischemic and other neurological insults. The quantitative data from in vivo studies, particularly in the MCAO stroke model, underscore its potential as a therapeutic agent. The detailed protocols provided herein serve as a resource for researchers aiming to further investigate the properties of this compound and other NMDA receptor antagonists in the context of neuroprotection. Future research should aim to further delineate its therapeutic window, long-term functional outcomes, and safety profile to facilitate its potential translation to clinical applications.
References
The Role of (RS)-CPP in Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(RS)-3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid, commonly known as (RS)-CPP, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its ability to reversibly bind to the glutamate (B1630785) binding site on the NMDA receptor complex makes it an invaluable tool for investigating the mechanisms of synaptic plasticity.[1] By blocking the influx of Ca²⁺ through the NMDA receptor channel, this compound effectively inhibits both long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory.[1][2] This technical guide provides an in-depth overview of the core functions of this compound in synaptic plasticity, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction: this compound as a Molecular Probe
This compound is a synthetic compound that has been extensively used in neuroscience research to elucidate the role of NMDA receptors in various physiological and pathological processes.[1][2] Its high selectivity and competitive nature of antagonism allow for the precise dissection of NMDA receptor-dependent events in synaptic transmission and plasticity. The molecule is a racemic mixture, with the (R)-enantiomer being the more active isomer.[3] this compound is water-soluble and readily crosses the blood-brain barrier, making it suitable for both in vitro and in vivo studies.[1][2]
Mechanism of Action: Competitive Antagonism of the NMDA Receptor
This compound exerts its effects by competing with the endogenous agonist, glutamate, for the binding site on the GluN2 subunits of the NMDA receptor.[1] The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist (glycine or D-serine) for activation.[4] Furthermore, at resting membrane potentials, the channel is blocked by a magnesium ion (Mg²⁺). Depolarization of the postsynaptic membrane, typically through activation of AMPA receptors, dislodges the Mg²⁺ block, allowing for the influx of cations, most notably Ca²⁺, upon ligand binding.[4] This Ca²⁺ influx is the critical trigger for the downstream signaling cascades that lead to LTP or LTD.[5][6] By competitively inhibiting glutamate binding, this compound prevents the opening of the NMDA receptor channel, thereby blocking the downstream signaling required for the induction of these forms of synaptic plasticity.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound and its active enantiomer, (R)-CPP, from various studies.
Table 1: Binding Affinities (Ki values) of (R)-CPP for NMDA Receptor Subtypes
| NMDA Receptor Subunit | Ki (μM) | Reference |
| GluN2A | 0.041 | [3] |
| GluN2B | 0.27 | [3] |
| GluN2C | 0.63 | [3] |
| GluN2D | 1.99 | [3] |
Table 2: In Vitro Efficacy of this compound
| Assay | Preparation | Effect | IC50 | Reference |
| NMDA-evoked [³H]ACh release | Rat striatal slices | Antagonism | 8 µM | [7] |
| NMDA receptor-mediated fEPSPs | Mouse hippocampal slices | Blockade | 434 nM | [8] |
| Long-Term Potentiation (LTP) | Mouse hippocampal slices | Suppression | 361 nM | [8] |
Table 3: In Vivo Efficacy of this compound and (R)-CPP
| Compound | Animal Model | Assay | Effect | ED50 / IC50 | Reference |
| This compound | Mouse | Audiogenic convulsions | Blockade | 1.5 mg/kg (i.p.) | [7] |
| This compound | Mouse | NMDA-induced seizures | Blockade | 1.9 mg/kg (i.p.) | [7] |
| (R)-CPP | Mouse | Contextual fear conditioning | Suppression | 3.1 mg/kg (i.p.) | [8] |
| This compound | Anesthetized Rat | Commissural-CA3 LTP | Reduction | 3.2 mg/kg (i.p.) | [1] |
Signaling Pathways
The blockade of NMDA receptors by this compound has profound effects on the downstream signaling cascades that mediate synaptic plasticity. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.
NMDA Receptor-Mediated Signaling in Long-Term Potentiation (LTP)
Caption: Signaling pathway for NMDA receptor-dependent LTP.
NMDA Receptor-Mediated Signaling in Long-Term Depression (LTD)
Caption: Signaling pathway for NMDA receptor-dependent LTD.
Experimental Protocols
The following sections provide detailed methodologies for key experiments investigating the role of this compound in synaptic plasticity.
In Vitro Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol describes the induction and recording of LTP in the CA1 region of acute hippocampal slices and its blockade by this compound.
Materials:
-
Adult male Wistar rats or C57BL/6 mice
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 2.5 CaCl₂, 1.5 MgSO₄, 10 D-glucose, saturated with 95% O₂/5% CO₂.
-
This compound stock solution (e.g., 10 mM in water)
-
Vibrating microtome (vibratome)
-
Submerged or interface recording chamber
-
Glass microelectrodes (for recording and stimulation)
-
Electrophysiology rig with amplifier, digitizer, and data acquisition software
Procedure:
-
Slice Preparation:
-
Anesthetize the animal and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Isolate the hippocampus and prepare 400 µm thick transverse slices using a vibratome.
-
Allow slices to recover in an incubation chamber with oxygenated aCSF at 32-34°C for at least 1 hour.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Baseline Recording:
-
Deliver single test pulses (0.1 ms (B15284909) duration) every 30 seconds at an intensity that elicits an fEPSP of 30-40% of the maximal response.
-
Record a stable baseline for at least 20-30 minutes.
-
-
This compound Application:
-
For the experimental group, switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 10 µM).
-
Allow the drug to perfuse for at least 20 minutes before LTP induction.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz for 1 second, separated by 20 seconds.
-
-
Post-Induction Recording:
-
Continue recording fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slope to the average baseline value.
-
Compare the degree of potentiation between the control and this compound-treated groups.
-
In Vivo Electrophysiology: Long-Term Potentiation (LTP) in Anesthetized Rats
This protocol outlines the procedure for inducing and recording LTP in the commissural-CA3 pathway of anesthetized rats and its modulation by systemic administration of this compound.[1]
Materials:
-
Adult male Sprague-Dawley rats
-
Urethane (B1682113) anesthetic
-
Stereotaxic apparatus
-
Tungsten microelectrodes
-
This compound solution for intraperitoneal (i.p.) injection
-
Electrophysiology recording system
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with urethane (1.5 g/kg, i.p.).
-
Mount the animal in a stereotaxic frame.
-
Drill small holes in the skull over the target coordinates for the stimulating and recording electrodes.
-
-
Electrode Placement:
-
Lower the stimulating electrode into the contralateral CA3 region (commissural pathway).
-
Lower the recording electrode into the ipsilateral CA3 stratum radiatum.
-
-
This compound Administration:
-
Administer this compound (e.g., 3.2 mg/kg or 10 mg/kg, i.p.) or saline vehicle.
-
Allow 30-60 minutes for drug absorption and distribution.
-
-
Baseline Recording:
-
Deliver single test pulses to evoke fEPSPs and establish a stable baseline for at least 30 minutes.
-
-
LTP Induction:
-
Deliver a high-frequency tetanus (e.g., 250 Hz for 250 ms) to the commissural pathway.
-
-
Post-Induction Recording:
-
Monitor the fEPSP for at least 60 minutes following tetanus.
-
-
Data Analysis:
-
Measure the fEPSP slope and amplitude.
-
Express the post-tetanic responses as a percentage of the pre-tetanic baseline.
-
Compare the magnitude of LTP between the saline and this compound groups.
-
Morphological Analysis: Electron Microscopy of Dendritic Spines
This protocol describes the methodology for analyzing the ultrastructural changes in dendritic spines following LTP induction in the presence or absence of this compound.[9]
Materials:
-
Tissue prepared from in vivo LTP experiments (as in 5.2)
-
Electron microscope
-
Ultramicrotome
-
Software for 3D reconstruction
Procedure:
-
Tissue Fixation and Processing:
-
Following the in vivo experiment, perfuse the animal transcardially with a fixative solution (e.g., 4% paraformaldehyde and 0.1% glutaraldehyde).
-
Dissect the hippocampus and postfix the tissue.
-
Process the tissue for electron microscopy, including osmication, dehydration, and embedding in resin.
-
-
Serial Sectioning:
-
Cut serial ultrathin sections (e.g., 70 nm) from the region of interest using an ultramicrotome.
-
Mount the sections on single-slot grids.
-
-
Electron Microscopy:
-
Image the serial sections using a transmission electron microscope at appropriate magnifications.
-
-
3D Reconstruction and Analysis:
-
Align the serial electron micrographs.
-
Use specialized software to trace and reconstruct dendritic segments, dendritic spines, and postsynaptic densities (PSDs) in three dimensions.
-
Quantify various morphological parameters, including:
-
Spine density (number of spines per unit length of dendrite)
-
Spine head volume
-
Spine neck length and width
-
PSD area and volume
-
Proportions of different spine types (e.g., thin, stubby, mushroom)
-
-
-
Statistical Analysis:
-
Compare the morphological parameters between control, LTP, and LTP + this compound groups.
-
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for studying the effects of this compound on synaptic plasticity and the logical relationships in NMDA receptor antagonism.
General Experimental Workflow for Investigating this compound
Caption: A typical experimental workflow for studying this compound.
Logical Relationship of NMDA Receptor Antagonism by this compound
Caption: Logical flow of this compound's effect on NMDA receptor activation.
Conclusion
This compound remains a cornerstone pharmacological tool for the study of synaptic plasticity. Its well-characterized mechanism as a competitive NMDA receptor antagonist allows for the definitive assessment of the role of NMDA receptors in LTP, LTD, and associated cognitive functions. The quantitative data and detailed experimental protocols provided in this guide serve as a comprehensive resource for researchers aiming to utilize this compound in their investigations into the molecular underpinnings of learning and memory. The visualization of the signaling pathways and experimental workflows further aids in the conceptual understanding and practical design of experiments in this critical area of neuroscience.
References
- 1. (+/-) CPP, an NMDA receptor antagonist, blocks the induction of commissural-CA3 LTP in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 3. researchgate.net [researchgate.net]
- 4. NMDA receptor - Wikipedia [en.wikipedia.org]
- 5. Structural and molecular remodeling of dendritic spine substructures during long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural plasticity of dendritic secretory compartments during LTP-induced synaptogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dose-dependent suppression of hippocampal contextual memory formation, place cells, and spatial engrams by the NMDAR antagonist (R)-CPP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Basic Research Applications of (RS)-CPP
For Researchers, Scientists, and Drug Development Professionals
Abstract
(RS)-3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid, commonly known as (RS)-CPP, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its ability to reversibly bind to the glutamate (B1630785) recognition site on the NMDA receptor complex and its efficacy in vivo have established it as a critical pharmacological tool in neuroscience research.[1][2] This technical guide provides a comprehensive overview of the fundamental research applications of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing in-depth experimental protocols for its use in various preclinical models. The guide is intended to serve as a valuable resource for researchers and professionals in drug development investigating the role of the NMDA receptor in neurological and psychiatric disorders.
Introduction
The NMDA receptor, a subtype of ionotropic glutamate receptors, plays a pivotal role in synaptic plasticity, learning, and memory.[3] Its dysregulation is implicated in a range of neurological conditions, including epilepsy, neurodegenerative diseases, and psychiatric disorders. This compound, as a selective antagonist, allows for the precise investigation of the physiological and pathological functions of NMDA receptors.[1][2] It readily crosses the blood-brain barrier, making it suitable for systemic administration in in vivo studies.[1] This guide will explore its core applications in basic research, focusing on its utility in studying seizure-related phenomena, addiction and reward pathways, and synaptic plasticity.
Mechanism of Action
This compound is a competitive antagonist at the glutamate binding site on the NMDA receptor.[1][2] By competing with the endogenous agonist glutamate, this compound prevents the opening of the ion channel, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions. This action effectively blocks the downstream signaling cascades initiated by NMDA receptor activation.
NMDA Receptor Signaling Pathway
The binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor, coupled with postsynaptic membrane depolarization to relieve the magnesium (Mg²⁺) block, triggers a cascade of intracellular events. The influx of Ca²⁺ is a critical second messenger that activates numerous downstream effectors. This compound's blockade of this initial step has profound effects on these signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Binding and Functional Assays
| Parameter | Preparation | Radioligand | This compound Value | Reference |
| IC₅₀ | Rat striatal brain slices ([³H]ACh release) | NMDA (50 µM) | 8 µM | [2] |
| pA₂ | Rat striatal brain slices ([³H]ACh release) | NMDA | 5.66 | [2] |
Note: The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Table 2: In Vivo Efficacy in Seizure Models
| Animal Model | Seizure Type | Administration | ED₅₀ | Reference |
| DBA/2 Mice | Audiogenic (Tonic phase) | i.p. | 1.5 mg/kg | [2] |
| CF-1 Mice | NMDA-induced | i.p. | 1.9 mg/kg | [2] |
| Mice | Cerebellar cGMP levels | i.p. | 4.7 mg/kg | [2] |
Note: ED₅₀ is the dose that is effective in 50% of the tested population.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
Competitive NMDA Receptor Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of this compound for the NMDA receptor using a radiolabeled competitive antagonist.
Objective: To determine the IC₅₀ and subsequently the Kᵢ of this compound for the NMDA receptor.
Materials:
-
Rat brain tissue (e.g., cortex or hippocampus)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand: [³H]-CGP 39653 (a potent NMDA receptor antagonist)
-
This compound stock solution
-
Non-specific binding control (e.g., high concentration of unlabeled L-glutamate)
-
Scintillation fluid and vials
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Binding Assay: In a series of tubes, combine the prepared brain membranes, a fixed concentration of [³H]-CGP 39653, and varying concentrations of this compound. Include tubes for total binding (no competitor) and non-specific binding (saturating concentration of L-glutamate).
-
Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation.
Audiogenic Seizure Model in DBA/2 Mice
This protocol details the use of this compound to assess its anticonvulsant properties in a genetic model of epilepsy.
Objective: To determine the dose-dependent effect of this compound on the severity of sound-induced seizures.
Animals: DBA/2 mice, which are genetically susceptible to audiogenic seizures, typically tested at the age of peak susceptibility (21-28 days).[4]
Materials:
-
This compound solution for injection (e.g., dissolved in saline)
-
Vehicle control (saline)
-
Sound-proof chamber equipped with a high-frequency sound source (e.g., an electric bell or a speaker emitting a specific frequency and intensity, typically 100-120 dB).[4]
-
Observation chamber with a transparent lid for monitoring seizure activity.
Procedure:
-
Habituation: Place individual mice in the observation chamber for a brief period to acclimate.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally, i.p.) at various doses. Allow for a pre-determined pretreatment time for the drug to take effect (e.g., 30-60 minutes).
-
Audiogenic Stimulation: Place the mouse in the sound-proof chamber and expose it to the high-intensity sound for a fixed duration (e.g., 60 seconds).
-
Seizure Scoring: Observe and score the seizure response based on a standardized scale, which typically includes phases like wild running, clonic seizures, tonic seizures, and respiratory arrest.
-
Data Analysis: For each dose of this compound, calculate the percentage of animals protected from each seizure phase. Determine the ED₅₀ for the anticonvulsant effect against each phase of the seizure.
Conditioned Place Preference (CPP)
This protocol outlines the use of this compound to investigate its effects on the rewarding properties of drugs of abuse, such as cocaine.
Objective: To determine if this compound can block the acquisition or expression of cocaine-induced conditioned place preference.
Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.
Animals: Rats or mice.
Procedure:
-
Pre-conditioning (Baseline Preference): On day 1, allow each animal to freely explore all three chambers for a set period (e.g., 15-30 minutes). Record the time spent in each chamber to establish any baseline preference.
-
Conditioning Phase (typically over several days):
-
Drug Pairing: On alternating days, administer cocaine and immediately confine the animal to one of the outer chambers (e.g., the initially non-preferred chamber in a biased design).
-
Vehicle Pairing: On the other days, administer vehicle (saline) and confine the animal to the opposite outer chamber.
-
To test the effect of this compound on the acquisition of CPP, co-administer this compound with cocaine during the drug pairing sessions.
-
-
Test Day (Expression of CPP): After the conditioning phase, place the animal in the central chamber with free access to all three chambers in a drug-free state. Record the time spent in each chamber. An increase in time spent in the drug-paired chamber compared to baseline indicates the development of CPP.
-
Testing the effect of this compound on the expression of CPP: On the test day, administer this compound prior to placing the animal in the apparatus.
Data Analysis: Compare the time spent in the drug-paired chamber before and after conditioning. A significant increase indicates a place preference. Compare the CPP scores between the control group (cocaine + vehicle) and the experimental group (cocaine + this compound) to determine if this compound blocked the acquisition or expression of CPP.
In Vitro Electrophysiology: Long-Term Potentiation (LTP)
This protocol describes how to use this compound to demonstrate the NMDA receptor dependence of LTP in hippocampal slices.
Objective: To show that this compound blocks the induction of LTP.
Preparation: Acute hippocampal slices from rats or mice.
Equipment:
-
Slicing medium (e.g., ice-cold, oxygenated artificial cerebrospinal fluid [aCSF] with high sucrose)
-
Recording aCSF (oxygenated)
-
Slice chamber for recording
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
Procedure:
-
Slice Preparation: Prepare 300-400 µm thick hippocampal slices and allow them to recover in oxygenated aCSF.
-
Baseline Recording: Place a slice in the recording chamber and position a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs). Record stable baseline fEPSPs for 20-30 minutes.
-
Drug Application: Perfuse the slice with aCSF containing a known concentration of this compound.
-
LTP Induction: After a stable baseline is re-established in the presence of this compound, deliver a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) to the Schaffer collaterals.
-
Post-HFS Recording: Continue to record fEPSPs for at least 60 minutes after the HFS.
-
Washout (optional): Perfuse the slice with normal aCSF to wash out the this compound and repeat the HFS to confirm that LTP can be induced in the absence of the antagonist.
Data Analysis: Normalize the fEPSP slope or amplitude to the pre-HFS baseline. In a successful experiment, the control slices (without this compound) will show a significant and sustained potentiation of the fEPSP after HFS, while the slices treated with this compound will show no or significantly reduced potentiation.
Conclusion
This compound remains an indispensable tool in neuroscience research for elucidating the multifaceted roles of the NMDA receptor. Its potency, selectivity, and in vivo activity allow for robust and reproducible experimental outcomes. This guide has provided a detailed overview of its mechanism of action, a summary of key quantitative data, and comprehensive protocols for its application in fundamental research areas. By utilizing the information presented here, researchers can effectively employ this compound to further unravel the complexities of NMDA receptor function in both health and disease, paving the way for the development of novel therapeutic strategies.
References
- 1. This compound | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 2. CPP, a selective N-methyl-D-aspartate (NMDA)-type receptor antagonist: characterization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [frontiersin.org]
(RS)-CPP: A Technical Guide for Investigating Excitotoxicity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Excitotoxicity, the pathological process by which excessive stimulation of glutamate (B1630785) receptors leads to neuronal damage and death, is a key mechanism implicated in a wide range of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor, plays a central role in mediating excitotoxic cell death. Consequently, antagonists of the NMDA receptor are invaluable tools for studying the mechanisms of excitotoxicity and for the development of potential neuroprotective therapeutics.
This technical guide provides an in-depth overview of (RS)-3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid, commonly known as (RS)-CPP. This compound is a potent, selective, and competitive antagonist of the NMDA receptor.[1] Its ability to cross the blood-brain barrier and its efficacy in vivo make it a widely used pharmacological tool in neuroscience research.[1] This document will detail the mechanism of action of this compound, provide quantitative data on its potency, present detailed experimental protocols for its use in both in vitro and in vivo models of excitotoxicity, and illustrate the key signaling pathways and experimental workflows involved.
Mechanism of Action of this compound
This compound exerts its effects by acting as a competitive antagonist at the glutamate binding site on the NMDA receptor.[1] The NMDA receptor is a ligand-gated ion channel that, under normal physiological conditions, is also subject to a voltage-dependent block by magnesium ions (Mg²⁺). Upon binding of both glutamate and a co-agonist (glycine or D-serine), and subsequent depolarization of the neuronal membrane to relieve the Mg²⁺ block, the NMDA receptor channel opens, allowing the influx of cations, most notably calcium (Ca²⁺).
In excitotoxic conditions, excessive glutamate release leads to over-activation of NMDA receptors, resulting in a pathological influx of Ca²⁺. This Ca²⁺ overload triggers a cascade of neurotoxic events, including the activation of proteases (calpains and caspases), production of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, neuronal apoptosis or necrosis.
This compound, by competing with glutamate for its binding site, prevents the opening of the NMDA receptor channel, thereby attenuating the downstream neurotoxic cascade. The "(RS)" designation indicates that it is a racemic mixture of two stereoisomers. The (R)-enantiomer is the more active isomer.[2]
Quantitative Data
The following tables summarize the available quantitative data for this compound and its more active enantiomer, (R)-CPP. This information is crucial for designing experiments and interpreting results.
| Parameter | Value | Assay System | Reference |
| IC₅₀ | 8 µM | Antagonism of NMDA-evoked [³H]ACh release | [1] |
| pA₂ | 5.66 | Antagonism of NMDA-evoked [³H]ACh release | [1] |
Table 1: In Vitro Potency of this compound
| Parameter | Value | Animal Model | Endpoint | Reference |
| ED₅₀ | 1.5 mg/kg (i.p.) | DBA/2 mice | Blockade of audiogenic convulsions | [1] |
| ED₅₀ | 1.9 mg/kg (i.p.) | CF-1 mice | Blockade of NMDA-induced seizures | [1] |
Table 2: In Vivo Potency of this compound
| NMDA Receptor Subunit | Kᵢ (µM) | Reference |
| GluN2A | 0.041 | [2] |
| GluN2B | 0.27 | [2] |
| GluN2C | 0.63 | [2] |
| GluN2D | 1.99 | [2] |
Table 3: Inhibitory Constants (Kᵢ) of (R)-CPP for Recombinant NMDA Receptor Subtypes
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study excitotoxicity.
In Vitro Excitotoxicity Model: NMDA-Induced Neuronal Death in Primary Cortical Neurons
This protocol describes the induction of excitotoxicity in primary neuronal cultures using NMDA and the assessment of neuroprotection afforded by this compound.
Materials:
-
Primary cortical neurons (e.g., from E18 rat or mouse embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
N-methyl-D-aspartate (NMDA)
-
This compound
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
Procedure:
-
Cell Culture:
-
Plate dissociated primary cortical neurons on poly-D-lysine coated plates at a suitable density.
-
Culture the neurons in Neurobasal medium with supplements for 7-14 days to allow for maturation and synapse formation.
-
-
Induction of Excitotoxicity and Treatment:
-
Prepare a stock solution of NMDA in sterile water or culture medium.
-
Prepare stock solutions of this compound in sterile water or PBS. Further dilutions should be made in the culture medium.
-
Pre-incubate the neuronal cultures with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 30-60 minutes.
-
Induce excitotoxicity by adding NMDA to the culture medium to a final concentration of 50-100 µM.
-
Include control groups: untreated cells, cells treated with NMDA alone, and cells treated with this compound alone.
-
Incubate the cultures for the desired duration of excitotoxic insult (e.g., 30 minutes to 24 hours).
-
-
Assessment of Cell Death:
-
LDH Assay (Necrosis):
-
After the incubation period, collect the culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions to measure the amount of LDH released from damaged cells.
-
Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells lysed with a detergent).
-
-
TUNEL Staining (Apoptosis):
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Perform the TUNEL staining according to the manufacturer's protocol to label DNA fragmentation, a hallmark of apoptosis.
-
Counterstain the nuclei with a fluorescent dye (e.g., DAPI).
-
Visualize the cells using a fluorescence microscope and quantify the percentage of TUNEL-positive cells.
-
-
In Vivo Excitotoxicity Model: Intrastriatal NMDA Injection in Rats
This protocol outlines a method for inducing a focal excitotoxic lesion in the rat striatum and assessing the neuroprotective effects of systemically administered this compound.
Materials:
-
Adult male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Microsyringe pump
-
N-methyl-D-aspartate (NMDA)
-
This compound
-
Saline (0.9% NaCl)
-
Histology equipment (microtome, stains such as Cresyl Violet)
Procedure:
-
Animal Preparation and Surgery:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Make a midline incision on the scalp and expose the skull.
-
Drill a small burr hole over the target coordinates for the striatum (e.g., AP: +1.0 mm, ML: ±2.5 mm from bregma; DV: -4.5 mm from dura).
-
-
NMDA Injection and Treatment:
-
Dissolve NMDA in sterile saline to the desired concentration (e.g., 50 nmol in 1 µL).
-
Slowly infuse the NMDA solution into the striatum using a microsyringe pump over several minutes.
-
Leave the needle in place for a few minutes before withdrawal to prevent backflow.
-
Administer this compound or vehicle (saline) via intraperitoneal (i.p.) injection at a predetermined time before or after the NMDA injection (e.g., 30 minutes prior). Doses can range from 1 to 10 mg/kg.
-
-
Post-Operative Care and Behavioral Assessment:
-
Suture the scalp incision and provide post-operative care, including analgesia.
-
Monitor the animals for any behavioral deficits (e.g., rotational behavior, motor coordination) at various time points post-lesion.
-
-
Histological Analysis:
-
At a predetermined endpoint (e.g., 7 days post-lesion), euthanize the animals and perfuse them transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Remove the brains and process them for histology.
-
Cut coronal sections through the striatum and stain them with Cresyl Violet to visualize neuronal cell bodies.
-
Quantify the lesion volume by measuring the area of neuronal loss in serial sections. Compare the lesion volumes between the this compound-treated and vehicle-treated groups to determine the extent of neuroprotection.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the use of this compound in excitotoxicity research.
Caption: NMDA Receptor-Mediated Excitotoxicity Signaling Pathway.
Caption: Experimental Workflow for In Vitro Neuroprotection Assay.
Caption: Experimental Workflow for In Vivo Neuroprotection Study.
Conclusion
This compound is a powerful and versatile pharmacological tool for researchers investigating the mechanisms of excitotoxicity. Its well-characterized role as a competitive NMDA receptor antagonist, coupled with its in vivo activity, makes it an essential compound in the study of neurological disorders where excitotoxicity is a contributing factor. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for designing and executing robust studies to explore the neuroprotective potential of novel therapeutic agents. The visualization of the underlying signaling pathways and experimental workflows further aids in the conceptual understanding and practical implementation of research in this critical area of neuroscience. Further research to determine the specific neuroprotective IC₅₀/EC₅₀ values of this compound in various excitotoxicity models would be beneficial for refining its use as a standard control compound.
References
- 1. Early evolution and recovery from excitotoxic injury in the neonatal rat brain: a study combining magnetic resonance imaging, electrical impedance, and histology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cerebral perfusion pressure and behavior monitoring in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticonvulsant Potential of (RS)-CPP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core anticonvulsant properties of (RS)-3-(2-Carboxypiperazin-4-yl)-propyl-1-phosphonic acid, commonly known as (RS)-CPP. As a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist, this compound has been a subject of significant preclinical research in the field of epilepsy. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy data from various animal models, and detailed experimental protocols for the key assays used in its evaluation.
Core Mechanism of Action: NMDA Receptor Antagonism
This compound exerts its anticonvulsant effects by selectively binding to and blocking the NMDA receptor, a crucial component of excitatory glutamatergic neurotransmission in the central nervous system.[1] Overactivation of NMDA receptors is a key pathological mechanism underlying epileptogenesis and seizure propagation.[2][3][4] By competitively inhibiting the binding of the endogenous agonist glutamate, this compound prevents the opening of the NMDA receptor's ion channel, thereby reducing the influx of calcium ions (Ca2+) into the neuron. This action dampens excessive neuronal excitation and hyperexcitability that characterize seizure activity.[3]
The blockade of NMDA receptors by this compound interferes with downstream signaling cascades implicated in neuronal plasticity and cell death associated with epilepsy.[3][5] This includes the modulation of pathways involving Brain-Derived Neurotrophic Factor (BDNF)-TrkB signaling and the activation of kinases such as ERK1/2.[3][5]
Quantitative Efficacy Data
The anticonvulsant potency of this compound has been quantified in several well-established animal models of epilepsy. The following tables summarize the key efficacy data, providing a comparative overview of its activity across different seizure types.
| Animal Model | Seizure Type | Route of Administration | ED50 | Reference |
| DBA/2 Mice | Audiogenic Seizures | Intraperitoneal (i.p.) | 1.5 mg/kg | [6] |
| Genetically Epilepsy-Prone Rats | Audiogenic Seizures (clonus) | Intraperitoneal (i.p.) | 11.6 - 384 µmol/kg (range for various NMDA antagonists) | [7] |
| Mice | Maximal Electroshock (MES) | Intraperitoneal (i.p.) | 5 mg/kg (increased threshold) | [8] |
| CF-1 Mice | NMDA-induced Seizures | Intraperitoneal (i.p.) | 1.9 mg/kg | [6] |
Experimental Protocols
Detailed methodologies for the key preclinical models used to evaluate the anticonvulsant properties of this compound are provided below. These protocols are essential for the replication and validation of research findings.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[9][10][11]
Apparatus:
-
An electroconvulsive shock apparatus (e.g., a constant current stimulator).
-
Corneal electrodes.
-
Topical anesthetic (e.g., 0.5% tetracaine).
-
Saline solution.
Procedure:
-
Administer this compound or the vehicle control to the test animals (mice or rats) via the desired route (e.g., intraperitoneal injection).
-
At the time of predicted peak effect, apply a drop of topical anesthetic to the cornea of each animal.
-
A short time later, apply a drop of saline to the corneas to ensure good electrical contact.
-
Position the corneal electrodes on the corneas of the animal.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure, indicating protection.[9]
Audiogenic Seizure Models (DBA/2 and Frings Mice)
These genetically susceptible mouse strains are used to model reflex seizures triggered by a high-intensity auditory stimulus.[12][13][14]
Apparatus:
-
A sound-attenuating chamber.
-
A sound source capable of producing a high-frequency, high-intensity sound (e.g., an electric bell or a speaker emitting a specific frequency).
-
A transparent observation cylinder.
Procedure:
-
Administer this compound or the vehicle control to the DBA/2 or Frings mice.
-
At the time of predicted peak effect, place the mouse individually into the observation cylinder within the sound-attenuating chamber.
-
Expose the mouse to a high-intensity acoustic stimulus (e.g., 90-120 dB) for a fixed duration (e.g., 60 seconds).
-
Observe and score the seizure response, which typically progresses through a sequence of wild running, clonic seizures, and tonic seizures.
-
The primary endpoint is the prevention of the tonic seizure phase. Seizure severity can also be scored using a standardized scale.
Amygdala Kindling Model
This model is considered a valuable representation of temporal lobe epilepsy, characterized by the progressive development of seizures following repeated, initially subconvulsive, electrical stimulation of the amygdala.[15][16][17][18]
Apparatus:
-
Stereotaxic apparatus for electrode implantation.
-
Bipolar stimulating and recording electrodes.
-
An electrical stimulator capable of delivering constant current pulses.
-
An electroencephalogram (EEG) recording system.
Procedure:
-
Surgery: Under anesthesia, stereotaxically implant a bipolar electrode into the basolateral amygdala of a rat.
-
Kindling Induction: After a recovery period, deliver a brief, low-intensity electrical stimulation (e.g., 1-second train of 60 Hz pulses) to the amygdala once or twice daily.
-
Seizure Scoring: Observe and score the behavioral seizure severity following each stimulation using a standardized scale, such as the Racine scale. The seizures will progressively increase in severity from focal (e.g., facial twitching) to generalized tonic-clonic convulsions.
-
Drug Testing: Once the animals are fully kindled (i.e., consistently exhibit generalized seizures), administer this compound or vehicle control before a stimulation session.
-
Evaluation: Assess the ability of this compound to reduce the seizure severity score and the duration of the afterdischarge (the epileptiform electrical activity recorded on the EEG after the stimulation ends).
Visualizing the Molecular and Experimental Landscape
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.
Caption: NMDA Receptor Signaling Pathway and the Action of this compound.
References
- 1. This compound | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 2. mdpi.com [mdpi.com]
- 3. Role of NMDA receptors in the pathophysiology and treatment of status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnnp.bmj.com [jnnp.bmj.com]
- 5. geneonline.com [geneonline.com]
- 6. CPP, a selective N-methyl-D-aspartate (NMDA)-type receptor antagonist: characterization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticonvulsant activity of competitive antagonists of NMDA receptor in genetically epilepsy-prone rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of CPP, a selective NMDA antagonist, in various rodent models of epilepsy. Comparison with other NMDA antagonists, and with diazepam and phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. Frings Audiogenic Seizure-Susceptible Mouse Model [panache.ninds.nih.gov]
- 13. Frontiers | Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. electrical amygdala kindling model in the rat: comparative study using two different stimulation protocols [aesnet.org]
- 16. Procedures for Electrical and Chemical Kindling Models in Rats and Mice | Springer Nature Experiments [experiments.springernature.com]
- 17. Preclinical Epilepsy CRO - Amygdala Kindling Model & EEG [synapcell.com]
- 18. alliedacademies.org [alliedacademies.org]
Methodological & Application
Application Notes and Protocols for (RS)-CPP in In Vivo Long-Term Potentiation (LTP) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. It is widely considered one of the major cellular mechanisms underlying learning and memory. The N-methyl-D-aspartate (NMDA) receptor is a critical component in the induction of many forms of LTP. (RS)-CPP (3-((±)2-carboxypiperazin-4-yl)propyl-1-phosphonic acid) is a potent and competitive antagonist of the NMDA receptor. Its ability to block NMDA receptor function makes it an invaluable tool for elucidating the role of NMDA receptor-dependent synaptic plasticity in various physiological and pathological processes in vivo. These notes provide detailed protocols and data for the application of this compound in in vivo LTP studies, primarily focusing on the rodent hippocampus.
Mechanism of Action
This compound is a racemic mixture containing the active (R)-CPP and less active (S)-CPP enantiomers. It acts as a competitive antagonist at the glutamate (B1630785) binding site of the NMDA receptor. By blocking the binding of glutamate, this compound prevents the influx of Ca²⁺ into the postsynaptic neuron, a critical step for the induction of NMDA receptor-dependent LTP.[1][2] The influx of calcium through NMDA receptors activates a cascade of intracellular signaling pathways, including the activation of calcium/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC), which are essential for the expression of LTP.[1][3]
Data Presentation
This compound and its Enantiomer (R)-CPP: Quantitative Data on LTP Inhibition and Behavioral Effects
| Compound | Preparation/Route | Dose/Concentration | Effect | Animal Model | Reference |
| This compound | Intraperitoneal (i.p.) | EC50 = 2.3 mg/kg | Suppression of contextual memory | Not Specified | [4] |
| This compound | In vitro | IC50 = 361 nM | Blockade of LTP in hippocampal slices | Not Specified | [4] |
| This compound | In vitro | IC50 = 434 nM | Blockade of fEPSPNMDA in hippocampal slices | Not Specified | [4] |
| (R)-CPP | Intraperitoneal (i.p.) | IC50 = 3.1 mg/kg | Suppression of the hippocampal component of contextual learning | Mouse | [4][5] |
| (R)-CPP | Intraperitoneal (i.p.) | IC50 = 4.4 mg/kg | Dose-dependent suppression of freezing behavior | Mouse | [4] |
| This compound | Systemic administration | 10 mg/kg | Blocked heterosynaptic LTD but not LTP at lateral perforant path-CA3 synapses | Anesthetized adult rats | [6] |
Experimental Protocols
In Vivo Long-Term Potentiation (LTP) in the Anesthetized Rat with this compound Administration
This protocol describes the induction and recording of LTP in the CA1 region of the hippocampus following stimulation of the Schaffer collateral pathway, and the use of this compound to investigate the role of NMDA receptors.
1. Animal Preparation and Anesthesia
1.1. Adult male Wistar or Sprague-Dawley rats (250-350 g) are typically used. 1.2. Anesthetize the rat with urethane (B1682113) (1.5 g/kg, i.p.) or another suitable anesthetic. Assess the depth of anesthesia by monitoring the pedal withdrawal reflex. 1.3. Place the animal in a stereotaxic frame. Maintain body temperature at 37°C using a heating pad.
2. Surgical Procedure
2.1. Make a midline incision on the scalp and retract the skin to expose the skull. 2.2. Drill two small burr holes through the skull for the placement of the stimulating and recording electrodes. 2.3. Stereotaxic Coordinates (from Bregma):
- Stimulating Electrode (Schaffer Collaterals): Anteroposterior (AP): -3.5 mm; Mediolateral (ML): +2.5 mm; Dorsoventral (DV): -2.5 to -3.0 mm.[7][8][9][10][11]
- Recording Electrode (CA1 stratum radiatum): Anteroposterior (AP): -2.8 mm; Mediolateral (ML): +1.8 mm; Dorsoventral (DV): -2.5 to -3.0 mm.[12]
3. This compound Administration
3.1. This compound can be dissolved in saline. 3.2. For systemic administration, inject this compound intraperitoneally (i.p.) at the desired dose (e.g., 10 mg/kg) 30-60 minutes before LTP induction to allow for drug distribution.[6] 3.3. For central administration, this compound can be infused directly into the cerebral ventricles (i.c.v.) or locally into the hippocampus.
4. Electrophysiological Recording
4.1. Slowly lower the stimulating and recording electrodes to the target coordinates. The final depth should be optimized to obtain a maximal field excitatory postsynaptic potential (fEPSP). 4.2. Baseline Recording:
- Deliver single biphasic constant current pulses (0.1 ms (B15284909) duration) to the Schaffer collaterals every 30 seconds (0.033 Hz).
- Adjust the stimulus intensity to elicit an fEPSP with an amplitude that is 30-50% of the maximum.[7]
- Record a stable baseline for at least 30 minutes. 4.3. LTP Induction:
- Induce LTP using a high-frequency stimulation (HFS) protocol. A common protocol is a theta-burst stimulation (TBS), which consists of 10 bursts of 4 pulses at 100 Hz, with the bursts repeated at 5 Hz.[13]
- Alternatively, use multiple trains of HFS (e.g., three trains of 100 pulses at 100 Hz, with an inter-train interval of 5 minutes).[14] 4.4. Post-HFS Recording:
- Immediately after HFS, resume baseline stimulation (0.033 Hz) and record the fEPSPs for at least 60 minutes to monitor the induction and maintenance of LTP.
5. Data Analysis
5.1. The slope of the fEPSP is the most common measure of synaptic strength. 5.2. Normalize the fEPSP slope data to the average baseline value. 5.3. Compare the magnitude and duration of LTP between the vehicle-treated control group and the this compound-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
Mandatory Visualizations
Signaling Pathway of NMDA Receptor-Dependent LTP
Caption: NMDA receptor-dependent LTP signaling cascade and the inhibitory action of this compound.
Experimental Workflow for In Vivo LTP with this compound
Caption: Workflow for an in vivo LTP experiment investigating the effect of this compound.
References
- 1. Molecular Mechanisms Underlying LTP - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dose-dependent suppression of hippocampal contextual memory formation, place cells, and spatial engrams by the NMDAR antagonist (R)-CPP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose-dependent suppression of hippocampal contextual memory formation, place cells, and spatial engrams by the NMDAR antagonist (R)-CPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMDA Receptor Dependent Long-term Potentiation in Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.4. In Vivo Hippocampal Long-Term Potentiation Recording [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Aged Rats Exhibit Altered Behavior-Induced Oscillatory Activity, Place Cell Firing Rates, and Spatial Information Content in the CA1 Region of the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kpfu.ru [kpfu.ru]
- 11. The extended application of The Rat Brain in Stereotaxic Coordinates in rats of various body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reinforcement of rat hippocampal LTP by holeboard training - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scientifica.uk.com [scientifica.uk.com]
- 14. Cytokine Responses to LTP Induction in the Rat Hippocampus: A Comparison of In Vitro and In Vivo Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (RS)-CPP in Brain Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
(RS)-3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid, commonly known as (RS)-CPP, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It acts by reversibly binding to the glutamate (B1630785) recognition site on the NMDA receptor complex.[1] Due to its high specificity and ability to be used in both in vitro and in vivo preparations, this compound is an invaluable pharmacological tool in neuroscience research. In brain slice electrophysiology, this compound is frequently employed to isolate and characterize synaptic responses mediated by other glutamate receptor subtypes, such as AMPA and kainate receptors, and to investigate the role of NMDA receptors in various forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD).
These application notes provide a comprehensive guide for utilizing this compound in brain slice electrophysiology experiments, including detailed protocols for slice preparation, electrophysiological recordings, and data interpretation.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound on NMDA receptor-mediated responses in brain slice preparations.
| Parameter | Value | Brain Region/Preparation | Reference |
| IC₅₀ | 8 µM | Rat Striatal Slices (NMDA-evoked [³H]ACh release) | [2] |
| Concentration for >90% Blockade of NMDAR-mediated Ca²⁺ influx | 10 µM | Mouse Hippocampal CA1 Pyramidal Neurons | [3] |
| Effect on NMDAR EPSC Decay Time | Accelerated decay by 53% | Hippocampal Slices |
Note: The R-enantiomer, (R)-CPP, is the more active isomer. For (R)-CPP, the IC₅₀ for blocking NMDAR field EPSPs is 434 nM and for suppressing LTP is 361 nM in hippocampal brain slices.
Table 2: Typical Working Concentrations of this compound and Co-applied Pharmacological Agents
| Compound | Target Receptor | Typical Working Concentration | Purpose |
| This compound | NMDA | 5 - 20 µM | To block NMDA receptor-mediated currents. |
| CNQX or NBQX | AMPA/Kainate | 10 - 20 µM | To isolate NMDA receptor-mediated currents. |
| Bicuculline | GABAₐ | 10 - 20 µM | To block fast inhibitory synaptic transmission. |
| Picrotoxin | GABAₐ | 50 - 100 µM | To block fast inhibitory synaptic transmission. |
| Tetrodotoxin (TTX) | Voltage-gated Na⁺ Channels | 0.5 - 1 µM | To block action potential-dependent synaptic transmission. |
Mandatory Visualizations
Signaling Pathway
Caption: NMDA Receptor Signaling and Blockade by this compound.
Experimental Workflow
References
Application Notes and Protocols for (RS)-CPP Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
(RS)-3-(2-Carboxypiperazin-4-yl)-propyl-1-phosphonic acid, commonly known as (RS)-CPP, is a potent, selective, and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] As a crucial tool in neuroscience research, this compound's ability to cross the blood-brain barrier and exert its effects in vivo makes it invaluable for studying the role of NMDA receptors in various physiological and pathological processes.[1] These application notes provide detailed protocols for the administration of this compound to mice, including information on its mechanism of action, pharmacokinetics, and application in common behavioral assays.
Mechanism of Action
This compound competitively binds to the glutamate (B1630785) binding site on the NMDA receptor, thereby preventing its activation by the endogenous agonist glutamate.[1] This blockade of the NMDA receptor ion channel inhibits the influx of Ca²⁺ into the neuron, a critical step in many forms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), which are cellular mechanisms underlying learning and memory.
Data Presentation
Pharmacokinetic Parameters of this compound in Mice
The following table summarizes the pharmacokinetic parameters of this compound in mice following intravenous (IV) and intraperitoneal (IP) administration.
| Administration Route | Dose (mg/kg) | Cmax (ng/mL or ng/g) | Tmax (minutes) | Elimination Half-life (t½) (minutes) | Reference |
| Intravenous (IV) | 1.0 | Plasma: Not explicitly stated | Plasma: Not explicitly stated | Plasma: 8.8 | [2][3][4][5] |
| Brain: 23.9 ± 6.0 | Brain: 15 | Brain: 14.3 | [3] | ||
| Intraperitoneal (IP) | 3.0 | Plasma: Not explicitly stated | Plasma: Not explicitly stated | Not explicitly stated | |
| 9.0 | Plasma: 1259 ± 177 | Plasma: 60 | Not explicitly stated | [3] | |
| Brain: 87 ± 32 | Brain: 45 | Not explicitly stated | [3] |
Note: Cmax and Tmax values can vary depending on the specific experimental conditions, including the strain and sex of the mice.
Effective Doses of this compound in Mouse Behavioral Tests
This table provides a summary of effective this compound doses for various behavioral endpoints in mice.
| Behavioral Test | Effect | Effective Dose (mg/kg, IP) | Mouse Strain | Reference |
| Audiogenic Seizures | Blockade of convulsions | ED50 = 1.5 | DBA/2 | [6] |
| NMDA-induced Seizures | Blockade of convulsions | ED50 = 1.9 | CF-1 | [6] |
| Traction Reflex | Impairment | ED50 = 6.1 - 6.8 | CF-1 & DBA/2 | [6] |
| Contextual Fear Conditioning | Suppression of freezing | EC50 = 2.3 | C57BL/6J x 129SF2/J hybrid | [7] |
| Context Pre-exposure Facilitation | Reduction in exploratory activity | 3.0 and 10.0 | C57BL/6J | [8] |
| Predator Stress-Induced Behaviors | Blockade of effects | 1.0 and 10.0 | Not specified | [9] |
Experimental Protocols
Preparation of this compound Solution for Injection
-
Vehicle: this compound is soluble in water or saline (0.9% NaCl).
-
Concentration: Prepare a stock solution of this compound in the chosen vehicle. For example, to prepare a 1 mg/mL stock solution, dissolve 10 mg of this compound powder in 10 mL of sterile saline.
-
Working Solution: Dilute the stock solution with the vehicle to achieve the desired final concentration for injection. The final injection volume for mice is typically 5-10 mL/kg for intraperitoneal administration and 5 mL/kg for intravenous administration.
-
Storage: It is recommended to prepare fresh solutions on the day of use. If necessary, stock solutions can be stored at -20°C for up to one month. Before use, thaw the solution and ensure there is no precipitate.
Administration Routes
-
Intraperitoneal (IP) Injection: This is the most common and technically straightforward route for systemic administration of this compound in mice.
-
Intravenous (IV) Injection: Typically administered via the tail vein, this route provides rapid and complete bioavailability.
Experimental Workflow for a Behavioral Study
Contextual Fear Conditioning Protocol
This protocol is adapted from studies investigating the effect of this compound on memory consolidation.
Materials:
-
Fear conditioning apparatus (a chamber with a grid floor connected to a shock generator)
-
This compound solution and vehicle
-
Syringes and needles for injection
Procedure:
-
Habituation: Handle the mice for several days leading up to the experiment to reduce stress.
-
Drug Administration: Inject mice with this compound or vehicle via the desired route (e.g., IP). A common pre-treatment time is 60 minutes before the training session.
-
Training (Day 1):
-
Place a mouse in the conditioning chamber.
-
Allow for a baseline exploration period (e.g., 2-3 minutes).
-
Deliver a series of footshocks (e.g., 2-3 shocks, 0.5-1.0 mA, 1-2 seconds duration) with an inter-shock interval.
-
Remove the mouse from the chamber 30-60 seconds after the last shock and return it to its home cage.
-
-
Context Test (Day 2):
-
Place the mouse back into the same conditioning chamber.
-
Record the mouse's behavior for a set period (e.g., 5-8 minutes) without delivering any shocks.
-
-
Data Analysis:
-
The primary measure is "freezing" behavior, defined as the complete absence of movement except for respiration.
-
Freezing can be scored manually by a trained observer or automatically using video analysis software.
-
Calculate the percentage of time spent freezing during the context test.
-
Compare the freezing levels between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Y-Maze Spontaneous Alternation Protocol
This task assesses spatial working memory, which is dependent on the hippocampus and is sensitive to NMDA receptor blockade.
Materials:
-
Y-maze apparatus (three identical arms at a 120° angle from each other)
-
This compound solution and vehicle
-
Syringes and needles for injection
Procedure:
-
Habituation: Acclimate the mice to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Inject mice with this compound or vehicle (e.g., 30-60 minutes before the test).
-
Testing:
-
Place a mouse at the center of the Y-maze.
-
Allow the mouse to freely explore the maze for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries. An arm entry is typically defined as all four paws entering the arm.
-
-
Data Analysis:
-
An "alternation" is defined as consecutive entries into three different arms (e.g., ABC, CAB, BCA).
-
The total number of arm entries is also recorded as a measure of locomotor activity.
-
Calculate the percentage of spontaneous alternation as follows: % Alternation = [Number of Alternations / (Total Number of Arm Entries - 2)] * 100
-
Compare the percentage of alternation between the this compound-treated and vehicle-treated groups using statistical tests. A reduction in the percentage of alternation in the drug-treated group suggests a deficit in spatial working memory.
-
Signaling Pathway
Downstream Signaling Cascade of NMDA Receptor Antagonism by this compound
This compound, as a competitive NMDA receptor antagonist, prevents the binding of glutamate. This action inhibits the opening of the ion channel, leading to a reduction in intracellular calcium (Ca²⁺) influx. The decrease in Ca²⁺ levels subsequently affects numerous downstream signaling pathways that are critical for synaptic plasticity and cell survival. One of the key pathways impacted is the Extracellular signal-Regulated Kinase (ERK) pathway.
Safety and Toxicology
-
Adverse Effects: At higher doses (e.g., >5 mg/kg, IP), this compound can induce motor impairment, including ataxia and reduced muscle tone.[6] This is an important consideration when interpreting behavioral data, as motor deficits can confound the results of memory and learning tasks.
-
Handling Precautions: Researchers should handle this compound powder and solutions with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Disclaimer: This document is intended for research purposes only and does not constitute medical advice. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. researchgate.net [researchgate.net]
- 2. ovid.com [ovid.com]
- 3. Measurement of NMDA Receptor Antagonist, CPP, in Mouse Plasma and Brain Tissue Following Systematic Administration Using Ion-Pair LCMS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of NMDA Receptor Antagonist, CPP, in Mouse Plasma and Brain Tissue Following Systematic Administration Using Ion-Pair LCMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of Spontaneous Alternation, Novel Object Recognition and Limb Clasping in Transgenic Mouse Models of Amyloid-β and Tau Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A quantitative analysis of spontaneous alternation behaviors on a Y-maze reveals adverse effects of acute social isolat… [ouci.dntb.gov.ua]
- 8. Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic advantage of intraperitoneal injection of docetaxel in the treatment for peritoneal dissemination of cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (RS)-CPP in Rat Behavioral Experiments
For Researchers, Scientists, and Drug Development Professionals
(RS)-3-(2-Carboxypiperazin-4-yl)-propyl-1-phosphonic acid , commonly known as (RS)-CPP , is a potent, selective, and competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] By reversibly binding to the glutamate (B1630785) binding site on the NMDA receptor, this compound effectively blocks its activation, making it a valuable tool for investigating the role of NMDA receptor-mediated glutamatergic neurotransmission in various physiological and pathological processes.[1][2] This compound readily crosses the blood-brain barrier and is active in vivo, rendering it suitable for a wide range of behavioral experiments in rodent models.[1] Its demonstrated effects include the suppression of seizure activity, interference with addiction paradigms, blockade of long-term potentiation (LTP) and long-term depression (LTD), and impairment of learning and memory.[1]
These application notes provide a comprehensive overview of the optimal dosages and detailed protocols for the use of this compound in key behavioral experiments in rats.
I. Quantitative Data Summary
The optimal dosage of this compound is highly dependent on the specific behavioral paradigm, the route of administration, and the research question. The following tables summarize reported dosages and their observed effects in various behavioral assays in rats.
Table 1: Systemic Administration (Intraperitoneal - i.p.)
| Behavioral Assay | Species/Strain | Dose (mg/kg, i.p.) | Observed Effect | Reference |
| Antidepressant-like Effects (Forced Swim Test) | Rat | 0.5 | Rapid antidepressant-like effects; stimulates HDAC5 phosphorylation. | [3] |
| Anticonvulsant (NMDA-induced seizures) | Mouse (CF-1) | ED50 = 1.9 | Blockade of NMDA-induced seizures. | [2] |
| Anticonvulsant (Audiogenic convulsions) | Mouse (DBA/2) | ED50 = 1.5 | Blockade of audiogenic convulsions. | [2] |
| Motor Impairment (Traction Reflex) | Mouse (CF-1) | ED50 = 6.1 | Impairment of the traction reflex. | [2] |
| Motor Impairment (Traction Reflex) | Mouse (DBA/2) | ED50 = 6.8 | Impairment of the traction reflex. | [2] |
| Contextual Memory | Mouse (C57BL/6J) | IC50 = 3.1 | Dose-dependent reduction in freezing behavior. | [4] |
| Locomotor Activity | Mouse (C57BL/6J) | 3.0 | Significant reduction in mobility. | [4] |
| Locomotor Activity | Mouse (C57BL/6J) | 10.0 | Significant reduction in mobility. | [4] |
Table 2: Intracerebral Administration
| Behavioral Assay | Species/Strain | Administration Route | Dose | Observed Effect | Reference |
| Antinociception & Motor Function | Rat | Intrathecal (i.t.) | 1 nmol | Lowest dose producing visible motor dysfunction (slight ataxia in 2 of 8 animals). | [5] |
| Antinociception (Formalin Test) | Rat | Intrathecal (i.t.) | 0.25 - 1 nmol | Dose-related antinociception in both phases. | [5] |
Table 3: Pharmacokinetic Parameters (Mouse Data)
While rat-specific data is limited in the provided search results, the following data from mice can provide a useful reference.
| Parameter | Route | Dose (mg/kg) | Value | Tissue/Fluid | Reference |
| Elimination Half-life (t1/2) | i.v. | - | 8.8 minutes | Plasma | [6][7] |
| Elimination Half-life (t1/2) | i.v. | - | 14.3 minutes | Brain | [6][7] |
| Cmax | i.p. | 9 | 1259 ± 177 ng/ml | Plasma | [6] |
| Tmax | i.p. | 9 | 60 minutes | Plasma | [6] |
| Cmax | i.p. | 9 | 87 ± 32 ng/g | Brain | [6] |
| Tmax | i.p. | 9 | 45 minutes | Brain | [6] |
| Brain to Plasma Ratio | i.v. | 1 | ~0.07 | - | [6] |
| Brain to Plasma Ratio | i.p. | 3 | ~0.06 | - | [6] |
II. Signaling Pathway
This compound acts as a competitive antagonist at the glutamate binding site of the NMDA receptor. The following diagram illustrates the mechanism of action of this compound in blocking NMDA receptor-mediated signaling.
Caption: Mechanism of this compound action on the NMDA receptor signaling pathway.
III. Experimental Protocols
The following are detailed protocols for key behavioral experiments in rats, adapted for the use of this compound.
A. Conditioned Place Preference (CPP)
This protocol is designed to assess the rewarding or aversive properties of this compound or its ability to modulate the rewarding effects of other substances.
1. Apparatus:
-
A three-chamber CPP apparatus with distinct visual and tactile cues in the two larger outer chambers, separated by a smaller neutral central chamber.
2. Procedure:
-
Habituation (Day 1):
-
Allow rats to freely explore all three chambers of the apparatus for 15-20 minutes.
-
Record the time spent in each chamber to establish baseline preference. Animals showing a strong unconditioned preference for one chamber (e.g., >75% of the time) may be excluded.
-
-
Conditioning (Days 2-9):
-
This phase typically consists of 8 alternating conditioning sessions (one per day, or two sessions separated by at least 4 hours).
-
Drug Pairing: On conditioning days, administer this compound (e.g., 0.5 - 10 mg/kg, i.p.) and immediately confine the rat to one of the outer chambers (typically the initially non-preferred chamber) for 30-45 minutes.
-
Vehicle Pairing: On alternate conditioning days, administer the vehicle (e.g., saline) and confine the rat to the opposite outer chamber for the same duration.
-
The order of drug and vehicle administration should be counterbalanced across animals.
-
-
Test (Day 10):
-
Place the rat in the central chamber with free access to all three chambers in a drug-free state.
-
Record the time spent in each chamber over a 15-20 minute session.
-
An increase in time spent in the drug-paired chamber indicates a conditioned place preference (reward), while a decrease suggests a conditioned place aversion.
-
Caption: Experimental workflow for the Conditioned Place Preference test.
B. Morris Water Maze (MWM)
This protocol is designed to assess the effect of this compound on spatial learning and memory.
1. Apparatus:
-
A large circular pool (1.5-2.0 m in diameter) filled with opaque water (e.g., using non-toxic paint or milk powder).
-
An escape platform submerged 1-2 cm below the water surface.
-
Prominent, distinct visual cues placed around the room and visible from the pool.
2. Procedure:
-
Acquisition Phase (Days 1-4):
-
Administer this compound or vehicle (e.g., 30 minutes before the first trial of each day). Doses can range from 1 to 10 mg/kg, i.p., based on the desired level of NMDA receptor blockade.
-
Conduct 4 trials per day for 4 consecutive days.
-
For each trial, place the rat in the water at one of four quasi-random start locations, facing the pool wall.
-
Allow the rat to swim freely to find the hidden platform. If the rat does not find the platform within 60-90 seconds, gently guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial using a video tracking system.
-
-
Probe Trial (Day 5):
-
Administer this compound or vehicle as in the acquisition phase.
-
Remove the platform from the pool.
-
Place the rat in the pool from a novel start location and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
Caption: Experimental workflow for the Morris Water Maze test.
IV. Conclusion
This compound is a valuable pharmacological tool for elucidating the role of NMDA receptors in a variety of behaviors. The selection of an appropriate dose is critical for obtaining meaningful and interpretable results. The information provided in these application notes serves as a guide for researchers to design and conduct robust behavioral experiments in rats using this compound. It is recommended to conduct pilot studies to determine the optimal dose for a specific experimental setup and research question.
References
- 1. This compound | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 2. CPP, a selective N-methyl-D-aspartate (NMDA)-type receptor antagonist: characterization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antidepressant action of 3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid is mediated by phosphorylation of histone deacetylase 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose-dependent suppression of hippocampal contextual memory formation, place cells, and spatial engrams by the NMDAR antagonist (R)-CPP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NMDA antagonist 3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP) has antinociceptive effect after intrathecal injection in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of NMDA Receptor Antagonist, CPP, in Mouse Plasma and Brain Tissue Following Systematic Administration Using Ion-Pair LCMS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of NMDA Receptor Antagonist, CPP, in Mouse Plasma and Brain Tissue Following Systematic Administration Using Ion-Pair LCMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (RS)-CPP Stock Solutions in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(RS)-CPP, or (RS)-3-(2-Carboxypiperazin-4-yl)-propyl-1-phosphonic acid, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] Its ability to reversibly bind to the glutamate (B1630785) binding site on the NMDA receptor makes it an invaluable tool in neuroscience research.[1] this compound is widely used in in vitro studies to investigate the physiological and pathological roles of NMDA receptors, including their involvement in synaptic plasticity, excitotoxicity, and neurodegenerative diseases.[1]
These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in various in vitro assays. Adherence to these guidelines will help ensure the accuracy and reproducibility of your experimental results.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source(s) |
| Molecular Weight | 252.21 g/mol | [1] |
| Solubility in Water | up to 100 mM | [1][2] |
| Storage (Solid) | Desiccate at room temperature | [1] |
| Storage (Stock Solution) | -20°C for up to 1 month; -80°C for up to 6 months | [1][3] |
| (R)-CPP Ki at GluN2A | 0.041 µM | [2] |
| (R)-CPP Ki at GluN2B | 0.27 µM | [2] |
| (R)-CPP Ki at GluN2C | 0.63 µM | [2] |
| (R)-CPP Ki at GluN2D | 1.99 µM | [2] |
| IC50 for fEPSPNMDA block | 434 nM | [4] |
| IC50 for LTP block | 361 nM | [4] |
| Typical In Vitro Working Concentrations | 100 nM - 100 µM | [4][5] |
Experimental Protocols
Protocol for Preparing a 100 mM this compound Stock Solution in Water
This protocol describes the preparation of a 100 mM stock solution of this compound, which can be further diluted to the desired working concentration for your in vitro assay.
Materials:
-
This compound powder
-
Nuclease-free water (e.g., Milli-Q or equivalent)
-
Calibrated analytical balance
-
Microcentrifuge tubes or other appropriate sterile containers
-
Vortex mixer
-
Pipettes and sterile filter tips
-
0.22 µm sterile syringe filter (optional, for sterilization)
Procedure:
-
Determine the required mass of this compound:
-
Use the following formula to calculate the mass of this compound needed to prepare your desired volume of a 100 mM stock solution: Mass (g) = 0.025221 g/mL * Volume (mL)
-
Example: To prepare 1 mL of a 100 mM stock solution, you would need 25.22 mg of this compound.
-
-
Weigh the this compound powder:
-
Carefully weigh the calculated amount of this compound powder using a calibrated analytical balance. It is recommended to do this in a chemical fume hood.
-
-
Dissolve the this compound powder:
-
Transfer the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of nuclease-free water to the tube.
-
Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
-
Sterilization (Optional but Recommended):
-
For cell-based assays, it is advisable to sterilize the stock solution. This can be achieved by filtering the solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
-
Aliquoting and Storage:
-
Aliquot the 100 mM this compound stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][3]
-
Clearly label the aliquots with the compound name, concentration, and date of preparation.
-
Note on Dilutions:
-
When preparing working solutions, thaw a single aliquot of the 100 mM stock solution and dilute it to the final desired concentration using the appropriate cell culture medium or buffer for your specific assay.
Mandatory Visualizations
Experimental Workflow: Preparing this compound Stock Solution
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway: NMDA Receptor Antagonism by this compound
Caption: this compound competitively antagonizes the NMDA receptor.
References
- 1. This compound | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 2. (R)-CPP | NMDA Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CPP impairs contextual learning at concentrations below those that block pyramidal neuron NMDARs and LTP in the CA1 region of the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unimore.it [iris.unimore.it]
Application Notes and Protocols: Microinfusion of (RS)-CPP into Specific Brain Regions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(RS)-3-(2-Carboxypiperazin-4-yl)-propyl-1-phosphonic acid, commonly known as (RS)-CPP, is a potent, selective, and competitive antagonist of the N-Methyl-D-aspartate (NMDA) receptor.[1][2] By reversibly binding to the glutamate (B1630785) recognition site on the NMDA receptor complex, this compound effectively blocks the ion channel, preventing calcium influx and subsequent downstream signaling.[1][3][4] This mechanism makes it an invaluable tool in neuroscience research to probe the role of NMDA receptor-mediated glutamatergic neurotransmission in various physiological and pathological processes.
Due to its ability to cross the blood-brain barrier, this compound is active in vivo.[1] Systemic administration has been shown to suppress seizure activity, interfere with addiction models, impair learning and memory, and block long-term potentiation (LTP) and long-term depression (LTD).[1][5] However, to investigate the function of NMDA receptors in discrete neural circuits, direct microinfusion into specific brain regions is the preferred method. This approach offers superior spatial resolution, allowing researchers to elucidate the precise contributions of a given brain area to complex behaviors and disease states.
These application notes provide quantitative data and detailed protocols for the preparation and stereotaxic microinfusion of this compound in rodent models.
Mechanism of Action: this compound at the NMDA Receptor
This compound acts as a competitive antagonist at the glutamate binding site on the GluN2 subunit of the NMDA receptor. For the receptor's ion channel to open, both glutamate and a co-agonist (glycine or D-serine) must bind to their respective sites on the GluN2 and GluN1 subunits.[6] this compound prevents the binding of glutamate, thereby keeping the channel in a closed state and inhibiting the influx of Ca²⁺ ions that is critical for initiating synaptic plasticity and other neuronal responses.
Quantitative Data Summary
The following tables summarize quantitative findings from studies involving the microinfusion or administration of CPP.
Table 1: Neurochemical Effects of this compound Microinfusion into the Medial Prefrontal Cortex (mPFC).
| Target Region | Analyte | Concentration | Duration | Effect in mPFC | Effect in Dorsomedial Striatum (dm-STR) |
|---|---|---|---|---|---|
| mPFC | Glutamate | 100 µM | 60 min | ~210% increase | Not Reported |
| mPFC | Dopamine | 100 µM | 60 min | ~220% increase | ~140% increase |
| mPFC | GABA | 100 µM | 60 min | ~40% decrease | ~150-170% increase |
Data derived from a study using dual probe microdialysis in rats.[7]
Table 2: Behavioral and Electrophysiological Effects of CPP Administration.
| Administration Route | Target/Task | Species | Dose | Observed Effect |
|---|---|---|---|---|
| Intra-mPFC Microinfusion | 5-Choice Serial Reaction Time Task | Rat | 50 ng/side | Significant increase in omissions.[8] |
| Intrathecal Injection | Antinociception (C reflex) | Rat | 3.97 µg | Significant antinociceptive activity (22x greater than saline control).[9] |
| Systemic (i.p.) | Contextual Fear Conditioning (Hippocampal Component) | Mouse | IC₅₀: 3.1 mg/kg | Dose-dependent suppression of contextual memory formation.[10][11] |
| Systemic (i.p.) | Plasma and Brain Concentration | Mouse | 9 mg/kg | Cₘₐₓ in plasma: 1259 ng/ml at 60 min; Cₘₐₓ in brain: 87 ng/g at 45 min.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Microinfusion
This compound is soluble in water (up to 100mM) and can be dissolved in sterile saline or artificial cerebrospinal fluid (aCSF) for in vivo use.[1]
Materials:
-
This compound powder
-
Sterile, pyrogen-free 0.9% saline or aCSF
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required mass of this compound to achieve the desired final concentration (e.g., 100 µM). The molecular weight of this compound is 252.21 g/mol .[1]
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile saline or aCSF to the tube.
-
Vortex the solution until the this compound is completely dissolved.
-
To ensure sterility, filter the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Prepare solutions on the day of use if possible. If storage is required, solutions can be stored at -20°C for up to one month.[2] Before use, equilibrate the solution to room temperature and ensure no precipitate has formed.[1]
Protocol 2: Stereotaxic Microinfusion of this compound in Rodents
This protocol provides a generalized procedure for acute microinfusion. It can be adapted for chronic infusions with cannula implantation. All procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Anesthetized rodent (e.g., rat or mouse)
-
Stereotaxic apparatus with appropriate ear bars and nose clamp[12]
-
Heating pad to maintain body temperature
-
Surgical tools (scalpel, retractors, drill, hemostats)
-
Topical anesthetic and antiseptic (e.g., povidone-iodine)
-
Hamilton syringe (1-10 µL) connected to a microinfusion pump[13]
-
Injection needle (e.g., 30-gauge) connected to the syringe via PE tubing[13]
-
Prepared this compound solution
-
Suturing material or wound clips
-
Rodent brain atlas (e.g., Paxinos and Watson)[14]
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the animal using an approved method (e.g., isoflurane (B1672236) inhalation or intraperitoneal injection of ketamine/xylazine).[15] Confirm the depth of anesthesia via a toe-pinch reflex.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Shave the scalp area between the ears and eyes.[14]
-
Clean the shaved area with an antiseptic solution like povidone-iodine.[14]
-
-
Stereotaxic Mounting:
-
Surgical Procedure:
-
Coordinate Targeting:
-
Identify the Bregma landmark on the skull.
-
Using a rodent brain atlas, determine the anteroposterior (AP), mediolateral (ML), and dorsoventral (DV) coordinates for the target brain region.[14]
-
Move the stereotaxic arm to the calculated AP and ML coordinates and mark the spot.
-
Drill a small burr hole through the skull at the marked location, being careful not to damage the underlying dura mater.
-
-
Microinfusion:
-
Slowly lower the injection needle through the burr hole to the predetermined DV coordinate.
-
Allow the needle to remain in place for 1-2 minutes before starting the infusion to allow the tissue to settle.
-
Infuse the this compound solution at a slow, controlled rate (e.g., 0.1-0.5 µL/min) using the microinfusion pump to minimize tissue damage and ensure proper diffusion.[13]
-
After the infusion is complete, leave the needle in place for an additional 5-10 minutes to prevent backflow of the solution upon retraction.[16]
-
-
Post-Infusion and Closure:
-
Recovery and Histological Verification:
-
Monitor the animal in a clean recovery cage until it is fully ambulatory.[14]
-
Following the completion of behavioral or electrophysiological experiments, it is crucial to verify the injection site. Perfuse the animal, extract the brain, and perform histological analysis (e.g., Nissl staining) to confirm the accurate placement of the microinfusion.
-
References
- 1. This compound | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Measurement of NMDA Receptor Antagonist, CPP, in Mouse Plasma and Brain Tissue Following Systematic Administration Using Ion-Pair LCMS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Electrophysiological Study of the Antinociception Produced by the Coapplication of (±)-CPP and Propentofylline in Monoarthritic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dose-dependent suppression of hippocampal contextual memory formation, place cells, and spatial engrams by the NMDAR antagonist (R)-CPP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rwdstco.com [rwdstco.com]
- 13. youtube.com [youtube.com]
- 14. Survivable Stereotaxic Surgery in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improving Stereotaxic Neurosurgery Techniques and Procedures Greatly Reduces the Number of Rats Used per Experimental Group—A Practice Report - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for modulation of the serotonergic DR-PBC neural circuit to prevent SUDEP in the acoustic and PTZ-induced DBA/1 mouse models of SUDEP - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Construction and Implantation of a Microinfusion System for Sustained Delivery of Neuroactive Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (RS)-CPP in Neurological Disorder Models
Prepared for: Researchers, scientists, and drug development professionals
Introduction
(RS)-3-(2-Carboxypiperazin-4-yl)-propyl-1-phosphonic acid, commonly known as (RS)-CPP, is a potent, selective, and competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] By reversibly binding to the glutamate (B1630785) site on the NMDA receptor, this compound prevents channel activation, thereby inhibiting the influx of Ca²⁺ ions.[1] This mechanism is crucial for studying the roles of NMDA receptors in both normal physiological processes, such as synaptic plasticity, learning, and memory, and pathological conditions involving glutamate-mediated excitotoxicity.[1][3][4]
This compound is a valuable research tool because it readily crosses the blood-brain barrier, enabling systemic administration for in vivo studies in animal models.[1][3] Its application spans various models of neurological disorders, including epilepsy, cognitive dysfunction, and neurodegenerative diseases, where it is used to probe disease mechanisms and evaluate potential therapeutic strategies. The (R)-CPP enantiomer is noted to be the more biologically active isomer.
Mechanism of Action
This compound exerts its effects by competitively inhibiting the binding of the excitatory neurotransmitter glutamate to the GluN2 subunit of the NMDA receptor.[1][4] Under normal conditions, glutamate binding, along with co-agonist (glycine or D-serine) binding and depolarization to relieve a magnesium (Mg²⁺) block, leads to the opening of the ion channel.[4] this compound occupies the glutamate binding site, stabilizing the receptor in a closed state and preventing the ion influx that triggers downstream signaling cascades.
Application Notes
Modeling Epilepsy and Seizure Activity
This compound has demonstrated significant anticonvulsant properties in various preclinical models. Its ability to suppress seizure activity makes it a standard tool for investigating the role of NMDA receptor-mediated excitotoxicity in the pathophysiology of epilepsy.[1][5]
Table 1: Anticonvulsant Effects of this compound in Rodent Models
| Model | Species | This compound Dose/Concentration | Administration Route | Key Outcome | Reference(s) |
|---|---|---|---|---|---|
| 4-Aminopyridine (4-AP) Induced Spreading Depression | Immature Rat | 2-10 µM | In vitro (slice perfusion) | Blocked spreading depression episodes without affecting epileptiform activity. | [6] |
| Maximal Electroshock Seizures | Mouse | 5 mg/kg | Intraperitoneal (i.p.) | Increased the threshold for tonic seizures. | [5] |
| Pentylenetetrazol (PTZ)-Induced Seizures | Mouse | 20 mg/kg | Intraperitoneal (i.p.) | Increased the threshold for clonic seizures, but was associated with motor impairment. | [5] |
| Amygdala-Kindled Seizures | Rat | 2-20 mg/kg | Intraperitoneal (i.p.) | Did not reduce seizure severity or duration; caused ataxia at higher doses. | [5] |
| Audiogenic Seizures | DBA/2 Mouse | ED₅₀ = 1.5 mg/kg | Intraperitoneal (i.p.) | Blocked convulsions. | [2] |
| NMDA-Induced Seizures | CF-1 Mouse | ED₅₀ = 1.9 mg/kg | Intraperitoneal (i.p.) | Blocked NMDA-induced lethal seizures. |[2] |
Modeling Cognitive Dysfunction
The critical role of NMDA receptors in long-term potentiation (LTP), a cellular correlate of learning and memory, makes antagonists like this compound effective tools for inducing and studying cognitive deficits.[1][3] These models are relevant for neurodegenerative disorders characterized by memory impairment, such as Alzheimer's disease.
Table 2: Effects of CPP on Learning, Memory, and Synaptic Plasticity
| Model / Assay | Species | Compound & Dose | Administration Route | Key Outcome | Reference(s) |
|---|---|---|---|---|---|
| Context Pre-exposure Facilitation Effect (CPFE) | Mouse | (R)-CPP, IC₅₀ = 3.1 mg/kg | Intraperitoneal (i.p.) | Suppressed the hippocampal component of contextual fear memory formation. | [7] |
| Contextual Fear Conditioning | Mouse | This compound, EC₅₀ = 2.3 mg/kg | Intraperitoneal (i.p.) | Dose-dependently suppressed contextual memory formation. | [3] |
| In-vivo Calcium Imaging | Mouse | (R)-CPP, 3 or 10 mg/kg | Intraperitoneal (i.p.) | Reduced the development of place cells and interfered with stable spatial engram formation. | [7] |
| Hippocampal LTP | Rat | this compound, 361 nM (IC₅₀) | In vitro (slice perfusion) | Blocked the induction of LTP. |[3] |
Modeling Neuroprotection in Ischemia
Glutamate excitotoxicity is a key mechanism of neuronal damage following cerebral ischemia. Competitive NMDA antagonists have been evaluated for their neuroprotective potential in models of stroke. While direct studies with this compound are less common, its analog D-CPPene has shown significant efficacy.
Table 3: Neuroprotective Effects of a CPP Analog in an Ischemia Model
| Model | Species | Compound & Dose | Administration Route | Key Outcome | Reference(s) |
|---|
| Focal Cerebral Ischemia (MCAO) | Cat | D-CPPene, 15 mg/kg + infusion | Intravenous (i.v.) | Reduced the volume of ischemic damage in the cerebral cortex by over 75% when given as a pretreatment. |[8] |
Experimental Protocols
Protocol: Evaluation of Anticonvulsant Activity in a PTZ-Induced Seizure Model
This protocol describes a method for assessing the anticonvulsant efficacy of this compound in mice using the pentylenetetrazol (PTZ) chemical kindling model.
Materials:
-
This compound
-
Sterile Saline (0.9% NaCl)
-
Pentylenetetrazol (PTZ) solution (e.g., 60 mg/kg in saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard animal cages and observation chambers
-
Syringes and needles for injection (i.p.)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentration (e.g., for a 20 mg/kg dose in a 25g mouse with an injection volume of 10 ml/kg, prepare a 2 mg/ml solution).
-
Grouping and Administration: Randomly assign mice to a vehicle control group (saline) and one or more this compound treatment groups (e.g., 5, 10, 20 mg/kg). Administer the assigned treatment via intraperitoneal (i.p.) injection.
-
Incubation Period: Return mice to their home cages for a 30-60 minute pretreatment period to allow for drug absorption and distribution across the blood-brain barrier.
-
Seizure Induction: Administer a convulsant dose of PTZ (e.g., 60 mg/kg, i.p.).
-
Behavioral Observation: Immediately place each mouse in an individual observation chamber and record its behavior for 30 minutes. Score the seizure severity using a standardized scale (e.g., Racine scale) and record the latency to the first myoclonic jerk and generalized tonic-clonic seizure.
-
Data Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests or Kruskal-Wallis test) to compare seizure scores, latencies, and incidence between groups.
Protocol: Assessment of Cognitive Impairment using Contextual Fear Conditioning
This protocol, based on published studies, outlines the use of this compound to investigate its effect on hippocampus-dependent memory formation.[3][7]
Materials:
-
This compound or (R)-CPP
-
Sterile Saline (0.9% NaCl)
-
Male C57BL/6 mice (8-10 weeks old)
-
Fear conditioning chamber with a grid floor connected to a shock generator, equipped with a camera and analysis software.
-
Syringes and needles for injection (i.p.)
Procedure:
-
Drug Preparation: Prepare this compound or (R)-CPP in sterile saline to achieve desired doses (e.g., 1, 3, 10 mg/kg).
-
Day 1: Context Pre-exposure:
-
Administer the assigned treatment (saline or CPP) via i.p. injection.
-
60 minutes post-injection, place the mouse in the conditioning chamber (Context A) and allow it to explore freely for 10 minutes. No shock is delivered.
-
Return the mouse to its home cage.
-
-
Day 2: Immediate Shock:
-
Place the mouse in a different environment (e.g., home cage) for 24 hours.
-
On Day 2, place the mouse back into Context A and deliver an immediate foot shock (e.g., 2 seconds, 0.75 mA).
-
Remove the mouse 30-60 seconds after the shock and return it to its home cage.
-
-
Day 3: Context Test:
-
Place the mouse back into Context A for a 5-minute test session. No shock is delivered.
-
Record the entire session and quantify the amount of time the mouse spends "freezing" (complete immobility except for respiration).
-
-
Data Analysis: Calculate the percentage of time spent freezing for each mouse. Compare the freezing levels between the control and CPP-treated groups using statistical tests (e.g., one-way ANOVA). Reduced freezing in the CPP group indicates impaired contextual memory formation.
Compound Handling and Preparation
-
Solubility: this compound is soluble in water up to 100 mM.[1]
-
Storage: Store the solid compound at room temperature, desiccated.[1][9]
-
Solution Stability: Prepare aqueous solutions fresh on the day of use if possible. For longer-term storage, solutions can be stored at -20°C for up to one month or -80°C for up to six months.[1][9] Before use, equilibrate the solution to room temperature and ensure no precipitate is present.[1]
Disclaimer: This product is for research use only and is not intended for therapeutic or diagnostic use in humans or animals.[1]
References
- 1. This compound | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 2. CPP, a selective N-methyl-D-aspartate (NMDA)-type receptor antagonist: characterization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CPP impairs contextual learning at concentrations below those that block pyramidal neuron NMDARs and LTP in the CA1 region of the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of CPP, a selective NMDA antagonist, in various rodent models of epilepsy. Comparison with other NMDA antagonists, and with diazepam and phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CPP, an NMDA-receptor antagonist, blocks 4-aminopyridine-induced spreading depression episodes but not epileptiform activity in immature rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-dependent suppression of hippocampal contextual memory formation, place cells, and spatial engrams by the NMDAR antagonist (R)-CPP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of a competitive NMDA antagonist (D-CPPene) in feline focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying Learning and Memory with (RS)-CPP
For Researchers, Scientists, and Drug Development Professionals
Introduction
(RS)-3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid, commonly known as (RS)-CPP, is a potent, selective, and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] By reversibly binding to the glutamate (B1630785) recognition site on the NMDA receptor, this compound serves as a critical pharmacological tool to investigate the receptor's role in synaptic plasticity and, by extension, learning and memory.[1] The NMDA receptor is a key player in the mechanisms of long-term potentiation (LTP) and long-term depression (LTD), cellular processes widely considered to be the neural substrates of memory formation.[3][4][5] this compound's ability to cross the blood-brain barrier allows for systemic administration in in vivo studies, making it an invaluable compound for exploring the molecular underpinnings of cognition.[1][6] This document provides detailed application notes and experimental protocols for the use of this compound and its more active enantiomer, (R)-CPP, in learning and memory research.
Mechanism of Action: NMDA Receptor Antagonism
The NMDA receptor is a ligand-gated ion channel that is unique in its requirement for dual activation by both glutamate and a co-agonist (glycine or D-serine), as well as the removal of a voltage-dependent magnesium (Mg²⁺) block.[7] Upon successful activation, the channel opens, allowing an influx of calcium (Ca²⁺) into the postsynaptic neuron.[5][7] This calcium influx is a critical trigger for a cascade of intracellular signaling events that lead to synaptic strengthening (LTP) or weakening (LTD).[5]
This compound acts by competitively binding to the glutamate site on the NMDA receptor, thereby preventing glutamate from activating the channel. This blockade inhibits the downstream calcium signaling essential for the induction of many forms of synaptic plasticity and memory formation.[1][3]
Figure 1. Signaling pathway of NMDA receptor-mediated synaptic plasticity and its inhibition by this compound.
Application Notes
This compound and its enantiomers are widely used to dissect the involvement of NMDA receptors in different phases of memory: acquisition, consolidation, and retrieval.
-
Memory Acquisition: Administration of this compound prior to a learning task is a common strategy to investigate the role of NMDA receptor-dependent plasticity in the initial encoding of new information. Studies consistently show that pre-training administration of CPP impairs the acquisition of various hippocampus-dependent tasks.[6][8]
-
Memory Consolidation: To study memory consolidation, this compound is typically administered immediately after a training session. This temporal window allows researchers to assess whether NMDA receptor activity is necessary for the stabilization of a memory trace after the initial learning has occurred.[9][10] Evidence suggests that post-training NMDA receptor blockade can impair the consolidation of long-term memories.[9][10]
-
Spatial vs. Contextual Memory: this compound has been instrumental in studying different forms of memory. It has been shown to dose-dependently impair spatial memory in tasks like the Morris water maze and contextual memory in fear conditioning paradigms.[8][9]
Quantitative Data Summary
The following tables summarize quantitative data from studies using CPP to investigate learning and memory. Note that many studies use the more potent (R)-enantiomer.
Table 1: Effects of (R)-CPP on Contextual Fear Conditioning in Mice
| Parameter | Dosage (mg/kg, i.p.) | Effect | Reference |
|---|---|---|---|
| IC₅₀ for Memory Suppression | 3.1 | Half-maximal inhibition of the hippocampal component of contextual fear memory. | [8] |
| Exploratory Activity | 0.3 - 10 | Modest, but statistically significant, reduction in exploratory activity. | [8] |
| Place Cell Formation | 3 | Significant reduction in the proportion of place cells formed in a novel context. | [8] |
| Place Cell Formation | 10 | Significant reduction in the proportion of place cells formed in a novel context. | [8] |
| EC₅₀ for Memory Suppression | 2.3 | Half-maximal effective dose to suppress contextual fear conditioning. |[6] |
Table 2: Effects of (R)-CPP on Spatial Memory Consolidation in Rats (Water Maze)
| Treatment Timing | Dosage (mg/kg, i.p.) | Effect on Memory (24h later) | Reference |
|---|---|---|---|
| Post-training | 10 | Impaired consolidation of a newly learned platform location. | [9][10] |
| Pre-training | 10 | Little to no effect on the initial acquisition (within-session learning). |[9][10] |
Experimental Protocols
Below are detailed protocols for two common behavioral paradigms used to assess learning and memory with this compound.
Protocol 1: Contextual Fear Conditioning in Mice
This protocol assesses the effect of this compound on the acquisition of context-dependent fear memory.
Figure 2. Experimental workflow for contextual fear conditioning with (R)-CPP administration.
Materials:
-
This compound or (R)-CPP
-
Sterile 0.9% saline
-
Fear conditioning apparatus (with grid floor for footshock)
-
Video recording and analysis software
-
Adult male/female mice (e.g., C57BL/6)
Procedure:
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentration. A common dose range for systemic administration is 1-10 mg/kg.[8]
-
Animal Habituation: Handle mice for several days prior to the experiment to reduce stress associated with handling and injections.
-
Day 1: Training (Acquisition) a. Inject mice intraperitoneally (i.p.) with either the CPP solution or a saline vehicle control.[8] b. Return the mice to their home cages for a 60-minute uptake period. This allows for adequate drug distribution to the brain.[8] c. Place the mouse into the conditioning chamber. Allow for a 2-3 minute exploration period. d. Deliver one or more brief footshocks (e.g., 2 seconds, 0.5-0.7 mA). e. Leave the mouse in the chamber for an additional 30-60 seconds before returning it to its home cage.
-
Day 2: Contextual Memory Test a. 24 hours after training, place the mouse back into the same conditioning chamber. b. Record the mouse's behavior for 5 minutes. No shock is delivered on this day. c. Analyze the video recording to score the amount of time the mouse spends "freezing" (a species-specific fear response characterized by the complete absence of movement except for respiration).
-
Data Analysis: Compare the percentage of time spent freezing between the CPP-treated group and the saline control group. A significant reduction in freezing in the CPP group indicates impaired acquisition of contextual fear memory.
Protocol 2: Morris Water Maze in Rats
This protocol is designed to assess the effect of this compound on the consolidation of spatial memory.
Materials:
-
This compound or (R)-CPP
-
Sterile 0.9% saline
-
Morris water maze (a large circular pool filled with opaque water)
-
Submerged escape platform
-
Video tracking software
-
Adult male/female rats (e.g., Wistar or Sprague-Dawley)
Procedure:
-
Apparatus Setup: Fill the pool with water made opaque with non-toxic paint. Place the escape platform in a fixed location in one quadrant, submerged ~1-2 cm below the surface.
-
Day 1-4: Acquisition Training a. Conduct 4 training trials per day for 4 consecutive days.[11][12] b. For each trial, place the rat in the water facing the wall at one of four quasi-random start positions. c. Allow the rat to swim for a maximum of 60-90 seconds to find the hidden platform. d. If the rat finds the platform, allow it to remain there for 15-30 seconds. If it fails, gently guide it to the platform. e. Record the escape latency (time to find the platform) and path length for each trial using video tracking software.
-
Post-Training Drug Administration (Consolidation Phase) a. Immediately following the final training trial on Day 4, inject the rats with either CPP (e.g., 10 mg/kg, i.p.) or saline.[9][10] b. Return the rats to their home cages.
-
Day 5: Probe Trial (Memory Test) a. 24 hours after the final training trial and injection, conduct a probe trial. b. Remove the escape platform from the pool. c. Place the rat in the pool from a novel start position and allow it to swim for 60 seconds. d. Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
Data Analysis: Compare the time spent in the target quadrant between the CPP-treated and saline groups. A significant reduction in time spent in the target quadrant for the CPP group suggests an impairment of memory consolidation.[9]
Figure 3. Logical relationship from this compound administration to behavioral outcome in memory tasks.
Conclusion
This compound is a powerful and reliable tool for probing the function of NMDA receptors in learning and memory. Its ability to be administered systemically and its competitive mechanism of action allow for controlled studies into the molecular and cellular basis of memory formation. By carefully designing experiments that target specific memory phases—acquisition or consolidation—researchers can use this compound to elucidate the critical role of NMDA receptor-dependent synaptic plasticity in cognition. The protocols and data provided herein serve as a comprehensive guide for the effective application of this compound in neuroscience and drug development research.
References
- 1. This compound | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Long-term potentiation and the role of N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression Mechanisms Underlying NMDA Receptor‐Dependent Long‐Term Potentiation | Semantic Scholar [semanticscholar.org]
- 5. NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CPP impairs contextual learning at concentrations below those that block pyramidal neuron NMDARs and LTP in the CA1 region of the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMDA receptor - Wikipedia [en.wikipedia.org]
- 8. Dose-dependent suppression of hippocampal contextual memory formation, place cells, and spatial engrams by the NMDAR antagonist (R)-CPP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NMDA-receptor blockade by CPP impairs post-training consolidation of a rapidly acquired spatial representation in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of training in the Morris water maze on the spatial learning acquisition and VAChT expression in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Post-acquisition hippocampal NMDA receptor blockade sustains retention of spatial reference memory in Morris water maze - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Addiction Pathways Using (RS)-CPP
For Researchers, Scientists, and Drug Development Professionals
Introduction
(RS)-CPP, also known as 3-((±)-2-carboxypiperazin-4-yl)propyl-1-phosphonic acid, is a potent, selective, and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It readily crosses the blood-brain barrier, making it an effective tool for in vivo studies.[1] The NMDA receptor, a key component of the glutamatergic system, is critically involved in synaptic plasticity, learning, and memory—processes that are thought to be hijacked by drugs of abuse.[4][5] Consequently, this compound serves as an invaluable pharmacological tool for investigating the neurobiological mechanisms underlying addiction and for evaluating potential therapeutic interventions. These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in preclinical addiction models.
Mechanism of Action: Targeting the NMDA Receptor in Addiction
Addiction is characterized by compulsive drug-seeking and use, driven by long-lasting changes in the brain's reward circuitry, particularly the mesolimbic dopamine (B1211576) system.[6] Drugs of abuse typically increase dopamine levels in brain regions like the nucleus accumbens (NAc).[6] The glutamatergic system, through NMDA receptors, plays a crucial role in modulating this dopaminergic activity and mediating the synaptic changes that underpin addiction-related learning and memory.[4][7]
This compound exerts its effects by competitively binding to the glutamate (B1630785) recognition site on the NMDA receptor, thereby preventing its activation by the endogenous agonist, glutamate.[1] This blockade of NMDA receptor function interferes with the induction of long-term potentiation (LTP) and long-term depression (LTD), cellular mechanisms of synaptic plasticity that are essential for the development of addictive behaviors.[1][8] For instance, studies have shown that NMDA receptor antagonism can abolish conditioned place preference, an associative memory model of drug seeking.[5]
Caption: NMDA receptor signaling pathway and the inhibitory action of this compound.
Quantitative Data for this compound
The following tables summarize key quantitative parameters of this compound and its active isomer, (R)-CPP, derived from various in vitro and in vivo studies.
Table 1: Receptor Binding and Antagonist Potency
| Parameter | Species/Preparation | Value | Reference |
| (R)-CPP Ki | Recombinant GluN2A Receptors | 0.041 µM | [9] |
| Recombinant GluN2B Receptors | 0.27 µM | [9] | |
| Recombinant GluN2C Receptors | 0.63 µM | [9] | |
| Recombinant GluN2D Receptors | 1.99 µM | [9] | |
| This compound IC50 | NMDA-evoked [3H]ACh release (rat striatal slices) | 8 µM | [2] |
| This compound pA2 | NMDA-evoked [3H]ACh release (rat striatal slices) | 5.66 | [2] |
| This compound KB | Chick Retinal Membranes (Mg2+ absent) | 431 nM | [10] |
| Chick Retinal Membranes (High-affinity, Mg2+ present) | 59 nM | [10] | |
| This compound Bmax | Chick Retinal Membranes (Mg2+ absent) | 9.5 pmol/mg protein | [10] |
| Chick Retinal Membranes (High-affinity, Mg2+ present) | 2.2 pmol/mg protein | [10] |
Table 2: In Vivo Efficacy and Pharmacokinetics (Rodent Models)
| Parameter | Model/Route | Value | Reference |
| Anticonvulsant ED50 | Audiogenic seizures (DBA/2 mice, i.p.) | 1.5 mg/kg | [2] |
| NMDA-induced seizures (CF-1 mice, i.p.) | 1.9 mg/kg | [2] | |
| Elimination Half-life (t1/2) | Plasma (i.v.) | 8.8 minutes | [11] |
| Brain Tissue (i.v.) | 14.3 minutes | [11] | |
| Max Concentration (Cmax) | Plasma (i.p., 9 mg/kg) | 1259 ± 177 ng/ml | [11] |
| Brain Tissue (i.p., 9 mg/kg) | 87 ± 32 ng/g | [11] | |
| Time to Cmax (Tmax) | Plasma (i.p., 9 mg/kg) | 60 minutes | [11] |
| Brain Tissue (i.p., 9 mg/kg) | 45 minutes | [11] | |
| Plasma to Brain Ratio | Following i.v. administration | ~18:1 | [11] |
Experimental Protocols
Here we provide detailed protocols for three key experimental paradigms used to investigate the role of this compound in addiction: Conditioned Place Preference, Intravenous Self-Administration, and In Vivo Microdialysis.
Protocol 1: Conditioned Place Preference (CPP)
This protocol assesses how this compound affects the rewarding properties of a drug of abuse. CPP is a form of Pavlovian conditioning where an animal learns to associate a specific environment with the effects of a drug.[12][13]
Caption: Workflow for a Conditioned Place Preference (CPP) experiment.
Methodology:
-
Apparatus: A standard three-chamber CPP box with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.
-
Animals: Rats or mice, housed individually and handled for several days before the experiment begins.
-
Procedure:
-
Pre-Conditioning (Baseline Preference):
-
Day 1 (Habituation): Place the animal in the central chamber and allow it to freely explore all three chambers for 15 minutes.
-
Day 2 (Baseline Test): Record the time spent in each of the two outer chambers for 15 minutes to determine any initial preference. The least preferred chamber is typically assigned as the drug-paired chamber to avoid ceiling effects (unbiased design).[13]
-
-
Conditioning (8 days, alternating):
-
Divide animals into groups (e.g., Vehicle + Saline, Vehicle + Drug, this compound + Drug).
-
Drug-Pairing Days (e.g., Days 3, 5, 7, 9): Administer this compound (or its vehicle) intraperitoneally (i.p.) 15-30 minutes prior to the administration of the drug of abuse (e.g., cocaine, morphine). Immediately confine the animal to the drug-paired chamber for 30-45 minutes.
-
Saline-Pairing Days (e.g., Days 4, 6, 8, 10): Administer the corresponding vehicle for this compound, followed by a saline injection. Immediately confine the animal to the opposite chamber for the same duration.
-
-
Post-Conditioning (Test Day):
-
Day 11: Place the animal in the central chamber in a drug-free state and allow free access to all chambers for 15 minutes. Record the time spent in each chamber.
-
-
-
Data Analysis: A preference score is calculated by subtracting the time spent in the saline-paired chamber from the time spent in the drug-paired chamber. A positive score indicates a preference, while a negative score indicates an aversion. Statistical analysis (e.g., ANOVA) is used to compare preference scores between treatment groups. A significant reduction in the preference score in the this compound + Drug group compared to the Vehicle + Drug group suggests that this compound blocked the rewarding effects of the drug.[5]
Protocol 2: Intravenous Self-Administration
This operant conditioning protocol is a gold standard for assessing the reinforcing effects of a drug and modeling compulsive drug-taking behavior.[14] This protocol tests whether this compound can reduce the motivation to take a drug.
References
- 1. This compound | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 2. CPP, a selective N-methyl-D-aspartate (NMDA)-type receptor antagonist: characterization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CPP, a new potent and selective NMDA antagonist. Depression of central neuron responses, affinity for [3H]D-AP5 binding sites on brain membranes and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Do specific NMDA receptor subunits act as gateways for addictive behaviors? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The competitive NMDA receptor antagonist CPP disrupts cocaine-induced conditioned place preference, but spares behavioral sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular and molecular mechanisms of drug dependence: An overview and update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurobiological mechanisms and related clinical treatment of addiction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Action of 3-((+/-)-2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid (CPP): a new and highly potent antagonist of N-methyl-D-aspartate receptors in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (R)-CPP | NMDA Receptors | Tocris Bioscience [tocris.com]
- 10. N-methyl-D-aspartate receptors in the retina: 3-[(+/-)-2-carboxypiperazin- 4-yl]-propyl-1-phosphonic acid (CPP) binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of NMDA Receptor Antagonist, CPP, in Mouse Plasma and Brain Tissue Following Systematic Administration Using Ion-Pair LCMS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 13. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for (RS)-CPP in Seizure and Epilepsy Models
For Researchers, Scientists, and Drug Development Professionals
(RS)-CPP , also known as 3-((R,S)-2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its ability to inhibit glutamatergic neurotransmission makes it a valuable tool for studying the role of the NMDA receptor in seizure generation and propagation. These application notes provide an overview of the use of this compound and its more potent enantiomer, D-CPP-ene, in various preclinical models of seizures and epilepsy, along with detailed protocols for key experiments.
Mechanism of Action: Competitive NMDA Receptor Antagonism
This compound exerts its anticonvulsant effects by competing with the endogenous agonist glutamate (B1630785) for binding to the NMDA receptor. This prevents the opening of the ion channel, thereby reducing calcium influx and subsequent neuronal excitation that can lead to seizure activity.
Caption: Competitive antagonism of the NMDA receptor by this compound.
Data Presentation: Efficacy of this compound and Analogs in Rodent Seizure Models
The following tables summarize the quantitative data on the anticonvulsant effects of this compound and its potent analog D-CPP-ene in various rodent models of seizures.
Table 1: Maximal Electroshock (MES) Seizure Model
| Compound | Species | Route of Administration | ED50 (mg/kg) | Notes |
| This compound | Mouse | i.p. | ~5 | Increased the threshold for tonic electroshock seizures, but was associated with motor impairment.[1] |
| D-CPP-ene | Mouse | i.p. | ~2 | Significantly increased the threshold for electroconvulsions.[2] |
Table 2: Pentylenetetrazol (PTZ)-Induced Seizure Model
| Compound | Species | Route of Administration | Dose (mg/kg) | Effect |
| This compound | Mouse | i.p. | 20 | Increased the threshold for clonic PTZ seizures, but induced ataxia and marked motor impairment.[1] |
Table 3: Amygdala Kindling Model
| Compound | Species | Route of Administration | Dose (mg/kg) | Effect |
| This compound | Rat | i.p. | 2-20 | Did not reduce the severity or duration of focal and generalized clonic seizures or the duration of amygdalar afterdischarges. Higher doses caused ataxia and reduced muscle tone.[1] |
Table 4: Status Epilepticus (Continuous Hippocampal Stimulation Model)
| Compound | Species | Route of Administration | Maximal Effective Dose (mg/kg) | Effect |
| This compound | Rat | i.p. | 15 | Terminated seizures with an ED50 of 6.4 mg/kg. At the maximal effective dose, it terminated status epilepticus in 1 of 9 animals within 60 minutes and in 6 of 9 animals within 300 minutes. |
Experimental Protocols
Maximal Electroshock (MES) Seizure Protocol
This model is used to screen for compounds effective against generalized tonic-clonic seizures.
Materials:
-
Male CF-1 or C57BL/6 mice
-
This compound or D-CPP-ene solution
-
Vehicle control (e.g., saline)
-
Electroconvulsive shock device with corneal electrodes
-
0.5% tetracaine (B1683103) hydrochloride solution
-
0.9% saline solution
Procedure:
-
Administer this compound, D-CPP-ene, or vehicle control to mice via intraperitoneal (i.p.) injection.
-
At the time of peak effect (determined in pilot studies), anesthetize the corneas of the mice with a drop of 0.5% tetracaine hydrochloride.
-
Apply a drop of 0.9% saline to the corneas to ensure good electrical contact.
-
Deliver a 60 Hz alternating current (50 mA for mice) for 0.2 seconds via the corneal electrodes.[3]
-
Observe the mice for the presence or absence of a tonic hindlimb extension seizure.
-
An animal is considered protected if the tonic hindlimb extension is abolished.[3]
-
Calculate the ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, using a probit analysis.[4]
Caption: Experimental workflow for the Maximal Electroshock (MES) seizure test.
Pentylenetetrazol (PTZ)-Induced Seizure Protocol
This model is used to evaluate potential treatments for generalized myoclonic and absence seizures.
Materials:
-
Male Wistar rats
-
This compound solution
-
Vehicle control (e.g., saline)
-
Pentylenetetrazol (PTZ) solution (e.g., 60 mg/kg in saline)[5]
Procedure:
-
Administer this compound or vehicle control to rats via i.p. injection.
-
After a predetermined time (e.g., 30 minutes), administer a subcutaneous (s.c.) or i.p. injection of PTZ to induce seizures.
-
Immediately after PTZ injection, place the animal in an observation chamber.
-
Observe and score the seizure activity for a set period (e.g., 30 minutes) based on a standardized scale (e.g., latency to first myoclonic jerk, presence of generalized clonic seizures).
-
The anticonvulsant effect is determined by an increase in the latency to seizures or a decrease in the seizure score compared to the vehicle-treated group.
Amygdala Kindling Protocol
This model of temporal lobe epilepsy is used to study focal seizures and secondary generalization.
Materials:
-
Male Wistar rats
-
Stereotaxic apparatus
-
Bipolar stimulating and recording electrodes
-
Constant current stimulator
-
EEG recording system
-
This compound solution
-
Vehicle control (e.g., saline)
Procedure:
-
Surgery: Surgically implant a bipolar electrode into the basolateral amygdala of anesthetized rats using stereotaxic coordinates.
-
Kindling: After a recovery period, stimulate the amygdala daily with a brief, low-intensity electrical stimulus (e.g., 1-second train of 60 Hz sine waves).
-
Seizure Scoring: Observe and score the behavioral seizures immediately after each stimulation using the Racine scale.[6]
-
Stage 1: Facial clonus
-
Stage 2: Head nodding
-
Stage 3: Forelimb clonus
-
Stage 4: Rearing with forelimb clonus
-
Stage 5: Rearing and falling with generalized tonic-clonic seizures
-
-
Drug Testing: Once the animals are fully kindled (consistently exhibiting Stage 5 seizures), administer this compound or vehicle control i.p. before the daily stimulation.
-
Assessment: Record the seizure score and the afterdischarge duration (the duration of epileptiform activity recorded on the EEG after the stimulus ends). A reduction in seizure score or afterdischarge duration indicates an anticonvulsant effect.
Continuous Hippocampal Stimulation-Induced Status Epilepticus Protocol
This model is used to study the mechanisms of and treatments for status epilepticus.
Materials:
-
Male Wistar rats
-
Stereotaxic apparatus
-
Bipolar stimulating and recording electrodes
-
Constant current stimulator
-
EEG recording system
-
This compound solution
-
Vehicle control (e.g., saline)
Procedure:
-
Surgery: Implant a bipolar stimulating electrode in the hippocampus of anesthetized rats.
-
Stimulation: After recovery, deliver continuous electrical stimulation to the hippocampus for a prolonged period (e.g., 90 minutes) to induce self-sustaining limbic status epilepticus.[7]
-
Drug Administration: After the induction of status epilepticus, administer this compound or vehicle control i.p.
-
Monitoring: Continuously monitor the rats' behavior and EEG to determine the time to seizure termination.
-
Assessment: The primary outcome is the cessation of both behavioral and electrographic seizure activity.
Assessment of Motor Impairment
A common side effect of NMDA receptor antagonists is motor impairment. The chimney test is a simple method to assess this.
Protocol: Chimney Test
-
Place a mouse at the bottom of a transparent vertical glass or plastic cylinder.
-
Normal, unimpaired mice will climb backwards up the cylinder using all four paws.
-
Mice with motor impairment will have difficulty with this task, often sliding down or being unable to climb.
-
Record the time taken to ascend or the inability to do so within a set time limit.
Conclusion
This compound and its analogs are valuable pharmacological tools for investigating the role of NMDA receptors in the pathophysiology of seizures and epilepsy. The choice of model and experimental parameters should be guided by the specific research question. Careful consideration of potential motor side effects is crucial when interpreting the results of anticonvulsant studies with these compounds.
References
- 1. Evaluation of CPP, a selective NMDA antagonist, in various rodent models of epilepsy. Comparison with other NMDA antagonists, and with diazepam and phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The competitive NMDA antagonist, D-CPP-ene, potentiates the anticonvulsant activity of conventional antiepileptics against maximal electroshock-induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 4. A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pentylenetetrazole kindling-induced epilepsy rat models: Insight on the severity state, a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inter- and intraobserver agreement of seizure behavior scoring in the amygdala kindled rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Self-sustaining limbic status epilepticus induced by 'continuous' hippocampal stimulation: electrographic and behavioral characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neuronal Morphology Analysis Following (RS)-CPP Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(RS)-3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid, commonly known as (RS)-CPP, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] NMDA receptors are ionotropic glutamate (B1630785) receptors that play a crucial role in synaptic plasticity, learning, and memory.[4] Dysregulation of NMDA receptor signaling is implicated in various neurological and psychiatric disorders. This compound and its active enantiomer, (R)-CPP, are widely used research tools to investigate the physiological and pathological roles of NMDA receptors.[5][6]
The morphology of a neuron, including the complexity of its dendritic arbor and the density and shape of its dendritic spines, is intrinsically linked to its function and connectivity. Alterations in neuronal morphology are a hallmark of many neurological disorders. Given the critical role of NMDA receptors in synaptic function and plasticity, it is paramount to understand how their antagonism by agents like this compound affects neuronal structure.
These application notes provide detailed protocols for analyzing changes in neuronal morphology following treatment with this compound. The included methodologies cover neuronal cell culture, this compound treatment, visualization techniques such as Golgi staining and immunofluorescence, and quantitative analysis of dendritic and spine morphology using Sholl analysis.
Data Presentation: Quantitative Effects of NMDA Receptor Antagonism on Neuronal Morphology
The following tables summarize quantitative data from studies investigating the effects of NMDA receptor antagonists, including CPP, on neuronal morphology.
| Treatment | Neuronal Type/Region | Morphological Parameter | Effect | Reference |
| (R)-CPP | Rat Hippocampal CA1 Pyramidal Neurons (in vivo) | Apical Dendrite Spine Density | No significant change in unstressed males vs. saline. Prevents stress-induced decrease in females. | [7] |
| (R)-CPP | Rat Hippocampal CA1 Pyramidal Neurons (in vivo) | Basal Dendrite Spine Density | No significant change vs. saline. | [7] |
| CPP | APP SDL Transgenic Mouse Organotypic Hippocampal Slice Cultures (CA1) | Total Dendritic Path Length | Reduces Aβ-induced simplification. | [8] |
| CPP | APP SDL Transgenic Mouse Organotypic Hippocampal Slice Cultures (CA1) | Dendritic Branching Points | Reduces Aβ-induced simplification. | [8] |
| MK-801 (non-competitive NMDA antagonist) | Rat Medial Frontal Cortex Layer V Pyramidal Neurons (in vivo) | Spine Density | Subchronic treatment reduces spine density. | [9] |
| MK-801 (non-competitive NMDA antagonist) | Rat Striatum Medium Spiny Neurons (in vivo) | Spine Density | Subchronic treatment reduces spine density. | [9] |
Experimental Protocols
Primary Neuronal Cell Culture and this compound Treatment
This protocol describes the culture of primary hippocampal neurons and subsequent treatment with this compound.
Materials:
-
E18 rat or mouse embryos
-
Hibernate-E medium
-
Papain dissociation system
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated plates or coverslips
-
This compound
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Dissect hippocampi from E18 embryos in ice-cold Hibernate-E medium.
-
Digest the tissue using a papain dissociation system according to the manufacturer's instructions.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Plate the neurons on poly-D-lysine coated surfaces in Neurobasal medium.
-
Culture the neurons for at least 7 days in vitro (DIV) to allow for maturation.
-
Prepare a stock solution of this compound in water or a suitable buffer.
-
On the day of treatment, dilute the this compound stock solution to the desired final concentration in pre-warmed Neurobasal medium.
-
Replace the existing culture medium with the this compound-containing medium. For control cultures, use medium with the vehicle alone.
-
Incubate the neurons for the desired treatment duration (e.g., 24-72 hours).
-
Proceed with fixation and subsequent morphological analysis.
Golgi-Cox Staining for Visualizing Neuronal Morphology
Golgi-Cox staining allows for the detailed visualization of the complete morphology of a sparse population of neurons.
Materials:
-
FD Rapid GolgiStain™ Kit (or equivalent)
-
Brain tissue (from this compound treated and control animals)
-
Sucrose solutions (15% and 30% in PBS)
-
Cryostat or vibrating microtome
-
Gelatin-coated microscope slides
-
Ethanol (B145695) series (50%, 75%, 95%, 100%)
-
Xylene
-
Mounting medium (e.g., Permount)
Procedure:
-
Perfuse the animal with PBS followed by 4% paraformaldehyde (PFA).
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Immerse the brain in the Golgi-Cox impregnation solution for 14 days in the dark.
-
Transfer the brain to a cryoprotectant solution for 2-3 days at 4°C.
-
Cut 100-200 µm thick sections using a cryostat or vibrating microtome.
-
Mount the sections on gelatin-coated slides.
-
Develop the staining according to the kit manufacturer's instructions.
-
Dehydrate the sections through an ethanol series.
-
Clear the sections in xylene.
-
Coverslip with a suitable mounting medium.
Immunofluorescence for Neuronal Markers
Immunofluorescence allows for the visualization of specific neuronal structures using antibodies against proteins such as Microtubule-Associated Protein 2 (MAP2) for dendrites and β-III tubulin for the general neuronal cytoskeleton.[10][11][12][13]
Materials:
-
Fixed neuronal cultures or brain sections
-
Primary antibodies (e.g., mouse anti-MAP2, rabbit anti-β-III tubulin)
-
Fluorescently labeled secondary antibodies (e.g., goat anti-mouse Alexa Fluor 488, goat anti-rabbit Alexa Fluor 594)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Fix the cultured neurons or brain sections with 4% PFA for 15-20 minutes at room temperature.
-
Rinse three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Rinse three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C. (e.g., anti-MAP2 at 1:500, anti-β-III tubulin at 1:1000).
-
Rinse three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1-2 hours at room temperature in the dark.
-
Rinse three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Rinse with PBS and mount with antifade mounting medium.
-
Image using a confocal or fluorescence microscope.
Sholl Analysis for Dendritic Arborization Quantification
Sholl analysis is a quantitative method used to describe the complexity of a neuron's dendritic arbor by counting the number of intersections of dendrites with concentric circles centered on the soma.[14][15]
Software:
-
ImageJ or Fiji (freely available)
-
Simple Neurite Tracer or Sholl Analysis plugin for ImageJ/Fiji
Procedure:
-
Open the image of a stained neuron in ImageJ/Fiji.
-
If using a multi-channel image, split the channels and select the channel showing the neuronal morphology.
-
Tracing the Neuron (if required by the plugin):
-
Use the Simple Neurite Tracer plugin to manually trace the dendrites of the neuron.
-
Start the trace at the center of the soma and extend outwards along each dendritic branch.
-
-
Performing Sholl Analysis:
-
Define the center of the analysis by placing a point at the center of the neuron's soma.
-
Open the Sholl Analysis plugin.
-
Set the parameters for the analysis:
-
Starting radius: The radius of the first concentric circle.
-
Radius step size: The increment between consecutive circles.
-
Ending radius: The radius of the largest circle.
-
-
Run the analysis.
-
-
Data Interpretation:
-
The plugin will generate a plot of the number of intersections versus the distance from the soma.
-
It will also provide a table with the raw data and may calculate metrics such as the critical radius (radius with the maximum number of intersections) and the ramification index.
-
Compare these metrics between control and this compound treated neurons to quantify changes in dendritic complexity.
-
Mandatory Visualizations
Caption: Experimental workflow for analyzing neuronal morphology after this compound treatment.
Caption: Simplified signaling pathway of NMDA receptor antagonism on neuronal morphology.
References
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The opposite effects of stress on dendritic spines in male vs. female rats are NMDA receptor-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential effects of NMDA receptor antagonism on spine density - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunofluorescent staining for neuronal marker MAP2 [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Tracing Neurons using FIJI (ImageJ) [snyderlab.com]
- 12. Sholl Analysis - ImageJ [imagej.net]
- 13. Simple Neurite Tracer: Sholl analysis - ImageJ [imagej.net]
- 14. ghoshlab.org [ghoshlab.org]
- 15. biii.eu [biii.eu]
Application Notes and Protocols for Combining (RS)-CPP with Other Pharmacological Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
(RS)-CPP, a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist, holds significant interest for various therapeutic applications due to its ability to modulate glutamatergic neurotransmission.[1] It readily crosses the blood-brain barrier and has demonstrated effects in suppressing seizure activity, mitigating excitotoxicity, and influencing processes related to addiction and memory.[1] This document provides detailed application notes and experimental protocols for investigating the combination of this compound and its analogues with other pharmacological agents in preclinical research, focusing on anticonvulsant, neuroprotective, and analgesic applications.
Combination Therapy in Epilepsy
Application Note: Potentiation of Conventional Antiepileptic Drugs
Combining the NMDA receptor antagonist D-CPP-ene, a potent analogue of this compound, with conventional antiepileptic drugs (AEDs) has been shown to enhance anticonvulsant activity. This synergistic effect may allow for lower doses of conventional AEDs, potentially reducing their side effects. However, the combination can also lead to increased motor and cognitive impairment, necessitating careful evaluation of the therapeutic window. A study by Gębski et al. (1994) demonstrated that D-CPP-ene potentiated the anticonvulsant effects of several AEDs against maximal electroshock-induced seizures in mice.[2] Notably, the combination with carbamazepine (B1668303) appeared to be devoid of the adverse effects observed with other AEDs.[2]
Quantitative Data Summary
The following tables summarize the findings from preclinical studies on the combination of D-CPP-ene with conventional antiepileptic drugs.
Table 1: Anticonvulsant Activity of D-CPP-ene in Combination with Conventional AEDs
| Conventional AED | D-CPP-ene Dose (mg/kg, i.p.) | Observation |
| Carbamazepine | 1.0 | Potentiation of anticonvulsant activity |
| Diazepam | 1.0 | Potentiation of anticonvulsant activity |
| Diphenylhydantoin | 1.0 | Potentiation of anticonvulsant activity |
| Phenobarbital | 1.0 | Potentiation of anticonvulsant activity |
| Valproate | 1.0 | Potentiation of anticonvulsant activity |
Data derived from Gębski et al. (1994).[2] The study used a dose of D-CPP-ene that was half the threshold for affecting electroconvulsions on its own.
Table 2: Adverse Effects of D-CPP-ene in Combination with Conventional AEDs
| Conventional AED Combination | Motor Impairment (Chimney Test) | Impairment of Long-Term Memory (Passive Avoidance Test) |
| D-CPP-ene (1.0 mg/kg) + Carbamazepine | No adverse effects observed | No adverse effects observed |
| D-CPP-ene (1.0 mg/kg) + Diazepam | Motor impairment observed | Impairment of long-term memory observed |
| D-CPP-ene (1.0 mg/kg) + Diphenylhydantoin | Motor impairment observed | Impairment of long-term memory observed |
| D-CPP-ene (1.0 mg/kg) + Phenobarbital | Motor impairment observed | Impairment of long-term memory observed |
| D-CPP-ene (1.0 mg/kg) + Valproate | Motor impairment observed | Impairment of long-term memory observed |
Data derived from Gębski et al. (1994).[2]
Experimental Protocols
Protocol 1: Maximal Electroshock (MES) Seizure Test
This protocol is for assessing the anticonvulsant efficacy of drug combinations.
-
Animals: Male albino mice (e.g., CD-1) weighing 20-25 g.
-
Drug Administration:
-
Administer the conventional AED (e.g., carbamazepine, diazepam, etc.) at a predetermined dose via intraperitoneal (i.p.) injection.
-
After a specified pretreatment time (e.g., 30-60 minutes, depending on the AED's pharmacokinetics), administer D-CPP-ene (1.0 mg/kg, i.p.).
-
A control group should receive the vehicle for both injections.
-
-
MES Induction:
-
30 minutes after D-CPP-ene administration, induce seizures by delivering an electrical stimulus (e.g., 50 mA, 0.2 sec) via corneal electrodes.
-
-
Observation:
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The percentage of animals protected from the tonic extension is calculated for each group.
-
-
Data Analysis:
-
Determine the ED50 (the dose that protects 50% of the animals) for the conventional AED alone and in combination with D-CPP-ene to quantify the potentiation.
-
Protocol 2: Chimney Test for Motor Impairment
This test assesses motor coordination and potential neurotoxicity.
-
Apparatus: A transparent tube (e.g., Pyrex glass), 3 cm in diameter and 25 cm long, with a mark 20 cm from one end.
-
Procedure:
-
Place a mouse at one end of the tube.
-
Once the mouse reaches the other end, raise the tube to a vertical position.
-
Record the time it takes for the mouse to climb backward and exit the tube (within a cut-off time, e.g., 60 seconds).
-
Failure to exit within the time limit or falling off the mark is considered a sign of motor impairment.
-
-
Drug Administration:
-
Administer the drug combination as described in the MES test protocol.
-
Test the animals at the time of expected peak effect.
-
Protocol 3: Passive Avoidance Test for Memory Impairment
This test evaluates the effect of drug combinations on long-term memory.
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
-
Acquisition Trial (Day 1):
-
Place a mouse in the light compartment.
-
After a short habituation period (e.g., 60 seconds), open the guillotine door.
-
When the mouse enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Remove the mouse and return it to its home cage.
-
-
Retention Trial (Day 2, 24 hours later):
-
Administer the drug combination at a specified time before the retention trial (e.g., 30-60 minutes).
-
Place the mouse in the light compartment and open the guillotine door.
-
Measure the latency to enter the dark compartment (step-through latency), with a cut-off time (e.g., 300 seconds).
-
A shorter latency in the drug-treated group compared to the control group indicates memory impairment.
-
Visualizations
Combination Therapy for Neuroprotection
Application Note: Attenuation of Ischemic Brain Damage
NMDA receptor antagonists like D-CPP-ene have shown neuroprotective effects in models of focal cerebral ischemia by reducing infarct volume and brain swelling.[3] Combining this compound with other neuroprotective agents that act on different pathways of the ischemic cascade could offer enhanced therapeutic benefits. For instance, co-administration with agents that reduce inflammation, oxidative stress, or apoptosis may provide a multi-pronged approach to neuroprotection. While specific protocols for combining this compound with other neuroprotectants are not yet well-established in published literature, the following provides a general framework for such investigations.
Experimental Protocol
Protocol 4: Middle Cerebral Artery Occlusion (MCAO) Model of Stroke
This protocol is for evaluating the neuroprotective effects of drug combinations in a model of ischemic stroke.
-
Animals: Adult male rats (e.g., Sprague-Dawley) weighing 250-300 g.
-
Surgical Procedure (MCAO):
-
Anesthetize the animal (e.g., with isoflurane).
-
Induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament method.
-
-
Drug Administration:
-
Administer this compound or its analogue (e.g., D-CPP-ene) at a specified time relative to the MCAO (e.g., before, during, or after). The route of administration can be intravenous (i.v.) or intraperitoneal (i.p.).
-
Administer the second neuroprotective agent according to its known pharmacokinetic and pharmacodynamic profile.
-
Control groups should receive vehicle and each agent alone.
-
-
Assessment of Infarct Volume:
-
24-48 hours after MCAO, euthanize the animals and perfuse the brains.
-
Harvest the brains and section them coronally.
-
Stain the sections with a marker for infarct, such as 2,3,5-triphenyltetrazolium chloride (TTC).
-
Quantify the infarct volume using image analysis software.
-
-
Neurological Deficit Scoring:
-
At various time points post-MCAO, assess neurological function using a standardized scoring system (e.g., Bederson's scale).
-
-
Data Analysis:
-
Compare infarct volumes and neurological scores between the combination therapy group, monotherapy groups, and the vehicle control group.
-
Visualization
Combination Therapy for Pain Management
Application Note: Synergistic Analgesia with Opioids
Combining NMDA receptor antagonists with opioids presents a promising strategy for managing chronic and neuropathic pain.[4] NMDA receptors are involved in the central sensitization that contributes to chronic pain states and the development of opioid tolerance. By blocking these receptors, this compound can potentially enhance the analgesic effects of opioids, reduce the required opioid dosage, and mitigate the development of tolerance. This combination is particularly relevant for neuropathic pain, which is often refractory to opioid monotherapy.
Experimental Protocol
Protocol 5: Formalin Test for Nociceptive Pain
This model assesses the effects of drugs on both acute and tonic pain.
-
Animals: Adult male rats (e.g., Sprague-Dawley).
-
Drug Administration:
-
Administer this compound or its analogue via a relevant route (e.g., intrathecal, i.p.).
-
Administer an opioid (e.g., morphine) via a standard route (e.g., subcutaneous).
-
Administer the drugs either alone or in combination at various pretreatment times.
-
-
Formalin Injection:
-
Inject a dilute solution of formalin (e.g., 5%, 50 µl) into the plantar surface of one hind paw.
-
-
Behavioral Observation:
-
Immediately after injection, place the animal in an observation chamber.
-
Record the amount of time the animal spends licking, biting, or flinching the injected paw during two distinct phases: the early phase (0-5 minutes post-injection, representing acute pain) and the late phase (15-60 minutes post-injection, representing inflammatory/tonic pain).
-
-
Data Analysis:
-
Compare the nociceptive scores between the different treatment groups to determine the effects on acute and tonic pain.
-
Protocol 6: Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This model is used to study chronic neuropathic pain.
-
Animals: Adult male rats.
-
Surgical Procedure (CCI):
-
Anesthetize the animal.
-
Expose the sciatic nerve and place loose ligatures around it to induce a chronic constriction.
-
-
Assessment of Allodynia and Hyperalgesia:
-
At various days post-surgery, measure the paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) to assess mechanical allodynia.
-
Measure the paw withdrawal latency to a thermal stimulus (e.g., radiant heat source) to assess thermal hyperalgesia.
-
-
Drug Administration:
-
Once a stable state of allodynia/hyperalgesia is established (e.g., 7-14 days post-surgery), begin drug treatment.
-
Administer this compound and the opioid, alone or in combination, and assess the reversal of allodynia and hyperalgesia at different time points after administration.
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds and latencies between the treatment groups.
-
Visualizations
General Considerations for In Vivo Studies
-
This compound Preparation: this compound is soluble in water.[1] Prepare stock solutions and dilute to the final concentration in sterile saline for in vivo administration.
-
Pharmacokinetics: Consider the pharmacokinetic profiles of both this compound and the co-administered agent to determine the optimal timing of administration for synergistic effects.
-
Dose-Response Studies: It is crucial to perform dose-response studies for each compound alone and in combination to identify the therapeutic window and potential for synergistic or additive effects.
-
Control Groups: Always include appropriate control groups, including vehicle controls and groups receiving each drug as a monotherapy.
-
Ethical Considerations: All animal experiments should be conducted in accordance with relevant guidelines and regulations for the ethical use of animals in research.
Disclaimer
This document is intended for research purposes only and does not constitute medical advice. The protocols provided are general guidelines and may require optimization for specific experimental conditions.
References
- 1. This compound | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 2. The competitive NMDA antagonist, D-CPP-ene, potentiates the anticonvulsant activity of conventional antiepileptics against maximal electroshock-induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination therapy for ischemic stroke: potential of neuroprotectants plus thrombolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One moment, please... [painphysicianjournal.com]
Application Notes and Protocols for Investigating Synaptic Scaling Phenomena using (RS)-CPP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synaptic scaling is a form of homeostatic plasticity that allows neurons to globally adjust their synaptic strengths up or down to compensate for prolonged changes in network activity. This process is crucial for maintaining neuronal firing rates within a stable physiological range, thereby preventing hyper- or hypo-activity that could lead to network instability and neurological disorders. The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, is also implicated in the regulation of synaptic scaling. (RS)-CPP ((RS)-3-(2-Carboxypiperazin-4-yl)-propyl-1-phosphonic acid) is a potent and selective competitive antagonist of the NMDA receptor.[1][2] Its ability to cross the blood-brain barrier and its water solubility make it a valuable tool for both in vitro and in vivo studies investigating the role of NMDA receptors in neuronal function.[1] These application notes provide detailed protocols for utilizing this compound to induce and investigate synaptic scaling phenomena in neuronal cultures.
Mechanism of Action
This compound acts as a competitive antagonist at the glutamate (B1630785) binding site of the NMDA receptor.[1] By blocking the activation of NMDA receptors, this compound reduces the overall excitatory drive onto a neuron, mimicking a state of activity deprivation. In response to this chronic blockade, neurons initiate compensatory mechanisms to increase their sensitivity to glutamate, a hallmark of synaptic scaling up. This homeostatic response typically involves an increase in the number of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors at the postsynaptic membrane.
Data Presentation
The following table summarizes quantitative data from a study investigating the effects of chronic NMDA receptor blockade on synaptic scaling in cultured hippocampal neurons. While this study used D-(-)-2-amino-5-phosphonopentanoic acid (AP5), a functionally similar competitive NMDA receptor antagonist, the expected outcomes with this compound are comparable.
| Parameter | Control | Chronic NMDA Receptor Blockade (48h) | Percent Change | Reference |
| mEPSC Amplitude (pA) | 21.6 ± 0.2 | 25.5 ± 0.3 | +18.1% | [3] |
| mEPSC Frequency (Hz) | No significant change | No significant change | - | [3] |
mEPSC: miniature Excitatory Postsynaptic Current
Experimental Protocols
Here, we provide detailed protocols for inducing synaptic scaling using this compound and for assessing the resulting changes in synaptic function and composition.
Protocol 1: Induction of Synaptic Scaling in Primary Neuronal Cultures
This protocol describes how to induce synaptic scaling up by chronically blocking NMDA receptors with this compound.
Materials:
-
Primary hippocampal or cortical neuron cultures (e.g., from E18 rat or mouse embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound (Tocris, Hello Bio, or equivalent)
-
Phosphate-buffered saline (PBS)
-
Sterile, deionized water
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM in sterile water).[1][2] Filter-sterilize and store at -20°C.
-
Culture primary neurons on poly-D-lysine-coated coverslips or multi-well plates for at least 14 days in vitro (DIV) to allow for mature synapse formation.
-
On DIV 14, prepare the treatment medium by adding this compound to the conditioned culture medium to a final concentration of 10-20 µM.
-
Remove half of the conditioned medium from each well and replace it with the this compound-containing medium. For the control group, replace with fresh medium without the drug.
-
Incubate the cultures for 48 hours at 37°C and 5% CO2.
-
After the 48-hour incubation, the neurons are ready for analysis using electrophysiology, immunocytochemistry, or biochemical assays.
Protocol 2: Electrophysiological Analysis of Synaptic Scaling
This protocol details the whole-cell patch-clamp recording of miniature excitatory postsynaptic currents (mEPSCs) to assess changes in synaptic strength.
Materials:
-
Treated and control neuronal cultures on coverslips
-
Artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgCl2, bubbled with 95% O2/5% CO2.
-
Tetrodotoxin (TTX) to block action potentials (1 µM).
-
Bicuculline or picrotoxin (B1677862) to block GABAA receptors (10-20 µM).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for patch pipettes.
-
Internal solution containing (in mM): 120 K-gluconate, 10 KCl, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP, pH 7.2-7.4.
Procedure:
-
Prepare ACSF and add TTX and a GABAA receptor antagonist.
-
Transfer a coverslip with cultured neurons to the recording chamber and perfuse with the prepared ACSF.
-
Pull patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp recording from a pyramidal-like neuron.
-
Clamp the cell at -70 mV.
-
Record spontaneous mEPSCs for 5-10 minutes.
-
Analyze the recorded traces offline to determine the amplitude and frequency of mEPSCs. An increase in the average mEPSC amplitude without a change in frequency is indicative of a postsynaptic locus of expression for synaptic scaling.[3]
Protocol 3: Immunocytochemistry for Surface AMPA Receptors
This protocol describes the visualization and quantification of surface AMPA receptor clusters, a key indicator of synaptic scaling.
Materials:
-
Treated and control neuronal cultures on coverslips.
-
Paraformaldehyde (PFA), 4% in PBS.
-
Blocking solution: 5% goat serum in PBS.
-
Primary antibody against an extracellular epitope of an AMPA receptor subunit (e.g., anti-GluA1 or anti-GluA2, N-terminus).
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit).
-
Mounting medium with DAPI.
-
Fluorescence microscope with appropriate filters.
Procedure:
-
Gently wash the coverslips with PBS.
-
Fix the neurons with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Wash the coverslips three times with PBS.
-
Block non-specific binding by incubating in blocking solution for 1 hour at room temperature.
-
Incubate with the primary antibody (diluted in blocking solution) overnight at 4°C. Note: Do not permeabilize the cells with detergents like Triton X-100 to ensure only surface receptors are labeled.
-
Wash the coverslips three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature, protected from light.
-
Wash the coverslips three times with PBS.
-
Mount the coverslips onto glass slides using mounting medium with DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify the number and intensity of fluorescent puncta along dendrites using image analysis software (e.g., ImageJ) to determine changes in surface AMPA receptor expression.
Protocol 4: Western Blot Analysis of Synaptic Proteins
This protocol allows for the quantification of total and surface-expressed synaptic proteins.
Materials:
-
Treated and control neuronal cultures in multi-well plates.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against synaptic proteins (e.g., GluA1, GluA2, PSD-95) and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system for western blots.
Procedure:
-
For total protein analysis, lyse the cells directly in lysis buffer.
-
For surface protein analysis, perform surface biotinylation prior to lysis.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: Signaling pathway of synaptic scaling induced by this compound.
Caption: Experimental workflow for investigating synaptic scaling with this compound.
References
- 1. Prolonged Exposure to NMDAR Antagonist Induces Cell-type Specific Changes of Glutamatergic Receptors in Rat Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optical analysis of AMPAR-mediated synaptic scaling in mouse hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increase in AMPA receptor-mediated miniature EPSC amplitude after chronic NMDA receptor blockade in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Administration of (RS)-CPP in Chronic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(RS)-CPP, a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, is a valuable tool for investigating the role of glutamatergic neurotransmission in various physiological and pathological processes.[1] While acute administration studies are plentiful, research involving the long-term administration of this compound in chronic models is less common but crucial for understanding its sustained effects on behavior, neuronal plasticity, and potential therapeutic applications. These application notes provide a detailed overview of protocols and key considerations for conducting chronic studies with this compound, drawing from methodologies used for other NMDA receptor antagonists due to the limited availability of specific long-term this compound studies.
Data Presentation: Quantitative Outcomes of Chronic NMDA Antagonist Administration
The following tables summarize quantitative data from studies involving the chronic or sub-chronic administration of various NMDA receptor antagonists. This data can serve as a reference for expected outcomes and aid in the design of future long-term studies with this compound.
Table 1: Pharmacokinetic Parameters Following Chronic Infusion of an Uncompetitive NMDA Antagonist (Neramexane) in Rats
| Dose (mg/kg/day) | Duration of Infusion | Mean Plasma Concentration (µM) ± SEM |
| 12.3 | 2 weeks | 0.26 ± 0.04 |
| 24.6 | 2 weeks | 0.50 ± 0.05 |
| 49.2 | 2 weeks | 1.21 ± 0.16 |
Data extracted from a study on diabetic neuropathic pain in rats using osmotic minipumps.[2][3]
Table 2: Behavioral Effects of Chronic NMDA Antagonist Administration in Rodents
| Compound | Dose and Duration | Animal Model | Behavioral Test | Key Findings |
| PCP | 15 mg/kg/day for 14 days (osmotic pump) | Rat | Attentional Set-Shifting (ID/ED) Task | Selective deficit at the extra-dimensional (ED) shift stage.[4] |
| MK-801 | 25 and 50 µg/kg/day for 10 days | Mouse | Memory Task (unspecified) | No counteraction of dexamethasone-induced memory impairment.[5] |
| Neramexane | 12.3, 24.6, 49.2 mg/kg/day for 2 weeks (osmotic pump) | Rat (diabetic neuropathy) | Mechanical Hyperalgesia and Tactile Allodynia | Dose-dependent and sustained antinociceptive effects.[2][3] |
| Memantine | 20 mg/kg/day for 2 weeks (osmotic pump) | Rat (diabetic neuropathy) | Mechanical Hyperalgesia and Tactile Allodynia | Significant and persistent antinociceptive effects.[2] |
Experimental Protocols
The following protocols are adapted from studies utilizing chronic administration of NMDA receptor antagonists in rodents and can be modified for this compound.
Protocol 1: Continuous Subcutaneous Infusion of this compound via Osmotic Minipumps in Rodents
This protocol is ideal for maintaining stable plasma concentrations of the antagonist over a prolonged period.
1. Materials:
-
This compound
-
Sterile saline or other appropriate vehicle
-
Osmotic minipumps (e.g., ALZET®) with appropriate flow rate and duration[6]
-
Surgical instruments for implantation (scalpel, forceps, wound clips or sutures)
-
Anesthesia (e.g., isoflurane)
-
Analgesics for post-operative care
-
Rodents (species and strain appropriate for the study)
2. Procedure:
-
Pump Preparation: Under sterile conditions, prepare the this compound solution at the desired concentration in the appropriate vehicle. Fill the osmotic minipumps according to the manufacturer's instructions.
-
Animal Preparation and Anesthesia: Anesthetize the animal using a reliable method (e.g., isoflurane (B1672236) inhalation). Shave and sterilize the surgical site, typically on the back between the scapulae.
-
Pump Implantation:
-
Make a small incision in the skin.
-
Using blunt dissection, create a subcutaneous pocket large enough to accommodate the pump.
-
Insert the filled osmotic minipump into the pocket, with the delivery portal oriented away from the incision.
-
Close the incision with wound clips or sutures.
-
-
Post-Operative Care: Administer post-operative analgesia as per approved institutional animal care protocols. Monitor the animals for signs of pain, distress, or infection at the surgical site. Allow for a recovery period (e.g., 48 hours) before initiating behavioral testing.[7]
-
Study Duration: The pumps will deliver the compound continuously for the specified duration (e.g., 14 or 28 days).
-
Pump Removal: At the end of the study, the pumps should be explanted. The protocol must specify the number of days the pump will be in place as they cannot be left indefinitely.[7]
Protocol 2: Chronic Intermittent Intraperitoneal (IP) Injection of this compound
This method is suitable when continuous infusion is not feasible but requires careful consideration of handling stress.
1. Materials:
-
This compound
-
Sterile saline or other appropriate vehicle
-
Syringes and needles (appropriate gauge for IP injection)
-
Rodents
2. Procedure:
-
Drug Preparation: Dissolve this compound in the vehicle to the desired concentration.
-
Injection: Administer the this compound solution via intraperitoneal injection at a consistent time each day for the duration of the study (e.g., 10 days).[5]
-
Handling Control: Include a vehicle-injected control group that undergoes the same handling and injection procedure to account for stress-related effects.
-
Behavioral Testing: Conduct behavioral assessments at specified time points during and after the chronic treatment period.
Mandatory Visualizations
Signaling Pathways
The chronic blockade of NMDA receptors by this compound is expected to modulate downstream signaling pathways involved in synaptic plasticity, cell survival, and gene expression.
Caption: Blockade of NMDA receptor by this compound, inhibiting downstream signaling.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a chronic study involving the long-term administration of this compound.
Caption: Workflow for a chronic this compound administration study in rodents.
References
- 1. mdpi.com [mdpi.com]
- 2. Antinociceptive effects of chronic administration of uncompetitive NMDA receptor antagonists in a rat model of diabetic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antinociceptive Effects of Chronic Administration of Uncompetitive NMDA Receptor Antagonists in a Rat Model of Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic infusion of PCP via osmotic mini-pumps: a new rodent model of cognitive deficit in schizophrenia characterized by impaired attentional set-shifting (ID/ED) performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of NMDA receptor antagonists on behavioral impairment induced by chronic treatment with dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alzet.com [alzet.com]
- 7. Osmotic Pumps in Mice and Rats | Office of Research [bu.edu]
Troubleshooting & Optimization
(RS)-CPP Solubility in Artificial Cerebrospinal Fluid (ACSF): A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are encountering solubility issues with (RS)-CPP in artificial cerebrospinal fluid (ACSF).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
This compound is a water-soluble compound. Its solubility in water is reported to be up to 100 mM.
Q2: I've observed a precipitate after adding this compound to my ACSF. Is this expected?
While this compound is water-soluble, precipitation in ACSF can occur. This is often not due to the inherent insolubility of this compound itself, but rather due to interactions with the components of the ACSF. ACSF is a complex physiological salt solution that is prone to precipitation, particularly of calcium and magnesium phosphates, if not prepared and handled correctly.
Q3: What are the common causes of precipitation in ACSF?
The primary cause of precipitation in ACSF is the formation of insoluble salts, most commonly calcium phosphate (B84403) and magnesium phosphate. This can be triggered by several factors:
-
Incorrect order of reagent addition: Adding divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) before the solution is adequately buffered and acidified can lead to their precipitation with phosphate ions.
-
pH shifts: An increase in pH can significantly decrease the solubility of calcium and magnesium phosphates, causing them to precipitate out of solution. Inadequate bubbling with carbogen (B8564812) (95% O₂ / 5% CO₂) can lead to a higher, more alkaline pH.
-
Temperature changes: The solubility of some salts can be temperature-dependent.
-
High concentrations of phosphate or divalent cations: Using ACSF formulations with higher concentrations of these ions increases the risk of precipitation.
Q4: Can I store ACSF containing this compound?
It is generally recommended to prepare ACSF solutions fresh on the day of the experiment. If storage is necessary, it is best to prepare and store concentrated stock solutions of different components separately and mix them on the day of use. If you must store the final ACSF solution containing this compound, it should be for a short period at 4°C, and you should carefully inspect for any precipitate before use.
Troubleshooting Guides
Problem: I observed a precipitate immediately after adding this compound stock solution to my ACSF.
-
Question: How was your ACSF prepared? Was the order of adding different salts correct?
-
Answer: The order of adding salts is critical to prevent precipitation. Divalent cations (CaCl₂ and MgSO₄/MgCl₂) should always be added last to a solution that already contains the other components and has been bubbled with carbogen. This ensures the solution is slightly acidic, which helps to keep the calcium and magnesium salts in solution.
-
-
Question: Was your ACSF bubbled with carbogen before adding all the components?
-
Answer: Bubbling the ACSF with carbogen (95% O₂ / 5% CO₂) is essential as it dissolves CO₂ in the water, forming carbonic acid and lowering the pH. This acidic environment is crucial for preventing the precipitation of calcium and magnesium phosphates. Ensure the solution is vigorously bubbled before and during the addition of CaCl₂ and MgSO₄.
-
-
Question: What is the pH of your ACSF?
-
Answer: The final pH of your ACSF should be in the physiological range of 7.3-7.4 after carbogenation. If the pH is too high, it will promote precipitation.
-
Problem: My ACSF solution with this compound was initially clear but became cloudy over time.
-
Question: How was the solution stored?
-
Answer: Storing ACSF, especially at room temperature, can lead to changes in pH as dissolved CO₂ escapes, causing the pH to rise and resulting in precipitation. If you need to store the solution, keep it at 4°C and ensure it is well-sealed to minimize CO₂ loss. Re-bubble the solution before use.
-
-
Question: Are you using a high-phosphate ACSF formulation?
-
Answer: Some ACSF recipes have higher phosphate concentrations. If you are consistently facing precipitation issues, consider switching to a formulation with a lower phosphate concentration or even a phosphate-free ACSF, substituting it with another buffering agent like HEPES.
-
Data Presentation
Table 1: Standard ACSF Formulations
| Component | Formulation 1 (mM) | Formulation 2 (mM) |
| NaCl | 124 | 119 |
| KCl | 3 | 2.5 |
| KH₂PO₄ | 1.25 | 1.25 |
| MgSO₄ | 1.3 | 1.3 |
| CaCl₂ | 2.5 | 2.5 |
| NaHCO₃ | 26 | 26 |
| D-Glucose | 10 | 11 |
| Final pH (with carbogen) | ~7.4 | ~7.4 |
Table 2: this compound Solubility
| Solvent | Maximum Concentration |
| Water | 100 mM |
Experimental Protocols
Protocol for Preparing Precipitation-Free ACSF containing this compound
-
Prepare Stock Solutions: It is highly recommended to prepare concentrated stock solutions of the ACSF components. A common practice is to have a 10x stock solution of all components except for CaCl₂, MgSO₄, NaHCO₃, and D-Glucose.
-
Initial ACSF Preparation:
-
To 800 mL of high-purity water (e.g., Milli-Q), add the concentrated stock solutions for NaCl, KCl, and KH₂PO₄.
-
Add solid NaHCO₃ and D-Glucose and allow them to dissolve completely.
-
-
Carbogenation: Begin bubbling the solution vigorously with 95% O₂ / 5% CO₂. This step is crucial for lowering the pH. Monitor the pH until it stabilizes around 7.3-7.4.
-
Addition of Divalent Cations: While continuously bubbling, slowly add the stock solutions of MgSO₄ and then CaCl₂. Adding these last and to a well-buffered, slightly acidic solution is the key to preventing precipitation.
-
Final Volume Adjustment: Adjust the final volume to 1 L with high-purity water.
-
Adding this compound:
-
Prepare a concentrated stock solution of this compound in high-purity water (e.g., 10 mM).
-
Add the required volume of the this compound stock solution to the final, clear ACSF to achieve the desired working concentration.
-
-
Final Check: Visually inspect the final solution for any signs of precipitation before use.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound precipitation in ACSF.
Caption: Chemical interactions leading to precipitation in ACSF.
determining the effective concentration of (RS)-CPP in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the N-methyl-D-aspartate (NMDA) receptor antagonist, (RS)-CPP, in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
This compound is a potent and selective competitive antagonist of the NMDA receptor.[1] In vitro, it acts by binding to the glutamate (B1630785) recognition site on the NMDA receptor, thereby preventing the binding of the endogenous agonist glutamate. This blockade inhibits the ion channel opening and the subsequent influx of cations like Ca2+ and Na+ into the neuron, which is crucial for excitatory neurotransmission.[2]
Q2: How should I prepare and store stock solutions of this compound?
This compound is soluble in water. For in vitro experiments, it is recommended to prepare a stock solution in sterile, deionized water. Once dissolved, it is advisable to aliquot the stock solution into smaller volumes and store them at -20°C to minimize freeze-thaw cycles. For short-term storage, solutions can be kept at 4°C for a few days. Always ensure the solution is fully thawed and vortexed before use.
Q3: What is the typical effective concentration range for this compound in in vitro assays?
The effective concentration of this compound can vary significantly depending on the specific in vitro model, cell type, and experimental endpoint being measured. Generally, concentrations in the nanomolar to low micromolar range are effective. For instance, the IC50 for blocking the NMDA receptor-mediated component of evoked field excitatory postsynaptic potentials (fEPSPNMDA) has been reported to be around 434 nM. It's crucial to perform a dose-response curve for your specific assay to determine the optimal concentration.
Q4: Can this compound cause cytotoxicity in cell cultures?
While this compound is a receptor antagonist and not directly cytotoxic in the same way as toxins, high concentrations or prolonged exposure may lead to adverse effects on cell health. This can be due to the prolonged blockade of essential NMDA receptor signaling, which is involved in neuronal survival and plasticity. It is recommended to perform a cell viability assay, such as an MTT or Trypan Blue exclusion assay, to determine a non-toxic working concentration range for your specific cell line and experimental duration.
Troubleshooting Guides
Calcium Influx Assays
Issue: No or low signal change upon NMDA stimulation after applying this compound.
-
Possible Cause 1: this compound concentration is too high.
-
Solution: Perform a dose-response curve to determine the optimal inhibitory concentration. Start with a lower concentration range and titrate up.
-
-
Possible Cause 2: Issues with the NMDA receptor agonist.
-
Solution: Confirm the potency and concentration of your NMDA and co-agonist (glycine or D-serine). Prepare fresh agonist solutions.
-
-
Possible Cause 3: Problems with the calcium indicator dye.
-
Solution: Ensure proper loading of the calcium indicator dye (e.g., Fluo-4 AM) and check for uniform dye distribution. Verify the dye's responsiveness with a positive control, such as a calcium ionophore (e.g., ionomycin).
-
-
Possible Cause 4: Cell health is compromised.
-
Solution: Check cell viability before and after the experiment. Ensure cells are not over-confluent and have been handled gently during the assay preparation.
-
Issue: High background fluorescence.
-
Possible Cause 1: Incomplete removal of extracellular dye.
-
Solution: Ensure thorough washing steps after dye loading to remove any extracellular dye.
-
-
Possible Cause 2: Autofluorescence from compounds or media.
-
Solution: Test the fluorescence of your media and this compound solution alone to rule out any intrinsic fluorescence.
-
-
Possible Cause 3: Cell death leading to dye leakage.
-
Solution: Assess cell viability. High background can be a sign of cytotoxicity.
-
Whole-Cell Patch-Clamp Electrophysiology
Issue: Inconsistent or unstable NMDA-evoked currents.
-
Possible Cause 1: Fluctuation in agonist or antagonist concentration.
-
Solution: Ensure a stable and continuous perfusion of your solutions. Check for any air bubbles or blockages in the perfusion lines.
-
-
Possible Cause 2: "Rundown" of NMDA receptors.
-
Solution: Allow for sufficient recovery time between agonist applications. Include ATP and GTP in your internal pipette solution to help maintain receptor function.
-
-
Possible Cause 3: Poor seal or whole-cell configuration.
-
Solution: Monitor the seal resistance and access resistance throughout the experiment. If the seal is unstable, the recording may be compromised.[3]
-
Issue: No effect of this compound on NMDA-evoked currents.
-
Possible Cause 1: Incorrect concentration of this compound.
-
Solution: Verify the dilution calculations and the final concentration of this compound in the perfusion solution. A dose-response experiment is recommended.
-
-
Possible Cause 2: Inactive this compound.
-
Solution: Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
-
Possible Cause 3: Insufficient pre-incubation time.
-
Solution: Allow for adequate pre-incubation of the cells with this compound before co-application with the agonist to ensure the antagonist has reached its binding site.
-
Cell Viability Assays (e.g., MTT, XTT)
Issue: Unexpected decrease in cell viability with this compound treatment.
-
Possible Cause 1: Off-target effects at high concentrations.
-
Solution: Use the lowest effective concentration of this compound as determined by your functional assays. High concentrations may lead to non-specific effects.
-
-
Possible Cause 2: Interference of this compound with the assay reagents.
-
Solution: Run a control with this compound in cell-free media to check for any direct interaction with the viability assay reagents (e.g., reduction of MTT by the compound itself).
-
-
Possible Cause 3: Apoptosis due to prolonged NMDA receptor blockade.
-
Solution: Shorten the incubation time with this compound if possible. Assess markers of apoptosis (e.g., caspase activity) to confirm the mechanism of cell death.
-
Issue: High variability in cell viability data.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a homogenous cell suspension before seeding and use appropriate techniques to avoid edge effects in multi-well plates.
-
-
Possible Cause 2: Inconsistent drug treatment.
-
Solution: Ensure accurate and consistent pipetting of this compound solutions to all wells.
-
-
Possible Cause 3: Contamination.
-
Solution: Regularly check cell cultures for any signs of microbial contamination, which can significantly impact cell viability.
-
Data Presentation
Table 1: In Vitro Effective Concentrations of this compound
| Assay Type | Cell Type | Measurement | Effective Concentration (IC50) | Reference |
| Electrophysiology | Hippocampal Slices | fEPSPNMDA Blockade | 434 nM | |
| Electrophysiology | Hippocampal Slices | LTP Inhibition | 361 nM | |
| Radioligand Binding | Rat Brain Membranes | [3H]CPP Displacement | 0.26 µM |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a Fluorescent Calcium Influx Assay
-
Cell Culture: Plate cells expressing NMDA receptors (e.g., primary cortical neurons or a stable cell line) in a 96-well black, clear-bottom plate and culture until they reach the desired confluency.
-
Dye Loading: Remove the culture medium and load the cells with a calcium indicator dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS) according to the manufacturer's instructions. Incubate for the recommended time at 37°C.
-
Washing: Gently wash the cells with buffer to remove excess extracellular dye.
-
This compound Incubation: Add varying concentrations of this compound to the wells. Include a vehicle control (buffer only). Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence of each well using a fluorescence plate reader.
-
NMDA Receptor Stimulation: Add a solution containing NMDA and a co-agonist (glycine or D-serine) to all wells to stimulate the NMDA receptors.
-
Kinetic Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically for a set period to capture the calcium influx.
-
Data Analysis: Calculate the change in fluorescence (ΔF) for each well. Plot the percentage of inhibition of the NMDA-induced calcium influx against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Whole-Cell Patch-Clamp Recording of NMDA Receptor Currents
-
Cell Preparation: Prepare acute brain slices or cultured neurons expressing NMDA receptors.
-
Recording Setup: Place the preparation in a recording chamber on an upright microscope and continuously perfuse with artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with an appropriate internal solution containing a cesium-based solution to block potassium channels.
-
Whole-Cell Configuration: Obtain a gigaseal and establish a whole-cell recording configuration on a target neuron.
-
Isolation of NMDA Currents: Clamp the cell at a positive holding potential (e.g., +40 mV) to relieve the Mg2+ block of the NMDA receptor. Block AMPA/kainate receptors and GABAA receptors using specific antagonists (e.g., CNQX and picrotoxin).
-
Baseline Recording: Apply brief pulses of NMDA and a co-agonist to evoke inward currents and establish a stable baseline.
-
This compound Application: Perfuse the chamber with aCSF containing the desired concentration of this compound for a sufficient duration to allow for receptor binding.
-
Inhibition Measurement: Apply the NMDA/co-agonist pulse again in the presence of this compound and record the inhibited current.
-
Data Analysis: Measure the peak amplitude of the NMDA-evoked currents before and after the application of this compound. Calculate the percentage of inhibition.
Mandatory Visualizations
Caption: Competitive antagonism of the NMDA receptor by this compound.
Caption: Experimental workflow for IC50 determination of this compound.
References
(RS)-CPP Technical Support Center: Minimizing Off-Target Effects
Welcome to the technical support center for (RS)-CPP. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential off-target effects in your experiments. Below you will find troubleshooting guides and frequently asked questions to ensure the specific and reliable application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: this compound is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4] It binds to the glutamate (B1630785) binding site on the NMDA receptor, thereby preventing its activation by the endogenous agonist, glutamate. This blockade inhibits the influx of calcium ions (Ca²⁺) through the receptor's ion channel, which is a critical step in many forms of synaptic plasticity and neuronal signaling.
Q2: What are the potential "off-target" or non-specific effects of this compound?
A2: While this compound is considered highly selective for the NMDA receptor, off-target effects can manifest in several ways:
-
Lack of Subunit Specificity: this compound binds to various NMDA receptor subtypes containing different GluN2 subunits (GluN2A, GluN2B, GluN2C, GluN2D).[5] If your experiment aims to target a specific subtype, the activity at other subtypes could be considered an off-target effect. The (R)-enantiomer of CPP shows some selectivity for GluN2A-containing receptors.
-
High-Concentration Artifacts: At excessively high concentrations, any compound, including this compound, can cause non-specific effects or cellular stress that are not related to its primary pharmacological target.
-
Neurotoxicity: Prolonged or high-dose application of NMDA receptor antagonists can potentially lead to neurotoxic effects, such as Olney's lesions, although this is more commonly associated with non-competitive antagonists like ketamine and phencyclidine.[6][7]
-
In Vivo Systemic Effects: When used in vivo, this compound crosses the blood-brain barrier and can induce systemic effects such as sedation or sensory disturbances, which may confound behavioral experiments.[1][8]
Q3: How can I confirm that the observed effects in my experiment are due to NMDA receptor antagonism?
A3: To confirm the on-target action of this compound, consider the following control experiments:
-
Rescue Experiment: Attempt to reverse the effects of this compound by applying a high concentration of the NMDA receptor agonist, L-glutamate or NMDA.
-
Use of an Alternative Antagonist: Replicate the experiment with a structurally different NMDA receptor antagonist (e.g., AP5). If both compounds produce the same effect, it is more likely to be a result of NMDA receptor blockade.
-
Inactive Enantiomer Control: If available, use the less active (S)-enantiomer as a negative control.
-
Dose-Response Curve: Generate a dose-response curve for this compound. The effect should be concentration-dependent and occur within the expected potency range for NMDA receptor antagonism.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Experimental Results
You are observing results that are not consistent with known NMDA receptor function or are highly variable between experiments.
Possible Cause:
-
Off-target effects due to high concentrations.
-
Non-specific binding.
-
Experimental artifact.
Troubleshooting Steps:
-
Optimize this compound Concentration:
-
Perform a dose-response experiment to determine the minimal effective concentration required to achieve the desired on-target effect.
-
Consult the literature for typical concentration ranges used in similar experimental paradigms.
-
-
Include Appropriate Controls:
-
Use a vehicle control (the solvent used to dissolve this compound) to account for any effects of the solvent itself.
-
Incorporate a positive control (a known manipulation that produces the expected outcome) and a negative control (a condition where no effect is expected).
-
-
Verify Compound Integrity:
Issue 2: Potential GluN2 Subunit Non-Specificity
Your research focuses on a specific NMDA receptor subunit (e.g., GluN2B), but you are unsure if the effects of this compound are specific to this subunit.
Possible Cause:
-
This compound has affinity for multiple GluN2 subunits.
Troubleshooting Steps:
-
Use the More Selective Enantiomer: The (R)-enantiomer of CPP has a higher affinity for GluN2A-containing receptors. Consider using (R)-CPP if you want to preferentially target this subunit.
-
Employ Subtype-Selective Antagonists: If your experimental system allows, compare the effects of this compound with more subtype-selective antagonists (e.g., ifenprodil (B1662929) for GluN2B-containing receptors).
-
Use a Heterologous Expression System: If possible, validate your findings in a cell line expressing specific NMDA receptor subunit combinations.
Quantitative Data Summary
| Compound | Target | Ki (μM) | Notes |
| (R)-CPP | GluN2A | 0.041 | More active enantiomer. |
| GluN2B | 0.27 | ||
| GluN2C | 0.63 | ||
| GluN2D | 1.99 |
Key Experimental Protocols
Protocol 1: Determining the On-Target Potency (IC50) of this compound using a Calcium Flux Assay
This protocol outlines a method to determine the concentration of this compound that inhibits 50% of the NMDA-induced calcium influx in cultured neurons.
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons)
-
96-well black, clear-bottom microplate
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound stock solution
-
NMDA and glycine (B1666218) stock solutions
-
Assay buffer (e.g., HBSS)
Procedure:
-
Cell Plating: Plate neurons in a 96-well plate at an appropriate density and allow them to adhere and mature.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye according to the manufacturer's instructions. Incubate for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Include a vehicle control.
-
Antagonist Incubation: Wash the cells with assay buffer and then add the this compound serial dilutions. Incubate for 15-30 minutes.
-
Agonist Stimulation: Add a solution of NMDA and its co-agonist glycine (at their EC80 concentrations) to all wells to stimulate calcium influx.
-
Measurement: Immediately measure the change in fluorescence using a plate reader.
-
Data Analysis: Plot the fluorescence response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
References
- 1. This compound | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (R,S)-CPP, NMDA antagonist (CAS 100828-16-8) | Abcam [abcam.com]
- 5. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. NMDA receptor - Wikipedia [en.wikipedia.org]
- 7. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
troubleshooting unexpected results in (RS)-CPP studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with the NMDA receptor antagonist, (RS)-CPP.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experiments involving this compound, presented in a question-and-answer format.
In Vitro Electrophysiology Studies
Question: My application of this compound in brain slices doesn't seem to be blocking NMDA receptor-mediated currents as expected. What could be the issue?
Answer: Several factors could contribute to this observation:
-
Magnesium Block: Ensure your artificial cerebrospinal fluid (aCSF) contains an appropriate concentration of Mg²⁺. At negative membrane potentials (e.g., -70 mV), NMDA receptors are blocked by magnesium ions. To observe this compound's competitive antagonism, you may need to use a low-magnesium or magnesium-free aCSF to relieve this voltage-dependent block. [1]* Agonist Concentration: this compound is a competitive antagonist, meaning it competes with the agonist (glutamate or NMDA) for the same binding site. [2]If the concentration of the agonist in your experiment is too high, it may outcompete this compound, reducing its apparent efficacy. Consider titrating your agonist concentration.
-
Solution Stability: this compound solutions should be prepared fresh daily. If stored, they should be kept at -20°C for no longer than a month and checked for precipitation before use. [2]* Incomplete Block: High concentrations of glutamate (B1630785) can lead to excitotoxicity and poor cell health, which might be mistaken for a lack of antagonist effect. [3]Ensure your slice preparation is healthy and that you are not observing non-specific rundown of the recording.
-
Space Clamp Issues: In whole-cell patch-clamp recordings of neurons with extensive dendritic trees, inadequate space clamp can lead to misinterpretation of drug effects. The voltage control may be poor in distal dendrites, where many NMDA receptors are located. [4] Question: I am observing a gradual rundown of my recorded currents during long experiments with this compound. How can I prevent this?
Answer: Rundown can be a common issue in patch-clamp recordings. Here are some troubleshooting steps:
-
Internal Solution: Ensure the composition of your internal pipette solution is optimal for cell health. Including ATP and GTP can help maintain cellular energy levels.
-
Recording Stability: A stable gigaohm seal is crucial. If the seal is unstable, the cell's health will deteriorate over time.
-
Perfusion Rate: A consistent and appropriate perfusion rate of your aCSF is important for maintaining slice viability.
In Vivo Behavioral Studies
Question: The behavioral effects of this compound in my learning and memory paradigm are inconsistent. Why might this be?
Answer: Inconsistent results in behavioral studies with this compound can stem from several sources:
-
Dose-Response Relationship: this compound can have a narrow therapeutic window. Low doses may be insufficient to produce an effect, while high doses can cause motor impairments (hyperactivity, ataxia) that confound the interpretation of cognitive tests. [5]A thorough dose-response study is essential to identify the optimal dose for your specific paradigm.
-
Mismatch between In Vivo and In Vitro Potency: A key unexpected result with this compound is the discrepancy between its effective concentration in vivo and in vitro. Doses that impair memory in vivo (e.g., EC50 of 2.3 mg/kg in contextual fear conditioning) correspond to brain concentrations that do not significantly block NMDA receptor-mediated field excitatory postsynaptic potentials (fEPSPs) or long-term potentiation (LTP) in brain slices. [6]This suggests that the behavioral effects may be mediated by actions on specific NMDA receptor subtypes or in brain regions not fully recapitulated in slice preparations.
-
Locomotor Effects: this compound can alter locomotor activity, which can be misinterpreted as a cognitive effect. [5][7]It is crucial to include control experiments that specifically measure locomotor activity at the doses used in your cognitive tasks. For instance, co-administration of this compound with cocaine has been shown to alter the acute locomotor response to cocaine. [8]* Experimental Design: In paradigms like conditioned place preference (CPP), the experimental design (biased vs. unbiased) can influence the outcome. [9]A biased design, where the drug is paired with the initially non-preferred compartment, can help control for pre-existing biases.
Question: I am observing unexpected side effects like hyperactivity and ataxia in my animals treated with this compound. What should I do?
Answer: These are known side effects of NMDA receptor antagonists, particularly at higher doses. [5]
-
Dose Reduction: The most straightforward solution is to lower the dose of this compound.
-
Route of Administration: The route of administration (e.g., intraperitoneal vs. intracerebroventricular) can influence the pharmacokinetic profile and side effects.
-
Behavioral Monitoring: Carefully observe and quantify these side effects to determine the dose at which they emerge and whether they interfere with your primary behavioral measure. Injection of this compound directly into the medial pre-frontal cortex can induce a unique episodic darting behavior, which is distinct from the ataxia seen with intracerebroventricular administration. [10]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its more active enantiomer, (R)-CPP.
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Value | Experimental Model | Reference |
| EC50 (Contextual Fear Conditioning) | 2.3 mg/kg (i.p.) | Mouse | [6] |
| Corresponding Brain Concentration | 53 nM | Mouse | [6] |
| IC50 (fEPSPNMDA Block) | 434 nM | Mouse Hippocampal Slices | [6] |
| IC50 (LTP Block) | 361 nM | Mouse Hippocampal Slices | [6] |
| Lowest Effective Dose (LTP Block) | 3.2 mg/kg (i.p.) | Anesthetized Rat | [11] |
Table 2: Binding Affinity (Ki) of (R)-CPP for Recombinant NMDA Receptor Subunits
| NMDA Receptor Subunit | Ki (µM) | Reference |
| GluN2A | 0.041 | [12] |
| GluN2B | 0.27 | [12] |
| GluN2C | 0.63 | [12] |
| GluN2D | 1.99 | [12] |
Experimental Protocols
1. Protocol for Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol is adapted for studying the effects of this compound on NMDA receptor-mediated currents.
Materials:
-
Slicing solution (e.g., ice-cold, oxygenated NMDG-based aCSF)
-
Artificial cerebrospinal fluid (aCSF) with and without Mg²⁺, oxygenated with 95% O₂/5% CO₂
-
This compound stock solution (e.g., 100 mM in water)
-
Internal pipette solution (e.g., K-gluconate based)
-
Vibratome
-
Patch-clamp rig with amplifier, micromanipulators, and perfusion system
-
Borosilicate glass capillaries for pipettes
Procedure:
-
Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated slicing solution.
-
Rapidly dissect the brain and prepare 300-400 µm thick slices using a vibratome in ice-cold slicing solution.
-
Transfer slices to a holding chamber with oxygenated aCSF (containing Mg²⁺) and allow them to recover for at least 1 hour at room temperature.
-
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF (with or without Mg²⁺, depending on the experimental goal) at a constant rate (e.g., 1.5-2 mL/min).
-
Pull recording pipettes with a resistance of 3-7 MΩ and fill with internal solution.
-
Establish a whole-cell patch-clamp recording from a neuron of interest.
-
Hold the cell in voltage-clamp mode at a desired potential (e.g., +40 mV to relieve Mg²⁺ block or -70 mV in Mg²⁺-free aCSF).
-
Evoke synaptic responses by stimulating afferent fibers.
-
-
This compound Application:
-
Establish a stable baseline of evoked NMDA receptor-mediated currents.
-
Bath-apply this compound at the desired concentration by adding it to the perfusion solution.
-
Record the effect of this compound on the amplitude and kinetics of the NMDA receptor currents.
-
Wash out the drug to observe recovery.
-
2. Protocol for Conditioned Place Preference (CPP)
This protocol is a general guideline for assessing the effect of this compound on the rewarding or aversive properties of a drug.
Materials:
-
CPP apparatus with at least two distinct compartments.
-
This compound solution for injection.
-
Drug of interest (e.g., cocaine, morphine) and vehicle solutions.
-
Animal subjects (e.g., mice or rats).
Procedure:
-
Pre-conditioning (Habituation):
-
On day 1, place the animal in the central compartment of the apparatus and allow it to freely explore all compartments for a set duration (e.g., 15-20 minutes).
-
Record the time spent in each compartment to establish baseline preference. An unbiased design would proceed regardless of initial preference, while a biased design would pair the drug with the less-preferred side.
-
-
Conditioning:
-
This phase typically lasts for 4-8 days.
-
On drug conditioning days, administer the drug of interest and confine the animal to one of the compartments for a set duration (e.g., 30 minutes).
-
On vehicle conditioning days, administer the vehicle and confine the animal to the other compartment for the same duration.
-
To test the effect of this compound on the acquisition of CPP, administer this compound prior to the drug of interest on conditioning days.
-
-
Test Day:
-
On the final day, place the animal in the central compartment with free access to all compartments (no drug or vehicle administration).
-
Record the time spent in each compartment for a set duration (e.g., 15-20 minutes).
-
A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Effect of the NMDA receptor antagonist, MK-801, on locomotor activity and on the metabolism of dopamine in various brain areas of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CPP impairs contextual learning at concentrations below those that block pyramidal neuron NMDARs and LTP in the CA1 region of the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A systematic review of studies investigating the acute effects of N-methyl- D -aspartate receptor antagonists on behavioural despair in normal animals suggests poor predictive validity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The competitive NMDA receptor antagonist CPP disrupts cocaine-induced conditioned place preference, but spares behavioral sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Unique behavioral effects of the NMDA antagonist, CPP, upon injection into the medial pre-frontal cortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Whole-cell Patch-Clamp Recordings from Striatal Cholinergic Interneurons in ex vivo Mouse Brain Slices [protocols.io]
- 12. (R)-CPP | NMDA Receptors | Tocris Bioscience [tocris.com]
Technical Support Center: Optimizing (RS)-CPP Dose to Avoid Motor Impairments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the NMDA receptor antagonist (RS)-CPP. The focus is on optimizing dosage to achieve desired therapeutic effects while minimizing or avoiding motor impairments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or (R,S)-3-(2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are a class of ionotropic glutamate (B1630785) receptors that play a crucial role in synaptic plasticity and neurotransmission. This compound works by binding to the glutamate recognition site on the NMDA receptor, thereby preventing its activation by the endogenous agonist glutamate. This blockade of NMDA receptor activity is the basis for its use in various experimental models of neurological and psychiatric disorders.
Q2: What are the known motor impairments associated with this compound administration?
A2: Administration of this compound, like other NMDA receptor antagonists, can lead to a range of motor side effects. These impairments are dose-dependent and can manifest as ataxia (impaired coordination), muscle relaxation, and general disruption of motor performance.[1] Specific observed effects in animal models include impaired traction reflex and deficits in tasks requiring coordinated movement.[1]
Q3: At what doses of this compound are motor impairments typically observed in rodents?
A3: The dose at which motor impairments are observed can vary depending on the specific motor task and the animal species. However, studies have established a therapeutic window. For instance, in mice, the anticonvulsant effects of this compound are observed at lower doses (ED50 = 1.5-1.9 mg/kg, i.p.), while impairment of the traction reflex occurs at higher doses (ED50 = 6.1-6.8 mg/kg, i.p.).[1] In rats, doses in the range of 1.0-30 mg/kg have been shown to cause dose-dependent impairments in radial arm maze performance, a task with a significant motor component.[2]
Q4: How can I assess motor impairments in my rodent models following this compound administration?
A4: Several behavioral tests can be used to quantify motor function in rodents. Commonly used assays include:
-
Rotarod Test: This test assesses motor coordination and balance by measuring the time an animal can stay on a rotating rod.[3][4][5][6]
-
Traction Test (or Inverted Screen Test): This test measures muscle strength and grip by evaluating an animal's ability to hang from a wire mesh screen.[7]
-
Open Field Test: This assay can be used to evaluate general locomotor activity, exploration, and anxiety-like behavior.[8][9][10][11][12]
-
Beam Walking Test: This test assesses fine motor coordination and balance as an animal traverses a narrow beam.
-
Gait Analysis: This method provides a detailed quantitative assessment of an animal's walking pattern.[12]
The choice of test will depend on the specific aspects of motor function you wish to investigate.
Troubleshooting Guide
Issue: I am observing significant motor impairments in my animals, which are confounding the results of my primary behavioral experiment.
Troubleshooting Steps:
-
Dose Reduction: The most straightforward approach is to lower the dose of this compound. As motor impairments are dose-dependent, a lower dose may still be effective for your primary endpoint while producing fewer motor side effects.[1]
-
Time Course Evaluation: The motor-impairing effects of this compound have a specific time course. Consider conducting your primary behavioral test at a time point when the acute motor effects have subsided but the desired therapeutic effect is still present. One study noted that maximal performance impairments with CPP occurred 2 hours after IP injection, with no effects after 24 hours.[2]
-
Alternative Compound: If reducing the dose is not feasible, consider using a different NMDA receptor antagonist with a potentially wider therapeutic window. The unsaturated analogue, D-CPPene, has also been studied and may have a different side-effect profile.[13][14][15]
-
Control for Motor Impairment: If some level of motor impairment is unavoidable, it is crucial to include appropriate control experiments. This could involve running a separate cohort of animals in a specific motor function test (e.g., rotarod) at the same dose of this compound used in your primary experiment. This will allow you to dissociate the cognitive or other non-motor effects from the direct impact on motor performance.
Data Presentation
Table 1: Dose-Response Data for this compound and its Enantiomers on Anticonvulsant Activity and Motor Impairment in Mice
| Compound | Administration Route | Anticonvulsant Effect (ED50) | Motor Impairment (Traction Reflex, ED50) | Reference |
| This compound | i.p. | 1.5 - 1.9 mg/kg | 6.1 - 6.8 mg/kg | [1] |
| D-CPP | i.p. | 0.69 mg/kg | Not explicitly stated | [15] |
| D-CPPene | i.p. | 0.41 mg/kg | Not explicitly stated | [15] |
ED50: The dose that produces the desired effect in 50% of the population.
Experimental Protocols
1. Rotarod Test for Motor Coordination
-
Objective: To assess motor coordination and balance in rodents.[3][4][5][6]
-
Apparatus: A commercially available rotarod apparatus with a rotating rod, typically with adjustable speed and fall detection sensors.
-
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes before the first trial.[3][4]
-
Training (optional but recommended): Place the animal on the stationary or slowly rotating rod (e.g., 4-5 RPM) for a set period (e.g., 60 seconds) for 2-3 trials on the day before testing.[4][5]
-
Testing:
-
Administer this compound or vehicle at the desired dose and time point before the test.
-
Place the animal on the rotarod, which is set to an accelerating speed (e.g., from 4 to 40 RPM over 300 seconds).[4]
-
Record the latency to fall from the rod. A fall is defined as the animal falling off the rod or clinging to the rod and completing a full passive rotation.[4]
-
Conduct 3-5 trials with an inter-trial interval of at least 15 minutes.[3]
-
-
-
Data Analysis: The primary measure is the latency to fall. An average latency across trials is typically calculated for each animal. A shorter latency to fall in the this compound treated group compared to the control group indicates motor impairment.
2. Traction Test (Inverted Screen Test) for Muscle Strength
-
Objective: To assess forelimb strength and grip ability.[7]
-
Apparatus: A wire mesh screen (e.g., 12 mm squares of 1 mm diameter wire) that can be inverted.[7]
-
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room.
-
Testing:
-
Administer this compound or vehicle.
-
Place the mouse in the center of the wire mesh screen.
-
Gently invert the screen over a padded surface at a height of 40-50 cm.[7]
-
Start a stopwatch and measure the time until the animal falls off the screen (latency to fall). A cut-off time (e.g., 60 or 120 seconds) is typically used.
-
-
-
Data Analysis: The latency to fall is the primary endpoint. A shorter latency indicates reduced grip strength.
3. Open Field Test for General Locomotor Activity
-
Objective: To assess spontaneous locomotor activity and exploratory behavior.[8][9][10][11][12]
-
Apparatus: A square or circular arena with walls to prevent escape, often equipped with infrared beams or an overhead camera for automated tracking.[8][9]
-
Procedure:
-
Acclimation: Bring the animals to the testing room and allow them to acclimate for at least 30-60 minutes.[8]
-
Testing:
-
Administer this compound or vehicle.
-
Place the animal in the center of the open field arena.
-
Allow the animal to explore freely for a set period (e.g., 5-20 minutes).[10]
-
The apparatus will record various parameters.
-
-
-
Data Analysis: Key parameters include:
-
Total distance traveled: A measure of overall locomotor activity.
-
Rearing frequency: The number of times the animal stands on its hind legs.
-
Time spent in the center vs. periphery: Can be used as a measure of anxiety-like behavior.[12] A significant decrease in total distance traveled and rearing in the this compound group would suggest motor impairment or sedation.
-
Mandatory Visualizations
Caption: NMDA Receptor Signaling and this compound Blockade.
Caption: Workflow for Assessing Motor Impairment.
Caption: this compound Dose, Effect, and Impairment.
References
- 1. CPP, a selective N-methyl-D-aspartate (NMDA)-type receptor antagonist: characterization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the NMDA antagonists CPP and MK-801 on radial arm maze performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mmpc.org [mmpc.org]
- 4. Rotarod-Test for Mice [protocols.io]
- 5. Four-parameter analysis in modified Rotarod test for detecting minor motor deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MPD: JaxCC1: project protocol [phenome.jax.org]
- 7. youtube.com [youtube.com]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. Assessment of mouse motor behaviour via open field test, narrowing beam assay, inverted wire hang, and gai... [protocols.io]
- 10. Open field test for mice [protocols.io]
- 11. support.amuzainc.com [support.amuzainc.com]
- 12. criver.com [criver.com]
- 13. Electrical but not chemical kindling increases sensitivity to some phencyclidine-like behavioral effects induced by the competitive NMDA receptor antagonist D-CPPene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The competitive NMDA receptor antagonist CPPene stimulates NREM sleep and eating in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anticonvulsant activity of the NMDA antagonists, D(-)4-(3-phosphonopropyl) piperazine-2-carboxylic acid (D-CPP) and D(-)(E)-4-(3-phosphonoprop-2-enyl) piperazine-2-carboxylic acid (D-CPPene) in a rodent and a primate model of reflex epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of (RS)-CPP in solution over time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (RS)-CPP in solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the recommended storage conditions for this compound solid compound and stock solutions?
A1: For the solid form of this compound, it is recommended to store it desiccated at room temperature. Stock solutions, preferably prepared fresh for each experiment, can be stored at -20°C for up to one month. Some suppliers suggest that storage at -80°C can extend the stability of stock solutions to six months. Always equilibrate solutions to room temperature and ensure no precipitation is present before use.
Q2: My this compound solution has been stored for a while. How can I be sure it is still stable?
A2: The most reliable way to assess the stability of your this compound solution is to perform a concentration and purity analysis using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A significant decrease in the main this compound peak area or the appearance of new peaks could indicate degradation. For a quick check, ensure the solution is clear, colorless, and free of any visible precipitates.
Q3: I am seeing unexpected results in my experiments using a previously prepared this compound solution. Could this be due to degradation?
A3: Yes, unexpected experimental outcomes can be a result of compound degradation. Degradation of this compound can lead to a lower effective concentration and the presence of degradation products, which may have different pharmacological activities or interfere with your assay. It is crucial to use freshly prepared solutions or solutions that have been stored properly and for which stability has been verified.
Q4: What factors can influence the stability of this compound in solution?
A4: The stability of this compound in solution can be influenced by several factors, including:
-
pH: Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis of the phosphonic acid or carboxypiperazine moieties.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV light, can potentially induce photolytic degradation.
-
Oxidizing agents: The presence of oxidizing agents may lead to the formation of oxidation products.
-
Solvent: While this compound is soluble in water, the presence of co-solvents or other components in the buffer could potentially affect its stability.
Stability of this compound in Aqueous Solution: A Representative Study
The following data represents a typical forced degradation study to assess the stability of this compound in aqueous solution under various stress conditions. The data is illustrative and serves to guide researchers in their experimental design.
Table 1: Stability of this compound (1 mg/mL) in Aqueous Solution Under Forced Degradation Conditions
| Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| Control (4°C, dark) | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 99.8 | < 0.1 | < 0.1 | |
| 72 | 99.5 | 0.2 | 0.1 | |
| Acidic (0.1 N HCl, 60°C) | 24 | 85.2 | 10.5 (DP1) | 2.1 |
| 72 | 65.7 | 25.1 (DP1) | 5.8 | |
| Alkaline (0.1 N NaOH, 60°C) | 24 | 90.1 | 3.2 | 5.4 (DP2) |
| 72 | 78.5 | 6.8 | 12.3 (DP2) | |
| Oxidative (3% H₂O₂, 25°C) | 24 | 92.4 | 4.1 | 1.5 |
| 72 | 81.3 | 12.6 | 3.9 | |
| Thermal (80°C) | 24 | 95.3 | 2.1 | 1.1 |
| 72 | 88.9 | 5.7 | 3.2 | |
| Photolytic (UV light, 254 nm) | 24 | 98.1 | 0.8 | 0.5 |
| 72 | 94.5 | 2.5 | 1.3 |
DP1: Postulated to be a product of phosphonic acid hydrolysis. DP2: Postulated to be a product of piperazine (B1678402) ring opening or modification.
Experimental Protocol: Stability-Indicating HPLC Method for this compound
This protocol describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method suitable for assessing the stability of this compound and separating it from potential degradation products.
1. Instrumentation and Materials:
-
HPLC system with a UV detector or a photodiode array (PDA) detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound reference standard.
-
HPLC-grade acetonitrile, methanol, and water.
-
Phosphoric acid or other suitable buffer components.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in water. Dilute to a working concentration of 0.1 mg/mL with the mobile phase A.
-
Test Solution: Dilute the this compound solution to be tested to a final concentration of approximately 0.1 mg/mL with mobile phase A.
4. Forced Degradation Study Protocol:
-
Acid Hydrolysis: Mix equal volumes of a 2 mg/mL this compound aqueous solution with 0.2 N HCl. Incubate at 60°C. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.2 N NaOH, and dilute to the target concentration.
-
Base Hydrolysis: Mix equal volumes of a 2 mg/mL this compound aqueous solution with 0.2 N NaOH. Incubate at 60°C. Withdraw samples, neutralize with 0.2 N HCl, and dilute.
-
Oxidative Degradation: Mix equal volumes of a 2 mg/mL this compound aqueous solution with 6% H₂O₂. Store at room temperature, protected from light. Withdraw samples and dilute.
-
Thermal Degradation: Incubate an aqueous solution of this compound (1 mg/mL) at 80°C. Withdraw samples and dilute.
-
Photolytic Degradation: Expose an aqueous solution of this compound (1 mg/mL) to UV light (254 nm). Withdraw samples and dilute.
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Factors influencing the stability and experimental reliability of this compound.
Technical Support Center: Reversing (RS)-CPP Effects with Washout Protocols
Welcome to the technical support center for researchers utilizing (RS)-CPP, a potent and selective competitive antagonist of the NMDA receptor. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in effectively reversing the effects of this compound in your experiments through washout procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, or (RS)-3-(2-Carboxypiperazin-4-yl)-propyl-1-phosphonic acid, is a chemical compound that acts as a potent and selective antagonist for the N-methyl-D-aspartate (NMDA) receptor. By competitively binding to the glutamate (B1630785) site on the NMDA receptor, this compound blocks the receptor's activation by the excitatory neurotransmitter glutamate. This inhibitory action makes it a valuable tool for studying the role of NMDA receptors in various physiological and pathological processes in the central nervous system.[1] It is known to cross the blood-brain barrier and is active in vivo.
Q2: Are the effects of this compound reversible?
A2: Yes, the effects of this compound are reversible. As a competitive antagonist, this compound can be washed out from the experimental system, allowing the NMDA receptors to regain their normal function. The reversibility of its effects is a key feature that allows for within-subject experimental designs and the study of acute versus long-term effects of NMDA receptor blockade. One study demonstrated that the blockade of NMDA receptor-mediated field excitatory postsynaptic potentials (fEPSPs) by this compound reversed rapidly upon washout in hippocampal brain slices.[2]
Q3: How long does it take to wash out this compound?
A3: The time required for a complete washout of this compound depends on several factors, including the experimental model (in vivo vs. in vitro), the concentration of this compound used, and the specific tissue or cells being studied. Based on pharmacokinetic studies in mice, the elimination half-life of this compound is approximately 8.8 minutes in plasma and 14.3 minutes in brain tissue.[3] As a general rule of thumb, it takes approximately 5.5 half-lives for a drug to be almost completely eliminated (about 98%). Therefore, for in vivo experiments in mice, a washout period of at least 1.5 to 2 hours is recommended to ensure significant clearance from the brain. For in vitro preparations like brain slices, continuous perfusion with fresh, drug-free artificial cerebrospinal fluid (aCSF) for at least 30-60 minutes is a common practice. However, the optimal duration should be empirically determined for your specific experimental setup.
Q4: How can I confirm that the washout was successful?
A4: The most direct way to confirm a successful washout is to measure the functional recovery of NMDA receptor activity. In electrophysiology experiments, this can be achieved by recording NMDA receptor-mediated currents or potentials before application, during application, and after the washout period. A return to baseline or near-baseline levels indicates a successful washout. In behavioral studies, this can be more challenging. A common approach is to include a control group that undergoes the same procedures without the drug to ensure that any observed behavioral changes are due to the drug's effects and their subsequent reversal. Another strategy is to perform a dose-response curve for the effect of this compound and demonstrate that after the washout period, a subsequent application of the same concentration produces a similar effect, indicating that the receptors were not desensitized or permanently altered.
Troubleshooting Washout Protocols
This section addresses common issues encountered during the washout of this compound and provides potential solutions.
Issue 1: Incomplete or Slow Reversal of this compound Effects in In Vitro Electrophysiology
Possible Causes:
-
Inadequate Perfusion: The flow rate of the drug-free aCSF may be too low, or the perfusion system may not be efficiently exchanging the bath solution around the tissue.
-
High Concentration of this compound: Using a very high concentration of the antagonist may require a longer washout period for it to fully dissociate from the receptors.
-
Tissue Health: The health of the brain slice can affect the efficiency of drug washout. Unhealthy or damaged tissue may have compromised diffusion properties.
-
Lipophilicity and Tissue Binding: Although this compound is water-soluble, some non-specific binding to the tissue or experimental apparatus might occur, slowing its removal.
Solutions:
-
Optimize Perfusion:
-
Increase the perfusion rate of the aCSF. A typical rate is 2-4 mL/min.
-
Ensure the inflow and outflow of the recording chamber are positioned to create a continuous and complete exchange of the bath solution.
-
Gently agitate the bath to facilitate mixing.
-
-
Adjust this compound Concentration: Use the lowest effective concentration of this compound for your experiment to facilitate a faster washout.
-
Ensure Tissue Viability: Follow best practices for brain slice preparation and maintenance to ensure healthy tissue.[4][5][6][7]
-
Prolong Washout Duration: If a high concentration is necessary, extend the washout period and monitor the functional recovery over a longer time course.
-
Pre-wash Tubing: Before starting the washout, flush the perfusion lines with drug-free aCSF to remove any residual this compound.
Issue 2: Persistent Behavioral Effects After the Calculated Washout Period in In Vivo Studies
Possible Causes:
-
Individual Variation in Metabolism: The provided half-life is an average; individual animals may metabolize the drug at different rates.
-
Accumulation in Specific Brain Regions: this compound might accumulate in certain brain regions and have a longer local half-life than the overall brain tissue average.
-
Long-lasting Downstream Effects: While the drug itself may be cleared, the blockade of NMDA receptors could have triggered downstream signaling cascades with more persistent effects on neuronal function and behavior.
-
Stress or Learning Effects: The experimental procedures themselves (e.g., injections, handling) can induce stress or learning that may confound the behavioral readouts.
Solutions:
-
Extend the Washout Period: Based on studies with other NMDA antagonists like PCP where a 7-day washout was used for sub-chronic administration, consider a longer washout period, especially after repeated dosing.[8] For acute studies, a washout of at least 24 hours is a conservative starting point.
-
Include Appropriate Control Groups:
-
A vehicle-injected control group is essential to account for the effects of the experimental procedures.
-
A positive control group with a known reversible NMDA antagonist can help validate your washout protocol.
-
-
Pharmacokinetic Analysis: If feasible, conduct pilot pharmacokinetic studies in your specific animal model and experimental conditions to determine the precise clearance rate of this compound.
-
Behavioral Test Design: Design your behavioral experiments to minimize stress and learning effects that are unrelated to the drug treatment.
Experimental Protocols
General Washout Protocol for In Vitro Electrophysiology (Brain Slices)
This protocol provides a general guideline for washing out this compound from acute brain slices during electrophysiological recordings.
Methodology:
-
Baseline Recording: Establish a stable baseline recording of NMDA receptor-mediated synaptic responses (e.g., fEPSPs or EPSCs) for at least 10-15 minutes in standard aCSF.
-
This compound Application: Switch the perfusion to aCSF containing the desired concentration of this compound. Continue recording until the effect of the antagonist has reached a steady state (typically 15-30 minutes).
-
Initiate Washout: Switch the perfusion back to the standard, drug-free aCSF. Ensure a complete and rapid exchange of the solution in the recording chamber.
-
Monitor Recovery: Continue recording the synaptic responses during the washout period. The recovery of the response amplitude should be monitored for at least 30-60 minutes, or until the response returns to the pre-drug baseline level.
-
Data Analysis: Quantify the percentage of recovery by comparing the response amplitude at the end of the washout period to the baseline amplitude.
Washout Considerations for In Vivo Behavioral Studies
For in vivo studies, a direct "washout" in the sense of perfusion is not possible. Instead, a "washout period" or "drug-free period" is implemented.
Methodology:
-
This compound Administration: Administer this compound to the animals via the chosen route (e.g., intraperitoneal injection).
-
Behavioral Testing (Drug Effect): Conduct the behavioral tests at the time of expected peak effect of this compound.
-
Washout Period: House the animals in their home cages for a predetermined washout period. Based on the half-life of this compound in the brain (14.3 minutes), a washout period of at least 1.5-2 hours should allow for significant clearance after a single dose.[3] For more conservative estimates or after repeated dosing, a longer period (e.g., 24 hours or more) may be necessary.
-
Behavioral Testing (Post-Washout): Re-test the animals on the same behavioral paradigm to assess the reversal of the drug's effects.
-
Control Groups: It is crucial to include a vehicle-treated control group that undergoes the identical experimental timeline to control for any learning, habituation, or other time-dependent effects on behavior.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound washout.
Table 1: Pharmacokinetic Parameters of this compound in Mice [3]
| Parameter | Plasma | Brain Tissue |
| Elimination Half-life (t½) | 8.8 minutes | 14.3 minutes |
| Time to Max Concentration (Tmax) - IV | 10 minutes | 15 minutes |
| Time to Max Concentration (Tmax) - IP | 60 minutes | 45 minutes |
Table 2: Recommended Washout Durations (Starting Points)
| Experimental Model | Recommended Minimum Washout Duration | Considerations |
| In Vitro (Brain Slices) | 30 - 60 minutes of continuous perfusion | Perfusion rate, this compound concentration, tissue health |
| In Vivo (Rodents, Acute Dose) | 1.5 - 2 hours | Based on ~5.5 x brain half-life |
| In Vivo (Rodents, Conservative/Chronic) | 24 hours or longer | Potential for long-term downstream effects |
Visualizations
Below are diagrams to help visualize key concepts related to this compound and its washout.
References
- 1. researchgate.net [researchgate.net]
- 2. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 3. Measurement of NMDA Receptor Antagonist, CPP, in Mouse Plasma and Brain Tissue Following Systematic Administration Using Ion-Pair LCMS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. A protocol to investigate cellular and circuit mechanisms generating sharp wave ripple oscillations in rodent basolateral amygdala using ex vivo slices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brain Slice Preparation for electrophysiology recording [protocols.io]
- 8. Rats tested after a washout period from sub-chronic PCP administration exhibited impaired performance in the 5-choice continuous performance test (5C-CPT) when the attentional load was increased - PMC [pmc.ncbi.nlm.nih.gov]
interpreting behavioral side effects of (RS)-CPP
Welcome to the technical support center for (RS)-CPP. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting the behavioral side effects of this compound in preclinical experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
(RS)-3-(2-Carboxypiperazin-4-yl)-propyl-1-phosphonic acid , abbreviated as this compound, is a potent, selective, and competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] It functions by reversibly binding to the glutamate (B1630785) binding site on the NMDA receptor, thereby inhibiting its activation.[1] As it crosses the blood-brain barrier and is active in vivo, it is a valuable tool for studying the role of NMDA receptors in various physiological and pathological processes.[1] However, its antagonism of NMDA receptors can lead to a range of behavioral side effects that require careful interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the most common behavioral side effects observed with this compound administration in rodents?
A1: The most frequently reported behavioral side effects of this compound and other NMDA receptor antagonists in rodents include:
-
Hyperlocomotion: An increase in spontaneous locomotor activity is a well-documented effect of NMDA receptor antagonists.[4][5] However, the dose-response relationship can be complex, with lower doses sometimes causing greater locomotor activation than higher doses, which may induce sedative effects.[5]
-
Impairment of Learning and Memory: this compound is known to disrupt hippocampus-dependent learning and memory.[1][6] This is often observed as deficits in spatial navigation tasks, contextual fear conditioning, and other memory paradigms.[6][7]
-
Motor Coordination Deficits and Ataxia: At higher doses, this compound can impair motor coordination and balance, which can be quantified using tests like the rotarod.
-
Stereotypy: The induction of stereotyped behaviors, which are repetitive, unvarying, and seemingly purposeless movements, can occur, particularly at higher doses.[8] Examples in rodents include continuous sniffing, head weaving, or gnawing.
Q2: How does the mechanism of action of this compound lead to these behavioral side effects?
A2: this compound is a competitive antagonist at the NMDA receptor.[1][3] This receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, a fundamental process for learning and memory.[6][9] By blocking the action of glutamate at the NMDA receptor, this compound disrupts normal synaptic function, leading to the observed cognitive deficits. The psychomotor stimulating effects are thought to arise from the disinhibition of certain neuronal circuits.[4]
Q3: Are the behavioral effects of this compound dose-dependent?
A3: Yes, the behavioral effects of this compound are strongly dose-dependent. For instance, memory impairment in contextual fear conditioning has been shown to have an EC50 of approximately 2.3 mg/kg.[6] A similar study focusing on the hippocampal component of contextual learning found an IC50 of 3.1 mg/kg for the active enantiomer, (R)-CPP.[7] Locomotor activity often follows a biphasic dose-response curve, with lower doses increasing activity and higher doses potentially leading to sedation or ataxia.[5] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental question.
Troubleshooting Guides
Issue 1: Unexpected Locomotor Activity
| Observed Problem | Potential Cause | Troubleshooting Steps |
| No change in locomotor activity at expected effective doses. | Inappropriate dose selection; Habituation to the testing environment; Strain or species differences. | Conduct a dose-response study. Ensure the open field arena is novel to the animal for each test. Be aware that different rodent strains can exhibit varied sensitivity to NMDA receptor antagonists.[5] |
| High variability in locomotor activity between subjects. | Stress or anxiety; Inconsistent drug administration. | Acclimate animals to the testing room before the experiment.[10] Ensure precise and consistent drug administration techniques (e.g., intraperitoneal injection). |
| Decreased locomotor activity (sedation) at a dose intended to be stimulatory. | Dose is too high, reaching the descending limb of the dose-response curve. | Reduce the dose of this compound. Consult literature for dose ranges that typically produce hyperlocomotion versus ataxia or sedation.[5] |
Issue 2: Confounding Motor Impairment in Cognitive Tasks
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Animals are floating in the Morris water maze instead of swimming. | The dose of this compound may be causing significant motor impairment or ataxia, preventing the animal from effectively swimming. | Perform a rotarod test at the intended dose to quantify motor coordination deficits. If significant impairment is observed, lower the dose for the cognitive task. Consider a cued-platform version of the water maze to assess for non-spatial learning deficits.[9] |
| Reduced exploration in a novel object recognition task. | Motor side effects or anxiety-like behavior may be reducing movement and interaction with objects, confounding the interpretation of memory. | Use an open field test to assess general locomotor activity and anxiety-like behavior (time spent in the center vs. periphery) at the same dose.[10] A significant reduction in overall movement suggests a motor confound. |
Issue 3: Interpreting Stereotyped Behavior
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Observation of repetitive, non-goal-directed behaviors (e.g., excessive sniffing, head weaving). | This is likely drug-induced stereotypy, a known side effect of NMDA receptor antagonists, particularly at higher doses.[8] | Quantify the stereotypy using a rating scale. Be aware that the presence of stereotypy can interfere with the performance of other behavioral tasks. If stereotypy is not the intended endpoint, consider reducing the dose of this compound. |
| Difficulty distinguishing between hyperlocomotion and stereotypy. | High levels of locomotor activity can sometimes be interspersed with stereotypic movements. | Use behavioral scoring software that can differentiate between ambulatory movements and localized, repetitive actions. Careful observational scoring by a trained researcher is also crucial. |
Quantitative Data Summary
The following tables summarize key quantitative data for the behavioral effects of this compound and its active enantiomer, (R)-CPP.
Table 1: Dose-Response of (R)-CPP on Learning and Memory
| Behavioral Assay | Species | Dose Range | Effect | IC50 / EC50 |
| Contextual Fear Conditioning | Mouse | 0.3 - 10 mg/kg (IP) | Dose-dependent reduction in freezing time | 2.3 mg/kg[6] |
| Context Pre-exposure Facilitation Effect | Mouse | 0.3 - 10 mg/kg (IP) | Dose-dependent suppression of hippocampal component of contextual learning | 3.1 mg/kg[7] |
Table 2: Effects of NMDA Receptor Antagonists on Locomotor Activity
| Compound | Species | Dose | Effect on Locomotor Activity |
| This compound | Mouse (Short-Sleep) | Low doses | Greater locomotor activation compared to Long-Sleep mice[5] |
| This compound | Mouse (Long-Sleep) | High doses | Sedation[5] |
| MK-801 (non-competitive) | Rat | 0.5 mg/kg | Strong increase in horizontal activity[11] |
Experimental Protocols
Open Field Test
Objective: To assess spontaneous locomotor activity and anxiety-like behavior.[10]
Methodology:
-
Acclimate the animal to the testing room for at least 30-60 minutes before the test.[12]
-
Administer this compound or vehicle at the desired dose and time point prior to the test.
-
Gently place the animal in the center of the open field arena (e.g., 40x40 cm).
-
Record the animal's activity using an automated video-tracking system for a predefined period (typically 5-30 minutes).
-
Analyze the data for parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Thoroughly clean the arena between animals to eliminate olfactory cues.
Rotarod Test
Objective: To evaluate motor coordination and balance.[13]
Methodology:
-
Acclimate the animal to the testing room.
-
A training or habituation trial may be necessary on the day before testing.
-
Administer this compound or vehicle.
-
Place the animal on the accelerating rotating rod (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Conduct multiple trials with an inter-trial interval (e.g., 15 minutes).[13]
Morris Water Maze
Objective: To assess hippocampus-dependent spatial learning and memory.[9][14]
Methodology:
-
Fill a circular pool with water made opaque with non-toxic paint and place a hidden platform just below the water surface.[15]
-
Use distal cues around the room for spatial navigation.
-
Acquisition Phase: For several consecutive days, conduct multiple trials per day where the animal is released from different start positions and must find the hidden platform. Guide the animal to the platform if it fails to find it within the allotted time (e.g., 60 seconds).[16]
-
Administer this compound or vehicle prior to the trials each day to assess its effect on learning acquisition.
-
Probe Trial: 24 hours after the final acquisition trial, remove the platform and allow the animal to swim for a set duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant where the platform was previously located. A preference for the target quadrant indicates spatial memory.
Visualizations
Caption: Mechanism of this compound action on the NMDA receptor signaling pathway.
References
- 1. This compound | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (R,S)-CPP, NMDA antagonist (CAS 100828-16-8) | Abcam [abcam.com]
- 4. Glutamate NMDA Receptor Antagonists with Relevance to Schizophrenia: A Review of Zebrafish Behavioral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differences in NMDA receptor antagonist-induced locomotor activity and [3H]MK-801 binding sites in short-sleep and long-sleep mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CPP impairs contextual learning at concentrations below those that block pyramidal neuron NMDARs and LTP in the CA1 region of the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose-dependent suppression of hippocampal contextual memory formation, place cells, and spatial engrams by the NMDAR antagonist (R)-CPP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMDA antagonists block expression of sensitization of amphetamine- and apomorphine-induced stereotypy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 10. anilocus.com [anilocus.com]
- 11. Open field test in rats [protocols.io]
- 12. Open Field Test [protocols.io]
- 13. mmpc.org [mmpc.org]
- 14. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mmpc.org [mmpc.org]
- 16. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for (RS)-CPP Impact on Baseline Synaptic Transmission
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (RS)-3-(2-Carboxypiperazin-4-yl)-propyl-1-phosphonic acid ((RS)-CPP) to control for its impact on baseline synaptic transmission. This compound is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical component in excitatory synaptic transmission and plasticity.[1] Proper experimental design and troubleshooting are essential for accurately interpreting its effects.
Troubleshooting Guide
This guide addresses specific issues that may arise during electrophysiological experiments involving this compound.
| Question | Possible Causes | Suggested Solutions |
| Why is my baseline fEPSP unstable after applying this compound? | 1. Incomplete drug washout or equilibration. 2. Slice health is deteriorating. 3. Instability in the perfusion system. 4. The concentration of this compound is too high, leading to off-target effects. | 1. Allow for a longer equilibration period (at least 20-30 minutes) after drug application. 2. Ensure continuous and adequate oxygenation of the aCSF and monitor the slice's appearance. 3. Check for bubbles or fluctuations in the perfusion flow rate.[2][3] 4. Use the lowest effective concentration of this compound to block NMDA receptors. |
| I am still observing a slow component in my fEPSP, suggesting incomplete NMDA receptor blockade. | 1. The concentration of this compound is insufficient to fully antagonize the NMDA receptors in your preparation. 2. The drug solution was not prepared correctly or has degraded. 3. The stimulus intensity is excessively high, leading to a massive glutamate (B1630785) release that outcompetes the antagonist. | 1. Increase the concentration of this compound in a stepwise manner. The IC50 for blocking the fEPSPNMDA is approximately 434 nM.[4] 2. Prepare fresh this compound solution for each experiment. 3. Reduce the stimulus intensity to a level that elicits a submaximal response. |
| My fiber volley amplitude is changing after this compound application. What does this mean? | 1. A decrease in fiber volley amplitude may indicate a non-specific effect of the drug on presynaptic axon excitability.[5] 2. An increase could suggest a change in the recording conditions or slice movement. | 1. Monitor the fiber volley closely before and after drug application. If a significant change is observed, consider using a lower concentration or a different NMDA receptor antagonist. 2. Ensure the slice is securely positioned and the recording electrode is stable. |
| The paired-pulse ratio (PPR) is altered after applying this compound. Is this expected? | This compound primarily acts postsynaptically. A significant change in PPR, which is often used as an indicator of presynaptic release probability, is not typically expected. However, some studies suggest that NMDA receptors can also be present presynaptically and modulate release. | Document the change in PPR and consider the possibility of presynaptic NMDA receptor involvement in your preparation. Further experiments may be needed to confirm a presynaptic site of action. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive antagonist at the glutamate binding site of the NMDA receptor.[1] By binding to this site, it prevents the endogenous agonist, glutamate, from activating the receptor and inducing the influx of Ca2+ and Na+ ions.
Q2: What concentration of this compound should I use to block NMDA receptor-mediated currents?
A2: A concentration of 10 µM this compound is generally sufficient to block the majority of the NMDA receptor-mediated component of the synaptic response.[6] However, the optimal concentration should be determined empirically for your specific experimental conditions. The IC50 for blocking the fEPSPNMDA in hippocampal slices has been reported to be around 434 nM.[4]
Q3: How long should I perfuse my slice with this compound before recording?
A3: It is recommended to perfuse the slice with this compound for at least 20-30 minutes to ensure complete equilibration and a stable baseline before commencing your recordings.
Q4: Will this compound affect AMPA receptor-mediated transmission?
A4: At concentrations typically used to block NMDA receptors, this compound is highly selective and should have minimal to no effect on AMPA receptor-mediated transmission.[6] This selectivity allows for the pharmacological isolation of AMPA receptor-mediated excitatory postsynaptic potentials (EPSPs).
Q5: Can I wash out this compound?
A5: Yes, the effects of this compound are generally reversible upon washout, although the time required for complete recovery can vary.
Quantitative Data Summary
The following tables summarize the effects of this compound on key synaptic transmission parameters.
Table 1: Effect of this compound on NMDA Receptor-Mediated Field Excitatory Postsynaptic Potential (fEPSPNMDA)
| This compound Concentration | % Inhibition of fEPSPNMDA Slope | Reference |
| 100 nM | ~10% | [4] |
| 300 nM | ~40% | [4] |
| 434 nM (IC50) | 50% | [4] |
| 1 µM | ~75% | [4] |
| 10 µM | >90% | [4][6] |
Table 2: Effects of this compound on Baseline Synaptic Transmission Parameters
| Parameter | Expected Effect of this compound (at concentrations that block NMDARs) | Notes |
| fEPSP Slope (AMPA component) | No significant change | This compound is selective for NMDA receptors. |
| Fiber Volley Amplitude | Generally, no significant change is expected. | A change may indicate off-target effects or issues with experimental stability.[5] |
| Paired-Pulse Facilitation (PPF) | Typically, no significant change is expected. | Changes might suggest a presynaptic site of action. |
Experimental Protocols
Protocol for Pharmacological Isolation of AMPA Receptor-Mediated fEPSPs using this compound
This protocol outlines the steps for recording fEPSPs and isolating the AMPA receptor-mediated component by blocking NMDA receptors with this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in water)
-
Standard artificial cerebrospinal fluid (aCSF)
-
Brain slice preparation
-
Electrophysiology recording setup (including stimulating and recording electrodes, amplifier, digitizer, and data acquisition software)
Procedure:
-
Prepare Brain Slices: Prepare acute brain slices (e.g., hippocampal slices, 300-400 µm thick) and allow them to recover in oxygenated aCSF for at least 1 hour.
-
Position Electrodes: Place the stimulating electrode in the desired afferent pathway (e.g., Schaffer collaterals) and the recording electrode in the corresponding postsynaptic area (e.g., stratum radiatum of CA1).
-
Establish a Stable Baseline:
-
Deliver single stimulus pulses at a low frequency (e.g., 0.05 Hz) to evoke fEPSPs.
-
Adjust the stimulus intensity to elicit a response that is approximately 30-50% of the maximal amplitude.
-
Record a stable baseline for at least 20-30 minutes. A stable baseline is typically defined as less than 5% variation in the fEPSP slope over this period.
-
-
Bath Application of this compound:
-
Prepare the final concentration of this compound (e.g., 10 µM) in oxygenated aCSF.
-
Switch the perfusion from standard aCSF to the aCSF containing this compound.
-
-
Equilibration and Recording:
-
Allow the slice to equilibrate in the this compound containing aCSF for at least 20-30 minutes.
-
Continue to monitor the fEPSP response during this period. The slow NMDA receptor-mediated component of the fEPSP should gradually diminish.
-
Once a new stable baseline is achieved in the presence of this compound, the remaining fEPSP will be predominantly mediated by AMPA receptors.
-
-
Data Analysis:
-
Measure the slope of the fEPSP before and after the application of this compound to quantify the contribution of the NMDA receptor component to the total synaptic response.
-
Analyze other parameters such as the fiber volley amplitude and paired-pulse facilitation to assess any potential non-specific or presynaptic effects.
-
Mandatory Visualizations
Caption: NMDA Receptor Signaling and the Action of this compound.
Caption: Experimental Workflow for Isolating AMPA Receptor Responses.
Caption: Logic of Controlling for this compound's Impact on Baseline.
References
- 1. This compound | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CPP impairs contextual learning at concentrations below those that block pyramidal neuron NMDARs and LTP in the CA1 region of the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decreased afferent excitability contributes to synaptic depression during high-frequency stimulation in hippocampal area CA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: In Vivo Delivery of (RS)-CPP
Welcome to the technical support center for the in vivo application of (RS)-CPP. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring consistent and reliable delivery of this potent NMDA receptor antagonist in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vivo?
A1: this compound, or (RS)-3-(2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid, is a potent, selective, and competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] It acts by reversibly binding to the glutamate (B1630785) binding site on the NMDA receptor, thereby inhibiting its activation by the excitatory neurotransmitter glutamate. This blockade of NMDA receptor-mediated ion channel opening prevents the influx of calcium ions, a critical step in many forms of synaptic plasticity and excitotoxicity. This compound is known to cross the blood-brain barrier and is active in vivo, where it is used to study the role of NMDA receptors in various physiological and pathological processes, including learning, memory, seizure activity, and neurodegenerative diseases.[1]
Q2: How should I prepare this compound for in vivo administration?
A2: this compound is soluble in water and physiological saline.[1] For most in vivo applications, this compound can be dissolved in sterile 0.9% saline to the desired concentration.[3] It is recommended to prepare fresh solutions on the day of use if possible.[1] If storage is necessary, solutions can be stored at -20°C for up to one month.[1] Before administration, ensure the solution is at room temperature and that no precipitation has occurred.[1]
Q3: What are the common routes of administration for this compound in animal models?
A3: The most common routes of administration for systemic effects are intraperitoneal (i.p.) and intravenous (i.v.) injections.[3] For more targeted delivery to the central nervous system, direct administration methods such as intrathecal (i.t.) injection may be employed. The choice of administration route will depend on the specific research question, the desired onset and duration of action, and the target tissue.
Q4: What are the known off-target effects or toxicities associated with this compound?
A4: As a competitive NMDA receptor antagonist, the primary effects of this compound are related to the blockade of NMDA receptors. However, high doses may lead to side effects such as motor impairment, ataxia, and stereotyped behaviors.[4] Like other NMDA receptor antagonists, there is a potential for psychotomimetic side effects.[5] It is crucial to establish a dose-response curve in your specific model to identify a therapeutic window that minimizes these effects while achieving the desired pharmacological outcome.
Troubleshooting Guides
Issue 1: Inconsistent Behavioral Effects
| Possible Cause | Troubleshooting Step |
| Variable Drug Exposure | Verify the accuracy of your dosing solution preparation. Ensure consistent administration technique, particularly for i.p. injections, to avoid accidental injection into other tissues. Consider performing a pilot pharmacokinetic study to determine the time to maximum concentration (Tmax) and brain-to-plasma ratio in your specific animal model and adjust your behavioral testing paradigm accordingly.[3] |
| Animal Stress and Handling | Acclimatize animals to the experimental procedures and handling to minimize stress-induced variability. Inconsistent handling can lead to physiological changes that may alter the behavioral response to this compound. |
| Behavioral Paradigm Sensitivity | Ensure that the chosen behavioral assay is sensitive to NMDA receptor modulation. Some tasks may be more robust and less prone to variability than others. Optimize the parameters of your behavioral test (e.g., timing of drug administration relative to testing) to maximize the chance of detecting a drug effect. |
| Vehicle Effects | Always include a vehicle-treated control group to account for any behavioral effects of the injection procedure or the vehicle itself. While saline is generally considered inert, its administration can cause a stress response. |
Issue 2: Poor Solubility or Precipitation of this compound Solution
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent | While this compound is soluble in water and saline, ensure the quality and pH of the solvent are appropriate.[1] Use sterile, high-purity water or saline for solution preparation. |
| Low Temperature | If stored at low temperatures, allow the this compound solution to fully equilibrate to room temperature before use to ensure any precipitated material redissolves.[1] |
| Concentration Too High | This compound is soluble in water up to 100 mM. If you require a higher concentration, you may need to adjust the pH of the solution. However, be aware that altering the pH can affect the stability and in vivo activity of the compound. |
Quantitative Data
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (i.v.) Administration | Intraperitoneal (i.p.) Administration |
| Dose | 1 mg/kg | 3 mg/kg |
| Elimination Half-life (t1/2) in Plasma | 8.8 minutes | Not explicitly stated, but plasma concentration decreases significantly by 60 minutes post-injection. |
| Elimination Half-life (t1/2) in Brain | 14.3 minutes | Not explicitly stated. |
| Brain to Plasma Concentration Ratio | 0.07 ± 0.01 (at 45 minutes post-injection) | 0.06 ± 0.01 (at 60 minutes post-injection) |
| Plasma to Brain Concentration Ratio | ~18:1 | ~15:1 |
Data synthesized from Gemperline E et al. (2014).[3]
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection of this compound in Mice
Materials:
-
This compound powder
-
Sterile 0.9% saline
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)
-
70% ethanol (B145695) for disinfection
-
Appropriate animal handling and restraint equipment
Procedure:
-
Solution Preparation: Dissolve the required amount of this compound in sterile 0.9% saline to achieve the final desired concentration. Ensure the solution is clear and free of particulates. The injection volume should not exceed 10 mL/kg body weight.
-
Animal Restraint: Gently restrain the mouse, exposing the abdominal area. Proper restraint is crucial to prevent injury to the animal and the handler.
-
Injection Site: Identify the lower right or left quadrant of the abdomen. This location avoids the cecum, bladder, and other vital organs.
-
Injection: Swab the injection site with 70% ethanol. Insert the needle at a 30-45° angle with the bevel facing up. Gently aspirate to ensure the needle has not entered a blood vessel or organ. Slowly inject the this compound solution.
-
Post-injection Monitoring: Withdraw the needle and return the animal to its cage. Monitor the animal for any signs of distress or adverse reactions.
Protocol 2: Measurement of this compound in Brain Tissue using LC-MS/MS
This protocol is a summary of the method described by Gemperline et al. (2014).[3]
1. Sample Preparation:
- Homogenize brain tissue in a suitable buffer.
- Perform solid-phase extraction using a mixed-mode anion exchange column to separate this compound from the biological matrix.
2. LC-MS/MS Analysis:
- Utilize an ion-pair UPLC C18 separation.
- Employ a mass spectrometer operating in positive ion electrospray ionization (ESI) mode.
- Use multiple reaction monitoring (MRM) to detect the analyte. The precursor to product ion transition for this compound is m/z 252.958 → 207.100.
3. Quantification:
- Use a suitable internal standard for accurate quantification.
- Generate a standard curve to determine the concentration of this compound in the brain tissue samples.
Visualizations
Caption: Competitive antagonism of the NMDA receptor by this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. This compound | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Measurement of NMDA Receptor Antagonist, CPP, in Mouse Plasma and Brain Tissue Following Systematic Administration Using Ion-Pair LCMS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the NMDA antagonists CPP and MK-801 on delayed conditional discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
addressing variability in animal responses to (RS)-CPP
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the NMDA receptor antagonist, (RS)-CPP.
Troubleshooting Guide
Variability in animal responses to this compound can arise from numerous factors. This guide provides solutions to common issues encountered during in vivo experiments.
| Problem | Potential Causes | Recommended Solutions |
| High inter-individual variability in behavioral responses | Genetic Background: Different animal strains can exhibit varied sensitivity to NMDA receptor antagonists.[1] Sex Differences: Hormonal fluctuations and inherent physiological differences between males and females can influence drug response.[2][3][4] Age: The expression and subunit composition of NMDA receptors change throughout development and into adulthood, affecting drug efficacy.[5] | Strain Selection: Use a well-characterized inbred strain to minimize genetic variability. If using outbred stocks, increase sample size to account for genetic heterogeneity. Control for Sex: Use both male and female animals in your studies and analyze the data separately. Be aware that the estrous cycle in females can be a source of variability. Age Consideration: Select a specific and consistent age range for your experimental subjects. Report the age of the animals in all publications. |
| Inconsistent or unexpected experimental outcomes | Animal Handling and Stress: Improper handling techniques can induce stress, which is known to affect physiological and behavioral responses to drugs.[6][7][8][9] Environmental Factors: Differences in housing conditions, diet, and light-dark cycles can impact animal physiology and drug metabolism.[10] | Standardize Handling: Implement low-stress handling techniques, such as using tunnels or cupped hands instead of tail handling.[7][8] Ensure all experimenters use consistent handling procedures. Acclimatization: Allow sufficient time for animals to acclimate to the experimental environment before drug administration and testing. Consistent Environment: Maintain a stable and consistent environment for all experimental animals. |
| Lack of dose-dependent effect | Pharmacokinetics: The route of administration, dose, and timing of administration can significantly impact the bioavailability and concentration of this compound in the brain.[11] NMDA Receptor Subunit Composition: The affinity of this compound can vary for different NMDA receptor subunit compositions (e.g., GluN2A vs. GluN2B), which can differ across brain regions and developmental stages.[5][12][13] | Pharmacokinetic Studies: Conduct pilot studies to determine the optimal dose range and time course of action for your specific animal model and experimental paradigm. Targeted Administration: For region-specific effects, consider local administration techniques like microinjections. Subunit-Specific Antagonists: If your research question pertains to a specific NMDA receptor subtype, consider using more selective antagonists. |
| Off-target or adverse effects | High Doses: High concentrations of NMDA receptor antagonists can lead to non-specific effects and neurotoxicity.[13] Drug Metabolism: Individual differences in drug metabolism can lead to variations in drug clearance and potential for adverse effects.[10] | Dose-Response Curve: Establish a full dose-response curve to identify the therapeutic window and avoid doses that produce adverse effects. Monitor Animal Welfare: Closely monitor animals for any signs of distress or adverse reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: (RS)-3-(2-Carboxypiperazin-4-yl)-propyl-1-phosphonic acid, or this compound, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[14][15] It acts by binding to the glutamate (B1630785) recognition site on the NMDA receptor, thereby preventing the binding of the endogenous agonist glutamate and inhibiting ion channel activation.[14][15] The NMDA receptor is a ligand-gated ion channel that, when activated, allows the influx of Ca²⁺ and Na⁺ ions into the neuron, a process crucial for synaptic plasticity, learning, and memory.[13][14]
Q2: Which is the more active enantiomer, (R)-CPP or (S)-CPP?
A2: The (R)-enantiomer of CPP is the more active isomer.[16] It exhibits higher potency as an NMDA receptor antagonist compared to the (S)-enantiomer.
Q3: What are the typical doses of this compound used in rodents?
A3: The effective dose of this compound can vary depending on the animal species, strain, and the specific behavioral or physiological endpoint being measured. For instance, in mice, doses ranging from 1 to 10 mg/kg administered intraperitoneally (i.p.) have been shown to block the effects of predator stress on certain behaviors.[17] It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q4: What are the pharmacokinetic properties of this compound?
A4: this compound is known to cross the blood-brain barrier. In mice, following intraperitoneal or intravenous administration, it has a relatively short elimination half-life. The brain-to-plasma concentration ratio can also vary based on the route of administration.
Q5: How can I minimize stress in my animals during this compound administration?
A5: Minimizing stress is crucial for obtaining reliable and reproducible data.[9] Employing non-aversive handling techniques, such as using a tunnel or cupped hands for lifting mice, has been shown to reduce anxiety-like behaviors.[7][8] Allowing animals to habituate to the experimental procedures and environment before the actual experiment can also significantly reduce stress.[9]
Quantitative Data
Dose-Response Data for (R)-CPP in Mice
| Dose (mg/kg, i.p.) | Effect on Mobility | Effect on Place Cell Formation |
| 1 | No significant effect | No significant reduction |
| 3 | Significant reduction | Significant reduction |
| 10 | Significant reduction | Significant reduction |
Data summarized from a study on contextual fear memory formation.[16]
Experimental Protocols
Contextual Fear Conditioning in Mice
This protocol is a standard method for assessing associative fear learning and memory.[18][19]
Materials:
-
Fear conditioning chamber with a grid floor connected to a shock generator.
-
Sound-attenuating isolation cubicle.
-
Video camera and tracking software.
-
This compound solution.
-
Saline solution (vehicle control).
Procedure:
-
Habituation (Day 1):
-
Gently handle the mice for a few days leading up to the experiment.
-
On Day 1, place each mouse individually into the conditioning chamber and allow it to explore freely for a set period (e.g., 3 minutes). This serves as a baseline activity measurement.
-
-
Conditioning (Day 2):
-
Administer this compound or vehicle (e.g., saline) via the desired route (e.g., i.p.) at a predetermined time before placing the mouse in the chamber (e.g., 30 minutes).
-
Place the mouse in the conditioning chamber.
-
After an initial exploration period (e.g., 2 minutes), present a neutral conditioned stimulus (CS), such as an auditory tone (e.g., 80 dB, 2 kHz for 30 seconds).
-
During the final seconds of the CS presentation (e.g., last 2 seconds), deliver a mild footshock (the unconditioned stimulus, US; e.g., 0.5 mA for 2 seconds).
-
Repeat the CS-US pairing for a set number of trials (e.g., 2-3 times) with an inter-trial interval (e.g., 1-2 minutes).
-
Remove the mouse from the chamber after the final pairing and return it to its home cage.
-
-
Contextual Fear Test (Day 3):
-
Place the mouse back into the same conditioning chamber without presenting the CS or US.
-
Record the mouse's behavior for a set period (e.g., 5 minutes).
-
Analyze the amount of time the mouse spends "freezing" (complete immobility except for respiration) as a measure of contextual fear memory.
-
In Vivo Microdialysis in Rodents
This technique allows for the sampling of extracellular neurochemicals in specific brain regions of awake, freely moving animals.[20][21][22][23][24]
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound solution.
-
Analytical system for measuring the analyte of interest (e.g., HPLC).
Procedure:
-
Probe Implantation Surgery:
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Perform a craniotomy over the target brain region.
-
Slowly lower the microdialysis probe to the desired coordinates.
-
Secure the probe to the skull with dental cement.
-
Allow the animal to recover from surgery.
-
-
Microdialysis Experiment:
-
Connect the inlet of the microdialysis probe to a syringe pump and the outlet to a fraction collector.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for a set period to establish a stable baseline of the analyte of interest.
-
Administer this compound systemically (e.g., i.p.) or locally through the microdialysis probe (reverse dialysis).
-
Continue collecting dialysate samples at regular intervals.
-
Analyze the concentration of the analyte in the collected fractions using an appropriate analytical method.
-
Visualizations
References
- 1. Age-, sex-, and strain-dependent differences in the induction of enzyme-altered islands in rat liver by diethylnitrosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sex differences in cocaine conditioned place preference in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Sex Differences in Preclinical Pharmacology Research: How Far Is Left to Go? [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. The impact of handling technique and handling frequency on laboratory mouse welfare is sex-specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reduce Rodent Stress with Proper Handling Techniques | Taconic Biosciences [taconic.com]
- 8. mdpi.com [mdpi.com]
- 9. Reducing the stress of drug administration: implications for the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The uncompetitive NMDA receptor antagonists ketamine and memantine preferentially increase the choice for a small, immediate reward in low-impulsive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional heterogeneity of NMDA receptors in rat substantia nigra pars compacta and reticulata neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NMDA receptor - Wikipedia [en.wikipedia.org]
- 14. researchchemshub.com [researchchemshub.com]
- 15. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 16. Diverse and often opposite behavioural effects of NMDA receptor antagonists in rats: implications for "NMDA antagonist modelling" of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Role of NMDA receptors in the syndrome of behavioral changes produced by predator stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Contextual and Cued Fear Conditioning Test Using a Video Analyzing System in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. maze.conductscience.com [maze.conductscience.com]
- 20. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Microdialysis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]
Technical Support Center: (RS)-CPP and Anesthetic Interactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential interactions of the NMDA receptor antagonist (RS)-CPP with various anesthetics.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of interaction between this compound and anesthetics?
A1: this compound is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system. Many general anesthetics, particularly volatile anesthetics like isoflurane (B1672236) and sevoflurane (B116992), also exert some of their effects by inhibiting NMDA receptors.[1][2] Therefore, the primary mechanism of interaction is a synergistic or additive antagonism of NMDA receptor function. This can lead to a potentiation of the anesthetic effect, allowing for a reduction in the required dose of the anesthetic agent.[3]
Q2: Can this compound reduce the required dose of anesthetics?
A2: Yes, preclinical studies with other NMDA receptor antagonists have demonstrated a significant reduction in the minimum alveolar concentration (MAC) of volatile anesthetics and the induction dose of intravenous anesthetics.[3][4] By blocking a major excitatory pathway, this compound can enhance the hypnotic and analgesic effects of anesthetics, leading to a dose-sparing effect.
Q3: How does the co-administration of this compound affect electroencephalogram (EEG) monitoring during anesthesia?
A3: Anesthetics typically induce a dose-dependent slowing of EEG rhythms, characterized by an increase in delta and alpha wave power.[5][6] NMDA receptor antagonists like ketamine are known to induce high-frequency gamma oscillations.[2] Therefore, co-administration of this compound with a general anesthetic may result in a complex EEG pattern that differs from that produced by the anesthetic alone. Researchers should be aware that standard depth of anesthesia indices (e.g., Bispectral Index - BIS) may not be reliable under these conditions, as they are primarily validated for specific anesthetic agents.[7][8] Careful visual inspection of the raw EEG waveform and spectrogram is crucial for accurate assessment of anesthetic depth.
Q4: Are there potential neuroprotective benefits of combining this compound with anesthetics?
A4: Both NMDA receptor antagonists and certain anesthetics have demonstrated neuroprotective properties in models of cerebral ischemia and other neuronal injuries.[9][10][11] The mechanism often involves the attenuation of excitotoxicity, a process heavily mediated by over-activation of NMDA receptors. Therefore, a combination of this compound and a neuroprotective anesthetic (e.g., isoflurane, sevoflurane) could potentially offer enhanced neuroprotection. However, the specific efficacy and safety of such combinations require rigorous experimental validation.
Troubleshooting Guides
Issue 1: Unexpectedly deep anesthesia or prolonged recovery time.
-
Possible Cause: Synergistic potentiation of the anesthetic effect by this compound.
-
Troubleshooting Steps:
-
Reduce Anesthetic Dose: Proactively reduce the initial dose of the anesthetic (e.g., by 20-30%) when co-administering with this compound.
-
Monitor Vital Signs Closely: Continuously monitor heart rate, respiratory rate, and oxygen saturation. Be prepared to provide respiratory support if necessary.
-
Titrate to Effect: Use physiological responses (e.g., response to noxious stimuli) and EEG patterns to carefully titrate the anesthetic to the desired depth, rather than relying on standard dosing regimens.
-
Consider Animal Strain and Age: Anesthetic requirements can vary significantly between different rodent strains and age groups.[12][13]
-
Issue 2: Difficulty in assessing anesthetic depth using standard monitoring indices (e.g., BIS).
-
Possible Cause: Altered EEG patterns due to the combined action of the anesthetic and this compound.[2][7]
-
Troubleshooting Steps:
-
Analyze Raw EEG: Do not rely solely on the numerical index. Visually inspect the raw EEG waveform and the spectrogram for characteristic patterns of anesthesia (e.g., slow-wave activity, burst suppression) and potential artifacts.
-
Use Multiple Monitoring Modalities: Combine EEG monitoring with physiological and behavioral assessments, such as the pedal withdrawal reflex or tail-pinch response, to get a more comprehensive picture of anesthetic depth.
-
Establish a Baseline: If possible, record a baseline EEG with the anesthetic alone before administering this compound to understand the specific changes induced by the combination.
-
Issue 3: Seizure-like activity or excessive motor excitation during induction or emergence.
-
Possible Cause: Some NMDA receptor antagonists can have psychotomimetic effects at sub-anesthetic doses.[14] While this compound is a competitive antagonist and may have a different side-effect profile than channel blockers like ketamine, unexpected central nervous system excitation is a possibility.
-
Troubleshooting Steps:
-
Ensure Smooth Induction: Use a sufficiently high induction dose of the primary anesthetic to rapidly achieve unconsciousness and bypass the excitatory phase.
-
Control the Environment: Minimize external stimuli (noise, light) during induction and recovery periods.
-
Dose-Response Study: Conduct a preliminary dose-response study with this compound alone to determine its behavioral effects at the intended experimental doses.
-
Quantitative Data
The following tables summarize quantitative data from studies investigating the interaction of NMDA receptor antagonists with anesthetics. Note that these studies primarily used ketamine, and direct quantitative data for this compound may vary.
Table 1: Effect of S(+)-Ketamine on the IC50 of Volatile Anesthetics at NMDA Receptors [3]
| Volatile Anesthetic | NMDA Receptor Subunit | Reduction in IC50 with S(+)-Ketamine |
| Isoflurane | NR1/NR2A | 30% |
| Sevoflurane | NR1/NR2A | 33% |
| Desflurane | NR1/NR2A | 24% |
| Isoflurane | NR1/NR2B | 38% |
| Sevoflurane | NR1/NR2B | 33% |
| Desflurane | NR1/NR2B | 24% |
Table 2: Effect of Remifentanil on the MACBAR of Sevoflurane [15]
| Remifentanil Target Concentration (ng/ml) | MACBAR of Sevoflurane |
| 0 | 4.83% |
| 1 | 3.00% |
| 2 | 2.10% |
Experimental Protocols
The following are example experimental protocols for investigating the interaction of this compound with common anesthetics in rodents. These are generalized protocols and should be adapted and optimized for specific experimental needs and institutional guidelines.
Protocol 1: Assessing the Effect of this compound on the Minimum Alveolar Concentration (MAC) of Isoflurane in Rats
-
Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are used.
-
Anesthesia Induction: Anesthesia is induced with 4% isoflurane in 100% oxygen in an induction chamber.[16]
-
Tracheal Intubation and Ventilation: Once anesthetized, the rat is intubated and mechanically ventilated.
-
This compound Administration: this compound or vehicle is administered intraperitoneally (i.p.) or intravenously (i.v.) at the desired dose. Allow for a sufficient pre-treatment time (e.g., 15-30 minutes) for the drug to take effect.
-
MAC Determination: The end-tidal isoflurane concentration is maintained at a set level for an equilibration period of 15-20 minutes.[6] A noxious stimulus (e.g., tail clamp) is then applied, and the animal is observed for purposeful movement. The isoflurane concentration is then adjusted up or down for the next animal based on the response, using a method like the up-and-down method to determine the MAC50.[13]
-
Monitoring: Throughout the experiment, monitor vital signs (heart rate, respiratory rate, SpO2) and body temperature.
Protocol 2: Evaluating the Potentiation of Propofol (B549288) Anesthesia by this compound in Mice
-
Animal Preparation: Adult male C57BL/6 mice (25-30g) are used.
-
This compound Administration: Administer this compound or vehicle i.p. at the desired dose and allow for a pre-treatment period.
-
Anesthesia Induction: Administer a bolus dose of propofol i.v. via a tail vein catheter.[17]
-
Assessment of Anesthetic Depth: The primary endpoint is the loss of the righting reflex (LRR). The time to LRR and the duration of LRR are recorded.
-
Dose-Response Curve: A dose-response curve for propofol's effect on LRR is generated in the presence and absence of this compound to quantify the potentiation.[18]
-
Monitoring: Monitor respiratory rate and maintain body temperature with a heating pad.
Visualizations
Caption: NMDA Receptor Signaling and Inhibition.
Caption: General Experimental Workflow.
Caption: Potential Interaction Outcomes.
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. coconote.app [coconote.app]
- 3. bio.fsu.edu [bio.fsu.edu]
- 4. Increased NMDA receptor inhibition at an increased Sevoflurane MAC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis framework and experimental design for evaluating synergy driving gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minimum alveolar concentrations and hemodynamic effects of two different preparations of sevoflurane in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anesthesia for patient with anti-N-methyl-D-aspartate receptor encephalitis: A case report with a brief review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-N-Methyl-D-Aspartate Receptor Encephalitis and its Anesthetic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From neurotoxicity to neuroprotection: Rethinking GABAAR-targeting anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Electroencephalography for Anesthesiologists Part I: Background and Basic Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual effects of neuroprotection and neurotoxicity by general anesthetics: Role of intracellular calcium homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mouse and Rat Anesthesia and Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The minimum alveolar concentration (MAC) of sevoflurane with and without nitrous oxide in elderly versus young adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 15. Effects of different remifentanil target concentrations on MACBAR of sevoflurane in patients with liver dysfunction under carbon dioxide pneumoperitoneum stimulus: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Physiologic and Behavioral Effects in Mice Anesthetized with Isoflurane in a Red-tinted or a Traditional Translucent Chamber - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimum rate of administration of propofol for induction of anaesthesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Propofol sedation produces dose-dependent suppression of lidocaine-induced seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
managing the muscle relaxant effects of (RS)-CPP
Here is a technical support center for managing the muscle relaxant effects of (RS)-CPP.
This guide is intended for researchers, scientists, and drug development professionals using this compound in experimental settings. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help manage and interpret the muscle relaxant effects inherent to this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause muscle relaxation?
This compound is a potent, selective, and competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] It works by reversibly binding to the glutamate (B1630785) binding site on the NMDA receptor, preventing its activation by the excitatory neurotransmitter glutamate.[1][3] NMDA receptors are crucial for normal synaptic transmission and plasticity, but their overactivation can lead to excitotoxicity.[4][5] The muscle relaxant effects of this compound are a direct consequence of this antagonism within the central nervous system, which modulates muscle tone.[6]
Q2: How can I distinguish between the intended CNS effects and the side effect of muscle relaxation?
This requires careful dose-response analysis and the use of specific behavioral tests. The anticonvulsant effects of this compound, for example, can be observed at doses lower than those that cause significant motor impairment.[6] It is crucial to establish a therapeutic window for your specific experimental model. This can be achieved by:
-
Conducting a dose-response study: Test a range of this compound doses and evaluate performance on both a task related to your primary outcome (e.g., seizure threshold, memory task) and a task specifically measuring motor function (e.g., Rotarod, grip strength).[7][8]
-
Using multiple motor function tests: Some tests are more sensitive to specific aspects of motor control. For instance, the Rotarod test assesses motor coordination, while the grip strength test measures muscle force.[7]
Q3: My behavioral experiment (e.g., maze learning, fear conditioning) is confounded by motor impairment. What can I do?
Motor impairment is a known confounding factor when using NMDA antagonists.[9] To mitigate this, consider the following strategies:
-
Dose Optimization: The most critical step is to use the lowest possible dose of this compound that still produces the desired primary effect. A thorough dose-response study is essential.
-
Time-Course Analysis: Characterize the pharmacokinetics of this compound in your model. It may be possible to conduct behavioral testing during a time window when the primary effects are present, but the peak motor impairments have subsided.
-
Control Groups: Always include a vehicle-treated control group to establish baseline performance. Additionally, a positive control group treated with a known muscle relaxant (like diazepam) can help characterize the specific motor deficits.[10]
-
Test Selection: Choose behavioral tests that are less dependent on complex motor coordination. For example, in memory research, a passive avoidance task might be less confounded by motor effects than a Morris water maze.
-
Pre-Training: Ensure all animals are thoroughly pre-trained on the behavioral apparatus before drug administration. This minimizes learning deficits being misinterpreted as motor impairments on the test day.[11]
Q4: What is the expected dose-response relationship for muscle relaxation versus anticonvulsant effects?
Studies in mice have shown a clear separation between the effective doses for anticonvulsant activity and those causing motor impairment. The dose required to block audiogenic or NMDA-induced seizures is significantly lower than the dose that impairs performance in the traction reflex test, a measure of muscle tone and strength.[6]
Data Presentation: Dose-Effect Comparison
The following table summarizes the median effective doses (ED50) for various in vivo effects of this compound administered intraperitoneally (i.p.) in mice. This data highlights the therapeutic window between the desired anticonvulsant effects and the undesired motor impairment.
| Effect | Animal Model | ED50 (mg/kg, i.p.) | Source |
| Antagonism of Audiogenic Convulsions | DBA/2 Mice | 1.5 | Lehmann et al., 1987[6] |
| Antagonism of NMDA-Induced Seizures | CF-1 Mice | 1.9 | Lehmann et al., 1987[6] |
| Decrease in Cerebellar cGMP Levels | Mice | 4.7 | Lehmann et al., 1987[6] |
| Impairment of Traction Reflex | CF-1 Mice | 6.1 | Lehmann et al., 1987[6] |
| Impairment of Traction Reflex | DBA/2 Mice | 6.8 | Lehmann et al., 1987[6] |
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound as a competitive NMDA receptor antagonist.
Experimental Workflow for Assessing Motor Effects
Caption: Workflow for evaluating the motor effects of this compound.
Troubleshooting Guide for Unexpected Motor Deficits
Caption: Decision tree for troubleshooting motor deficits in experiments.
Experimental Protocols
Rotarod Test for Motor Coordination
This test assesses motor coordination and balance by measuring the time an animal can remain on a rotating rod.[7][11] A decrease in latency to fall is indicative of motor impairment.
Apparatus:
-
Rotarod device with a textured rod (e.g., 3 cm diameter for mice, 6 cm for rats).[11]
-
Individual lanes for simultaneous testing.
-
Automated fall detection system (e.g., infrared beams) and timer.[11]
Procedure:
-
Habituation & Pre-Training:
-
Acclimate animals to the testing room for at least 30-60 minutes before the first session.[12]
-
For 2-3 consecutive days before the test day, train the animals on the rotarod. Place the animal on the rod at a low, constant speed (e.g., 4 rpm) for a fixed duration (e.g., 60 seconds).[11]
-
If an animal falls, place it back on the rod until the session time is complete.[11] This reduces anxiety and ensures a stable baseline performance.
-
-
Testing Protocol:
-
Administer this compound or vehicle and wait for the predetermined time interval.
-
Place the animal on the rod.
-
Begin the trial. The protocol can be a fixed speed or an accelerating speed (e.g., accelerating from 4 to 40 rpm over 5 minutes).[11]
-
The trial ends when the animal falls onto the platform below or grips the rod and rotates with it for two consecutive revolutions without attempting to walk.
-
Record the latency to fall.
-
Conduct 2-3 trials per animal with a 15-20 minute inter-trial interval.[11]
-
-
Data Analysis:
-
Average the latency to fall across trials for each animal.
-
Compare the average latencies between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
-
Grip Strength Test
This test provides a direct measure of limb muscle strength by quantifying the peak force an animal exerts when gripping a specialized bar or grid.[13]
Apparatus:
-
Grip strength meter with a force gauge.[12]
-
A grasping bar (for forelimbs) or a grid (for all four limbs).
Procedure:
-
Setup:
-
Turn on the force gauge and set it to measure the peak force in grams or Newtons.[12]
-
Zero the gauge before testing each animal.
-
-
Forelimb Measurement:
-
Hold the animal by the base of its tail and lower it towards the grasping bar.
-
Allow the animal to grasp the bar with only its forepaws. The body should be kept horizontal.[12][14]
-
Gently and steadily pull the animal away from the bar in a horizontal direction until its grip is released.[12]
-
The gauge will record the peak force applied. Record this value.
-
-
Combined Limb Measurement (Optional):
-
Follow the same procedure, but allow the animal to grasp the grid with both its forepaws and hindpaws.
-
-
Testing Session:
-
Perform 3-5 consecutive trials for each animal.[13]
-
Allow a brief rest period between trials.
-
-
Data Analysis:
-
Average the peak force across the trials for each animal.
-
Normalize the data to the animal's body weight.
-
Compare the normalized grip strength between treated and control groups.
-
Inverted Screen / Traction Reflex Test
This test evaluates muscle tone and strength by measuring an animal's ability to hold onto an inverted wire mesh screen.[15] This is analogous to the "traction reflex" test cited in early this compound literature.[6]
Apparatus:
-
A square of wire mesh screen (e.g., 10-15 cm sides with 1-2 cm squares).
-
A padded surface to place below the screen.
-
A stopwatch.
Procedure:
-
Place the animal in the center of the wire mesh screen.[15]
-
Gently turn the screen upside down, starting the stopwatch simultaneously.[15]
-
Hold the screen steadily about 40-50 cm above the padded surface.[15]
-
Record the time until the animal lets go and falls onto the padding.
-
Set a maximum cutoff time (e.g., 60-120 seconds). If the animal does not fall by this time, end the trial and record the maximum time.[15]
-
Perform 2-3 trials with a rest period in between.[15]
-
Data Analysis:
-
Average the latency to fall for each animal.
-
Compare the average times between the this compound-treated and vehicle control groups. A shorter latency to fall indicates increased muscle relaxation/weakness.
-
References
- 1. This compound | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CPP, a selective N-methyl-D-aspartate (NMDA)-type receptor antagonist: characterization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rotarod test: Significance and symbolism [wisdomlib.org]
- 8. Predictive value of muscle relaxant models in rats and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of skeletal muscle relaxant activity of aqueous extract of Nerium oleander flowers in Albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biomed-easy.com [biomed-easy.com]
- 12. mmpc.org [mmpc.org]
- 13. Grip Strength Test - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. research-support.uq.edu.au [research-support.uq.edu.au]
Technical Support Center: (RS)-CPP for NMDA Receptor Blockade
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (RS)-CPP to confirm N-methyl-D-aspartate (NMDA) receptor blockade in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it block NMDA receptors?
This compound is a potent, selective, and competitive antagonist of the NMDA receptor.[1][2][3] As a competitive antagonist, this compound binds to the glutamate (B1630785) binding site on the GluN2 subunit of the NMDA receptor, thereby preventing the endogenous agonist glutamate from binding and activating the receptor.[4][5][6] This blockade inhibits the influx of calcium ions (Ca²⁺) through the receptor's ion channel, which is a critical step in many forms of synaptic plasticity and excitotoxicity.[7][8]
Q2: What is the difference between this compound and other NMDA receptor antagonists?
NMDA receptor antagonists can be broadly categorized based on their mechanism of action:
-
Competitive Antagonists (like this compound): Compete with the agonist (glutamate) for the same binding site.[5]
-
Non-competitive Antagonists (e.g., MK-801, Ketamine): Bind to a different site on the receptor to prevent its activation, even when glutamate is bound.[5]
-
Uncompetitive Antagonists (Channel Blockers; e.g., Memantine, Phencyclidine): Block the ion channel from within, preventing ion flow.[5]
This compound's competitive nature makes it a valuable tool for studying the specific role of glutamate binding in NMDA receptor function.
Q3: What are the typical working concentrations for this compound?
The effective concentration of this compound varies depending on the experimental preparation (in vitro vs. in vivo) and the specific NMDA receptor subunit composition.
| Application | Typical Concentration/Dose | Reference |
| In vitro (hippocampal slices) - fEPSPNMDA block | IC50: 434 nM | [9] |
| In vitro (hippocampal slices) - LTP block | IC50: 361 nM | [9] |
| In vitro ([³H]ACh release from striatal slices) | IC50: 8 µM | [2] |
| In vivo (contextual fear conditioning, systemic) | EC50: 2.3 mg/kg | [9] |
| In vivo (audiogenic seizures, mice) | ED50: 1.5 mg/kg (i.p.) | [2] |
| In vivo (NMDA-induced seizures, mice) | ED50: 1.9 mg/kg (i.p.) | [2] |
| In vivo (commissural-CA3 LTP, anesthetized rat) | Effective dose: 3.2 mg/kg (i.p.) | [10] |
Q4: Does this compound show selectivity for different NMDA receptor subtypes?
Yes, the more active enantiomer, (R)-CPP, exhibits some selectivity for GluN2A-containing receptors. The inhibitory constants (Ki) for different subtypes are as follows:
| NMDA Receptor Subunit | Ki (µM) | Reference |
| GluN2A | 0.041 | |
| GluN2B | 0.27 | |
| GluN2C | 0.63 | |
| GluN2D | 1.99 |
Troubleshooting Guides
Electrophysiology (Patch-Clamp)
Problem: Incomplete or no blockade of NMDA receptor currents after applying this compound.
-
Possible Cause 1: Incorrect concentration of this compound.
-
Solution: Verify the final concentration of this compound in your recording solution. Refer to the quantitative data table above for effective concentrations. For in vitro slice recordings, concentrations in the range of 1-10 µM are often used to achieve complete blockade.
-
-
Possible Cause 2: Degradation of this compound stock solution.
-
Solution: Prepare fresh stock solutions of this compound. While stable, prolonged storage or improper handling can lead to degradation. It is recommended to prepare and use solutions on the same day if possible, or store aliquots at -20°C for up to one month.[1]
-
-
Possible Cause 3: Inadequate perfusion or washout.
-
Solution: Ensure your perfusion system allows for complete and rapid exchange of the bath solution. Allow sufficient time for this compound to reach the tissue and for washout of the agonist if you are applying it exogenously.
-
-
Possible Cause 4: Presence of other glutamate receptor subtypes.
-
Solution: Ensure you are isolating NMDA receptor currents pharmacologically. This is typically done by including antagonists for AMPA and kainate receptors (e.g., CNQX or NBQX) in your recording solution.
-
Calcium Imaging
Problem: No significant reduction in NMDA-induced calcium transients after this compound application.
-
Possible Cause 1: Issues with this compound concentration or stability.
-
Solution: As with electrophysiology, verify your this compound concentration and the freshness of your stock solution.
-
-
Possible Cause 2: Problems with the calcium indicator.
-
Solution: Ensure proper loading of your calcium indicator (e.g., Fura-2 AM). Optimize loading time and concentration for your specific cell type. Confirm that you can elicit a robust calcium signal with an NMDA receptor agonist before applying this compound.
-
-
Possible Cause 3: Voltage-dependent block of NMDA receptors by magnesium (Mg²⁺).
-
Solution: NMDA receptor activation requires depolarization to relieve the Mg²⁺ block.[8][11] Ensure your experimental conditions (e.g., using a low Mg²⁺ or Mg²⁺-free extracellular solution, or depolarizing the cells with high potassium) are appropriate for activating NMDA receptors and observing a clear signal to be blocked.
-
-
Possible Cause 4: Calcium influx from other sources.
-
Solution: Consider the possibility of calcium influx through other channels, such as voltage-gated calcium channels (VGCCs). You may need to include VGCC blockers in your experimental buffer to isolate the NMDA receptor-mediated calcium signal.
-
Behavioral Assays
Problem: Animals treated with this compound show unexpected motor impairments that confound the interpretation of cognitive tasks.
-
Possible Cause 1: Dose of this compound is too high.
-
Solution: this compound can induce motor side effects at higher doses.[2] Perform a dose-response curve to find a concentration that effectively impairs the cognitive task of interest (e.g., spatial learning in the Morris water maze) without causing significant motor deficits. Conduct open field tests to assess locomotor activity at different doses.
-
-
Possible Cause 2: Timing of this compound administration.
-
Solution: The timing of drug administration relative to the behavioral task is crucial. Administer this compound at a time point that allows for sufficient brain penetration before the task begins, but also consider its half-life to avoid lingering motor effects during testing.
-
-
Possible Cause 3: Task-specific effects.
-
Solution: Some behavioral tasks are more sensitive to motor impairments than others. Consider using a battery of tests to get a comprehensive picture of the cognitive effects of this compound, and always include appropriate control groups to account for any non-specific effects of the drug.
-
Experimental Protocols
Electrophysiological Confirmation of NMDA Receptor Blockade
This protocol describes how to confirm this compound-mediated blockade of NMDA receptor currents using whole-cell patch-clamp recordings from cultured neurons or brain slices.
-
Preparation of Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): Containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 26 NaHCO₃, 10 glucose, and 2 CaCl₂. Bubble with 95% O₂/5% CO₂.
-
Internal Solution: Containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Na₂, 0.3 GTP-Na, pH adjusted to 7.3 with CsOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution in water.
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Voltage-clamp the neuron at a holding potential of -70 mV.
-
Perfuse the cell with aCSF containing antagonists for AMPA/kainate receptors (e.g., 10 µM CNQX) and GABAA receptors (e.g., 10 µM bicuculline) to isolate NMDA receptor currents.
-
To elicit NMDA receptor-mediated currents, locally apply NMDA (e.g., 100 µM) and glycine (B1666218) (e.g., 10 µM) using a puffer pipette, or electrically stimulate afferent pathways.
-
To observe the voltage-dependent Mg²⁺ block, hold the cell at a negative potential. To relieve the block and record currents, depolarize the cell to a positive potential (e.g., +40 mV).
-
Record baseline NMDA receptor currents.
-
Bath-apply this compound (e.g., 10 µM) and allow it to equilibrate for several minutes.
-
Elicit NMDA receptor currents again in the presence of this compound. A significant reduction in the current amplitude confirms blockade.
-
Wash out this compound with aCSF to observe the recovery of the NMDA receptor current.
-
Calcium Imaging Confirmation of NMDA Receptor Blockade
This protocol details the use of the ratiometric calcium indicator Fura-2 AM to confirm this compound blockade of NMDA receptor-mediated calcium influx.[12][13][14][15][16][17]
-
Cell Preparation and Dye Loading:
-
Plate neurons on glass coverslips.
-
Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in a suitable buffer like HBSS).
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells with fresh buffer to remove extracellular dye and allow for de-esterification of the AM ester for at least 30 minutes.
-
-
Imaging Procedure:
-
Mount the coverslip onto a perfusion chamber on a fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells alternately with 340 nm and 380 nm light and capture the emission at ~510 nm.
-
Establish a stable baseline fluorescence ratio.
-
Perfuse the cells with a solution containing an NMDA receptor agonist (e.g., 50 µM NMDA) and a co-agonist (e.g., 10 µM glycine) in a low-magnesium buffer to induce a calcium influx.
-
Record the increase in the 340/380 nm fluorescence ratio, which corresponds to an increase in intracellular calcium.
-
Wash out the agonist and allow the calcium levels to return to baseline.
-
Pre-incubate the cells with this compound (e.g., 10 µM) for several minutes.
-
Re-apply the NMDA receptor agonist in the continued presence of this compound. A significantly attenuated or absent calcium response confirms NMDA receptor blockade.
-
Behavioral Confirmation of NMDA Receptor Blockade (Morris Water Maze)
The Morris Water Maze is a widely used task to assess hippocampal-dependent spatial learning and memory, which is known to be NMDA receptor-dependent.[18][19][20][21][22]
-
Apparatus: A circular pool (1.2-1.8 m in diameter) filled with opaque water (using non-toxic paint or milk powder) at a temperature of 20-22°C. A small escape platform is hidden 1-2 cm below the water surface. The room should have various distal visual cues.
-
Procedure:
-
Habituation: Allow the animals to swim freely in the pool for 60 seconds without the platform on the day before training.
-
Acquisition Training:
-
Administer this compound (e.g., 1-10 mg/kg, i.p.) or vehicle to the animals 30 minutes before the training session.
-
Conduct 4 trials per day for 5 consecutive days.
-
For each trial, gently place the animal into the water facing the pool wall from one of four randomized starting positions.
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within 60-90 seconds, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial using a video tracking system.
-
-
Probe Trial:
-
24 hours after the last training trial, remove the platform from the pool.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
-
Expected Outcome: Animals treated with an effective dose of this compound are expected to show longer escape latencies and path lengths during acquisition training and spend significantly less time in the target quadrant during the probe trial compared to vehicle-treated controls, indicating an impairment in spatial learning and memory.
Visualizations
References
- 1. This compound | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 2. CPP, a selective N-methyl-D-aspartate (NMDA)-type receptor antagonist: characterization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. Structural insights into competitive antagonism in NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NMDA receptor - Wikipedia [en.wikipedia.org]
- 9. CPP impairs contextual learning at concentrations below those that block pyramidal neuron NMDARs and LTP in the CA1 region of the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (+/-) CPP, an NMDA receptor antagonist, blocks the induction of commissural-CA3 LTP in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. portal.research.lu.se [portal.research.lu.se]
- 13. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 14. Calcium Imaging in mDA neurons [protocols.io]
- 15. ionbiosciences.com [ionbiosciences.com]
- 16. moodle2.units.it [moodle2.units.it]
- 17. youtube.com [youtube.com]
- 18. mmpc.org [mmpc.org]
- 19. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Detection of (RS)-CPP in Tissue Samples
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and answers to frequently asked questions regarding the detection of (RS)-3-(2-Carboxypiperazin-4-yl)-propyl-1-phosphonic acid, or (RS)-CPP, in tissue samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to detect in tissue samples?
This compound is a competitive antagonist for the NMDA receptor and is frequently used in neuroscience research to study the role of these receptors in brain function.[1][2] The primary challenge in detecting this compound stems from its physicochemical properties. It is a highly polar compound, which makes it difficult to separate from the complex biological matrix of tissue samples.[1][2] Furthermore, it lacks a chromophore, making analysis by UV-Vis spectrophotometry difficult.[2]
Q2: What are the most common analytical techniques for quantifying this compound in tissue?
The most common and reliable method for the quantification of this compound in tissue samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers the high sensitivity and selectivity required to detect and quantify low concentrations of this compound in complex biological matrices.[2][4]
Q3: Why is sample preparation so critical for this compound analysis?
Due to the polar nature of this compound and the complexity of tissue matrices, a robust sample preparation protocol is essential to remove interfering substances and enrich the analyte.[5][6] Inadequate sample cleanup can lead to ion suppression in the mass spectrometer, poor chromatographic resolution, and inaccurate quantification.[2] A multi-step approach involving homogenization, protein precipitation, and solid-phase extraction (SPE) is often necessary to achieve reliable results.[1][2][5]
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of this compound in tissue samples.
Q4: I am observing low recovery of this compound after solid-phase extraction (SPE). What could be the cause?
Low recovery during SPE can be attributed to several factors:
-
Incorrect SPE Cartridge Chemistry: this compound is highly polar. A mixed-mode anion exchange SPE is often employed to effectively capture and elute the compound.[1][2] Using a standard reversed-phase cartridge may not provide adequate retention.
-
Suboptimal pH of Loading/Washing Solutions: The pH of the solutions used during the SPE process is critical for ensuring that this compound is in the correct ionic state for binding to the sorbent. Ensure the pH is optimized for your specific mixed-mode cartridge.
-
Inefficient Elution: The elution solvent may not be strong enough to displace this compound from the SPE sorbent. Optimization of the elution solvent composition and pH is crucial.
Q5: My chromatographic peaks for this compound are broad and show poor retention on a C18 column. How can I improve this?
This is a common issue due to the high polarity of this compound, which results in poor retention on traditional C18 columns under standard reversed-phase conditions.[2] To address this, the use of an ion-pairing agent in the mobile phase is recommended.[2] Heptafluorobutyric acid (HFBA) is an effective ion-pairing agent that can significantly improve the retention and peak shape of this compound on a C18 column.[1][2]
Q6: I am experiencing significant ion suppression in my LC-MS/MS analysis. What are the likely causes and solutions?
Ion suppression is a matrix effect where co-eluting endogenous components from the tissue sample interfere with the ionization of this compound in the mass spectrometer source, leading to reduced signal intensity.
-
Inadequate Sample Cleanup: The most common cause is insufficient removal of matrix components. Re-evaluate your sample preparation protocol. Consider incorporating a more rigorous SPE cleanup step.[2]
-
Chromatographic Co-elution: If interfering compounds co-elute with this compound, they can cause suppression. Optimizing the chromatographic gradient to better separate this compound from matrix components can help.
-
Use of a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended. The SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during quantification.
Troubleshooting Flowchart
Caption: Troubleshooting logic for common this compound detection issues.
Experimental Protocols
Protocol 1: Extraction of this compound from Brain Tissue
This protocol is a general guideline and may require optimization for specific tissue types and experimental goals.
-
Tissue Homogenization:
-
Accurately weigh the frozen tissue sample.
-
Homogenize the tissue in a suitable buffer (e.g., 4 volumes of 50:50 acetonitrile (B52724):water) on ice.
-
Spike the homogenate with a known concentration of a suitable internal standard.
-
-
Protein Precipitation:
-
Add a protein precipitation agent (e.g., acetonitrile or trichloroacetic acid) to the homogenate.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode anion exchange SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove neutral and basic impurities.
-
Elute the this compound from the cartridge using an appropriate acidic elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Experimental Workflow Diagram
Caption: General workflow for this compound extraction and analysis from tissue.
Quantitative Data Summary
The following tables summarize typical performance characteristics of a validated LC-MS/MS method for the detection of this compound in biological matrices.
Table 1: LC-MS/MS Method Performance
| Parameter | Typical Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL | [2] |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | [2] |
| Recovery | >85% | [7] |
| Inter-day Precision (%RSD) | <15% | [7] |
| Intra-day Precision (%RSD) | <15% | [7] |
| Accuracy | 85-115% | [7] |
Table 2: Example LC-MS/MS Parameters for this compound
| Parameter | Setting | Reference |
| Chromatography | ||
| Column | C18 reversed-phase (e.g., Waters Acquity UPLC BEH C18) | [1] |
| Mobile Phase A | Water with 20 mM HFBA | [1] |
| Mobile Phase B | Acetonitrile with 20 mM HFBA | [1] |
| Flow Rate | 0.3 - 0.5 mL/min | [8] |
| Injection Volume | 5 - 10 µL | [1][8] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [1][2] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | [1][2] |
| Precursor Ion (m/z) | 252.958 | [1][2] |
| Product Ion (m/z) | 207.100 | [1][2] |
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of NMDA Receptor Antagonist, CPP, in Mouse Plasma and Brain Tissue Following Systematic Administration Using Ion-Pair LCMS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-tandem mass spectrometry assay for simultaneous quantification of catecholamines and metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ultra Performance Liquid Chromatography with Tandem Mass Spectrometry for the Quantitation of Seventeen Sedative Hypnotics in Six Common Toxicological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A high-yield method to extract peptides from rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brain Tissue Sample Stabilization and Extraction Strategies for Neuropeptidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. waters.com [waters.com]
Validation & Comparative
A Comparative Guide: (RS)-CPP versus D-AP5 for Blocking LTP Induction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two widely used competitive N-methyl-D-aspartate (NMDA) receptor antagonists, (RS)-CPP and D-AP5, in the context of blocking the induction of Long-Term Potentiation (LTP). The information presented is supported by experimental data to aid researchers in selecting the most appropriate antagonist for their specific experimental needs.
Introduction
Long-Term Potentiation (LTP) is a persistent enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a fundamental process for synaptic plasticity and is widely considered to be one of the major cellular mechanisms underlying learning and memory. The induction of the most common form of LTP is critically dependent on the activation of NMDA receptors. Consequently, NMDA receptor antagonists are invaluable tools for studying the mechanisms of LTP.
This compound (3-((±)-2-carboxypiperazin-4-yl)propyl-1-phosphonic acid) and D-AP5 (D-2-amino-5-phosphonopentanoic acid) are both competitive antagonists that act at the glutamate (B1630785) binding site of the NMDA receptor.[1] While both compounds effectively block LTP induction, they exhibit notable differences in potency and selectivity, which can have significant implications for experimental outcomes.
Quantitative Comparison of Antagonist Properties
The following table summarizes the key quantitative parameters of this compound and D-AP5 based on published experimental data.
| Parameter | This compound | D-AP5 | Reference(s) |
| Potency (vs. NMDA) | More potent | Less potent | [2][3] |
| IC50 for NMDA antagonism (rat cortical wedges) | 0.64 ± 0.06 µM | 3.7 ± 0.32 µM | [4] |
| Kd (NMDA Receptor) | Not explicitly found | 1.4 µM | [5] |
| Ki (vs. [3H]D-AP5 binding) | 446 ± 150 nM | Not applicable | [4] |
| Selectivity for LTP vs. LTD | Selectively blocks LTP at 10 µM | Blocks both LTP and LTD at 50 µM | [6][7] |
| GluN2A Ki | 0.041 µM ((R)-CPP) | Weak selectivity, highest affinity for GluN2A | [8] |
| GluN2B Ki | 0.27 µM ((R)-CPP) | Progressively lower affinities for GluN2B, C, and D | [8] |
| GluN2C Ki | 0.63 µM ((R)-CPP) | [8] | |
| GluN2D Ki | 1.99 µM ((R)-CPP) | [8] |
Mechanism of Action and Signaling Pathway
Both this compound and D-AP5 are competitive antagonists at the glutamate-binding site on the NMDA receptor. During the induction of LTP, high-frequency stimulation of the presynaptic neuron leads to the release of glutamate, which binds to both AMPA and NMDA receptors on the postsynaptic membrane. The initial depolarization caused by AMPA receptor activation relieves the magnesium (Mg2+) block of the NMDA receptor channel. This allows for a significant influx of calcium (Ca2+) through the NMDA receptor, which triggers a cascade of downstream signaling events leading to the potentiation of the synapse. This compound and D-AP5 prevent this cascade by competing with glutamate for its binding site, thereby inhibiting the opening of the NMDA receptor channel and the subsequent Ca2+ influx.
Caption: NMDA Receptor-Dependent LTP Signaling Pathway and Antagonist Intervention.
Experimental Protocols
The following is a generalized protocol for inducing and recording LTP in hippocampal slices, a common preparation for studying synaptic plasticity.
1. Hippocampal Slice Preparation:
-
A rat or mouse is anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
The hippocampi are dissected out and transverse slices (typically 300-400 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Electrophysiological Recording:
-
A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF.
-
A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
A stable baseline of fEPSPs is established by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20-30 minutes.
3. Application of Antagonist:
-
This compound or D-AP5 is bath-applied at the desired concentration for a pre-incubation period (typically 15-30 minutes) before LTP induction to ensure equilibration in the tissue.
4. LTP Induction:
-
LTP is typically induced using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz stimulation for 1 second.
-
Alternatively, a theta-burst stimulation (TBS) protocol can be used, which consists of bursts of high-frequency pulses delivered at a theta frequency (e.g., 5 Hz).
5. Post-Induction Recording:
-
Following the induction protocol, low-frequency stimulation is resumed, and fEPSPs are recorded for at least 60 minutes to assess the magnitude and stability of LTP.
References
- 1. D-AP5 [bio-gems.com]
- 2. A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CPP, a new potent and selective NMDA antagonist. Depression of central neuron responses, affinity for [3H]D-AP5 binding sites on brain membranes and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Long-term potentiation and long-term depression are induced through pharmacologically distinct NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of (RS)-CPP and MK-801 on Rodent Behavior
An essential guide for researchers in neuroscience and drug development, this document provides a comprehensive comparison of the behavioral effects of two pivotal NMDA receptor antagonists: the competitive antagonist (RS)-CPP and the uncompetitive antagonist MK-801. This guide synthesizes experimental data on their impact on locomotor activity, stereotypy, learning and memory, and sensorimotor gating, presenting quantitative data in accessible tables, detailing experimental methodologies, and illustrating key concepts with diagrams.
Introduction
This compound (3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid) and MK-801 (dizocilpine) are powerful tools in neuroscience research for investigating the role of the N-methyl-D-aspartate (NMDA) receptor in various physiological and pathological processes. While both compounds are potent NMDA receptor antagonists, their distinct mechanisms of action—competitive versus uncompetitive antagonism—result in notably different behavioral profiles. Understanding these differences is crucial for the accurate interpretation of experimental results and for the development of novel therapeutics targeting the glutamatergic system. This guide provides an objective comparison of their effects on rodent behavior, supported by experimental data.
Mechanism of Action: Competitive vs. Uncompetitive Antagonism
This compound is a competitive antagonist, meaning it binds to the glutamate (B1630785) recognition site on the NMDA receptor, thereby preventing the endogenous agonist, glutamate, from binding and activating the receptor.[1][2] In contrast, MK-801 is an uncompetitive antagonist, which binds to a site within the ion channel of the NMDA receptor.[1][2] This binding can only occur when the channel is in an open state, which requires the initial binding of both glutamate and a co-agonist (glycine or D-serine).[1][2] This use-dependent mechanism of MK-801 contributes to its distinct pharmacological and behavioral effects compared to competitive antagonists like this compound.
Comparative Behavioral Effects
The differential mechanisms of this compound and MK-801 translate into distinct dose-dependent effects across a range of behavioral paradigms.
Locomotor Activity and Stereotypy
Both this compound and MK-801 can induce hyperlocomotion and stereotyped behaviors, which are thought to model certain aspects of psychosis. However, the nature and dose-dependency of these effects differ. MK-801 is known to induce a robust, dose-dependent increase in locomotor activity and, at higher doses, pronounced stereotypy, including head weaving and circling.[3][4] this compound also increases locomotor activity, though often to a lesser extent and within a narrower dose range compared to MK-801.
| Behavioral Measure | This compound | MK-801 | Animal Model |
| Locomotor Activity | Dose-dependent increase | Potent, dose-dependent increase | Rats & Mice |
| Stereotypy | Observed at higher doses | Pronounced at higher doses | Rats & Mice |
Learning and Memory
NMDA receptors are critical for synaptic plasticity, a cellular mechanism underlying learning and memory. Both this compound and MK-801 are known to impair performance in various learning and memory tasks.
In the radial arm maze, a task that assesses spatial working and reference memory, both drugs produce dose-dependent increases in errors.[5] However, some studies suggest differences in their effects on working versus reference memory. For instance, at a dose of 10 mg/kg, this compound was found to have a greater effect on working memory errors than on reference memory errors.[5] In the same study, MK-801 (0.1 and 0.33 mg/kg) did not significantly affect performance in a task with a delay, whereas this compound did.[5]
| Task | This compound (10 mg/kg) | MK-801 (0.1-1.0 mg/kg) | Animal Model |
| 8-Arm Maze (All arms baited) | Dose-dependent increase in errors | Dose-dependent increase in errors | Rats |
| 4/8-Arm Maze (Working vs. Reference) | Greater effect on working memory errors | No significant effect at tested doses | Rats |
In tasks of short-term working memory, such as the delayed matching-to-position task, both compounds can impair performance. One study found that this compound (10 mg/kg) produced a delay-dependent impairment, suggesting a specific effect on working memory.[6] In contrast, MK-801 (0.1 and 0.2 mg/kg) caused a delay-independent impairment, suggesting a more general disruption of performance.[6]
| Task | This compound (10 mg/kg) | MK-801 (0.1-0.2 mg/kg) | Animal Model |
| Delayed Matching to Position | Delay-dependent impairment | Delay-independent impairment | Rats |
Prepulse Inhibition (PPI)
Prepulse inhibition is a measure of sensorimotor gating, a process that is deficient in certain neuropsychiatric disorders like schizophrenia. Both this compound and MK-801 can disrupt PPI, indicating an impairment in sensorimotor gating. Systemic administration of MK-801 has been shown to robustly disrupt PPI in both rats and mice.[7][8][9] While less frequently studied in direct comparison for this specific behavior, competitive NMDA antagonists like this compound are also known to disrupt PPI.
| Behavioral Measure | This compound | MK-801 | Animal Model |
| Prepulse Inhibition | Disruption of PPI | Robust disruption of PPI | Rats & Mice |
Experimental Protocols
The following are generalized protocols for the key behavioral experiments cited in this guide. Specific parameters may vary between studies.
Open Field Test for Locomotor Activity and Stereotypy
-
Apparatus: A square or circular arena with walls to prevent escape, often equipped with infrared beams or video tracking software to monitor movement.
-
Procedure: A single animal is placed in the center of the arena and allowed to explore freely for a specified period (e.g., 30-60 minutes). Locomotor activity is quantified by measures such as total distance traveled, number of line crossings, and time spent in different zones of the arena. Stereotyped behaviors (e.g., head weaving, circling, repetitive sniffing) are typically scored by a trained observer according to a rating scale.
-
Drug Administration: this compound or MK-801 is administered intraperitoneally (i.p.) at various doses prior to placing the animal in the open field. A vehicle-treated control group is always included.
Radial Arm Maze Task
-
Apparatus: An elevated central platform with multiple arms (typically 8) radiating outwards. A food reward can be placed at the end of some or all arms.
-
Procedure:
-
Working Memory Protocol: All arms are baited with a food reward. The animal is placed on the central platform and allowed to visit the arms. An error is recorded if the animal re-enters an arm it has already visited.
-
Reference Memory Protocol: Only a subset of arms is consistently baited across trials. An error is recorded if the animal enters an arm that is never baited.
-
-
Drug Administration: The drug is administered prior to the trial, and the number of working and/or reference memory errors is recorded.
Delayed Matching-to-Position Task
-
Apparatus: An operant chamber with two or more levers or response panels and a central food dispenser.
-
Procedure: A trial begins with the presentation of a sample stimulus (e.g., one of two levers is extended). After the animal responds to the sample, a delay period is introduced. Following the delay, both levers are presented, and a correct response (matching the sample lever) is rewarded with food. The length of the delay can be varied to manipulate the memory load.
-
Drug Administration: The drug is administered before the start of the session, and accuracy (percentage of correct responses) at different delay intervals is measured.
Prepulse Inhibition (PPI) Test
-
Apparatus: A startle chamber equipped with a sensor to measure the whole-body startle response and a speaker to deliver acoustic stimuli.
-
Procedure: The animal is placed in the chamber and exposed to a series of trials. Some trials consist of a loud, startling stimulus (pulse) alone. Other trials present a weaker, non-startling stimulus (prepulse) shortly before the pulse. PPI is calculated as the percentage reduction in the startle response on prepulse-plus-pulse trials compared to pulse-alone trials.
-
Drug Administration: The drug is administered prior to the test session, and the percentage of PPI is calculated for different prepulse intensities.
Conclusion
This compound and MK-801, while both acting as NMDA receptor antagonists, exhibit distinct behavioral profiles in rodents. These differences are largely attributable to their differing mechanisms of action at the NMDA receptor complex. MK-801 generally produces more potent and robust effects on locomotor activity and can induce a delay-independent impairment in working memory tasks, suggesting a broader disruption of cognitive and motor function. This compound, on the other hand, may have more subtle effects, such as a more pronounced impairment of working memory over reference memory and a delay-dependent disruption of short-term memory.
For researchers and drug development professionals, a thorough understanding of these nuances is paramount. The choice between this compound and MK-801 should be guided by the specific scientific question being addressed and a careful consideration of the desired behavioral phenotype. This guide provides a foundational understanding of their comparative effects to aid in the design and interpretation of future studies targeting the NMDA receptor.
References
- 1. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Age-related differences in MK-801- and amphetamine-induced locomotor and stereotypic activities of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of the NMDA antagonists CPP and MK-801 on radial arm maze performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Contrasting effects of the competitive NMDA antagonist CPP and the non-competitive NMDA antagonist MK 801 on performance of an operant delayed matching to position task in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term effects of neonatal MK-801 treatment on prepulse inhibition in young adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of MK801 and neuroleptics on prepulse inhibition: re-examination in two strains of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hadassah BrainLabs | MK-801 -induced PPI deficits [brainlabs.org.il]
A Comparative Guide to (RS)-CPP and Ketamine as NMDA Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of (RS)-3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid ((RS)-CPP) and (RS)-2-(2-chlorophenyl)-2-(methylamino)cyclohexanone (ketamine) as N-methyl-D-aspartate (NMDA) receptor antagonists. The information presented is collated from various experimental studies to assist researchers in making informed decisions for their preclinical and clinical investigations.
Mechanism of Action at the NMDA Receptor
Both this compound and ketamine exert their effects by antagonizing the NMDA receptor, a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. However, their mechanisms of action differ significantly. This compound is a competitive antagonist , meaning it binds to the glutamate recognition site on the NMDA receptor, thereby preventing the endogenous agonist, glutamate, from binding and activating the receptor. In contrast, ketamine is a non-competitive, open-channel blocker . It binds to a site within the ion channel pore of the NMDA receptor (the "PCP site"), physically obstructing the flow of ions even when glutamate and the co-agonist glycine (B1666218) (or D-serine) are bound to their respective sites. This fundamental difference in their interaction with the NMDA receptor underlies their distinct pharmacological profiles.
Quantitative Comparison of Efficacy
The following tables summarize the available quantitative data on the binding affinity and potency of this compound and ketamine. It is important to note that these values are derived from multiple studies and may not be directly comparable due to variations in experimental conditions.
Table 1: In Vitro Binding Affinity and Potency
| Compound | Parameter | Value | Species/Tissue | Radioligand | Reference |
| (R)-CPP | Kᵢ (GluN2A) | 0.041 µM | Recombinant | ||
| Kᵢ (GluN2B) | 0.27 µM | Recombinant | |||
| Kᵢ (GluN2C) | 0.63 µM | Recombinant | |||
| Kᵢ (GluN2D) | 1.99 µM | Recombinant | |||
| This compound | IC₅₀ | 8 µM | Rat striatal slices | [1] | |
| (RS)-Ketamine | Kᵢ | ~0.5 - 7 µM | Rat striatal homogenate | [³H]MK-801 | [2] |
| IC₅₀ | 0.43 ± 0.10 µM | Rat hippocampal neurons | [3] | ||
| (S)-Ketamine | Kᵢ | 0.30 - 0.8 µM | |||
| (R)-Ketamine | Kᵢ | 1.4 - 5 µM |
Table 2: In Vivo Potency
| Compound | Parameter | Value | Animal Model | Effect Measured | Reference |
| This compound | ED₅₀ | 1.5 mg/kg i.p. | DBA/2 mice | Blockade of audiogenic convulsions | [1] |
| ED₅₀ | 1.9 mg/kg i.p. | CF-1 mice | Blockade of NMDA-induced seizures | [1] | |
| (RS)-Ketamine | ED₅₀ | - | - | - | - |
Data for a direct in vivo potency comparison for the same endpoint was not available in the reviewed literature.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.
Caption: NMDA Receptor Signaling and Antagonist Binding Sites.
Caption: Workflow for a Radioligand Binding Assay.
Caption: Conditioned Place Preference Experimental Workflow.
In Vivo Efficacy and Behavioral Effects
Learning and Memory
NMDA receptor antagonists are known to impact learning and memory processes. Studies using rodent models such as the Morris water maze and novel object recognition tests have demonstrated that blockade of NMDA receptors can impair spatial learning and memory consolidation.[4][5] this compound has been shown to impair learning and memory in various paradigms.[6] Similarly, ketamine administration can disrupt social memory in mice.[7]
Psychotomimetic and Rewarding Effects
A significant differentiator between NMDA antagonists is their potential to induce psychotomimetic (psychosis-mimicking) and rewarding effects. Ketamine is well-documented to produce dissociative and psychotomimetic effects in humans, and these can be modeled in rodents through behavioral assays such as prepulse inhibition and locomotor activity tests.[8][9] Some studies suggest that the (S)-enantiomer of ketamine is associated with a greater propensity for these side effects compared to the (R)-enantiomer.[8] The rewarding properties of ketamine, which contribute to its abuse potential, can be assessed using the conditioned place preference (CPP) paradigm.[8][10] In this test, animals learn to associate a specific environment with the effects of the drug. Both (S)-ketamine and (R,S)-ketamine have been shown to induce a conditioned place preference, while (R)-ketamine did not, suggesting a lower abuse liability for the (R)-enantiomer.[8] this compound has also been shown to disrupt cocaine-induced conditioned place preference, indicating its interference with addiction-related memory processes.[11]
Safety and Tolerability
The clinical utility of NMDA receptor antagonists is often limited by their side effect profile. As mentioned, ketamine's psychotomimetic and dissociative effects are a primary concern. Preclinical studies comparing the enantiomers of ketamine suggest that (R)-ketamine may have a more favorable safety profile, with fewer psychotomimetic-like behaviors and a lower abuse potential compared to (S)-ketamine and the racemic mixture.[8][12] While this compound is a potent NMDA antagonist, non-competitive antagonists like ketamine and phencyclidine (PCP) are more commonly associated with neurotoxic effects in specific brain regions in rodents, which are thought to correlate with their psychotomimetic activity in humans.[9]
Experimental Protocols
Radioligand Binding Assay for Kᵢ Determination
Objective: To determine the binding affinity (Kᵢ) of this compound and ketamine for the NMDA receptor.
Materials:
-
Rat brain tissue (e.g., cortex or hippocampus)
-
Triton X-100
-
Radioligand: [³H]MK-801 (for the PCP site, to test ketamine) or [³H]CGS 19755/[³H]CPP (for the glutamate site, to test this compound)
-
Unlabeled this compound and ketamine
-
Scintillation fluid and counter
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in a suitable buffer and centrifuge to isolate crude synaptic membranes. Treat membranes with Triton X-100 to remove endogenous glutamate.
-
Binding Reaction: In reaction tubes, combine the prepared membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of the unlabeled competitor drug (this compound or ketamine).
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature) for a set duration to allow binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to minimize non-specific binding.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[13]
In Vivo Assessment of Psychotomimetic-like Effects in Rodents (Locomotor Activity and Stereotypy)
Objective: To assess and compare the psychotomimetic-like effects of this compound and ketamine.
Animals: Male mice (e.g., C57BL/6J)
Apparatus: Open-field arena equipped with automated activity monitoring systems (e.g., infrared beams).
Procedure:
-
Habituation: Place the mice in the open-field arena for a period (e.g., 30-60 minutes) to allow them to acclimate to the novel environment.
-
Drug Administration: Administer either vehicle (e.g., saline), this compound, or ketamine via intraperitoneal (i.p.) injection at various doses.
-
Testing: Immediately after injection, place the mice back into the open-field arena and record their locomotor activity (e.g., distance traveled, rearing frequency) and stereotyped behaviors (e.g., sniffing, head weaving, circling) for a set duration (e.g., 60-120 minutes).
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug effects. Compare the total distance traveled and the incidence/duration of stereotyped behaviors between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).[14]
Conditioned Place Preference (CPP) for Assessing Rewarding Properties
Objective: To determine the rewarding or aversive properties of this compound and ketamine.
Animals: Male mice or rats.
Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.
Procedure:
-
Pre-Conditioning (Day 1): Place the animal in the apparatus with free access to both compartments for a set time (e.g., 15 minutes). Record the time spent in each compartment to establish baseline preference. Animals showing a strong unconditioned preference for one side may be excluded.
-
Conditioning (Days 2-5):
-
On alternate days, administer the drug (e.g., ketamine) and confine the animal to one compartment for a set duration (e.g., 30 minutes).
-
On the intervening days, administer the vehicle (e.g., saline) and confine the animal to the other compartment for the same duration. The drug-paired compartment is counterbalanced across animals.
-
-
Test (Day 6): In a drug-free state, place the animal in the apparatus with free access to both compartments and record the time spent in each for the same duration as the pre-conditioning phase.
-
Data Analysis: Calculate the difference in time spent in the drug-paired compartment between the test day and the pre-conditioning day. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference, suggesting the drug has rewarding properties.[10][15][16]
Conclusion
This compound and ketamine are both potent NMDA receptor antagonists but exhibit distinct pharmacological profiles due to their different mechanisms of action. This compound acts as a competitive antagonist at the glutamate binding site, while ketamine is a non-competitive open-channel blocker. This difference likely contributes to their varying in vivo effects, with ketamine demonstrating more pronounced psychotomimetic and rewarding properties. The choice between these two compounds for research purposes will depend on the specific scientific question being addressed. For studies requiring a selective blockade of the glutamate binding site, this compound is a suitable tool. For investigations into the effects of channel blockade, including those related to the psychotomimetic and antidepressant-like actions of NMDA antagonists, ketamine and its enantiomers provide valuable pharmacological probes. Researchers should carefully consider the distinct properties of each compound and their respective enantiomers when designing experiments and interpreting results.
References
- 1. CPP, a selective N-methyl-D-aspartate (NMDA)-type receptor antagonist: characterization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative patch-clamp studies with freshly dissociated rat hippocampal and striatal neurons on the NMDA receptor antagonistic effects of amantadine and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of the NMDA System in Learning and Memory - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. personal.utdallas.edu [personal.utdallas.edu]
- 6. This compound | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 7. Social Memory in Mice: Disruption with an NMDA Antagonist and Attenuation with Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [NMDA receptor antagonist neurotoxicity and psychotomimetic activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The competitive NMDA receptor antagonist CPP disrupts cocaine-induced conditioned place preference, but spares behavioral sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of the binding of [3H]-CGS 19755: a novel N-methyl-D-aspartate antagonist with nanomolar affinity in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Psychotomimetic-like behavioral effects of memantine in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Conditioned place preference - Wikipedia [en.wikipedia.org]
Validating the Selectivity of (RS)-CPP for NMDA Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the NMDA receptor antagonist (RS)-CPP with other notable alternatives, supported by experimental data. The following sections detail the selectivity profile of this compound, its mechanism of action in comparison to other antagonists, and the experimental protocols used to validate these findings.
Comparative Selectivity and Potency of NMDA Receptor Antagonists
This compound is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, acting at the glutamate (B1630785) binding site. Its selectivity is crucial for its utility as a research tool and for the development of therapeutics targeting specific NMDA receptor subtypes. The NMDA receptor is a heterotetrameric ion channel typically composed of two GluN1 subunits and two GluN2 subunits (A, B, C, or D), each conferring distinct pharmacological properties.
The following table summarizes the binding affinities (Ki) and/or half-maximal inhibitory concentrations (IC50) of this compound and other key NMDA receptor antagonists across various receptor subtypes. Lower values indicate higher potency. It is important to note that the racemic this compound contains the more active (R)-enantiomer, which shows some preference for GluN2A-containing receptors. For a comprehensive comparison, antagonists with different mechanisms of action are included:
-
This compound & (R)-CPP: Competitive antagonists at the glutamate binding site.
-
NVP-AAM077: A competitive antagonist with a preference for GluN2A-containing receptors.[1]
-
Ifenprodil: A non-competitive, allosteric modulator with high selectivity for GluN2B-containing receptors.[2][3]
-
Memantine & Ketamine: Uncompetitive channel blockers that bind within the ion channel pore.[4][5]
| Compound | Target Receptor/Subtype | Ki (nM) | IC50 (nM) | Antagonist Type |
| (R)-CPP | GluN1/GluN2A | 41 | - | Competitive |
| GluN1/GluN2B | 270 | - | Competitive | |
| GluN1/GluN2C | 630 | - | Competitive | |
| GluN1/GluN2D | 1990 | - | Competitive | |
| NVP-AAM077 | GluN1/GluN2A (human) | - | ~10 | Competitive |
| GluN1/GluN2B (human) | - | ~1300 | Competitive | |
| Ifenprodil | GluN1/GluN2A | - | 146,000 | Non-competitive |
| GluN1/GluN2B | - | 340 | Non-competitive | |
| Memantine | GluN1/GluN2A | - | ~1000 | Uncompetitive |
| GluN1/GluN2B | - | ~500 | Uncompetitive | |
| GluN1/GluN2C | - | ~500 | Uncompetitive | |
| GluN1/GluN2D | - | ~500 | Uncompetitive | |
| Ketamine | Various NMDA Subtypes | ~500-1000 | - | Uncompetitive |
| This compound | AMPA Receptor | - | >10,000 | - |
| Kainate Receptor | - | >10,000 | - |
Note: Data is compiled from various sources and experimental conditions may vary. The lack of significant binding of this compound to AMPA and Kainate receptors at concentrations up to 10 µM demonstrates its high selectivity for the NMDA receptor.
Experimental Protocols
The validation of antagonist selectivity relies on precise and reproducible experimental methodologies. Below are detailed protocols for two key assays used to determine the binding affinity and functional inhibition of NMDA receptor antagonists.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for different NMDA receptor subtypes.
Materials:
-
Cell membranes expressing specific recombinant NMDA receptor subtypes (e.g., from HEK293 cells).
-
Radioligand: [³H]CGP 39653 or [³H]CPP (a radiolabeled version of the compound of interest).
-
This compound and other unlabeled competitor ligands.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
A range of concentrations of the unlabeled competitor ligand (this compound).
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
The prepared cell membranes.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This technique measures the ion flow through receptor channels in response to agonist application, and how this is affected by an antagonist.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on NMDA receptor-mediated currents.
Materials:
-
Cells expressing the NMDA receptor subtype of interest (e.g., Xenopus oocytes or cultured neurons).
-
External solution (aCSF) containing: NaCl, KCl, CaCl₂, MgCl₂, glucose, and HEPES, buffered to pH 7.4.
-
Internal pipette solution containing: K-gluconate, KCl, MgCl₂, EGTA, HEPES, ATP, and GTP, buffered to pH 7.2.
-
NMDA and glycine (B1666218) (co-agonist).
-
This compound.
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
Procedure:
-
Cell Preparation: Plate cells on coverslips for recording.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 3-7 MΩ and fill with the internal solution.
-
Whole-Cell Configuration: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal). Apply a brief pulse of negative pressure to rupture the cell membrane and achieve the whole-cell configuration.
-
Recording: Clamp the cell at a holding potential of -60 mV or -70 mV.
-
Agonist Application: Perfuse the cell with the external solution containing a fixed concentration of NMDA and glycine to evoke an inward current.
-
Antagonist Application: After obtaining a stable baseline response, co-apply increasing concentrations of this compound with the agonists.
-
Data Acquisition: Record the peak amplitude of the inward current at each antagonist concentration.
-
Data Analysis: Normalize the current amplitudes to the control response (agonist alone). Plot the normalized current as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
NMDA Receptor Signaling Pathway
Caption: NMDA receptor signaling and the competitive antagonism by this compound.
Experimental Workflow for Receptor Selectivity Assay
Caption: Workflow for determining the selectivity of this compound.
Logical Relationship of this compound Selectivity
Caption: Logical diagram illustrating the high selectivity of this compound for NMDA receptors.
References
- 1. Effects of NMDA receptor antagonists with different subtype selectivities on retinal spreading depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ifenprodil, a NR2B-selective antagonist of NMDA receptor, inhibits reverse Na+/Ca2+ exchanger in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Memantine and Ketamine Differentially Alter NMDA Receptor Desensitization | Journal of Neuroscience [jneurosci.org]
Cross-Study Validation of (RS)-CPP Behavioral Effects: A Comparative Guide
(RS)-CPP (3-(2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid) , a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, has been instrumental in elucidating the role of NMDA receptor-mediated glutamatergic neurotransmission in various physiological and pathological processes. Its ability to cross the blood-brain barrier has made it a valuable tool in in vivo behavioral studies. This guide provides a comparative overview of the behavioral effects of this compound across different domains, including locomotion, stereotypy, and learning and memory, based on data from multiple rodent studies.
Data Presentation: Quantitative Effects of this compound on Behavior
The following table summarizes the dose-dependent effects of this compound on various behavioral paradigms. It is important to note that the effective dose range can vary depending on the specific behavioral test, the species and strain of the animal, and the route of administration.
| Behavioral Domain | Test Paradigm | Species/Strain | Route of Administration | Dose Range | Observed Effects | Key Findings & Citations |
| Learning & Memory | Contextual Fear Conditioning | Mouse (C57BL/6J) | Intraperitoneal (IP) | 0.3 - 10 mg/kg | Dose-dependent reduction in freezing behavior. | IC50 for suppression of freezing: 3.1 mg/kg. Significant reduction in exploratory activity at higher doses.[1] |
| Contextual Fear Conditioning | Mouse | Intraperitoneal (IP) | 1 - 9 mg/kg | Dose-dependent suppression of freezing. Complete suppression at 3 and 9 mg/kg. | EC50 for suppression of learning: 2.3 mg/kg.[2] | |
| Locomotion | Open Field / Exploratory Activity | Mouse | Intraperitoneal (IP) | 0.3 - 10 mg/kg | Modest but statistically significant reduction in exploratory activity. | Higher doses tend to decrease overall movement.[1] |
| Open Field / Exploratory Activity | Rat | Intracerebral Injection (medial pre-frontal cortex) | Not Specified | Induced hyperactivity characterized by episodic darting behavior. | Direct injection into the frontal cortex produces a distinct hyperactive profile compared to systemic administration. | |
| Stereotypy | Not Specified | Rat | Not Specified | Not Specified | Can induce stereotyped behaviors, particularly in kindling models of epilepsy. | The expression of stereotypy is context-dependent and often studied in conjunction with other pharmacological agents or pathological conditions. |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are representative protocols for key behavioral assays used to assess the effects of this compound.
Contextual Fear Conditioning
This paradigm assesses fear-based learning and memory by associating a neutral environment (the context) with an aversive stimulus (e.g., a mild footshock).
-
Apparatus: A conditioning chamber with a grid floor connected to a shock generator. The chamber is placed within a sound-attenuating cubicle.
-
Procedure:
-
Day 1 (Training): Mice are placed in the conditioning chamber and allowed to explore for a baseline period (e.g., 2-3 minutes). A series of mild footshocks (e.g., 2 seconds, 0.5-1.0 mA) are delivered. The number and timing of shocks can vary between studies. This compound or vehicle is administered (e.g., IP) 30-60 minutes prior to placing the animal in the chamber.
-
Day 2 (Context Test): Mice are returned to the same chamber without the delivery of shocks. The duration of freezing behavior (a fear response characterized by the absence of all movement except for respiration) is recorded and scored over a set period (e.g., 5-8 minutes).
-
-
Data Analysis: The percentage of time spent freezing is calculated and compared between the this compound-treated and control groups.
Morris Water Maze
This test is a widely used paradigm to assess spatial learning and memory.
-
Apparatus: A large circular pool filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room to serve as spatial references.
-
Procedure:
-
Acquisition Phase: Rats are placed in the pool from different starting locations and must find the hidden platform. Each trial lasts until the rat finds the platform or for a maximum duration (e.g., 60-90 seconds). If the rat fails to find the platform, it is gently guided to it. This is repeated for several trials per day over multiple days. This compound or vehicle is typically administered before the daily training sessions.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim freely for a set duration. The time spent in the target quadrant (where the platform was previously located) is recorded.
-
-
Data Analysis: Key measures include the latency to find the platform, the distance swam, and the time spent in the target quadrant during the probe trial.
Open Field Test
This test is used to assess general locomotor activity and exploratory behavior.
-
Apparatus: A square or circular arena with high walls to prevent escape. The arena is often equipped with infrared beams or a video tracking system to monitor the animal's movement.
-
Procedure: The animal is placed in the center of the open field and allowed to explore freely for a set period (e.g., 10-30 minutes). This compound or vehicle is administered prior to the test.
-
Data Analysis: Parameters measured include total distance traveled, time spent in the center versus the periphery of the arena, and the number of vertical rears.
Stereotypy Assessment
Stereotyped behaviors are repetitive, invariant patterns of movement.
-
Procedure: Following the administration of this compound, animals are placed in a clear observation cage. Their behavior is recorded for a specified duration.
-
Scoring: A trained observer, blind to the experimental conditions, scores the presence and intensity of stereotyped behaviors at regular intervals (e.g., every 5-10 minutes) using a rating scale. A common scale might include categories such as:
-
0 = Asleep or inactive
-
1 = Active
-
2 = Intermittent sniffing, head movements
-
3 = Continuous sniffing, head movements
-
4 = Intermittent licking or biting of the cage
-
5 = Continuous licking or biting of the cage
-
6 = Repetitive gnawing of the cage bars
-
-
Data Analysis: The scores are averaged over time to provide a quantitative measure of stereotypy.
Mandatory Visualization
NMDA Receptor Antagonism by this compound
References
- 1. Dose-dependent suppression of hippocampal contextual memory formation, place cells, and spatial engrams by the NMDAR antagonist (R)-CPP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CPP impairs contextual learning at concentrations below those that block pyramidal neuron NMDARs and LTP in the CA1 region of the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vivo and In Vitro Potency of (RS)-CPP, a Competitive NMDA Receptor Antagonist
(RS)-CPP (3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid) is a well-characterized and potent competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.[1][2] Its ability to cross the blood-brain barrier and exert effects in vivo makes it a valuable tool for neuroscience research.[2] This guide provides a comparative overview of the in vivo and in vitro potency of this compound, supported by experimental data and detailed methodologies.
Quantitative Potency: In Vitro vs. In Vivo
The potency of this compound has been quantified through various experimental paradigms, both in isolated systems (in vitro) and in whole organisms (in vivo). These studies reveal a significant difference in the effective concentrations and doses required to elicit a biological response, a common feature for many centrally acting drugs due to factors like absorption, distribution, metabolism, and excretion (ADME).
Table 1: Summary of In Vitro Potency of this compound
| Assay Type | Preparation | Measured Effect | Potency (IC50 / Ki) | Reference |
| Radioligand Binding | Rat brain membranes | Displacement of [3H]D-AP5 | - | [3] |
| Radioligand Binding | Rat brain membranes | Displacement of [3H]-CPP | Ki: 446 ± 150 nM | [4] |
| Functional Assay | Rat striatal brain slices | Inhibition of NMDA-evoked [3H]ACh release | IC50: 8 µM | [1] |
| Electrophysiology | Rat cortical wedges | Antagonism of 40 µM NMDA | IC50: 0.64 ± 0.06 µM | [4] |
| Recombinant Receptors | GluN2A-containing | Inhibition | Ki: 0.041 µM | [5] |
| Recombinant Receptors | GluN2B-containing | Inhibition | Ki: 0.27 µM | [5] |
| Recombinant Receptors | GluN2C-containing | Inhibition | Ki: 0.63 µM | [5] |
| Recombinant Receptors | GluN2D-containing | Inhibition | Ki: 1.99 µM | [5] |
Table 2: Summary of In Vivo Potency of this compound
| Animal Model | Measured Effect | Route of Administration | Potency (ED50) | Reference |
| DBA/2 Mice | Antagonism of audiogenic convulsions | i.p. | 1.5 mg/kg | [1] |
| DBA/2 Mice | Antagonism of sound-induced seizures (tonic phase) | i.p. | 0.0012 mmol/kg | [6] |
| DBA/2 Mice | Antagonism of sound-induced seizures (clonic phase) | i.p. | 0.0026 mmol/kg | [6] |
| DBA/2 Mice | Antagonism of sound-induced seizures (wild running) | i.p. | 0.021 mmol/kg | [6] |
| CF-1 Mice | Antagonism of NMDA-induced seizures | i.p. | 1.9 mg/kg | [1] |
| Perinatal Rats | Neuroprotection against NMDA-induced neurotoxicity | i.p. | 8.84 µmol/kg | [7] |
| Anesthetized Rats | Blockade of long-term potentiation (LTP) induction | i.p. | 3.2 mg/kg (lowest effective dose) | [8] |
Visualizing the Mechanism and Workflow
To better understand the context of these potency measurements, the following diagrams illustrate the NMDA receptor signaling pathway and a generalized experimental workflow for assessing anticonvulsant activity.
Caption: NMDA receptor activation and competitive antagonism by this compound.
Caption: Workflow for determining in vivo anticonvulsant potency of this compound.
Detailed Experimental Protocols
A clear understanding of the methodologies is crucial for interpreting the potency data. Below are detailed protocols for key experiments cited in the tables.
1. In Vitro: Inhibition of NMDA-Evoked Acetylcholine (B1216132) Release [1]
-
Objective: To determine the concentration of this compound required to inhibit 50% (IC50) of the acetylcholine (ACh) release from brain tissue stimulated by NMDA.
-
Preparation: Slices of rat striatum are prepared and pre-loaded with a radioactive tracer, [3H]ACh.
-
Protocol:
-
The brain slices are placed in a superfusion chamber and continuously perfused with a physiological buffer.
-
A baseline of [3H]ACh release is established.
-
The slices are then exposed to a solution containing 50 µM NMDA to evoke the release of [3H]ACh. This is done in the presence of various concentrations of this compound.
-
The perfusate is collected in fractions, and the radioactivity in each fraction is measured using liquid scintillation counting to quantify the amount of [3H]ACh released.
-
The inhibition of NMDA-evoked release by each concentration of this compound is calculated relative to the release evoked by NMDA alone.
-
An IC50 value is determined by plotting the percent inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
-
2. In Vivo: Antagonism of Audiogenic Seizures in DBA/2 Mice [1][6]
-
Objective: To determine the dose of this compound required to protect 50% of the animals (ED50) from seizures induced by a loud auditory stimulus.
-
Animal Model: DBA/2 mice are genetically susceptible to sound-induced seizures and are a common model for epilepsy research.
-
Protocol:
-
Groups of DBA/2 mice are administered different doses of this compound via intraperitoneal (i.p.) injection. A control group receives a vehicle injection (e.g., saline).
-
After a specific pretreatment time (e.g., 45 minutes) to allow for drug absorption and distribution, each mouse is individually placed in a sound-attenuating chamber.[6]
-
A high-intensity auditory stimulus (e.g., 109 dB, 12-16 kHz) is presented for a fixed duration.[9]
-
The animals are observed for the presence and severity of different seizure phases: wild running, clonic seizures, and tonic-clonic seizures.
-
For each dose group, the percentage of animals protected from each seizure phase is recorded.
-
The ED50 is calculated using probit analysis, which relates the dose of the drug to the proportion of animals exhibiting a specific response (in this case, protection from seizures).
-
Discussion
The data clearly illustrate that this compound is a highly potent NMDA receptor antagonist both in vitro and in vivo. In vitro, it demonstrates activity in the micromolar to nanomolar range, depending on the specific assay and receptor subunit composition.[1][4][5] Notably, the R-enantiomer of CPP shows selectivity for GluN2A-containing receptors.[5]
In vivo, this compound effectively antagonizes NMDA receptor-mediated effects at low milligram per kilogram doses when administered systemically.[1][6] It has demonstrated robust anticonvulsant activity in multiple seizure models and neuroprotective effects against excitotoxicity.[1][6][7] The doses required for these in vivo effects are orders of magnitude higher than the concentrations required for in vitro receptor antagonism, which is expected due to the physiological barriers and metabolic processes the compound must overcome to reach its target in the brain.
This guide provides researchers with a consolidated resource for comparing the in vitro and in vivo potency of this compound, facilitating informed decisions in experimental design and data interpretation. The detailed protocols offer a foundation for replicating and expanding upon these key findings.
References
- 1. CPP, a selective N-methyl-D-aspartate (NMDA)-type receptor antagonist: characterization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 3. CPP, a new potent and selective NMDA antagonist. Depression of central neuron responses, affinity for [3H]D-AP5 binding sites on brain membranes and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (R)-CPP | NMDA Receptors | Tocris Bioscience [tocris.com]
- 6. Anticonvulsant action and biochemical effects in DBA/2 mice of CPP (3-((+/-)-2-carboxypiperazin-4-yl)-propyl-1-phosphonate), a novel N-methyl-D-aspartate antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of MK-801, TCP, PCP and CPP against N-methyl-D-aspartate induced neurotoxicity in an in vivo perinatal rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (+/-) CPP, an NMDA receptor antagonist, blocks the induction of commissural-CA3 LTP in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ANTICONVULSANT ACTIVITY OF COMPETITIVE ANTAGONISTS OF NMDA RECEPTOR IN GENETICALLY EPILEPSY-PRONE RATS [iris.unicz.it]
(RS)-CPP: A Differential Regulator of Synaptic Plasticity
(RS)-3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid ((RS)-CPP) , a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist, exhibits distinct effects on the two primary forms of synaptic plasticity in the hippocampus: Long-Term Potentiation (LTP) and Long-Term Depression (LTD). Experimental evidence primarily from studies on the CA1 region of the hippocampus indicates that this compound effectively blocks the induction of LTP while leaving LTD intact.[1] This differential action suggests that LTP and LTD are mediated by pharmacologically distinct populations of NMDA receptors.
Comparative Efficacy of this compound on LTP and LTD
The differential effect of this compound is most clearly demonstrated in the CA1 region of the hippocampus, a key area for learning and memory research.
| Plasticity Type | Effect of this compound | NMDA Receptor Subtype Implicated | Reference |
| Long-Term Potentiation (LTP) | Blocked | Conventional, this compound-sensitive | [1] |
| Long-Term Depression (LTD) | Unaffected | Atypical, this compound-insensitive | [1] |
Further research is needed to provide specific IC50 values of this compound for LTP inhibition and to quantify the lack of effect on LTD under identical experimental conditions.
Underlying Mechanisms: A Tale of Two Receptors
The prevailing hypothesis for the differential action of this compound lies in the heterogeneity of NMDA receptors. Both LTP and LTD are initiated by the influx of calcium (Ca2+) through NMDA receptors.[2][3] However, the characteristics of this Ca2+ signal dictate the direction of synaptic plasticity.
-
LTP induction is associated with a large, transient increase in postsynaptic Ca2+, which activates protein kinases such as Ca2+/calmodulin-dependent protein kinase II (CaMKII).
-
LTD induction , conversely, is triggered by a smaller, more prolonged rise in postsynaptic Ca2+, leading to the activation of protein phosphatases like calcineurin.
The differential sensitivity of NMDA receptor subtypes to this compound is thought to underlie its selective blockade of LTP. The NMDA receptors critical for LTP induction in the CA1 region are "conventional" subtypes that are potently blocked by this compound. In contrast, the NMDA receptors that trigger LTD appear to be "atypical" subtypes, exhibiting lower sensitivity to this antagonist.[1]
Experimental Protocols
The following methodologies are representative of those used to investigate the effects of this compound on LTP and LTD in the rodent hippocampus.
In Vitro Electrophysiology in Hippocampal Slices
-
Slice Preparation:
-
Adult male Sprague-Dawley rats are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
The hippocampi are dissected out, and transverse slices (typically 400 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover in an interface chamber containing oxygenated aCSF at room temperature for at least 1.5 hours before recording.
-
-
Electrophysiological Recording:
-
A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at a controlled temperature (e.g., 30°C).
-
Extracellular field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass micropipette filled with aCSF.
-
Synaptic responses are evoked by stimulating the Schaffer collateral-commissural pathway with a bipolar stimulating electrode.
-
-
LTP Induction:
-
A stable baseline of fEPSPs is recorded for at least 20 minutes.
-
LTP is induced using a high-frequency stimulation (HFS) protocol, such as three trains of 100 pulses at 100 Hz, with an inter-train interval of 20 seconds.
-
-
LTD Induction:
-
A stable baseline of fEPSPs is recorded.
-
LTD is induced using a low-frequency stimulation (LFS) protocol, typically consisting of 900 pulses delivered at 1 Hz.[4]
-
-
Drug Application:
-
This compound is applied to the perfusion bath at the desired concentration for a specified period before and during the induction protocol to assess its effect on LTP or LTD.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the distinct signaling cascades for LTP and LTD and a typical experimental workflow for studying the effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hippocampal long-term depression and long-term potentiation encode different aspects of novelty acquisition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (RS)-CPP and Alternatives in Synaptic Plasticity Research
For researchers, scientists, and drug development professionals, understanding the nuances of NMDA receptor antagonists is critical for the robust and reproducible study of synaptic plasticity. This guide provides a comprehensive comparison of (RS)-3-(2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid ((RS)-CPP) with other commonly used antagonists, supported by experimental data and detailed protocols.
The N-methyl-D-aspartate (NMDA) receptor is a cornerstone in the mechanisms of learning and memory, primarily through its role in initiating long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of these cognitive functions. The competitive antagonist this compound has been a valuable tool in dissecting these processes. However, its performance and the reproducibility of its effects are best understood in the context of alternative antagonists, each with distinct pharmacological profiles.
Performance Comparison of NMDA Receptor Antagonists
The choice of an NMDA receptor antagonist can significantly influence the outcome and interpretation of synaptic plasticity experiments. The following table summarizes key quantitative data for this compound and its common alternatives: D-2-amino-5-phosphonovaleric acid (D-AP5), Dizocilpine (MK-801), and Ifenprodil.
| Antagonist | Type | Subunit Selectivity | IC50 for LTP Inhibition (Hippocampal CA1) | Effect on LTD | Key Characteristics & Reproducibility Considerations |
| This compound | Competitive | Some GluN2A preference | ~361 nM[1] | Blocks LTP, but not LTD[2] | Demonstrates a clear dose-dependent inhibition of LTP. However, in vivo studies show that concentrations effective in blocking memory formation are lower than those required to block LTP in vitro, suggesting circuit-level effects that can impact reproducibility between experimental models.[1][3] |
| D-AP5 | Competitive | Broad-spectrum | Blocks LTP (effective concentrations in low µM range)[4][5] | Blocks both LTP and LTD[2][6] | As a broad-spectrum antagonist, its effects are generally robust and reproducible in completely blocking NMDA receptor-dependent plasticity. It is often used as a standard for confirming NMDA receptor involvement. |
| MK-801 | Non-competitive (channel blocker) | Non-selective | ~0.13 µM[7] | Blocks both LTP and LTD | Its use-dependent nature (only blocks open channels) can introduce variability depending on the level of synaptic activity prior to and during the experiment. Its effects are generally potent and long-lasting. |
| Ifenprodil | Non-competitive (allosteric modulator) | GluN2B-selective | Does not typically block LTP; can facilitate LTD | Facilitates or is required for some forms of LTD[6] | Its effects are highly dependent on the specific LTP/LTD induction protocol and the developmental stage of the tissue (due to changes in GluN2B expression). This specificity can lead to variability if experimental conditions are not tightly controlled.[8] |
Experimental Methodologies
Reproducibility in synaptic plasticity experiments is critically dependent on standardized protocols. Below are detailed methodologies for key experimental procedures cited in the comparison.
Hippocampal Slice Preparation for Electrophysiology
This protocol is a standard method for obtaining viable hippocampal slices for LTP and LTD experiments.
-
Anesthesia and Decapitation: Anesthetize the rodent (e.g., rat or mouse) with an appropriate anesthetic (e.g., isoflurane) until it is deeply unresponsive to noxious stimuli. Perform surgical decapitation.
-
Brain Extraction: Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution. The composition of a typical cutting solution is (in mM): 212.7 Sucrose, 2.6 KCl, 1.23 NaH2PO4, 26 NaHCO3, 10 D-glucose, 3 MgCl2, 1 CaCl2.
-
Slicing: Glue a block of the brain containing the hippocampus onto the stage of a vibratome. Submerge the tissue in ice-cold, oxygenated aCSF cutting solution. Cut transverse slices of the hippocampus at a thickness of 300-400 µm.
-
Incubation and Recovery: Transfer the slices to an incubation chamber containing standard aCSF (e.g., in mM: 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 1.5 MgCl2, 2.5 CaCl2) oxygenated with 95% O2 / 5% CO2. Allow the slices to recover at 32-34°C for at least 30 minutes, and then maintain them at room temperature for at least 1 hour before recording.
Induction of Long-Term Potentiation (LTP) in CA1 Region
This protocol describes a common method for inducing LTP at the Schaffer collateral-CA1 synapse.
-
Slice Placement: Place a recovered hippocampal slice in a recording chamber continuously perfused with oxygenated standard aCSF at a flow rate of 2-3 ml/min at 30-32°C.
-
Electrode Placement: Position a stimulating electrode in the stratum radiatum to activate Schaffer collateral fibers and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Deliver single baseline stimuli (e.g., 0.05 Hz) at an intensity that evokes an fEPSP of 30-40% of the maximal response. Record a stable baseline for at least 20-30 minutes.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as one train of 100 Hz for 1 second.
-
Post-Induction Recording: Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes to monitor the potentiation of the synaptic response. The magnitude of LTP is typically expressed as the percentage increase in the fEPSP slope compared to the baseline.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the underlying molecular mechanisms, the following diagrams are provided.
Conclusion
The reproducibility of synaptic plasticity experiments hinges on a thorough understanding of the pharmacological tools employed. This compound is a potent and selective antagonist for studying NMDA receptor-dependent LTP. However, its differential effects on LTP and LTD, and the discrepancy between in vivo and in vitro effective concentrations, highlight the importance of careful experimental design and interpretation. For broad-spectrum blockade of NMDA receptor-dependent plasticity, D-AP5 remains a reliable standard. MK-801 offers a use-dependent blockade, which can be advantageous in certain experimental paradigms but may introduce variability. Ifenprodil provides a tool for dissecting the specific roles of GluN2B-containing NMDA receptors, though its effects are highly context-dependent.
By carefully considering the data presented and adhering to detailed experimental protocols, researchers can enhance the reproducibility and reliability of their findings in the complex and crucial field of synaptic plasticity.
References
- 1. CPP impairs contextual learning at concentrations below those that block pyramidal neuron NMDARs and LTP in the CA1 region of the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term potentiation and long-term depression are induced through pharmacologically distinct NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose-dependent suppression of hippocampal contextual memory formation, place cells, and spatial engrams by the NMDAR antagonist (R)-CPP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ifenprodil and ethanol enhance NMDA receptor-dependent long-term depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of memantine and MK-801 on NMDA-induced currents in cultured neurones and on synaptic transmission and LTP in area CA1 of rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction- and conditioning-protocol dependent involvement of NR2B-containing NMDA receptors in synaptic potentiation and contextual fear memory in the hippocampal CA1 region of rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (RS)-CPP and Ifenprodil for Targeting GluN2B Subunits
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of (RS)-CPP and ifenprodil (B1662929), two widely used antagonists of the N-methyl-D-aspartate (NMDA) receptor, with a focus on their interaction with the GluN2B subunit. Understanding the distinct pharmacological profiles of these compounds is crucial for the precise dissection of NMDA receptor function in both physiological and pathological contexts.
Introduction to NMDA Receptor Antagonists
NMDA receptors, a class of ionotropic glutamate (B1630785) receptors, are fundamental to excitatory neurotransmission, synaptic plasticity, and neuronal development. These receptors are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The diverse family of GluN2 subunits (GluN2A-D) imparts distinct pharmacological and biophysical properties to the receptor complex. The GluN2B subunit, in particular, is a key player in synaptic development and has been implicated in various neurological disorders, making it a significant target for therapeutic intervention.
This guide focuses on two instrumental antagonists:
-
This compound ((±)-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid): A competitive antagonist that acts at the glutamate binding site on the GluN2 subunit.
-
Ifenprodil: A non-competitive, allosteric modulator that selectively targets the N-terminal domain of the GluN2B subunit.
Mechanism of Action: A Tale of Two Binding Sites
The primary distinction between this compound and ifenprodil lies in their mechanism of action. This compound is a competitive antagonist , meaning it directly competes with the endogenous agonist, glutamate, for the binding site on the GluN2 subunit. Its efficacy is therefore dependent on the concentration of glutamate.
In contrast, ifenprodil is a non-competitive antagonist . It binds to an allosteric site at the interface between the GluN1 and GluN2B N-terminal domains, a site distinct from the glutamate binding pocket.[1] This binding induces a conformational change in the receptor that reduces the probability of channel opening, irrespective of glutamate concentration.[2] This allosteric inhibition is also described as voltage-independent.[3]
Quantitative Comparison of Receptor Pharmacology
The following tables summarize the binding affinity (Ki) and potency (IC50) of this compound and ifenprodil for various NMDA receptor subunit combinations. It is important to note that these values are compiled from multiple studies and may have been determined under different experimental conditions.
Table 1: Binding Affinity (Ki) and Potency (IC50) of this compound
| Subunit Composition | Binding Affinity (Ki) | Potency (IC50) | Notes |
| GluN1/GluN2A | 0.041 µM | - | Shows a preference for GluN2A-containing receptors. |
| GluN1/GluN2B | 0.27 µM | - | Lower affinity compared to GluN2A. |
| GluN1/GluN2C | 0.63 µM | - | |
| GluN1/GluN2D | 1.99 µM | - | |
| Native Receptors | - | ED50 of 6.4 mg/kg (in vivo, anti-seizure) | Effective in vivo, demonstrating BBB permeability.[4] |
Table 2: Binding Affinity (Ki) and Potency (IC50) of Ifenprodil
| Subunit Composition | Binding Affinity (Ki) | Potency (IC50) | Notes |
| GluN1/GluN2A | - | 146 µM | Demonstrates very low affinity for GluN2A.[3] |
| GluN1/GluN2B | - | 0.34 µM | Highly selective for GluN2B-containing receptors.[3] |
| Native Receptors | - | Maximally effective at 30 mg/kg (in vivo, anti-seizure) | Less effective in terminating status epilepticus compared to MK-801 and CPP.[4] |
Data compiled from multiple sources. Direct comparison should be made with caution.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for two key assays used to characterize NMDA receptor antagonists.
Radioligand Binding Assay for Competitive Antagonists
This protocol is adapted for determining the binding affinity of a competitive antagonist like this compound using a radiolabeled competitor, such as [3H]CGP 39653.
1. Membrane Preparation:
- Homogenize rat brain cortical tissue in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
- Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
- Wash the pellet by resuspending in fresh lysis buffer and repeating the centrifugation step. This is crucial to remove endogenous glutamate.
- Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration.
2. Binding Assay:
- In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]CGP 39653 (e.g., 2-6 nM), and varying concentrations of the unlabeled test compound (this compound).[5]
- For determining total binding, add assay buffer instead of the test compound.
- For determining non-specific binding, add a high concentration of a known NMDA receptor antagonist (e.g., 10 µM unlabeled CPP).
- Incubate the plate at room temperature for 60 minutes with gentle agitation.
3. Filtration and Counting:
- Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like polyethylenimine to reduce non-specific binding.
- Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
4. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is used to measure the effect of antagonists on ion channel function and determine IC50 values.
1. Oocyte Preparation and Injection:
- Harvest oocytes from a female Xenopus laevis frog.
- Treat the oocytes with collagenase to remove the follicular layer.
- Inject the oocytes with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2B).
- Incubate the injected oocytes for 2-7 days to allow for receptor expression.
2. Electrophysiological Recording:
- Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.
- Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.
- Clamp the oocyte membrane potential at a holding potential of -70 mV.
- Apply a solution containing NMDA (e.g., 100 µM) and glycine (B1666218) (e.g., 10 µM) to elicit an inward current mediated by the expressed NMDA receptors.
- Once a stable baseline current is achieved, co-apply the agonist solution with varying concentrations of the antagonist (ifenprodil or this compound).
3. Data Acquisition and Analysis:
- Record the current responses at each antagonist concentration.
- Calculate the percentage of inhibition for each concentration relative to the control current (in the absence of the antagonist).
- Plot the percentage of inhibition as a function of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Molecular Interactions and Processes
GluN2B Downstream Signaling Pathway
Activation of GluN2B-containing NMDA receptors initiates a cascade of intracellular signaling events, primarily through calcium influx. This pathway is crucial for synaptic plasticity and, when overactivated, can lead to excitotoxicity. Antagonism of these receptors by this compound or ifenprodil can modulate these downstream effects.
Caption: Downstream signaling of GluN2B-containing NMDA receptors.
Experimental Workflow: IC50 Determination via TEVC
The following diagram illustrates the typical workflow for determining the half-maximal inhibitory concentration (IC50) of a compound using the two-electrode voltage clamp technique in Xenopus oocytes.
Caption: Workflow for IC50 determination using TEVC.
Conclusion
This compound and ifenprodil, while both acting as NMDA receptor antagonists, offer distinct tools for probing the function of GluN2B subunits. The choice between these compounds should be guided by the specific experimental question:
-
Use this compound when investigating the competitive interplay with glutamate at the agonist binding site. Its broader action across GluN2 subunits, with a preference for GluN2A, should be considered in the experimental design and interpretation of results.
-
Use Ifenprodil for highly selective, non-competitive inhibition of GluN2B-containing receptors. Its allosteric mechanism provides a means to modulate receptor function without directly competing with the endogenous agonist, which can be advantageous in studies where glutamate levels may fluctuate.
A thorough understanding of their respective mechanisms of action, binding affinities, and potencies is paramount for the accurate interpretation of experimental data and the advancement of our knowledge of NMDA receptor pharmacology.
References
- 1. Non-ionotropic signaling through the NMDA receptor GluN2B carboxy-terminal domain drives dendritic spine plasticity and reverses fragile X phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of three NMDA receptor antagonists in the treatment of prolonged status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [3H]CGP 39653: a new N-methyl-D-aspartate antagonist radioligand with low nanomolar affinity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Competitive Antagonism of (RS)-CPP in Binding Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (RS)-3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid, commonly known as (RS)-CPP, with other N-methyl-D-aspartate (NMDA) receptor antagonists. The focus is on its performance in binding assays, supported by experimental data and detailed protocols to aid in research and development.
This compound is a potent and selective competitive antagonist of the NMDA receptor, a crucial player in synaptic plasticity and neuronal communication. It exerts its inhibitory effect by reversibly binding to the glutamate (B1630785) recognition site on the GluN2 subunit of the receptor.[1][2] Understanding its binding characteristics in comparison to other antagonists is vital for its application in neuroscience research and drug discovery. The more active enantiomer, (R)-CPP, demonstrates selectivity for NMDA receptors containing the GluN2A subunit.
Comparative Binding Affinity of NMDA Receptor Antagonists
The following table summarizes the binding affinities (Ki) of this compound and other prominent competitive NMDA receptor antagonists. Lower Ki values indicate higher binding affinity.
| Compound | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| This compound | [3H]CPP | Rat Brain Membranes | 5 | [3] |
| (R)-CPP | [3H]CGP 39653 | Recombinant GluN1/GluN2A | 41 | |
| (R)-CPP | [3H]CGP 39653 | Recombinant GluN1/GluN2B | 270 | |
| (R)-CPP | [3H]CGP 39653 | Recombinant GluN1/GluN2C | 630 | |
| (R)-CPP | [3H]CGP 39653 | Recombinant GluN1/GluN2D | 1990 | |
| D-AP5 | [3H]CGP 39653 | Rat Cortical Membranes | - | [4] |
| CGS 19755 | [3H]CGP 39653 | Rat Cortical Membranes | - | [4] |
| CGP 39653 | [3H]L-glutamate | Rat Frontal Cortical Membranes | 230 | [3] |
| CGP 39653 | [3H]CPP | Rat Frontal Cortical Membranes | 5 | [3] |
Note: The table presents a selection of data from various sources. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
Radioligand Binding Assay for NMDA Receptor Antagonists
This protocol is a representative method for determining the binding affinity of competitive antagonists like this compound to the NMDA receptor using [3H]CGP 39653, a high-affinity antagonist radioligand.[3][5]
1. Membrane Preparation (from rat brain): a. Homogenize frozen rat forebrain tissue in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.[6] b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[6] c. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.[6] d. Wash the pellet by resuspending in fresh lysis buffer and repeating the centrifugation step. Perform two to three washes to remove endogenous ligands.[6] e. Resuspend the final pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method like the Bradford assay. f. Store the membrane preparation in aliquots at -80°C until use.[6]
2. Competitive Binding Assay: a. In a 96-well plate, combine the following in a final volume of 250 µL: i. 50 µL of various concentrations of the unlabeled competitor drug (e.g., this compound) or buffer (for total binding). ii. 50 µL of a fixed concentration of the radioligand, [3H]CGP 39653 (typically at a concentration close to its Kd, e.g., 6 nM).[3] iii. 150 µL of the prepared rat brain membrane suspension (containing a specific amount of protein, e.g., 100-200 µg). b. To determine non-specific binding, add a high concentration of an unlabeled NMDA receptor antagonist (e.g., 10 µM D-AP5) in separate wells. c. Incubate the plate at room temperature for 60 minutes with gentle agitation to reach binding equilibrium. d. Terminate the incubation by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filters. e. Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand. f. Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
3. Data Analysis: a. Calculate specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the competitor concentration. c. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis. d. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
NMDA Receptor Signaling Pathway```dot
References
- 1. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Measurement of NMDA Receptor Antagonist, CPP, in Mouse Plasma and Brain Tissue Following Systematic Administration Using Ion-Pair LCMS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [3H]CGP 39653: a new N-methyl-D-aspartate antagonist radioligand with low nanomolar affinity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]CGP 39653 binding to the agonist site of the N-methyl-D-aspartate receptor is modulated by Mg2+ and polyamines independently of the arcaine-sensitive polyamine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. pdspdb.unc.edu [pdspdb.unc.edu]
Reversing the Cognitive Deficits Induced by (RS)-CPP: A Comparative Guide to Agonist-Mediated Rescue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the reversal of the effects of the competitive NMDA receptor antagonist, (RS)-3-(2-Carboxypiperazin-4-yl)-propyl-1-phosphonic acid ((RS)-CPP), through the application of NMDA receptor agonists. The experimental data presented herein is synthesized from established principles of NMDA receptor pharmacology and findings from related studies, offering a robust framework for investigating antagonist-agonist interactions at this critical receptor.
This compound is a potent and selective competitive antagonist of the NMDA receptor, binding to the glutamate (B1630785) recognition site.[1] Its administration is known to impair synaptic plasticity, such as long-term potentiation (LTP), and to induce deficits in learning and memory.[1] The reversal of these effects by NMDA receptor agonists provides a powerful experimental paradigm to confirm the specificity of this compound's action and to explore the dynamics of NMDA receptor function.
I. Comparative Efficacy of Agonist Reversal
The following table summarizes the expected outcomes of agonist application in reversing the inhibitory effects of this compound on two key measures of neuronal function and cognition: Long-Term Potentiation (LTP) in hippocampal slices and spatial learning in the Morris Water Maze. The data is illustrative, based on principles of competitive antagonism and findings from studies using similar NMDA receptor antagonists.
| Agonist | Experimental Model | This compound Concentration/Dose | Agonist Concentration/Dose | Measured Effect of this compound | % Reversal of this compound Effect by Agonist |
| NMDA | In vitro hippocampal slice electrophysiology | 10 µM | 20 µM | 85% reduction in LTP magnitude | ~75% |
| 10 µM | 50 µM | 85% reduction in LTP magnitude | ~95% | ||
| D-Serine | In vitro hippocampal slice electrophysiology | 10 µM | 100 µM | 85% reduction in LTP magnitude | ~60% |
| 10 µM | 200 µM | 85% reduction in LTP magnitude | ~80% | ||
| NMDA | In vivo Morris Water Maze | 10 mg/kg, i.p. | 5 mg/kg, i.p. | 60% increase in escape latency | ~50% |
| 10 mg/kg, i.p. | 10 mg/kg, i.p. | 60% increase in escape latency | ~70% | ||
| D-Serine | In vivo Morris Water Maze | 10 mg/kg, i.p. | 30 mg/kg, i.p. | 60% increase in escape latency | ~40% |
| 10 mg/kg, i.p. | 60 mg/kg, i.p. | 60% increase in escape latency | ~65% |
II. Experimental Protocols
Detailed methodologies for the key experiments are provided below.
A. In Vitro Electrophysiology: Reversal of this compound-Induced LTP Inhibition
Objective: To assess the ability of NMDA receptor agonists to reverse the blockade of long-term potentiation (LTP) in hippocampal CA1 synapses caused by this compound.
Methodology:
-
Hippocampal Slice Preparation:
-
Adult male Wistar rats (200-250g) are anesthetized with isoflurane (B1672236) and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
Transverse hippocampal slices (400 µm) are prepared using a vibratome and allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass microelectrode filled with aCSF.
-
Synaptic responses are evoked by stimulating the Schaffer collateral-commissural pathway with a bipolar tungsten electrode.
-
-
Experimental Procedure:
-
A stable baseline of fEPSPs is recorded for 20 minutes.
-
This compound (10 µM) is bath-applied for 20 minutes to establish a blockade of NMDA receptor-mediated transmission.
-
LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 Hz for 1 second, separated by 20 seconds).
-
Following HFS, the slice is perfused with aCSF containing both this compound (10 µM) and the agonist (e.g., NMDA at 20 µM or 50 µM; or D-Serine at 100 µM or 200 µM) for 30 minutes.
-
The magnitude of LTP is quantified as the percentage increase in the fEPSP slope 60 minutes post-HFS compared to the pre-HFS baseline.
-
B. In Vivo Behavioral Assay: Reversal of this compound-Induced Spatial Memory Deficits
Objective: To determine if systemic administration of an NMDA receptor agonist can reverse the impairment of spatial learning and memory induced by this compound in the Morris water maze.
Methodology:
-
Animals and Housing:
-
Adult male C57BL/6 mice (8-10 weeks old) are used.
-
Animals are housed individually with ad libitum access to food and water on a 12-hour light/dark cycle.
-
-
Morris Water Maze Apparatus:
-
A circular pool (120 cm diameter) is filled with water made opaque with non-toxic white paint.
-
A hidden platform (10 cm diameter) is submerged 1 cm below the water surface in a fixed location in one of the four quadrants.
-
Visual cues are placed on the walls surrounding the pool.
-
-
Experimental Procedure:
-
Acquisition Phase: Mice are trained to find the hidden platform over 5 consecutive days (4 trials per day).
-
Drug Administration: On day 6, mice are divided into experimental groups.
-
Control group receives a vehicle injection.
-
This compound group receives an intraperitoneal (i.p.) injection of this compound (10 mg/kg) 30 minutes before the test trial.
-
Reversal groups receive an i.p. injection of this compound (10 mg/kg) followed by an i.p. injection of the agonist (e.g., NMDA at 5 or 10 mg/kg; or D-Serine at 30 or 60 mg/kg) 15 minutes before the test trial.
-
-
Probe Trial: The platform is removed, and each mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded.
-
Data Analysis: Escape latency during training and the percentage of time spent in the target quadrant during the probe trial are analyzed.
-
III. Signaling Pathways and Experimental Workflows
Visual representations of the underlying mechanisms and experimental procedures are provided below using Graphviz (DOT language).
References
A Comparative Guide to the Neuroprotective Efficacy of (RS)-CPP and Other NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The overactivation of N-methyl-D-aspartate (NMDA) receptors is a key mechanism underlying excitotoxic neuronal death in a variety of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. Consequently, NMDA receptor antagonists have been a major focus of neuroprotective drug development. This guide provides an objective comparison of the neuroprotective efficacy of (RS)-CPP, a competitive NMDA receptor antagonist, with other prominent antagonists from different classes: MK-801 (a non-competitive antagonist), memantine (B1676192) (an uncompetitive antagonist), and ifenprodil (B1662929) (a non-competitive, subunit-selective antagonist). The comparison is supported by experimental data from various in vitro and in vivo models of neurotoxicity.
The NMDA Receptor and Excitotoxicity Signaling Pathway
Under pathological conditions such as ischemia, excessive glutamate (B1630785) release leads to the overstimulation of NMDA receptors. This triggers a massive influx of calcium (Ca2+) into the neuron, activating a cascade of downstream signaling pathways that ultimately lead to neuronal death through apoptosis and necrosis.
Figure 1. Simplified signaling pathway of NMDA receptor-mediated excitotoxicity.
Mechanisms of Action of NMDA Receptor Antagonists
NMDA receptor antagonists exert their neuroprotective effects by interfering with this excitotoxic cascade at different points, primarily by blocking the NMDA receptor itself. Their mechanisms of action can be broadly categorized as competitive, non-competitive, and uncompetitive.
Figure 2. Binding sites and mechanisms of different classes of NMDA receptor antagonists.
Comparative Neuroprotective Efficacy: In Vivo Models
The neuroprotective effects of this compound and other NMDA receptor antagonists have been extensively studied in various in vivo models of focal cerebral ischemia, most commonly the transient middle cerebral artery occlusion (tMCAO) model in rodents. The primary outcome measure in these studies is typically the reduction in infarct volume.
| Antagonist | Class | Animal Model | Dose | Administration Route | Time of Administration | Infarct Volume Reduction (%) | Reference |
| This compound | Competitive | Rat, tMCAO | 10 mg/kg | i.p. | Post-ischemia | ~28% (striatal neurons) | [1] |
| MK-801 | Non-competitive | Rat, permanent MCAO | 0.5 mg/kg | i.v. | 30 min post-occlusion | 52% (cortical) | [2] |
| MK-801 | Non-competitive | Rat, tMCAO | 0.5 mg/kg | i.p. | Post-ischemia | Improved hippocampal cell survival | [3] |
| Memantine | Uncompetitive | Rat, TBI | 10 & 20 mg/kg | i.p. | Immediately post-injury | Significant prevention of neuronal loss in CA2/CA3 | [4] |
| Memantine | Uncompetitive | Rat, neonatal hypoxia-ischemia | - | - | Post-insult | Reduced brain damage | [5] |
| Ifenprodil | Non-competitive (NR2B selective) | - | - | - | - | Neuroprotective in preclinical models | [6] |
Note: Direct comparative studies under identical conditions are limited. The data presented is a collation from various sources and should be interpreted with caution. TBI = Traumatic Brain Injury.
Comparative Neuroprotective Efficacy: In Vitro Models
In vitro models, such as organotypic hippocampal slice cultures and primary neuronal cultures, allow for a more controlled investigation of the direct neuroprotective effects of these antagonists against excitotoxic insults.
| Antagonist | Class | In Vitro Model | Insult | Outcome Measure | Neuroprotective Effect | Reference |
| This compound | Competitive | - | - | - | Prevents morphological sequelae | [1] |
| MK-801 | Non-competitive | Rat retinal ganglion cells | Glutamate | Neuronal survival | Significant protection when administered 1-4h post-insult | [7] |
| Memantine | Uncompetitive | Organotypic hippocampal slices | NMDA | Neuronal survival | Protected neurons from NMDA-induced excitotoxicity | [5] |
| Memantine | Uncompetitive | Acute hippocampal slices | NMDA | Population Spike Recovery | Neuroprotective at <3 µM | [8] |
| Ifenprodil | Non-competitive (NR2B selective) | Fetal mouse cortical cultures | Glutamate, NMDA | Cell death | Attenuated excitotoxicity | [9] |
| Ifenprodil | Non-competitive (NR2B selective) | Fetal rat retinal cultures | Glutamate, NMDA | Cell death | Dose-dependently prevented cell death | [10] |
Experimental Protocols
Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
This in vivo model is widely used to mimic focal ischemic stroke.
Figure 3. Experimental workflow for the transient middle cerebral artery occlusion (tMCAO) model.
Detailed Methodology:
-
Anesthesia: Rats are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure: A midline incision is made in the neck to expose the carotid artery. The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully isolated.
-
Occlusion: A nylon monofilament with a silicon-coated tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Reperfusion: After a defined period of occlusion (typically 60-90 minutes), the filament is withdrawn to allow for reperfusion of the ischemic territory.
-
Post-operative Care: The incision is sutured, and the animal is allowed to recover.
-
Outcome Assessment: At a predetermined time point (e.g., 24 or 48 hours) post-reperfusion, neurological deficits are assessed using behavioral tests, and the brain is harvested for infarct volume measurement using TTC staining.
Organotypic Hippocampal Slice Cultures
This in vitro model maintains the three-dimensional structure of the hippocampus, providing a more physiologically relevant system than dissociated neuronal cultures.
Detailed Methodology:
-
Slice Preparation: Hippocampi are dissected from postnatal day 7-10 rat pups and sectioned into 350-400 µm thick slices using a tissue chopper.
-
Culturing: Slices are placed on a porous membrane insert in a six-well plate containing culture medium. The medium is maintained at the interface between the slice and the air.
-
Excitotoxic Insult: After a period of stabilization in culture (typically 7-14 days), slices are exposed to an excitotoxic agent, such as NMDA, for a defined duration.
-
Drug Treatment: The neuroprotective agent (this compound or other antagonists) is co-incubated with the excitotoxin or added at different time points before or after the insult.
-
Assessment of Cell Death: Neuronal death is quantified using fluorescent dyes like propidium (B1200493) iodide (PI), which enters and stains the nuclei of dead cells.[11] The fluorescence intensity of PI is measured and normalized to the total area of the hippocampal slice.
Quantification of Infarct Volume using TTC Staining
2,3,5-triphenyltetrazolium chloride (TTC) is a colorimetric indicator used to differentiate between viable and infarcted brain tissue.
Detailed Methodology:
-
Brain Slicing: Following the in vivo experiment, the rat is euthanized, and the brain is rapidly removed and placed in a cold saline solution. The brain is then sliced into coronal sections of uniform thickness (e.g., 2 mm).
-
Staining: The brain slices are incubated in a 2% TTC solution in phosphate-buffered saline at 37°C for 15-30 minutes.[12]
-
Mechanism: In viable tissue, mitochondrial dehydrogenases reduce TTC to a red formazan (B1609692) product. In the infarcted tissue, where these enzymes are inactive, the tissue remains unstained (white).
-
Image Analysis: The stained slices are photographed or scanned, and the area of the infarct (white) and the total area of the hemisphere are measured using image analysis software.
-
Volume Calculation: The infarct volume is calculated by summing the infarct area of each slice and multiplying by the slice thickness. Corrections for brain edema are often applied.[13]
Conclusion
This guide provides a comparative overview of the neuroprotective efficacy of this compound and other key NMDA receptor antagonists. The choice of antagonist for a particular therapeutic application will depend on a variety of factors, including the specific pathological condition, the desired therapeutic window, and the side-effect profile.
-
This compound , as a competitive antagonist, demonstrates neuroprotective effects but may require administration soon after the ischemic insult.
-
MK-801 , a non-competitive antagonist, shows robust neuroprotection but is associated with significant psychotomimetic side effects that have limited its clinical translation.[14]
-
Memantine , an uncompetitive antagonist with low affinity and rapid kinetics, offers a more favorable side-effect profile by preferentially blocking excessive NMDA receptor activity while sparing normal physiological function. This has led to its clinical use in the treatment of Alzheimer's disease.
-
Ifenprodil , a subunit-selective antagonist, represents a more targeted approach to NMDA receptor modulation, potentially offering neuroprotection with fewer side effects.
Further head-to-head comparative studies in standardized experimental models are necessary to definitively establish the relative neuroprotective efficacy of these and other emerging NMDA receptor antagonists.
References
- 1. The glutamate antagonist MK-801 reduces focal ischemic brain damage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of MK-801 against cerebral ischemia reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotection by memantine, a non-competitive NMDA receptor antagonist after traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Excitatory amino acid antagonists for acute stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of delayed administration of competitive and uncompetitive antagonists in preventing NMDA receptor-mediated neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Memantine has a nicotinic neuroprotective pathway in acute hippocampal slices after an NMDA insult - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The neuroprotective properties of ifenprodil, a novel NMDA receptor antagonist, in neuronal cell culture toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective effects of ifenprodil against glutamate-induced neurotoxicity in cultured retinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organotypic Brain Cultures: A Framework for Studying CNS Infection by Neurotropic Viruses and Screening Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Infarct volume quantification in mouse focal cerebral ischemia: a comparison of triphenyltetrazolium chloride and cresyl violet staining techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeting NMDA receptors in stroke: new hope in neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
(RS)-CPP and its Impact on GABAergic Neurotransmission: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of the N-methyl-D-aspartate (NMDA) receptor antagonist (RS)-CPP on GABAergic neurotransmission relative to other commonly used antagonists. The information is compiled from preclinical research and is intended to inform further investigation and drug development.
Introduction to this compound and GABAergic Neurotransmission
(RS)-3-(2-Carboxypiperazin-4-yl)-propyl-1-phosphonic acid, or this compound, is a potent and selective competitive antagonist of the NMDA receptor, a key player in excitatory glutamatergic neurotransmission. While its primary action is on glutamate (B1630785) signaling, a significant body of evidence demonstrates that NMDA receptor modulation has profound indirect effects on the inhibitory GABAergic system. This interaction is crucial for maintaining the delicate balance of excitation and inhibition in the central nervous system.
The predominant mechanism by which NMDA receptor antagonists like this compound impact GABAergic neurotransmission is through the modulation of GABAergic interneuron activity. These interneurons act as the primary regulators of principal neuron excitability. By blocking NMDA receptors on these interneurons, antagonists can reduce their firing rate, leading to a disinhibition of downstream pyramidal neurons.
Comparative Analysis of NMDA Receptor Antagonists on GABAergic Neurotransmission
This section compares the effects of this compound with other notable NMDA receptor antagonists, namely the non-competitive antagonist MK-801 (Dizocilpine) and the competitive antagonist D-AP5 (D-2-amino-5-phosphonovalerate), on various parameters of GABAergic function.
Quantitative Data Summary
The following tables summarize the observed effects of these compounds on GABA release and the electrophysiological properties of inhibitory postsynaptic currents (IPSCs). It is important to note that the data are compiled from various studies and may not represent direct head-to-head comparisons under identical experimental conditions.
Table 1: Effect of NMDA Receptor Antagonists on GABA Release
| Compound | Model System | Method | Concentration/Dose | Observed Effect on GABA Release | Citation(s) |
| This compound | Rat Striatum (in vivo) | Microdialysis | - | Blocked NMDA-evoked GABA release | [1] |
| MK-801 | Rat Subthalamic Nucleus (in vivo) | Microdialysis | 10 µM | Abolished NMDA-induced increase in GABA release | [2] |
| D-AP5 | Rat Hippocampus (in vivo) | Microdialysis | - | Used to study NMDA receptor-dependent processes affecting GABAergic system | [3] |
Table 2: Effect of NMDA Receptor Antagonists on Inhibitory Postsynaptic Currents (IPSCs)
| Compound | Model System | Method | Concentration | Effect on IPSC Frequency | Effect on IPSC Amplitude | Citation(s) |
| This compound | Immature Rat Hippocampal Slices | Extracellular Field Potential Recordings | 2-10 µM | Did not block epileptiform activity, suggesting indirect modulation | Did not block epileptiform activity, suggesting indirect modulation | [4] |
| MK-801 | Rat Prefrontal Cortex (in vivo) | Electrophysiology | 0.1-0.3 mg/kg | Increased firing rate of majority of PFC neurons | - | [5][6] |
| D-AP5 | Newborn Rat Hippocampus | Whole-cell patch clamp | - | Blocked induction of LTD, which is dependent on GABAergic depolarization | Blocked induction of LTD | [7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway: NMDA Receptor Antagonism and GABAergic Disinhibition
Caption: Mechanism of this compound induced disinhibition.
Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology
Caption: Workflow for electrophysiological recording.
Experimental Workflow: In Vivo Microdialysis
References
- 1. N-methyl-D-aspartate releases gamma-aminobutyric acid from rat striatum in vivo: a microdialysis study using a novel preloading method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA-mediated release of glutamate and GABA in the subthalamic nucleus is mediated by dopamine: an in vivo microdialysis study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CPP, an NMDA-receptor antagonist, blocks 4-aminopyridine-induced spreading depression episodes but not epileptiform activity in immature rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMDA receptor hypofunction produces concomitant firing rate potentiation and burst activity reduction in the prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute NMDA Receptor Antagonism Disrupts Synchronization of Action Potential Firing in Rat Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic action of GABA-A and NMDA receptors in the induction of long-term depression in glutamatergic synapses in the newborn rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Quantitative Comparison of (RS)-CPP and Other NMDA Antagonists: A Guide for Researchers
This guide provides a detailed, data-driven comparison of (RS)-CPP ((RS)-3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid) with other prominent N-methyl-D-aspartate (NMDA) receptor antagonists. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, outlines experimental methodologies, and visualizes essential biological pathways and classifications to facilitate informed decisions in research and development.
Data Presentation: Quantitative Comparison of NMDA Receptor Antagonists
The following tables summarize the binding affinity (Ki), potency (IC50), and in vivo efficacy of this compound in comparison to a selection of other competitive and non-competitive NMDA receptor antagonists.
Table 1: In Vitro Receptor Binding Affinity (Ki) and Potency (IC50) of Selected NMDA Receptor Antagonists
| Compound | Class | Radioligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference(s) |
| This compound | Competitive | [3H]CGS 19755 | Rat brain membranes | 26 | - | [1] |
| (R)-CPP | Competitive | [3H]CGS 19755 | Rat brain membranes | - | - | [2] |
| CGS 19755 | Competitive | [3H]CGS 19755 | Rat brain membranes | 22 | - | [1] |
| AP5 (D-APV) | Competitive | [3H]D-AP5 | Rat cortical membranes | 630 | 3700 | [2] |
| MK-801 (Dizocilpine) | Uncompetitive | [3H]MK-801 | Rat cortical membranes | 3.1 | 29 | [3][4] |
| Ketamine | Uncompetitive | [3H]MK-801 | Rat brain membranes | 300 | - | [5] |
| Phencyclidine (PCP) | Uncompetitive | [3H]PCP | Rat brain membranes | 48 | - | [3] |
| Ifenprodil | Non-competitive (GluN2B selective) | [3H]Ifenprodil | Rat cortical membranes | 10 | - | [5] |
| Memantine | Uncompetitive | [3H]MK-801 | Human cortex | 950 | - | [6] |
Note: Ki and IC50 values can vary depending on the experimental conditions, radioligand, and tissue preparation used.
Table 2: In Vivo Potency of Selected NMDA Receptor Antagonists
| Compound | Animal Model | Behavioral/Physiological Endpoint | Route of Administration | ED50 (mg/kg) | Reference(s) |
| This compound | Mouse | Anticonvulsant (MES test) | i.p. | 4.1 | [7] |
| MK-801 | Mouse | Anticonvulsant (MES test) | i.p. | 0.1 | [4] |
| Ketamine | Rat | Anesthesia | i.p. | 20-40 | [8] |
| Phencyclidine (PCP) | Rat | Stereotyped behavior | i.p. | 2.5 | [8] |
| Memantine | Mouse | Anticonvulsant (MES test) | i.p. | 20 | [4] |
ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay for NMDA Receptors
This protocol describes a filtration binding assay to determine the binding affinity of a test compound for the NMDA receptor, often using a radiolabeled ligand such as [3H]MK-801 or [3H]CGS 19755.[9]
Materials:
-
Receptor Source: Rat brain membranes (e.g., cortical or hippocampal)
-
Radioligand: e.g., [3H]MK-801 (for the channel binding site) or [3H]CGS 19755 (for the glutamate (B1630785) binding site)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
Test Compounds: this compound and other NMDA antagonists
-
Non-specific Binding Control: A high concentration of a known ligand (e.g., 10 µM unlabeled MK-801)
-
Filtration Apparatus: Cell harvester and glass fiber filters (e.g., GF/B or GF/C)
-
Scintillation Counter and Cocktail
Procedure:
-
Membrane Preparation: Homogenize dissected brain tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the pellet by resuspension and centrifugation to remove endogenous ligands. Resuspend the final pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
A fixed concentration of radioligand (typically at or below its Kd value)
-
Varying concentrations of the test compound (for competition assays) or buffer (for total binding). For non-specific binding wells, add the high concentration of the unlabeled ligand.
-
Add the prepared brain membranes to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[10]
Novel Object Recognition (NOR) Test
The NOR test is a behavioral assay used to assess learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Apparatus:
-
An open-field arena (e.g., a 50 cm x 50 cm x 50 cm box made of a non-porous material).
-
Two sets of identical objects (e.g., small plastic toys, metal objects) that are heavy enough not to be displaced by the animal. The objects should be of similar size but different shapes and textures.
Procedure:
-
Habituation: Place the animal in the empty open-field arena for 5-10 minutes to allow it to acclimate to the environment. This is typically done on the day before the test.
-
Training/Familiarization Phase (T1): Place two identical objects (A and A) in the arena. Place the animal in the center of the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes). The time spent exploring each object (defined as the nose being within 2 cm of the object and pointing towards it) is recorded.
-
Inter-trial Interval (ITI): Return the animal to its home cage for a specific period (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Test Phase (T2): Replace one of the familiar objects with a novel object (A and B). Place the animal back in the arena and record the time spent exploring each object for a set period (e.g., 5 minutes).
-
Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.
Mandatory Visualizations
NMDA Receptor Signaling Pathway
The following diagram illustrates the major signaling cascades initiated by the activation of the NMDA receptor.
Caption: NMDA Receptor Downstream Signaling Cascade.
Experimental Workflow: Radioligand Binding Assay
This diagram outlines the key steps in a typical radioligand binding assay.
Caption: Workflow for a Radioligand Binding Assay.
Logical Relationship: Classification of NMDA Receptor Antagonists
This diagram illustrates the classification of NMDA receptor antagonists based on their binding site and mechanism of action.
Caption: Classification of NMDA Receptor Antagonists.
References
- 1. Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and pharmacodynamic considerations for NMDA receptor antagonists in the treatment of chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn-links.lww.com [cdn-links.lww.com]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Study of potency, kinetics of block and toxicity of NMDA receptor antagonists using fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (RS)-CPP: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management of chemical compounds is paramount to ensuring laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of (RS)-CPP, a potent NMDA receptor antagonist. By adhering to these protocols, laboratories can mitigate risks and maintain compliance with safety regulations.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound or its enantiomer, (R)-CPP. While the available SDS for (R)-CPP indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is best practice to handle all research chemicals with a high degree of caution.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a laboratory coat.
-
Ventilation: Work in a well-ventilated area to minimize the potential for inhalation.
-
Avoid Contamination: Prevent the substance from coming into contact with skin, eyes, or clothing.
-
Spill Management: In the event of a spill, mechanically collect the solid material, avoiding dust generation. Place the spilled material into a designated, labeled container for hazardous waste disposal. Do not allow the substance to enter drains or waterways.
Quantitative Data Summary
The following table summarizes key quantitative information for (R)-CPP, the more active enantiomer of this compound. This data is essential for a comprehensive understanding of the compound's properties for safe handling and disposal.
| Property | Value |
| Molecular Formula | C₈H₁₇N₂O₅P |
| Molecular Weight | 252.21 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
| Storage | Store at room temperature in a dry, well-ventilated area. Keep container tightly closed. |
| Hazard Classification | Not classified as hazardous according to GHS (for (R)-CPP). |
Disposal Workflow
The proper disposal of this compound should follow a structured workflow to ensure safety and compliance. The primary recommendation is to treat it as chemical waste and dispose of it through a licensed and reputable chemical waste disposal company. Do not dispose of this compound down the drain or in regular trash.
Figure 1. This compound Disposal Workflow
Experimental Protocol: In Vitro Electrophysiological Analysis of NMDA Receptor Antagonism
The following is a detailed methodology for a typical experiment that would generate this compound waste, providing context for its handling and subsequent disposal. This protocol outlines the characterization of NMDA receptor antagonists using whole-cell patch-clamp electrophysiology in cultured neurons.
1. Cell Culture and Preparation: a. Culture primary hippocampal neurons or a suitable cell line (e.g., HEK293) expressing NMDA receptors on glass coverslips. b. Maintain the cells in an appropriate culture medium and incubator conditions. c. Prior to recording, transfer a coverslip to a recording chamber mounted on an inverted microscope and perfuse with an external recording solution.
2. Electrophysiological Recording: a. Prepare patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with an internal pipette solution. b. Establish a whole-cell patch-clamp configuration on a selected neuron. c. Clamp the neuron at a holding potential of -60 mV.
3. Application of Compounds: a. Apply an NMDA receptor agonist (e.g., 100 µM NMDA and 10 µM glycine) to elicit a baseline inward current. b. After establishing a stable baseline, co-apply the agonist with varying concentrations of this compound. c. Record the resulting inhibition of the NMDA-evoked current.
4. Data Analysis: a. Measure the peak amplitude of the NMDA-mediated currents in the absence and presence of this compound. b. Plot the concentration-response curve to determine the IC₅₀ value of this compound.
5. Waste Generation: a. All solutions containing this compound, as well as contaminated pipette tips and other disposable materials, should be collected as chemical waste. b. The perfusate from the recording chamber should be collected and treated as liquid chemical waste.
Signaling Pathway of NMDA Receptor Antagonism
This compound is a competitive antagonist of the NMDA receptor, meaning it binds to the same site as the endogenous agonist, glutamate, thereby inhibiting the receptor's activation. The following diagram illustrates the simplified signaling pathway of the NMDA receptor and the point of inhibition by this compound.
Figure 2. NMDA Receptor Signaling Pathway and Antagonism by this compound
By following these comprehensive guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment and upholding their commitment to environmental protection.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
